Product packaging for 1-isothiocyanato-PEG4-Alcohol(Cat. No.:CAS No. 1835759-69-7)

1-isothiocyanato-PEG4-Alcohol

Cat. No.: B604938
CAS No.: 1835759-69-7
M. Wt: 235.30 g/mol
InChI Key: ZFBITNPIULLZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-isothiocyanato-PEG4-Alcohol is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4S B604938 1-isothiocyanato-PEG4-Alcohol CAS No. 1835759-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-isothiocyanatoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c11-2-4-13-6-8-14-7-5-12-3-1-10-9-15/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBITNPIULLZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238657
Record name 3,6,9-Trioxa-12-azatridec-12-en-1-ol, 13-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835759-69-7
Record name 3,6,9-Trioxa-12-azatridec-12-en-1-ol, 13-thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9-Trioxa-12-azatridec-12-en-1-ol, 13-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-isothiocyanato-PEG4-Alcohol: A Versatile Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isothiocyanato-PEG4-Alcohol, a heterobifunctional crosslinker integral to the advancement of targeted therapeutics and bioconjugation methodologies. We will delve into its chemical structure, physicochemical properties, and its pivotal role in the synthesis of innovative drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document offers detailed experimental protocols and visual workflows to aid researchers in the effective application of this versatile linker.

Core Concepts: Chemical Structure and Properties

This compound, with the IUPAC name 2-(2-(2-(2-isothiocyanatoethoxy)ethoxy)ethoxy)ethan-1-ol, is a unique molecule featuring two distinct reactive functional groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer.[1] The isothiocyanate group (-N=C=S) provides a reactive handle for covalent modification of primary amines, forming a stable thiourea (B124793) linkage.[2] The terminal alcohol group (-OH) offers a secondary site for further chemical modifications. The PEG4 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C9H17NO4S[1]
Molecular Weight 235.30 g/mol [1]
CAS Number 1835759-69-7[1]
Appearance Solid powder[1]
Purity ≥95% or >98% (supplier dependent)[3]
Solubility Soluble in DMSO[1]
Storage Conditions -20°C for long-term storage[3][4]

Synthesis and Characterization: A Representative Protocol

Experimental Protocol: Synthesis of this compound

Materials:

  • 11-amino-3,6,9-trioxaundecan-1-ol

  • Carbon disulfide (CS2)

  • Triethylamine (B128534) (TEA) or another suitable organic base

  • A desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride)

  • Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for elution

Procedure:

  • Formation of the Dithiocarbamate (B8719985) Salt: Dissolve 11-amino-3,6,9-trioxaundecan-1-ol in an anhydrous organic solvent. Add triethylamine to the solution. Slowly add carbon disulfide dropwise at 0°C and stir the reaction mixture at room temperature for 2-4 hours.

  • Desulfurization: Cool the reaction mixture to 0°C and add the desulfurizing agent (e.g., ethyl chloroformate) dropwise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the isothiocyanate and PEG moieties.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect the characteristic stretching vibration of the isothiocyanate group (typically around 2100-2200 cm⁻¹).

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a valuable tool in the construction of complex biomolecules, particularly in the fields of targeted protein degradation and antibody-drug conjugates.[2][5]

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and PEG linkers are commonly employed to optimize the distance and orientation between the target protein and the E3 ligase.[6]

Logical Workflow for PROTAC Synthesis using this compound:

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Functionalized Linker cluster_conjugation PROTAC Assembly Start Start Amino_PEG_Alcohol 11-amino-3,6,9-trioxaundecan-1-ol Start->Amino_PEG_Alcohol Reaction1 Reaction with Thiophosgene (B130339) or CS2/Desulfurizer Amino_PEG_Alcohol->Reaction1 ITC_PEG_Alcohol This compound Reaction1->ITC_PEG_Alcohol Reaction2 Thiourea Formation ITC_PEG_Alcohol->Reaction2 Linker Target_Ligand Target Protein Ligand (with amine group) Target_Ligand->Reaction2 Intermediate Ligand-PEG4-Alcohol Reaction2->Intermediate Reaction3 Final Conjugation Intermediate->Reaction3 E3_Ligand E3 Ligase Ligand (with activatable group) E3_Ligand->Reaction3 PROTAC Final PROTAC Molecule Reaction3->PROTAC

Caption: PROTAC Synthesis Workflow.

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker in an ADC plays a critical role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.[5]

Experimental Workflow for ADC Synthesis:

ADC_Synthesis_Workflow Start Start Antibody Monoclonal Antibody Start->Antibody Reduction Reduction of Disulfide Bonds (e.g., with TCEP) Antibody->Reduction Thiolated_Ab Antibody with Free Thiols Reduction->Thiolated_Ab Conjugation Conjugation Reaction (Thiol-Isothiocyanate) Thiolated_Ab->Conjugation Linker_Payload 1-isothiocyanato-PEG4-Payload (pre-formed) Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., Chromatography) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Antibody-Drug Conjugate Synthesis Workflow.

Experimental Protocols for Bioconjugation

The following is a general protocol for the conjugation of this compound to a protein containing accessible primary amine residues.

Protocol: Protein Labeling with this compound

Materials:

  • Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., PD-10)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the degree of labeling.

Table 2: Quantitative Parameters for Bioconjugation

ParameterTypical Range/ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Linker:Protein Molar Ratio 10:1 to 50:1The optimal ratio depends on the number of accessible amines and desired degree of labeling.
Reaction pH 7.2 - 8.5Isothiocyanates react efficiently with primary amines at slightly alkaline pH.
Reaction Time 1-2 hours at RT or overnight at 4°CLonger incubation times may be required for less reactive amines.
Reaction Temperature Room Temperature or 4°CLower temperatures can minimize protein degradation.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the fields of drug discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and two distinct reactive moieties, enables the straightforward synthesis of complex bioconjugates with enhanced properties. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this linker in the development of next-generation targeted therapies. As the fields of PROTACs and ADCs continue to evolve, the demand for well-characterized and efficient linkers like this compound is expected to grow, further driving innovation in precision medicine.

References

An In-Depth Technical Guide to 1-Isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-isothiocyanato-PEG4-Alcohol, a heterobifunctional crosslinker crucial in bioconjugation and drug development. It details the compound's chemical and physical properties, its applications, and provides exemplary experimental protocols for its use.

Core Properties of this compound

This compound is a versatile molecule featuring a reactive isothiocyanate group at one end and a hydroxyl group at the other, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure allows for the covalent conjugation to primary amine-containing biomolecules and further derivatization at the alcohol terminus.[1]

Chemical and Physical Data
PropertyValue
Chemical Formula C9H17NO4S[3][4]
Molecular Weight 235.30 g/mol [3][4]
CAS Number 1835759-69-7[3][4]
Appearance Colorless to light yellow liquid
Purity Typically ≥95%[5]
Solubility Soluble in aqueous media[1]
Storage Conditions -20°C for long-term storage[4]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a flexible and hydrophilic linker in the construction of more complex biomolecules.[6]

  • Proteolysis-Targeting Chimeras (PROTACs): This molecule is frequently employed as a PEG-based linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][8] The PEG linker enhances the solubility and cell permeability of the PROTAC molecule.[6][9] The length of the PEG chain is a critical parameter for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]

  • Antibody-Drug Conjugates (ADCs): The isothiocyanate group can be conjugated to antibodies, enabling the targeted delivery of cytotoxic drugs to specific cells or tissues.[2][3]

  • PEGylation of Proteins and Peptides: The process of attaching PEG chains (PEGylation) to proteins and peptides can improve their pharmacokinetic properties, such as prolonging circulation time, reducing immunogenicity, and increasing bioavailability.[2][10]

Experimental Protocols

General Protocol for Protein Bioconjugation

This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., Tris-HCl or glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen conjugation buffer at a known concentration. The optimal pH for the reaction with primary amines is typically between 8.5 and 9.5.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The reaction can be carried out at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching reagent to the reaction mixture to stop the reaction by consuming any unreacted isothiocyanate.

  • Purification: Remove excess, unreacted crosslinker and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or ultrafiltration.

  • Characterization: Analyze the conjugate to determine the degree of PEGylation. This can be achieved using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.[10][11] A colorimetric assay using barium salts and iodine can also be used to quantify the amount of PEG conjugated to the protein.[11][12]

Illustrative Quantitative Data for PEGylation

The following data, adapted from a study on a similar compound (PEG-phenyl-isothiocyanate), illustrates the effect of pH on conjugation efficiency.[1][13]

pHMolar Excess of PEG-ITCAverage PEG Chains per Protein
6.510-fold3.5
9.210-fold6.0

This demonstrates that a more alkaline pH significantly increases the degree of PEGylation. The hydrolysis half-life of the PEG-isothiocyanate was found to be approximately 95 hours at pH 6.5 and 40 hours at pH 9.2.[1][13]

Synthesis of this compound

While commercially available, this compound can be synthesized from its corresponding amine precursor, 1-amino-PEG4-alcohol. A general one-pot method involves the in situ generation of a dithiocarbamate (B8719985) salt followed by desulfurization.

General Procedure Outline:

  • Dithiocarbamate Salt Formation: The starting amine (1-amino-PEG4-alcohol) is reacted with carbon disulfide in the presence of a base (e.g., DABCO or sodium hydride) in an appropriate solvent like THF or DMF.

  • Desulfurization: An aqueous solution of an iron(III) salt (e.g., FeCl3·6H2O) is added to the reaction mixture to induce desulfurization and formation of the isothiocyanate group.

  • Workup and Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound and the reagents for its synthesis and conjugation.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile reagents like carbon disulfide.[14]

  • Storage: Store this compound at -20°C in a tightly sealed container to prevent degradation.[4]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[15]

Visualizing Experimental Workflows

General PROTAC Assembly Workflow

The following diagram illustrates a generalized workflow for the assembly of a PROTAC using a bifunctional PEG linker like this compound.

PROTAC_Assembly cluster_synthesis PROTAC Synthesis cluster_application Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand (with primary amine) Intermediate POI Ligand-PEG4-Alcohol Intermediate POI_Ligand->Intermediate Conjugation (pH 8.5-9.5) PEG_Linker This compound PEG_Linker->Intermediate E3_Ligand E3 Ligase Ligand (with reactive group for alcohol) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC Derivatization of Alcohol & Conjugation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: A generalized workflow for PROTAC synthesis and its mechanism of action.

Bioconjugation and Purification Workflow

This diagram outlines the key steps in conjugating this compound to a protein and purifying the resulting product.

Bioconjugation_Workflow Start Start: Protein & Linker Reaction Bioconjugation Reaction (pH 8.5-9.5, RT or 4°C) Start->Reaction Quench Quench Reaction (e.g., Tris or Glycine) Reaction->Quench Purification Purification (Size-Exclusion Chromatography or Dialysis) Quench->Purification Analysis Characterization (SDS-PAGE, Mass Spec, HPLC) Purification->Analysis End Purified Protein-PEG Conjugate Analysis->End

Caption: Workflow for protein bioconjugation with this compound.

References

1-Isothiocyanato-PEG4-Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isothiocyanato-PEG4-alcohol is a heterobifunctional crosslinker integral to advancements in targeted therapeutics and bioconjugation.[1] This polyethylene (B3416737) glycol (PEG)-based linker contains two distinct reactive functional groups: a highly reactive isothiocyanate group and a versatile alcohol (hydroxyl) group.[1] The isothiocyanate moiety readily forms stable thiourea (B124793) bonds with primary amine groups found on proteins and other biomolecules. The terminal hydroxyl group offers a site for further chemical modification. The tetra-ethylene glycol (PEG4) spacer is a key feature, imparting increased hydrophilicity to the molecule and any conjugate it is a part of. This enhanced water solubility is a significant advantage in biological applications, helping to prevent the aggregation of conjugated species.[1] This technical guide provides a comprehensive overview of the known physical properties, applications, and relevant experimental considerations for this compound.

Core Physical and Chemical Properties

While detailed experimental data for some physical properties are not extensively published in peer-reviewed literature, the following information has been compiled from commercially available datasheets and chemical databases.

PropertyValueCitation(s)
Chemical Name 2-(2-(2-(2-isothiocyanatoethoxy)ethoxy)ethoxy)ethan-1-ol[2]
CAS Number 1835759-69-7[1][2]
Molecular Formula C₉H₁₇NO₄S[1][2]
Molecular Weight 235.30 g/mol [2]
Appearance Solid powder or liquid (colorless to light yellow)[2]
Purity Typically ≥95%[1][3]
Storage Conditions Long-term storage at -20°C is recommended.[1]
Shipping Conditions Typically shipped at ambient temperature.[1]

Note: Quantitative data for properties such as melting point, boiling point, and density are not consistently available in the public domain.

Applications in Drug Development and Research

The unique structure of this compound makes it a valuable tool in the development of targeted drug delivery systems.[] Its hydrophilic PEG spacer enhances the solubility and stability of the resulting bioconjugates.[]

Antibody-Drug Conjugates (ADCs)

In the field of oncology, this linker is utilized in the synthesis of Antibody-Drug Conjugates (ADCs). The isothiocyanate group can be conjugated to lysine (B10760008) residues on a monoclonal antibody, which serves to target specific cancer cells. The alcohol terminus can be further functionalized to attach a potent cytotoxic drug. This targeted delivery approach aims to increase the therapeutic efficacy of the drug while minimizing off-target side effects.[]

Proteolysis-Targeting Chimeras (PROTACs)

This compound is also employed as a linker in the construction of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within cells. The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The proximity induced by the PROTAC leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG4 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Considerations and Methodologies

Due to the lack of detailed, publicly available experimental protocols for the synthesis and characterization of this compound, the following sections provide generalized methodologies for key experimental workflows involving similar compounds.

General Bioconjugation Protocol

The isothiocyanate group of the linker reacts with primary amines on proteins (such as the ε-amine of lysine residues) to form a stable thiourea linkage.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Adjust the pH of the protein solution to 7.2-8.0, if necessary.

  • Add the desired molar excess of the linker stock solution to the protein solution with gentle mixing.

  • Incubate the reaction mixture at room temperature or 4°C for a specified period (typically 1-4 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, mass spectrometry).

  • Upon completion, remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Characterization Techniques

The successful synthesis and conjugation of this compound can be confirmed using various analytical methods.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic isothiocyanate (-N=C=S) stretching vibration, which typically appears in the range of 2000-2200 cm⁻¹. The presence of a broad O-H stretch from the alcohol group would also be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the exact mass of the molecule, verifying its elemental composition.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the conceptual workflows and relationships involving this compound.

G cluster_synthesis Conceptual Synthesis Workflow start PEG4-diamine Precursor step1 Thiophosgene Reaction start->step1 Step 1 product 1-isothiocyanato-PEG4-amine step1->product step2 Hydrolysis/Modification product->step2 Step 2 final_product This compound step2->final_product G cluster_adc Antibody-Drug Conjugate (ADC) Formation Antibody Antibody (with Lysine residues) Intermediate Antibody-Linker Conjugate Antibody->Intermediate Isothiocyanate reacts with amine Linker 1-isothiocyanato- PEG4-alcohol Linker->Intermediate Drug Cytotoxic Drug ADC Final ADC Drug->ADC Intermediate->ADC Drug attached to alcohol group G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (with PEG4 Linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

References

The Reaction of Isothiocyanates with Primary Amines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reaction between isothiocyanates and primary amines. This reaction is of significant interest in various scientific disciplines, particularly in drug development and biotechnology, due to its reliability and specificity in forming stable thiourea (B124793) linkages. This document details the core reaction mechanism, influencing factors, quantitative data, experimental protocols, and relevant biological pathways.

Core Reaction Mechanism and Principles

The fundamental reaction between an isothiocyanate (R-N=C=S) and a primary amine (R'-NH₂) involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. This addition reaction results in the formation of a stable N,N'-disubstituted thiourea.

The reaction is highly efficient and proceeds readily under mild conditions. The general mechanism can be visualized as a two-step process:

  • Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the central carbon of the isothiocyanate.

  • Proton Transfer: A proton is transferred from the amine nitrogen to the sulfur atom, leading to the final thiourea product.

This reaction is chemoselective, with the primary amine preferentially reacting with the isothiocyanate even in the presence of other functional groups, making it a valuable tool in bioconjugation.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Isothiocyanate Isothiocyanate (R-N=C=S) Thiourea N,N'-Disubstituted Thiourea Isothiocyanate->Thiourea Nucleophilic Addition PrimaryAmine Primary Amine (R'-NH₂) PrimaryAmine->Thiourea

Caption: General reaction scheme for the formation of a thiourea from an isothiocyanate and a primary amine.

Factors Influencing the Reaction

Several factors can influence the rate and efficiency of the reaction between isothiocyanates and primary amines. Understanding these factors is crucial for optimizing reaction conditions in various applications.

pH

The pH of the reaction medium plays a critical role. The reaction rate is highly dependent on the concentration of the unprotonated form of the primary amine, which is the active nucleophile. Therefore, the reaction is generally favored at alkaline pH values, typically between 8.5 and 9.5, where a significant portion of the primary amines are deprotonated.[1] At lower pH, the amine is protonated (R'-NH₃⁺), rendering it non-nucleophilic and thus unreactive towards the isothiocyanate.

Solvent

The choice of solvent can also impact the reaction. While the reaction can proceed in a variety of organic solvents, aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve both the isothiocyanate and the amine-containing molecule, especially in bioconjugation applications. Aqueous buffers are commonly employed for reactions involving proteins and other biomolecules, with the pH being the more dominant factor in these cases.

Steric Hindrance

The structure of both the isothiocyanate and the primary amine can affect the reaction rate. Steric hindrance around the reactive centers can slow down the nucleophilic attack. For instance, bulky substituents on the carbon adjacent to the amine or on the R group of the isothiocyanate may decrease the reaction rate.

Electronic Effects

The electronic properties of the substituents on both reactants can influence reactivity. Electron-withdrawing groups on the R' group of the amine can decrease its nucleophilicity, slowing the reaction. Conversely, electron-donating groups can increase the amine's reactivity. For the isothiocyanate, electron-withdrawing groups on the R group can increase the electrophilicity of the central carbon, potentially accelerating the reaction.

Data Presentation: Reaction Yields and Conditions

The synthesis of isothiocyanates from primary amines and the subsequent reaction to form thioureas have been extensively studied. The following tables summarize quantitative data from various synthetic protocols.

Table 1: Synthesis of Isothiocyanates from Primary Amines

Primary AmineReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline (B41778)CS₂, K₂CO₃, TCTWater/CH₂Cl₂0-RT2.595[2]
4-FluoroanilineCS₂, K₂CO₃, TCTWater/CH₂Cl₂0-RT392[2]
4-ChloroanilineCS₂, K₂CO₃, TCTDMF/Water/CH₂Cl₂0-4020.585[2]
4-TrifluoromethylanilineCS₂, K₂CO₃, TCTDMF/Water/CH₂Cl₂0-4024.582[2]
BenzylamineCS₂, Et₃N, TsClCH₂Cl₂RT192
PhenethylamineCS₂, DBU, Rose Bengal, Green LEDAcetonitrileRT1285[3]
n-DodecylamineElemental Sulfur, DBUCyrene™40494
Phenyl isothiocyanatePhenyl chlorothionoformate, NaOHDichloromethane (B109758)RT299

TCT: Trichloroisocyanuric acid; TsCl: Tosyl chloride; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Table 2: Synthesis of Thioureas from Isothiocyanates and Primary Amines

IsothiocyanatePrimary AmineSolventTemperature (°C)Time (min)Yield (%)Reference
Phenyl isothiocyanateAnilineBall-millingRT10>99[4]
Phenyl isothiocyanate4-MethoxyanilineBall-millingRT10>99[4]
Phenyl isothiocyanatePiperidineBall-millingRT10>99[4]
4-Bromophenyl isothiocyanateAnilineBall-millingRT10>99[4]
4-Nitrophenyl isothiocyanateAnilineBall-millingRT10>99[4]
Phenyl isothiocyanateBenzylamineDichloromethaneRT->70[5]
Benzyl isothiocyanateAnilineDichloromethaneRT->70[5]
Phenethyl isothiocyanate4-ChloroanilineDichloromethaneRT->70[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reaction of isothiocyanates with primary amines.

Protocol 1: One-Pot Synthesis of Phenyl Isothiocyanate from Aniline

Materials:

  • Aniline (1.0 mol, 93.13 g)

  • Carbon disulfide (CS₂) (1.2 mol, 91.36 g)

  • Potassium carbonate (K₂CO₃) (2.0 mol, 276.4 g)

  • Trichloroisocyanuric acid (TCT) (0.5 mol, 116.4 g)

  • Dichloromethane (CH₂Cl₂) (450 mL)

  • Water (700 mL)

  • 2 L jacketed flask

Procedure:

  • To a 2 L jacketed flask, add aniline (1.0 mol) and potassium carbonate (2.0 mol) in water (700 mL).

  • Dropwise, add carbon disulfide (1.2 mol) to the mixture at room temperature over a period of 2.5 hours with stirring.

  • Continue stirring for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to 0 °C.

  • Prepare a solution of TCT (0.5 mol) in dichloromethane (450 mL).

  • Add the TCT solution dropwise to the reaction mixture over 4 hours at 0 °C.

  • After the addition is complete, stir the mixture for another hour to ensure complete conversion.

  • The product, phenyl isothiocyanate, can be isolated by separating the organic layer, followed by washing, drying, and removal of the solvent under reduced pressure.

Protocol 2: Labeling of an Antibody with Fluorescein Isothiocyanate (FITC)

Materials:

  • Purified antibody (e.g., IgG) at 1-2 mg/mL

  • Fluorescein isothiocyanate (FITC), 5 mg/mL in anhydrous DMSO (prepare fresh)

  • 0.1 M Sodium bicarbonate buffer, pH 9.0

  • Phosphate-buffered saline (PBS)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Stirring equipment

Procedure:

  • Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL. Ensure the buffer is free of any primary amine-containing substances (e.g., Tris).

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 5 mg/mL.

  • Conjugation Reaction:

    • Slowly add the FITC solution to the antibody solution while gently stirring. A typical starting molar ratio is 10-20 moles of FITC per mole of antibody.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.

  • Purification:

    • Equilibrate a desalting column with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the FITC-conjugated antibody with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated FITC molecules.

    • Collect the fractions containing the yellow-orange labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 495 nm (for FITC concentration).

    • Calculate the degree of labeling (moles of FITC per mole of antibody).

  • Storage: Store the labeled antibody at 4 °C, protected from light.

Mandatory Visualizations

Edman Degradation Workflow

The Edman degradation is a classic method for sequencing amino acids in a peptide, which relies on the reaction of phenyl isothiocyanate (PITC) with the N-terminal primary amine of the peptide.[4][6][7]

Edman_Degradation_Workflow cluster_cycle Edman Degradation Cycle Start Peptide with free N-terminus Coupling 1. Coupling with PITC (pH > 8, alkaline conditions) Start->Coupling PTC_Peptide Phenylthiocarbamoyl-peptide (PTC-peptide) Coupling->PTC_Peptide Cleavage 2. Cleavage with anhydrous acid (e.g., TFA) PTC_Peptide->Cleavage ATZ_AminoAcid Anilinothiazolinone (ATZ) derivative of N-terminal amino acid Cleavage->ATZ_AminoAcid Shortened_Peptide Shortened peptide (n-1 residues) Cleavage->Shortened_Peptide Conversion 3. Conversion to a more stable derivative ATZ_AminoAcid->Conversion Next_Cycle Repeat cycle with shortened peptide Shortened_Peptide->Next_Cycle PTH_AminoAcid Phenylthiohydantoin (PTH) amino acid Conversion->PTH_AminoAcid Identification 4. Identification by HPLC PTH_AminoAcid->Identification Next_Cycle->Coupling

Caption: The iterative four-step cycle of the Edman degradation for peptide sequencing.

Signaling Pathways Modulated by Isothiocyanates in Cancer Cells

Many naturally occurring isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), have been shown to possess anticancer properties by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[8][9][10][11]

ITC_Signaling_Pathway cluster_pathway Isothiocyanate (ITC) Action in Cancer Cells ITC Isothiocyanate (e.g., Sulforaphane, PEITC) ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Detox ↑ Phase II Detoxification Enzymes (e.g., GST, NQO1) ITC->Detox NFkB ↓ NF-κB Activation ITC->NFkB inhibition MAPK Modulation of MAPK Pathway ITC->MAPK p53 ↑ p53 Activation ITC->p53 Apoptosis ↑ Apoptosis ROS->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis promotes MAPK->CellCycleArrest p53->Apoptosis p53->CellCycleArrest

Caption: Simplified diagram of key signaling pathways affected by isothiocyanates in cancer cells.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a linker molecule is paramount to the success of the resulting conjugate. Among the diverse array of available linkers, the polyethylene (B3416737) glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical and pharmacokinetic properties of bioconjugates. This technical guide delves into the core functionalities of the tetraethylene glycol (PEG4) spacer, providing a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the strategic design and synthesis of next-generation bioconjugates.

Core Principles of the PEG4 Spacer in Bioconjugation

The PEG4 spacer is a discrete and chemically defined entity, composed of four repeating ethylene (B1197577) glycol units. Its defined length and composition offer a distinct advantage over polydisperse PEG polymers, ensuring homogeneity in the final bioconjugate, a critical factor for therapeutic applications.[1] The fundamental properties of the PEG4 spacer that underpin its utility in bioconjugation are its hydrophilicity, flexibility, and biocompatibility.

Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, imparting a hydrophilic character to the spacer.[2][3] This is particularly advantageous when conjugating hydrophobic molecules, such as cytotoxic payloads in antibody-drug conjugates (ADCs) or small molecule inhibitors in proteolysis-targeting chimeras (PROTACs), as it can significantly enhance the overall solubility of the conjugate and mitigate aggregation.[4][5]

Flexibility: The rotational freedom of the C-O bonds within the PEG4 chain provides conformational flexibility.[3] This inherent pliability acts as a spacer arm, minimizing steric hindrance between the conjugated biomolecule and its binding partner, thereby preserving the biological activity of the parent molecules.[6]

Biocompatibility and Reduced Immunogenicity: PEG is well-established as a non-toxic and non-immunogenic polymer.[6] When conjugated to a biomolecule, the PEG4 spacer can create a hydration shell that masks potential immunogenic epitopes, reducing the likelihood of an adverse immune response and prolonging the circulation half-life of the bioconjugate.[2][5]

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The length of the PEG spacer can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. While this guide focuses on the PEG4 spacer, the following tables provide a comparative overview of how varying PEG lengths influence key parameters, offering a rationale for the selection of a PEG4 spacer in specific applications.

Table 1: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity

ConjugateSpacer LengthIC50 (nM)[7]
natGa-NOTA-PEG2-RM26PEG23.1 ± 0.2
natGa-NOTA-PEG3-RM26PEG33.9 ± 0.3
natGa-NOTA-PEG4-RM26PEG45.4 ± 0.4
natGa-NOTA-PEG6-RM26PEG65.8 ± 0.3

[7] Data from a study on a 68Ga-labeled NOTA-conjugated antagonistic analog of Bombesin.

Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics and Tolerability

ADC ConjugateSpacer LengthClearance Rate (mL/day/kg)[8]Tolerability (Maximum Weight Loss %)[8]
Non-PEGylatedN/AHigh>20% (Not Tolerated)
PEG2PEG2High>20% (Not Tolerated)
PEG4PEG4Moderate~15%
PEG8PEG8Low~5%
PEG12PEG12Low<5%
PEG24PEG24Low<5%

[8] Data from a study on homogeneous DAR 8 ADCs with a glucuronide-MMAE linker.

These data illustrate a critical principle in bioconjugate design: the "Goldilocks" effect. While longer PEG chains can enhance solubility and reduce clearance, they may also negatively impact binding affinity. The PEG4 spacer often represents a balanced choice, providing sufficient hydrophilicity and spacing without unduly compromising the biological activity of the targeting moiety.

Applications of the PEG4 Spacer in Advanced Bioconjugates

The versatile properties of the PEG4 spacer have led to its widespread adoption in the design of sophisticated biotherapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC. The incorporation of a PEG4 spacer in the linker design can:

  • Enhance Solubility and Reduce Aggregation: Many cytotoxic payloads are hydrophobic. A PEG4 spacer helps to counteract this hydrophobicity, improving the overall solubility of the ADC and preventing aggregation, which can lead to rapid clearance and off-target toxicity.[4][5]

  • Improve Pharmacokinetics: By increasing the hydrophilicity of the ADC, the PEG4 spacer can reduce clearance rates, leading to a longer circulation half-life and increased tumor accumulation.[8][9]

  • Modulate Drug Release: The flexibility of the PEG4 spacer can influence the accessibility of the cleavable moiety within the linker to enzymes, thereby modulating the rate of drug release at the target site.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (Stable Linker with PEG4) Receptor Target Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell Endosome Endosome (Acidic pH) Tumor_Cell->Endosome Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death Payload->Apoptosis Induces

ADC Mechanism of Action
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The PEG4 spacer is frequently employed in PROTAC design to:

  • Optimize Ternary Complex Formation: The length and flexibility of the PEG4 spacer are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10][11]

  • Enhance Cell Permeability and Solubility: The hydrophilic nature of the PEG4 spacer can improve the solubility of the often-hydrophobic PROTAC molecule, which can in turn enhance its cell permeability and oral absorption.[12]

PROTAC_Mechanism_of_Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with PEG4 Linker) PROTAC->POI PROTAC->E3_Ligase Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of a PEG4 spacer in bioconjugation.

Protocol for Antibody Conjugation using a Maleimide-PEG4-NHS Ester Linker

This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody via a heterobifunctional Maleimide-PEG4-NHS ester linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEG4-NHS ester linker

  • Thiol-containing payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (for cysteine conjugation):

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C.

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

  • Activation of the Payload with the Linker:

    • Dissolve the Maleimide-PEG4-NHS ester linker in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the amine-containing payload in a suitable buffer.

    • Add a 1.5-fold molar excess of the linker solution to the payload solution.

    • Incubate for 1 hour at room temperature.

  • Conjugation of the Activated Payload to the Antibody:

    • Add the activated payload-linker solution to the reduced antibody solution at a 5-10 fold molar excess.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

    • Purify the ADC using size-exclusion chromatography to remove unreacted payload-linker and other small molecules.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Payload Activation cluster_step3 Step 3: Conjugation & Purification Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (with free thiols) Antibody->Reduced_Ab Reduction (TCEP) Crude_ADC Crude ADC Mixture Reduced_Ab->Crude_ADC Payload Amine-containing Payload Activated_Payload Maleimide-PEG4-Payload Payload->Activated_Payload Linker Maleimide-PEG4-NHS Ester Linker->Activated_Payload Activated_Payload->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC)

ADC Synthesis Workflow
Protocol for PROTAC Synthesis using a PEG4 Linker via Click Chemistry

This protocol outlines the synthesis of a PROTAC using a PEG4 linker with terminal azide (B81097) and alkyne functionalities for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Target-binding ligand with a terminal alkyne

  • E3 ligase ligand with a terminal azide

  • Azide-PEG4-Alkyne linker

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • TBTA or THPTA ligand

  • Solvent (e.g., DMSO/water mixture)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-functionalized target-binding ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a DMSO/water mixture.

    • Add the Azide-PEG4-Alkyne linker (1 equivalent) to the solution.

  • Catalyst Preparation:

    • In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 equivalents) and TBTA or THPTA (0.5 equivalents) in DMSO/water.

  • Click Reaction:

    • Add the catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in water.

    • Stir the reaction at room temperature for 4-12 hours.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the PROTAC using preparative reverse-phase HPLC.

Characterization of PEG4-Containing Bioconjugates

Thorough characterization is essential to ensure the quality, homogeneity, and desired properties of the final bioconjugate.

Key Characterization Techniques:

  • Mass Spectrometry (MS): Used to confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) for ADCs or the molecular weight of the PROTAC.[7][13]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are used to assess the purity, aggregation state, and DAR distribution of ADCs.[13]

  • UV-Vis Spectroscopy: To determine the concentration of the protein and the conjugated payload.

  • In vitro Assays: To evaluate the binding affinity and biological activity of the bioconjugate.

Conclusion

The PEG4 spacer is a powerful and versatile tool in the bioconjugation toolbox. Its well-defined structure and favorable physicochemical properties enable the development of more effective and safer biotherapeutics. By carefully considering the impact of the PEG4 spacer on solubility, stability, and pharmacokinetics, and by employing robust synthesis and characterization methodologies, researchers can harness the full potential of this linker to advance the next generation of targeted therapies. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of PEG4 spacers in diverse bioconjugation strategies.

References

1-Isothiocyanato-PEG4-Alcohol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-isothiocyanato-PEG4-Alcohol, a heterobifunctional linker critical in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this linker is paramount for optimizing conjugation reactions, formulation, and storage, thereby ensuring the efficacy and reproducibility of the final product.

Core Properties of this compound

This compound, with the chemical formula C9H17NO4S, possesses a unique structure comprising a reactive isothiocyanate group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal alcohol functional group. This combination of functionalities imparts specific solubility and stability characteristics that are crucial for its application in bioconjugation. The PEG4 spacer, in particular, is known to enhance the aqueous solubility of conjugated molecules.[1][2][3][4][5]

Solubility Profile

The solubility of this compound is dictated by its constituent parts. The PEG4 chain provides hydrophilicity, while the isothiocyanate group and the overall molecular size contribute to its solubility in organic solvents.

SolventExpected SolubilityRationale
Aqueous Buffers (e.g., PBS) SolubleThe hydrophilic ethylene (B1197577) glycol repeats of the PEG4 spacer form hydrogen bonds with water, enhancing solubility in aqueous media.[1][3][4]
Dimethyl Sulfoxide (DMSO) Highly SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including those with PEG chains.[6]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at solvating PEGylated compounds.[7][8]
Dichloromethane (DCM) SolubleAs a common organic solvent, DCM can dissolve molecules with moderate polarity like this compound.
Ethanol/Methanol SolubleShort-chain alcohols are generally good solvents for PEGylated compounds.[7][8] However, prolonged exposure may lead to reactions with the isothiocyanate group, especially with primary alcohols, forming thiocarbamates.
Acetonitrile SolubleA polar aprotic solvent often used in chromatography that can effectively dissolve PEGylated linkers.[7][8] Isothiocyanates have been shown to be stable in acetonitrile.[9]
Experimental Protocol: Determining Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in various solvents.[10][11]

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (0.22 µm, chemically resistant)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

  • Sample Collection and Analysis:

    • Carefully aspirate a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

    • Prepare serial dilutions of the filtrate with a suitable solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of the solute in the saturated solution by comparing its peak area to the standard curve.

  • Reporting:

    • Express the solubility in units such as mg/mL or mmol/L at the specified temperature.

G Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate with agitation (24-48h at constant temperature) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant C->D E Quantify concentration by HPLC D->E F Report solubility (e.g., mg/mL) E->F

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is a critical consideration, particularly due to the reactive nature of the isothiocyanate functional group.

Chemical Stability:

  • Isothiocyanate Group: The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack.[6] The primary degradation pathway in aqueous media is hydrolysis, which is accelerated at higher pH values.[4][9][12] Isothiocyanates are generally more stable at acidic pH.[9] Reaction with other nucleophiles, such as primary amines and thiols present in buffers or on biomolecules, will lead to the formation of thioureas and dithiocarbamates, respectively.[13][14]

  • PEG Chain: The polyethylene (B3416737) glycol linker is generally considered stable.[15] However, under certain conditions, it can undergo oxidative degradation.[2]

Physical Stability and Storage:

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0-4°C[6]

  • Long-term (months to years): -20°C[6]

  • The compound should be kept in a dry, dark environment to prevent degradation from moisture and light.[6]

ConditionExpected Stability
Aqueous Solution (pH 7.4) Limited stability; degradation will occur over time. The rate of degradation is dependent on temperature and buffer components.[5][12]
Aqueous Solution (Acidic pH) More stable compared to neutral or alkaline conditions.[9]
Aqueous Solution (Alkaline pH) Unstable; rapid degradation of the isothiocyanate group is expected.[4][9]
Organic Solvents (aprotic, e.g., DMSO, DMF) Generally stable, provided the solvent is anhydrous.
Elevated Temperature Decreased stability; degradation rates increase with temperature.[4][16]
Presence of Nucleophiles Unstable; will readily react with primary amines, thiols, and other nucleophiles.
Experimental Protocol: Assessing Stability in Solution

This protocol describes a method to evaluate the stability of this compound in different solutions over time.

Materials:

  • This compound

  • Solutions for testing (e.g., PBS at pH 5.5, 7.4, and 8.5; DMSO)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable detector

  • Vials for sample storage

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in a stable solvent (e.g., anhydrous DMSO).

  • Preparation of Test Samples:

    • Dilute the stock solution into the various test solutions (e.g., different pH buffers) to a final known concentration.

  • Incubation:

    • Aliquot the test samples into multiple vials for each condition (solution and temperature).

    • Place the vials in the respective temperature-controlled environments.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • Immediately quench any further reaction if necessary (e.g., by acidification or freezing).

    • Analyze the sample by HPLC to determine the remaining concentration of intact this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Calculate the degradation rate and half-life (t½) for each condition.

G Stability Assessment Workflow A Prepare solutions of this compound in test buffers B Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) A->B C Collect samples at various time points B->C D Analyze remaining compound by HPLC C->D E Plot concentration vs. time D->E F Calculate degradation rate and half-life E->F

Caption: Workflow for stability assessment.

Reactivity of the Isothiocyanate Group

The isothiocyanate group is a key reactive handle for bioconjugation. It readily reacts with nucleophilic functional groups found on proteins and other biomolecules, primarily primary amines and thiols.

G Reactivity of this compound cluster_0 Reactants cluster_1 Products A This compound (R-N=C=S) D Thiourea Conjugate A->D pH 9-11 E Dithiocarbamate Conjugate A->E pH 6-8 B Primary Amine (R'-NH2) B->D C Thiol (R'-SH) C->E

Caption: Reaction of isothiocyanate with amines and thiols.

This guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is imperative to perform experimental validation under the conditions relevant to your research.

References

The Strategic Application of 1-isothiocyanato-PEG4-Alcohol in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of target proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in modulating the stability and efficacy of the resulting PROTAC. This technical guide provides an in-depth exploration of 1-isothiocyanato-PEG4-Alcohol, a versatile PEG-based linker, in the synthesis of PROTACs.

Introduction to this compound

This compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker that has gained significant traction in the development of PROTACs.[1][2] Its structure incorporates a reactive isothiocyanate group and a terminal alcohol, providing two orthogonal points for conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand. The tetra-ethylene glycol (PEG4) spacer offers several advantages, including enhanced aqueous solubility, improved pharmacokinetic properties, and the flexibility required to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.

PropertyValue
Chemical Formula C9H17NO4S
Molecular Weight 235.30 g/mol
CAS Number 1835759-69-7
Appearance Liquid or oil
Purity Typically ≥95%
Storage Conditions -20°C, protected from light and moisture
Solubility Soluble in water and polar organic solvents

Synthesis of this compound

While commercially available, an understanding of the synthesis of this compound provides greater flexibility in research and development. The synthesis is typically a two-step process starting from the readily available 1-amino-PEG4-alcohol.

  • Starting Material : 1-amino-PEG4-alcohol serves as the precursor.[1][2]

  • Conversion to Isothiocyanate : The primary amine is converted to an isothiocyanate using thiophosgene (B130339) or a thiophosgene equivalent.[4] This reaction is a well-established method for the synthesis of isothiocyanates from primary amines.

G cluster_synthesis Synthesis of this compound Amino-PEG4-Alcohol Amino-PEG4-Alcohol Reaction Reaction Amino-PEG4-Alcohol->Reaction Thiophosgene Thiophosgene Thiophosgene->Reaction This compound This compound Reaction->this compound

A simplified workflow for the synthesis of the target linker.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-amino-PEG4-alcohol

Materials:

Procedure:

  • Dissolve 1-amino-PEG4-alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in PROTAC Synthesis

The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The isothiocyanate and alcohol moieties can be sequentially reacted with the warhead and the E3 ligase ligand.

Thiourea (B124793) Bond Formation

The isothiocyanate group readily reacts with a primary or secondary amine on either the warhead or the E3 ligase ligand to form a stable thiourea linkage. This reaction is typically carried out under mild conditions.

Ether or Ester Linkage Formation

The terminal hydroxyl group can be derivatized to form an ether or ester bond with the other component of the PROTAC. For an ether linkage, the alcohol can be deprotonated with a base and reacted with an alkyl halide (Williamson ether synthesis). For an ester linkage, the alcohol can be reacted with a carboxylic acid under standard esterification conditions (e.g., using DCC or HATU as a coupling agent).

G cluster_protac_synthesis PROTAC Synthesis Workflow Warhead_NH2 Warhead with Amine Reaction1 Thiourea Formation Warhead_NH2->Reaction1 Linker This compound Linker->Reaction1 Intermediate Warhead-Linker-OH Reaction1->Intermediate Reaction2 Ether/Ester Formation Intermediate->Reaction2 E3_Ligase_X E3 Ligase Ligand with Reactive Group (e.g., Halide) E3_Ligase_X->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC

A general workflow for synthesizing a PROTAC using the linker.
Protocol 2: Representative PROTAC Synthesis

This protocol describes the synthesis of a PROTAC where the warhead contains an amine and the E3 ligase ligand has a reactive halide for etherification.

Step 1: Conjugation of the Warhead to the Linker

  • Dissolve the amine-containing warhead (1 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the warhead-linker-OH intermediate.

Step 2: Conjugation of the E3 Ligase Ligand

  • Dissolve the warhead-linker-OH intermediate (1 equivalent) in anhydrous DMF.

  • Add a strong base such as sodium hydride (NaH) (1.2 equivalents) at 0 °C and stir for 30 minutes.

  • Add the E3 ligase ligand containing a reactive halide (e.g., a bromide or iodide) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing the proximity of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recycling PROTAC Recycling Ubiquitination->Recycling Degradation POI Degradation Proteasome->Degradation Recycling->Ternary_Complex

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a modular and flexible approach to PROTAC design, while the PEG4 spacer imparts favorable physicochemical properties. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this linker in their quest to develop novel protein-degrading therapeutics. The continued exploration of such linkers will undoubtedly fuel the advancement of targeted protein degradation as a powerful therapeutic modality.

References

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3] While the choice of ligands dictates the target and the E3 ligase to be engaged, the linker is far from a passive spacer.[4] It plays a pivotal role in the overall efficacy, selectivity, and drug-like properties of the PROTAC molecule.[5][6]

The primary function of the linker is to tether the POI and E3 ligase ligands, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][] The length, composition, rigidity, and attachment points of the linker are critical parameters that govern the stability and conformation of this ternary complex.[2][8] An optimally designed linker will orient the POI and E3 ligase in a manner conducive to efficient ubiquitination of the target protein, marking it for subsequent degradation by the proteasome.[][9] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex and abrogating degradation.[9] This guide provides a comprehensive technical overview of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing core concepts to aid researchers in the rational design of next-generation protein degraders.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves a series of coordinated molecular events, culminating in the degradation of the target protein. A typical workflow for the development and evaluation of novel PROTACs involves iterative cycles of design, synthesis, and biological testing.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Reuse Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_optimization Optimization A Target & E3 Ligase Selection B Linker Design & Synthesis A->B C PROTAC Library Synthesis B->C D Biochemical Assays (Binding, Ternary Complex) C->D E Cellular Assays (Degradation, Viability) D->E F In Vivo Studies E->F G SAR Analysis E->G H Lead Optimization F->H G->H H->B Iterative Refinement

A typical workflow for the design and evaluation of PROTACs.

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and structural properties, which in turn dictate their flexibility, solubility, and influence on the ternary complex.[1][2]

Linker_Classification cluster_flexible Flexible cluster_rigid Rigid cluster_functional Functional Root PROTAC Linkers Flexible Flexible Linkers Root->Flexible Rigid Rigid Linkers Root->Rigid Functional Functional Linkers Root->Functional Alkyl Alkyl Chains Flexible->Alkyl PEG Polyethylene (B3416737) Glycol (PEG) Flexible->PEG Cyclic Cyclic Structures (Piperazine, Piperidine) Rigid->Cyclic Aromatic Aromatic Systems Rigid->Aromatic Alkyne Alkynes & Triazoles Rigid->Alkyne Photoswitchable Photoswitchable Functional->Photoswitchable Cleavable Cleavable Functional->Cleavable

Classification of common PROTAC linkers.
Flexible Linkers

Flexible linkers, primarily composed of alkyl chains and polyethylene glycol (PEG) units, are the most commonly employed linkers in PROTAC design due to their synthetic accessibility and the conformational freedom they provide.[1][5]

  • Alkyl Chains : These are simple hydrocarbon chains that offer a high degree of flexibility.[10] While synthetically tractable, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[2]

  • Polyethylene Glycol (PEG) Chains : PEG linkers are widely used to enhance the hydrophilicity and aqueous solubility of PROTACs.[4][11] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, and the flexibility of the chain can aid in the formation of a productive ternary complex.[4] Statistics show that approximately 54-55% of reported PROTACs utilize PEG linkers.[5][12]

Rigid Linkers

To overcome some of the drawbacks of flexible linkers, such as entropic penalties upon binding, researchers have incorporated rigid structural motifs.[1]

  • Cyclic Structures : Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation, potentially pre-organizing the PROTAC for favorable ternary complex formation.[2]

  • Aromatic Systems : Phenyl rings and other aromatic systems introduce planarity and rigidity.[2]

  • Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[1][2]

Functional Linkers

Recent innovations have led to the development of "smart" linkers that confer additional functionalities to the PROTAC molecule.[1]

  • Photoswitchable Linkers : These linkers, often containing moieties like azobenzene, can change their conformation in response to specific wavelengths of light, allowing for spatiotemporal control of PROTAC activity.[1]

  • Cleavable Linkers : These linkers can be designed to be cleaved by specific intracellular triggers, such as enzymes or changes in the microenvironment, leading to the activation or deactivation of the PROTAC.[1]

Quantitative Data on Linker Effects

The rational design of PROTACs is increasingly guided by quantitative data that correlates linker properties with degradation efficacy. The following tables summarize key findings from the literature.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [13]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Data from a study by Cyrus et al. indicates that a 16-atom linker is optimal for ERα degradation in MCF7 breast cancer cells.[13]

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [13]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

A study by Arvinas demonstrated that a 21-atom linker was most potent for TBK1 degradation, with linkers shorter than 12 atoms being inactive.[13]

Table 3: Effect of Linker Composition on BRD4 Degradation [6]

PROTACLinker CompositionDC50 in H661 cells
CRBN PROTAC (0 PEG units)Alkyl< 0.5 µM
CRBN PROTAC (1-2 PEG units)Alkyl-PEG> 5 µM
CRBN PROTAC (4-5 PEG units)Alkyl-PEG< 0.5 µM
VHL PROTAC (increasing PEG units)Alkyl-PEGPotency decreased with increased length

This study highlights that the optimal linker composition is dependent on the specific E3 ligase being recruited.[6]

Table 4: Ternary Complex Cooperativity (α) for Different PROTAC Systems

PROTAC SystemCooperativity (α)Reference
VHL/MZ1/Brd4BD2~20[14]
VHL/AT1/Brd4BD2~5[14]
ACBI1 (SMARCA2 degrader)26[15]
PROTAC 1 (SMARCA2 degrader)3.2[15]

The cooperativity factor (α) quantifies the extent to which the binding of one protein to the PROTAC influences the binding of the second protein. A value greater than 1 indicates positive cooperativity, which is generally favorable for potent degradation.[14][15]

Experimental Protocols

The evaluation of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[4]

Materials and Reagents:

  • Cell line of interest expressing the target protein.

  • PROTAC of interest (stock solution in DMSO).

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system and densitometry software.

Protocol:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).[16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody overnight at 4°C.[4]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.[4]

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[4]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

Cell Viability Assay (MTT/MTS)

This assay is used to assess the cytotoxic effects of PROTACs on cells.[1]

Materials and Reagents:

  • Cells and culture medium.

  • 96-well plates.

  • PROTAC of interest.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.[1][2]

  • Solubilization solution (for MTT assay).[17]

  • Microplate reader.

Protocol (MTT Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC for the desired time period.[17]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 3-4 hours at 37°C.[2][17]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[17]

  • Absorbance Measurement: Mix to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.[12]

  • Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful biophysical technique to measure the kinetics (kon, koff) and affinity (KD) of binary (PROTAC-protein) and ternary complex formation.[14]

Materials and Reagents:

  • SPR instrument and sensor chips.

  • Purified target protein and E3 ligase complex.

  • PROTAC of interest.

  • Running buffer.

  • Immobilization reagents.

Protocol Outline:

  • Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[18]

  • Binary Interaction Analysis:

    • Flow the PROTAC over the immobilized protein surface at various concentrations to measure the binding affinity (KD) of the PROTAC for the E3 ligase.

    • In a separate experiment, flow the target protein over a surface with immobilized PROTAC, or vice versa, to determine the KD of the PROTAC for the target protein.

  • Ternary Complex Analysis:

    • Flow a pre-mixed solution of the PROTAC and the target protein over the E3 ligase-immobilized surface.[14]

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants.[18]

    • Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary.[14]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, entropy) of binary and ternary complex formation.[19]

Materials and Reagents:

  • ITC instrument.

  • Purified target protein and E3 ligase complex.

  • PROTAC of interest.

  • Dialysis buffer (ensure all components are in identical buffer).

Protocol Outline:

  • Sample Preparation: Prepare the protein and PROTAC solutions in a matched buffer. The protein solution is placed in the sample cell, and the PROTAC solution is loaded into the injection syringe.[19]

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine their binding affinity (KD1).[19]

    • Titrate the PROTAC into the target protein solution to determine their binding affinity (KD2).[19]

  • Ternary Complex Titration:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.[19]

  • Data Analysis:

    • Analyze the titration data to determine the binding affinity for ternary complex formation (KD,ternary).[19]

    • Calculate the cooperativity factor (α) as described for SPR.[19]

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, profoundly influencing its biological activity and physicochemical properties. A deep understanding of how linker length, composition, and rigidity affect ternary complex formation and subsequent protein degradation is essential for the rational design of effective PROTAC therapeutics. The transition from a "trial-and-error" approach to a more structure-guided and data-driven strategy for linker design, supported by robust biophysical and cellular assays, will undoubtedly accelerate the development of novel protein degraders for a wide range of diseases.

References

The Crucial Role of Bifunctional Crosslinkers in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and targeted therapeutic modality in the fight against cancer. By combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, ADCs offer a wider therapeutic window and reduced systemic toxicity compared to traditional chemotherapy. The linchpin of this sophisticated drug delivery system is the bifunctional crosslinker, a critical component that dictates the stability, efficacy, and overall success of the ADC. This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, mechanisms of action, and the key experimental protocols used in their evaluation and implementation.

The Architecture of an Antibody-Drug Conjugate

An ADC is comprised of three key components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic agent (payload), and a bifunctional crosslinker that covalently links the payload to the antibody.[1][2][3] The ideal linker ensures that the ADC remains stable in systemic circulation, preventing premature release of the toxic payload, and facilitates the efficient release of the active drug upon internalization into the target cancer cell.[4][5]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized into two main classes: cleavable and non-cleavable linkers. The choice between these two types is a critical design consideration that significantly influences the ADC's mechanism of action, potency, and safety profile.[6][7][8]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell, releasing the payload in its active form.[9][10] This targeted release is achieved by exploiting the unique physiological conditions of tumor cells. There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence, such as the widely used valine-citrulline (Val-Cit) dipeptide, that is specifically cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[7][11]

  • pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[12]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily reduced by the high intracellular concentration of glutathione (B108866) (GSH), which is up to 1000-fold higher inside cells than in the plasma.[12]

A key advantage of cleavable linkers is their potential to induce a "bystander effect."[13][14][] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[13][14]

Non-Cleavable Linkers

In contrast, non-cleavable linkers form a highly stable covalent bond, such as a thioether bond, between the antibody and the payload.[4][5] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[8][12] This process liberates the payload, which remains attached to the linker and the amino acid residue (e.g., cysteine or lysine) to which it was conjugated.

Non-cleavable linkers generally exhibit greater plasma stability, leading to a potentially wider therapeutic window and reduced off-target toxicity.[5] However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which typically limits or prevents a bystander effect.[12]

Quantitative Comparison of Linker Properties

The selection of an appropriate linker is a data-driven process. The following tables summarize key quantitative data for different linker types, providing a basis for comparison.

Table 1: In Vivo Stability of Different ADC Linkers

Linker TypeCleavage MechanismExample Linker ChemistryPlasma Half-life (t½)Reference
Cleavable
pH-SensitiveAcid HydrolysisHydrazone~2 days[16]
pH-SensitiveAcid HydrolysisSilyl ether>7 days[16]
Protease-SensitiveCathepsin B CleavageVal-CitStable in human plasma, less stable in mouse plasma due to Ces1c[17]
Protease-SensitiveProtease CleavageTriglycyl peptide (CX)~9.9 days (in mouse plasma)[16]
Non-Cleavable
Antibody DegradationThioether (e.g., SMCC)~10.4 days (in mouse plasma)[16]

Table 2: Characteristics of Cleavable vs. Non-Cleavable Linkers

CharacteristicCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Enzymatic cleavage, pH change, or reductionProteolytic degradation of the antibody
Plasma Stability Generally lower than non-cleavable linkersHigh
Bystander Effect Often potent, depending on payload permeabilityWeak to non-existent
Therapeutic Window Can be narrower due to potential premature releaseGenerally wider due to higher stability
Ideal Application Heterogeneous tumorsHematological malignancies, tumors with uniform antigen expression

Experimental Protocols for ADC Characterization

Rigorous analytical and functional testing is essential throughout the ADC development process to ensure safety, efficacy, and consistency. The following sections provide detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.[18][19][20][21][22]

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity. In HIC, a high salt concentration mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the different drug-loaded species, with higher DAR species eluting later due to their increased hydrophobicity.[18][21]

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.[22]

    • Column: TSKgel Butyl-NPR (Tosoh Bioscience) or similar HIC column.

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 280 nm.

    • Gradient:

      • 0-3 min: 0% B

      • 3-28 min: 0-100% B

      • 28-30 min: 100% B

      • 30-32 min: 100-0% B

      • 32-35 min: 0% B

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the relative percentage of each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (e.g., IC50 value) of an ADC on target cancer cells.[1][6][7][23][24]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[23][24]

Methodology:

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

In Vitro Linker Stability and Payload Release Assay

Objective: To assess the stability of the linker and quantify the release of the payload from the ADC in the presence of specific cleavage-inducing agents (e.g., lysosomal enzymes).[3][25][26][27]

Principle: The ADC is incubated with a source of lysosomal enzymes (e.g., human liver S9 fraction). At various time points, the reaction is stopped, and the amount of released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).[3][26]

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (final concentration 10 µM) with human liver S9 fraction (1 mg/mL protein) in a suitable reaction buffer (e.g., 100 mM sodium acetate, pH 5.0).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Preparation:

    • Immediately stop the reaction by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.

    • Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the payload from other components.

    • MS System: A triple quadrupole or high-resolution mass spectrometer.

    • Detection: Monitor the specific mass-to-charge ratio (m/z) of the payload and the internal standard using selected reaction monitoring (SRM) or extracted ion chromatograms.

  • Data Analysis:

    • Generate a standard curve of the payload of known concentrations.

    • Quantify the amount of released payload at each time point by comparing the peak area ratio of the payload to the internal standard against the standard curve.

    • Plot the concentration of the released payload over time to determine the release kinetics.

Visualizing Key ADC Mechanisms and Workflows

Diagrams are powerful tools for illustrating the complex biological pathways and experimental procedures involved in ADC research. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

ADC Internalization and Payload Release Signaling Pathway

This diagram illustrates the process of an ADC binding to its target antigen on a cancer cell, followed by internalization and subsequent release of the cytotoxic payload.[2][11][28]

ADC_Internalization_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell cluster_membrane Cell Membrane ADC ADC ADC_Antigen_Complex ADC-Antigen Complex ADC->ADC_Antigen_Complex 1. Binding Antigen Tumor Antigen Endosome Early Endosome (pH 6.0-6.5) ADC_Antigen_Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cell_Death Apoptosis Payload_Release->Cell_Death 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

Experimental Workflow for ADC Synthesis and Purification

This diagram outlines the key steps involved in the synthesis and purification of an ADC.[29][30][31][32][33]

ADC_Synthesis_Workflow Start Start Antibody_Prep Antibody Preparation (e.g., reduction of disulfides) Start->Antibody_Prep Linker_Payload_Prep Linker-Payload Activation Start->Linker_Payload_Prep Conjugation Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Prep->Conjugation Purification Purification (e.g., TFF, Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_ADC Formulated ADC Characterization->Final_ADC End End Final_ADC->End

Caption: General workflow for ADC synthesis and purification.

Logical Relationship of the Bystander Effect

This diagram illustrates the concept of the bystander effect, where an ADC targeting an antigen-positive cell can also kill neighboring antigen-negative cells.[4][8][13][14][]

Bystander_Effect ADC ADC Ag_Positive_Cell Antigen-Positive Tumor Cell ADC->Ag_Positive_Cell Targets Payload_Release Released Payload Ag_Positive_Cell->Payload_Release Internalizes & Releases Ag_Negative_Cell_1 Antigen-Negative Tumor Cell Cell_Death_Negative_1 Apoptosis Ag_Negative_Cell_1->Cell_Death_Negative_1 Induces Ag_Negative_Cell_2 Antigen-Negative Tumor Cell Cell_Death_Negative_2 Apoptosis Ag_Negative_Cell_2->Cell_Death_Negative_2 Induces Payload_Release->Ag_Negative_Cell_1 Diffuses to Payload_Release->Ag_Negative_Cell_2 Diffuses to Cell_Death_Positive Apoptosis Payload_Release->Cell_Death_Positive Induces

Caption: The bystander effect in heterogeneous tumors.

Conclusion

The bifunctional crosslinker is a pivotal component in the design and development of effective and safe Antibody-Drug Conjugates. A thorough understanding of the different linker technologies, their mechanisms of action, and the analytical methods for their characterization is paramount for researchers and drug developers in the field of oncology. The choice between a cleavable and a non-cleavable linker must be carefully considered based on the specific target antigen, the properties of the payload, and the desired therapeutic outcome. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of next-generation ADCs with even greater efficacy and safety profiles, offering new hope for cancer patients.

References

safety and handling of isothiocyanate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of Isothiocyanate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group -N=C=S.[1] They are found abundantly in cruciferous vegetables such as broccoli, cabbage, and mustard, where they are stored as glucosinolate precursors.[1] Upon plant tissue damage, the enzyme myrosinase hydrolyzes these precursors to release isothiocyanates.[2] In the fields of drug discovery and biomedical research, ITCs are of significant interest due to their potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The bioactivity of isothiocyanates is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophiles like the thiol groups of cysteine residues in proteins.[3] This reactivity, while central to their therapeutic potential, also necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the safe handling, storage, disposal, and experimental use of isothiocyanate compounds for laboratory and drug development professionals.

Chemical and Physical Properties

Isothiocyanates can be aliphatic or aromatic and are typically colorless to pale yellow liquids or low-melting solids with a characteristic pungent, mustard-like, or horseradish-like odor.[4][5] They are generally soluble in organic solvents and may react with water.[6] The flash points of many common ITCs classify them as flammable liquids, requiring precautions against ignition sources.[4][6]

Toxicology and Hazard Information

Isothiocyanates are toxic and irritant compounds.[4][5] Exposure can occur through inhalation, skin contact, and ingestion, with the primary health effects being severe irritation to the skin, eyes, and respiratory tract.[4][5] Some isothiocyanates are classified as vesicants, meaning they can cause blistering of the skin.[4] Prolonged or repeated exposure may lead to sensitization, where subsequent low-level exposure can cause an allergic reaction, including dermatitis and asthmatic responses.[4][5]

Acute Toxicity Data

The following tables summarize acute toxicity data for several common isothiocyanate compounds. Lethal Dose, 50% kill (LD50) is the dose required to kill half the members of a tested population after a specified test duration. Lethal Concentration, 50% kill (LC50) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.

Table 1: Oral Acute Toxicity Data for Selected Isothiocyanates

CompoundCAS NumberTest SpeciesOral LD50 (mg/kg)Citations
Allyl Isothiocyanate57-06-7Rat112[4][7]
Rat339[8]
Mouse308[4]
Methyl Isothiocyanate556-61-6Rat72[5]
Mouse90[5]
Phenyl Isothiocyanate103-72-0Rat (male)110
Rat (female)87

Table 2: Dermal Acute Toxicity Data for Selected Isothiocyanates

CompoundCAS NumberTest SpeciesDermal LD50 (mg/kg)Citations
Allyl Isothiocyanate57-06-7Rabbit88[4][7]
Methyl Isothiocyanate556-61-6Rabbit33[9]
Rat2780[5]

Table 3: Inhalation Acute Toxicity Data for Selected Isothiocyanates

CompoundCAS NumberTest SpeciesInhalation LC50Exposure TimeCitations
Allyl Isothiocyanate57-06-7Rat0.206 - 0.508 mg/L4 hours[10][11]
Methyl Isothiocyanate556-61-6Rat1900 mg/m³1 hour[5]
Methyl Isocyanate*624-83-9Rat6.1 ppm6 hours[12]
Mouse12.2 ppm6 hours[12]
Guinea Pig5.4 ppm6 hours[12]
Note: Data for the related compound Methyl Isocyanate is provided for comparative hazard assessment.

Safe Handling and Personal Protective Equipment (PPE)

Due to their hazardous nature, isothiocyanates must be handled with strict safety precautions to minimize exposure.

Engineering Controls
  • Fume Hood: All work with isothiocyanates, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood to prevent inhalation of pungent and toxic vapors.[4]

  • Ventilation: The laboratory should be well-ventilated.[4] Facilities using these materials should be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[4][5]

  • Hand Protection: Chemical-resistant gloves are required. Due to the reactivity of isothiocyanates, double-gloving is recommended. Nitrile or polyethylene (B3416737) gloves are commonly suggested; however, the specific glove material should be selected based on the manufacturer's resistance data for the specific isothiocyanate being used.[4][5] Always inspect gloves for tears or holes before use and remove them carefully to avoid skin contamination.

  • Protective Clothing: A lab coat, fully buttoned, is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[4][5]

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is typically not required. However, in cases of insufficient ventilation, spills, or emergencies, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5] Respirator use requires prior training and fit-testing.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of isothiocyanates and prevent hazardous reactions.

  • Storage Conditions: Store isothiocyanates in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[4][5] Containers should be tightly closed to prevent exposure to moisture, with which they can react.[4] Some isothiocyanates may require refrigeration.[4]

  • Incompatible Materials: Isothiocyanates are incompatible with and should be stored separately from:

    • Acids

    • Strong bases

    • Alcohols

    • Amines

    • Strong oxidizing agents

    • Water/Moisture[4][5]

Spill, Leak, and Emergency Procedures

A clear and practiced emergency plan is essential when working with isothiocyanates.

Spill Response Workflow

Spill_Response_Workflow spill Isothiocyanate Spill Occurs alert Alert personnel Evacuate immediate area spill->alert assess Assess spill size and immediate risk alert->assess small_spill Small Spill (<100 mL) Trained personnel only assess->small_spill Minor large_spill Large Spill (>100 mL) or unknown assess->large_spill Major ppe Don appropriate PPE: - Double nitrile gloves - Safety goggles/face shield - Lab coat/apron - Respirator (if needed) small_spill->ppe evacuate_large Evacuate laboratory Call emergency services and EHS large_spill->evacuate_large contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain neutralize Cover with decontamination solution. Allow to react (at least 10 min). contain->neutralize collect Collect absorbed material using non-sparking tools neutralize->collect package Place in a labeled, open-top hazardous waste container (DO NOT SEAL) collect->package decontaminate Decontaminate spill area with neutralization solution package->decontaminate dispose Dispose of waste through Environmental Health & Safety decontaminate->dispose Synthesis_Workflow start Start: Primary Amine (R-NH2) + Carbon Disulfide (CS2) step1 React in organic solvent with a base (e.g., triethylamine) at room temperature start->step1 intermediate Intermediate: Dithiocarbamate Salt [R-NH-C(S)S-][HNEt3+] step1->intermediate step2 Add desulfurizing agent (e.g., tosyl chloride, phosgene) intermediate->step2 product_crude Crude Product: Isothiocyanate (R-N=C=S) step2->product_crude step3 Work-up: Aqueous wash to remove salts product_crude->step3 step4 Dry organic layer (e.g., over MgSO4) step3->step4 step5 Purification: Vacuum Distillation or Column Chromatography step4->step5 product_pure Final Product: Pure Isothiocyanate step5->product_pure Keap1_Nrf2_Pathway Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation. Isothiocyanates modify Keap1, preventing Nrf2 degradation and allowing it to translocate to the nucleus. In the nucleus, Nrf2 activates the transcription of cytoprotective genes. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Sulforaphane) Keap1 Keap1 (Cysteine-rich) ITC->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Release Cul3 Cul3-E3 Ligase Keap1->Cul3 Adapter Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE Binds Genes Phase II Detoxifying & Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates Transcription MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway ITC Isothiocyanate Stress Cellular Stress (e.g., ROS, DNA Damage) ITC->Stress ERK_KKK Raf Stress->ERK_KKK Activates JNK_KKK MEKK/ASK1 Stress->JNK_KKK Activates p38_KKK TAK1/ASK1 Stress->p38_KKK Activates ERK_KK MEK1/2 ERK_KKK->ERK_KK ERK_K ERK1/2 ERK_KK->ERK_K Response Cellular Responses: - Apoptosis - Cell Cycle Arrest - Gene Expression ERK_K->Response JNK_KK MKK4/7 JNK_KKK->JNK_KK JNK_K JNK JNK_KK->JNK_K JNK_K->Response p38_KK MKK3/6 p38_KKK->p38_KK p38_K p38 p38_KK->p38_K p38_K->Response Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ITC Isothiocyanate DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) ITC->DeathReceptor Induces Bax Bax/Bak ITC->Bax Induces Bcl2 Bcl-2 (Anti-apoptotic) ITC->Bcl2 Inhibits ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Recruits & Cleaves Casp8 Caspase-8 ProCasp8->Casp8 Activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Mitochondrion Mitochondrion CytoC Cytochrome c (released) Mitochondrion->CytoC Releases Bax->Mitochondrion Forms pore Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Forms Casp9 Caspase-9 Casp9->ProCasp3 Cleaves & Activates Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner Caspase) ProCasp3->Casp3 Apoptosis Apoptosis (DNA fragmentation, cell death) Casp3->Apoptosis Executes

References

In-Depth Technical Guide: 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isothiocyanato-PEG4-Alcohol, a heterobifunctional linker critical in the field of targeted protein degradation and bioconjugation. This document details its chemical properties, outlines a representative experimental protocol for its use in Proteolysis Targeting Chimera (PROTAC) synthesis, and illustrates the underlying biological and chemical workflows.

Core Compound Data

This compound is a versatile chemical tool featuring a reactive isothiocyanate group and a terminal alcohol, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The isothiocyanate moiety readily reacts with primary amines to form stable thiourea (B124793) bonds, while the hydroxyl group can be further modified, for example, through esterification or etherification. The PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules.

PropertyValueSource(s)
Molecular Weight 235.30 g/mol [1][2][3]
Chemical Formula C9H17NO4S[1][3]
CAS Number 1835759-69-7[1][3]
Purity Typically ≥95%[1]
Appearance Varies (often an oil or solid)
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions Short term: 0 - 4 °C; Long term: -20 °C. Store in a dry, dark environment.[3]

Application in PROTAC Synthesis

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This technology offers a powerful method for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules.

The structure of this compound allows for a sequential conjugation strategy. For instance, the isothiocyanate group can be reacted with a primary amine on an E3 ligase ligand. Subsequently, the terminal alcohol can be activated (e.g., by conversion to a tosylate or mesylate) and then reacted with a nucleophilic handle on the POI-binding ligand.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation & Recycling POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Ub_Chain Polyubiquitin Chain Ubiquitinated_POI->Ub_Chain Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recycled_PROTAC PROTAC Ubiquitinated_POI->Recycled_PROTAC Dissociation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_start Recycled_PROTAC->POI_start Catalytic Cycle POI_start->POI

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol assumes the E3 ligase ligand possesses a primary amine for reaction with the isothiocyanate, and the POI-binding ligand has a nucleophilic group (e.g., a phenol (B47542) or amine) that can react with an activated form of the linker's alcohol.

Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

This procedure details the formation of a stable thiourea linkage between the linker and the E3 ligase ligand.

  • Materials:

    • This compound

    • Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add TEA or DIPEA (2.0-3.0 equivalents) to the solution. This basic environment facilitates the nucleophilic attack of the amine.

    • In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Slowly add the solution of this compound to the E3 ligase ligand solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

    • Upon completion, the reaction mixture can be diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed with water or brine to remove excess base and DMF.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase ligand-PEG4-Alcohol conjugate by flash column chromatography on silica (B1680970) gel to obtain the pure product.

Step 2: Activation of the Terminal Alcohol and Conjugation to the POI Ligand

This procedure involves activating the terminal hydroxyl group of the conjugate from Step 1, followed by reaction with the POI-binding ligand.

  • Materials:

    • E3 ligase ligand-PEG4-Alcohol conjugate (from Step 1)

    • POI-binding ligand with a nucleophilic handle (e.g., phenol, amine)

    • Activating agent (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl))

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A suitable base (e.g., TEA, DIPEA, or pyridine (B92270) for activation; a stronger base like potassium carbonate or cesium carbonate may be needed for the final coupling)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand-PEG4-Alcohol conjugate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (e.g., TEA, 1.5-2.0 equivalents), followed by the slow, dropwise addition of the activating agent (TsCl or MsCl, 1.2-1.5 equivalents) dissolved in a minimal amount of anhydrous DCM.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the formation of the activated intermediate (tosylate or mesylate) by TLC or LC-MS.

    • Once the activation is complete, the solvent can be removed under reduced pressure. The crude activated intermediate may be used directly or after a quick purification step.

    • Dissolve the activated intermediate and the POI-binding ligand (1.0-1.2 equivalents) in a suitable anhydrous solvent like DMF.

    • Add a base appropriate for the nucleophilicity of the POI ligand (e.g., potassium carbonate or cesium carbonate for phenols).

    • Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 4-24 hours. Monitor the formation of the final PROTAC product by TLC or LC-MS.

    • After completion, perform an aqueous workup similar to Step 1.

    • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography to yield the desired product.

Experimental Workflow Diagram

The following diagram outlines the general synthetic workflow for creating a PROTAC using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Thiourea Bond Formation cluster_step2 Step 2: Alcohol Activation cluster_step3 Step 3: Final Conjugation E3_Ligand E3 Ligase Ligand (with -NH2) Conjugate1 E3 Ligand-PEG4-Alcohol E3_Ligand->Conjugate1 Linker 1-isothiocyanato- PEG4-Alcohol Linker->Conjugate1 Activated_Conjugate Activated E3 Ligand-PEG4 (e.g., -OTs) Conjugate1->Activated_Conjugate Base (e.g., TEA) Activation_Reagent Activation Reagent (e.g., TsCl) Activation_Reagent->Activated_Conjugate Final_PROTAC Final PROTAC Molecule Activated_Conjugate->Final_PROTAC Base (e.g., K2CO3) POI_Ligand POI Ligand (with nucleophile, e.g., -OH) POI_Ligand->Final_PROTAC

Caption: A three-step workflow for the synthesis of a PROTAC molecule.

References

An In-Depth Technical Guide to Thiourea Bond Formation in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea (B124793) linkages are a cornerstone of bioconjugation, providing a stable and reliable method for covalently attaching molecules to proteins and other biomolecules. This guide offers a technical overview of the chemistry, experimental protocols, and applications of thiourea bond formation, tailored for researchers, scientists, and professionals in drug development. The formation of a thiourea bond is primarily achieved through the reaction of an isothiocyanate group (-N=C=S) with a primary amine (-NH2), a reaction valued for its efficiency and the stability of the resulting conjugate.[1] This conjugation strategy is widely employed for creating fluorescently labeled proteins, antibody-drug conjugates, and other advanced biotherapeutics.[2][3][4][5]

Core Chemistry and Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This process forms a stable thiourea bond.[1] The primary amine donors on proteins are typically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][6]

Reaction Selectivity and pH Dependence: The selectivity of isothiocyanates towards different nucleophilic residues on a protein is highly dependent on the reaction's pH.[5]

  • Amine Reactivity (Lysine): The reaction with lysine's primary amine is most efficient under mild alkaline conditions, typically between pH 9.0 and 11.0.[5][7][8] At lower pH values, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.[5][9]

  • Thiol Reactivity (Cysteine): Isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate (B8719985) linkage.[7][8] This reaction is favored at a slightly basic pH range of 7.4 to 9.1.[5]

By carefully controlling the pH, one can direct the conjugation to either lysine or cysteine residues with a degree of selectivity.

Bond Stability: The resulting thiourea bond is known to be extremely stable under typical physiological conditions, making it well-suited for both in vitro and in vivo applications.[1][10] This stability ensures that the conjugated payload, whether a dye or a drug, remains attached to the target biomolecule throughout subsequent experiments or its therapeutic lifetime.[1] However, it has been noted that conjugates made with fluorescent isothiocyanates may show some deterioration over time compared to those made with NHS esters.[9][11]

Thiourea_Bond_Formation_Mechanism cluster_reactants Reactants cluster_product Product Isothiocyanate R-N=C=S Isothiocyanate Thiourea R-NH-C(=S)-NH-R' Thiourea Bond Isothiocyanate->Thiourea Nucleophilic Addition Amine R'-NH₂ Primary Amine Amine->Thiourea

Caption: Mechanism of thiourea bond formation.

Quantitative Data for Bioconjugation

The efficiency of thiourea bioconjugation depends on several factors, including the specific reagents used and the reaction conditions.

Table 1: Typical Reaction Conditions for Protein Labeling with Isothiocyanates

Parameter Condition Rationale & Notes Source(s)
pH 7.5 - 9.5 Optimal range for deprotonation of primary amines (lysine). Higher pH increases reaction rate but may compromise protein stability. [9][12]
Temperature 4°C to Room Temp. (20-25°C) Room temperature is common for shorter incubations (1-2 hours). 4°C is used for longer, overnight incubations to preserve protein integrity. [1][6][12]
Solvent for Reagent Anhydrous DMSO Isothiocyanates are often poorly soluble in aqueous buffers and are prepared as concentrated stock solutions in a dry organic solvent. [6][12]
Molar Excess of Dye 10-20 fold A starting point to ensure efficient labeling. The optimal ratio should be determined empirically for each specific protein. [1]
Incubation Time 1-2 hours to overnight Shorter times at room temperature or longer times at 4°C. The reaction should be performed in the dark to prevent photobleaching of fluorescent dyes. [1][6][12]

| Quenching Reagent | 50 mM NH₄Cl or Tris buffer | Added after the reaction to consume any remaining reactive isothiocyanate groups. |[6] |

Table 2: Properties of Common Isothiocyanate Fluorescent Probes

Probe Molecular Weight ( g/mol ) Excitation Max (λex, nm) Emission Max (λem, nm) Source(s)
Fluorescein Isothiocyanate (FITC) 389.4 495 525 [6][12]

| Rhodamine B Isothiocyanate (RBITC) | 536.1 (as chloride) | ~544 | ~576 |[1][13] |

Experimental Protocols

This section provides a detailed, generalized protocol for labeling a target protein with an isothiocyanate-functionalized fluorescent dye, such as Fluorescein Isothiocyanate (FITC).

Materials:

  • Target protein (at least 2 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium carbonate, pH 9.0, or Phosphate-Buffered Saline, PBS, pH 7.5-8.0)

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5, or Tris buffer)

  • Gel filtration column (e.g., Sephadex G-25) for purification

Protocol Steps:

  • Protein Preparation:

    • Dissolve or dialyze the target protein into an amine-free buffer (e.g., 0.1 M sodium carbonate, pH 9.0) to a concentration of 2-10 mg/mL.[6][12]

    • Critical Note: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the isothiocyanate.[6][12][14]

  • FITC Solution Preparation:

    • Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[6][12] This solution is light-sensitive and should be protected from light.[12]

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the FITC/DMSO solution. A common starting point is a 10-20 fold molar excess of FITC to protein.[1] For example, for each 1 mg of protein, you might add 50 µg of FITC.[6]

    • Protect the reaction mixture from light by wrapping the container in aluminum foil.[12]

    • Incubate for 1-2 hours at room temperature or for 8 hours to overnight at 4°C.[1][6][12]

  • Stopping the Reaction (Optional but Recommended):

    • Add a quenching buffer, such as NH4Cl to a final concentration of 50 mM, and incubate for an additional 2 hours at 4°C to react with any excess FITC.[6]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted FITC and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[12]

    • The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.[12]

  • Characterization and Storage:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).

    • Store the purified conjugate at 4°C, protected from light.[1] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[1]

Experimental_Workflow A 1. Protein Preparation (Amine-free buffer, pH 8-9) C 3. Labeling Reaction (Add FITC to protein, incubate 1-8h in dark) A->C B 2. Prepare FITC Stock (1 mg/mL in DMSO) B->C D 4. Quench Reaction (Add Tris or NH₄Cl) C->D E 5. Purification (Gel Filtration Column) D->E F 6. Characterization & Storage (Spectroscopy, Store at 4°C) E->F Application_Concept cluster_cell Target Cell cluster_conjugate Bioconjugate Receptor Receptor Nucleus Nucleus Receptor->Nucleus Signaling Antibody Antibody Antibody->Receptor Binding Payload Payload (Dye/Drug) Antibody->Payload Thiourea Linkage

References

Hydrophilic Linkers in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of linkers is a cornerstone of modern drug design, particularly for targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Hydrophilic linkers have emerged as a critical tool to overcome the challenges associated with the hydrophobicity of potent cytotoxic payloads and complex small molecules. By improving solubility, reducing aggregation, and favorably modulating pharmacokinetic profiles, these linkers significantly widen the therapeutic window of novel drug candidates. This technical guide provides an in-depth exploration of the core principles, types, applications, and experimental considerations of hydrophilic linkers in drug discovery for researchers, scientists, and drug development professionals.

Introduction to Hydrophilic Linkers

In the architecture of complex therapeutics like ADCs and PROTACs, the linker is not merely a spacer but a critical functional component that dictates the overall properties and success of the drug. Many highly potent cytotoxic agents and sophisticated small molecules are inherently hydrophobic.[1] This hydrophobicity can lead to significant challenges, including poor aqueous solubility, a tendency to aggregate, rapid clearance from circulation, and limited ability to achieve a high drug-to-antibody ratio (DAR) in ADCs.[2][3]

Hydrophilic linkers are designed to counteract these liabilities. By incorporating water-soluble moieties, they create a hydration shell that enhances the solubility and stability of the entire conjugate.[4] This fundamental property translates into a cascade of therapeutic benefits, including improved pharmacokinetics, reduced off-target toxicity, and the ability to conjugate more potent, hydrophobic payloads.[2][4]

Core Functions and Advantages

The primary role of a hydrophilic linker is to impart hydrophilicity to the drug conjugate, which provides several key advantages:

  • Improved Solubility and Reduced Aggregation: This is the most direct benefit. By increasing the water solubility of the conjugate, hydrophilic linkers prevent the formation of aggregates, which can compromise manufacturing, stability, and safety.[3][4]

  • Enhanced Pharmacokinetics (PK): The hydration shell provided by the linker can reduce renal clearance and shield the conjugate from enzymatic degradation, leading to a longer plasma half-life and increased exposure at the target site.[5]

  • Higher Drug-to-Antibody Ratio (DAR): In ADCs, hydrophobic payloads can cause aggregation at higher DARs. Hydrophilic linkers mitigate this, allowing for the attachment of more drug molecules per antibody, which can enhance potency.[2][6]

  • Reduced Immunogenicity: By masking hydrophobic payloads and preventing aggregation, PEG-based linkers can lower the risk of an immune response against the conjugate.

Types of Hydrophilic Linkers

A variety of chemical scaffolds are employed to create hydrophilic linkers, each with distinct properties and applications.

Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are the most widely used class of hydrophilic linkers, prized for their biocompatibility, lack of toxicity, and well-defined chemistry.[7] They are composed of repeating ethylene (B1197577) oxide units and can be synthesized as monodisperse (discrete PEG) chains of a precise length or as polydisperse mixtures.[8]

  • Linear PEG Linkers: Straight PEG chains that provide spatial separation and hydrophilicity.

  • Branched or Pendant PEG Linkers: These designs can offer an even greater hydrophilicity reservoir. Studies have shown that ADCs with pendant PEG configurations can have slower clearance rates compared to linear PEG linkers.[9]

Carbohydrate-Based (Sugar) Linkers

Carbohydrate moieties, being inherently hydrophilic, serve as excellent components for linkers.

  • Glucuronide Linkers: These linkers incorporate a glucuronic acid sugar group that can be cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment.[10][] This provides a targeted release mechanism. Glucuronide linkers have been shown to significantly reduce the aggregation of ADCs compared to more hydrophobic dipeptide linkers.[]

  • Other Glycosidic Linkers: Linkers sensitive to other glycosidases, such as β-galactosidase, are also being explored.[12]

Amino Acid-Based Linkers

Peptide sequences rich in hydrophilic or small amino acids can be used as linkers.

  • Glycine and Serine: These small, polar amino acids provide flexibility and hydrophilicity.[13]

  • Charged Amino Acids: Incorporating amino acids like glutamic acid can further enhance solubility.[12]

  • Peptide Motifs: Specific dipeptide sequences, such as valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases like Cathepsin B, providing a targeted release mechanism. While traditionally considered more hydrophobic than PEG or glucuronide linkers, their hydrophilicity can be tuned by incorporating other hydrophilic spacers.[12]

Other Hydrophilic Moieties
  • Sulfonate Groups: The incorporation of negatively charged sulfonate groups is an effective strategy to increase the hydrophilicity of a linker.[2]

  • Polysarcosine (PSAR): As an alternative to PEG, polysarcosine linkers have been shown to reduce clearance rates and improve in vivo efficacy in ADC models.[14]

Applications in Drug Modalities

Antibody-Drug Conjugates (ADCs)

Hydrophilic linkers are a critical enabling technology for ADCs. The general mechanism of action for an ADC involves binding to a target antigen on a cancer cell, internalization, and subsequent release of the cytotoxic payload. The linker's properties influence every step of this process.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC Circulating in Bloodstream Binding Binding ADC->Binding Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Antigen-ADC Complex Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic/ pH-mediated Payload Active Payload (e.g., MMAE) Cleavage->Payload Release Apoptosis Cell Cycle Arrest & Apoptosis Payload->Apoptosis Disrupts Microtubules

General mechanism of action for an Antibody-Drug Conjugate (ADC).

The use of hydrophilic linkers allows for the conjugation of highly potent but hydrophobic payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) at a high DAR without causing aggregation, leading to superior in vivo performance.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3-binding ligand is crucial for forming a stable and productive ternary complex. Hydrophilic linkers, particularly PEG-based ones, are frequently used to improve the poor aqueous solubility and limited cell permeability that often plague these large molecules.[15] However, a key challenge in PROTAC design is balancing hydrophilicity for solubility with the need for some lipophilicity to ensure cell membrane permeability. Studies have shown that the linker has a profound impact on the PROTAC's ability to adopt folded, less polar conformations that facilitate cell entry.

PROTAC_Mechanism cluster_workflow PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Binder) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination Proximity-Induced Ub Ubiquitin (from E2 Ligase) Ub->Ubiquitination Degradation POI Degradation Ubiquitination->Degradation Targeted by Proteasome 26S Proteasome Proteasome->Degradation Recycle PROTAC & E3 Recycled Degradation->Recycle

General workflow for PROTAC-mediated protein degradation.

Quantitative Data and Performance Comparison

The choice of linker technology has a direct and measurable impact on the physicochemical and biological properties of a drug conjugate. The following tables summarize comparative data for ADCs constructed with different linker types.

Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties

Linker Type Typical Drug-to-Antibody Ratio (DAR) Aggregation (%) In Vitro Cytotoxicity (IC50, nM) Reference(s)
Hydrophobic ~4 >5% 0.5 - 2.0 [4]
Short PEG (e.g., PEG4) ~8 <2% 0.1 - 0.5 [4]
Long PEG (e.g., PEG24) ~8 <1% 0.2 - 0.8 [4]

| Glucuronide | ~8 | <5% | Similar to Val-Cit linkers |[] |

Data synthesized from representative studies. Actual values are highly dependent on the specific antibody, payload, and cell line used.

Table 2: In Vivo Performance Comparison of ADCs with Different Linkers

Linker Type Tumor Growth Inhibition (%) Plasma Half-life (days) Off-Target Toxicity Reference(s)
Hydrophobic 50 - 70% 5 - 7 Moderate to High [4]
Hydrophilic (PEG-based) Cleavable 80 - 95% 10 - 14 Low to Moderate [4]
Hydrophilic (PEG-based) Non-Cleavable 75 - 90% 12 - 16 Low [4]

| Sulfonate-containing | Wider selectivity window vs. hydrophobic | N/A | Lower vs. hydrophobic |[2] |

Data synthesized from representative studies. Actual values are highly dependent on the specific ADC, tumor model, and dosing regimen.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of drug conjugates utilizing hydrophilic linkers.

Synthesis of a Heterobifunctional PEG Linker (General Protocol)

This protocol describes a general approach for synthesizing a Maleimide-PEG-NHS ester, a common heterobifunctional linker used for conjugating sulfhydryl-containing payloads to amine-containing antibodies.

  • Starting Materials: Amine-PEG-Carboxylic Acid, Maleic Anhydride (B1165640), N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC).

  • Step 1: Maleimide Functionalization:

    • Dissolve Amine-PEG-Carboxylic Acid in a suitable solvent (e.g., dichloromethane, DCM).

    • Add Maleic Anhydride (1.1 equivalents) and stir at room temperature for 2-4 hours to form the maleamic acid intermediate.

    • Add acetic anhydride and a catalytic amount of a base (e.g., triethylamine). Heat the reaction to induce cyclization to the maleimide. Monitor by TLC or LC-MS.

    • Purify the resulting Maleimide-PEG-Carboxylic Acid by column chromatography.

  • Step 2: NHS Ester Activation:

    • Dissolve the purified Maleimide-PEG-Carboxylic Acid in anhydrous DCM or DMF.

    • Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and Dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

    • Stir the reaction at room temperature for 12-16 hours.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Purify the final Maleimide-PEG-NHS ester product, typically by precipitation or chromatography. The product should be stored under inert gas at -20°C.

Two-Step Antibody-Drug Conjugation (via Cysteine Residues)

This protocol outlines the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain cysteine residues.

  • Materials: Monoclonal Antibody (mAb) in PBS, Tris(2-carboxyethyl)phosphine (TCEP), Maleimide-activated linker-payload, Desalting column (e.g., Sephadex G-25), Conjugation buffer (e.g., pH 7.2-7.5 PBS with EDTA).

  • Step 1: Antibody Reduction:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 5-10 fold molar excess of TCEP solution to the mAb.

    • Incubate at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.

    • Immediately remove excess TCEP using a pre-equilibrated desalting column. Collect the fractions containing the reduced antibody.

  • Step 2: Conjugation Reaction:

    • Dissolve the maleimide-activated linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

    • Immediately add the dissolved linker-payload to the reduced antibody solution. A typical molar excess is 5-10 fold over the antibody. Ensure the final concentration of organic solvent is below 10%.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.

  • Step 3: Purification and Characterization:

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

    • Characterize the final ADC for DAR (e.g., by HIC-HPLC or UV-Vis spectroscopy), aggregation (by SEC), and purity.

Conjugation_Workflow cluster_step1 Step 1: Antibody Reduction cluster_step2 Step 2: Conjugation mAb Monoclonal Antibody (in PBS) TCEP Add TCEP (Reducing Agent) mAb->TCEP Incubate1 Incubate at 37°C (1-2 hours) TCEP->Incubate1 Desalt1 Remove TCEP (Desalting Column) Incubate1->Desalt1 Reduced_mAb Reduced mAb with Free Thiols (-SH) Desalt1->Reduced_mAb Mix Add Linker-Payload to Reduced mAb Reduced_mAb->Mix Linker Maleimide-Linker-Payload (dissolved in DMSO) Linker->Mix Incubate2 Incubate at RT (1-2 hours) Mix->Incubate2 Purify Purify ADC (e.g., SEC) Incubate2->Purify Final_ADC Final Characterized ADC Purify->Final_ADC

Workflow for a two-step antibody-drug conjugation via cysteine residues.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency (IC50) of an ADC against target cancer cell lines.

  • Materials: Target (antigen-positive) and control (antigen-negative) cell lines, complete culture medium, 96-well plates, ADC stock solution, MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.

    • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate 72-96h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Remove Medium & Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Experimental workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Efficacy Study (Xenograft Model)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous mouse xenograft model.

  • Materials: Immunodeficient mice (e.g., Athymic Nude or SCID), human tumor cell line, Matrigel, ADC formulation, vehicle control.

  • Procedure:

    • Tumor Implantation: Harvest tumor cells from culture and resuspend them in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a specified average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • ADC Administration: Administer the ADC and vehicle control to their respective groups via the determined route (e.g., intravenous or intraperitoneal) and schedule.

    • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a set time point. Efficacy is determined by calculating the Tumor Growth Inhibition (TGI) percentage.

Strategic Selection of Hydrophilic Linkers

The optimal linker choice is not universal but depends on the specific properties of the payload, the target, and the desired therapeutic outcome.

Linker_Selection_Logic Payload_Prop Payload Properties Is_Hydrophobic Is Payload Highly Hydrophobic? Payload_Prop->Is_Hydrophobic High_DAR Is High DAR (>4) Required for Efficacy? Is_Hydrophobic->High_DAR No Use_Hydrophilic Use Hydrophilic Linker (PEG, Glucuronide, etc.) Is_Hydrophobic->Use_Hydrophilic Yes Bystander Is Bystander Killing Desired? High_DAR->Bystander Yes / No Consider_NonCleavable Consider Non-Cleavable Linker (High Stability) Bystander->Consider_NonCleavable No Use_Cleavable Use Cleavable Linker (Val-Cit, Glucuronide, etc.) Bystander->Use_Cleavable Yes Target_Release Is a Specific Release Mechanism Needed? Select_Specific Select Linker Based on Trigger (e.g., Glucuronide for β-glucuronidase) Target_Release->Select_Specific Yes Use_Hydrophilic->High_DAR Consider_NonCleavable->Target_Release Use_Cleavable->Target_Release Hydrophobic_Linker Hydrophobic Linker May Suffice (e.g., SMCC)

Decision framework for selecting an appropriate linker type.

Case Study: Auristatin Payloads and Microtubule Disruption

Many successful ADCs, such as Adcetris® (brentuximab vedotin), utilize the potent tubulin inhibitor monomethyl auristatin E (MMAE). Once released inside the cancer cell, MMAE binds to tubulin, preventing the polymerization of microtubules. This disruption of the microtubule network is critical, as it halts the cell cycle in the G2/M phase, ultimately triggering the apoptotic cell death cascade.

Microtubule_Disruption_Pathway MMAE Released Payload (e.g., MMAE) Polymerization Microtubule Polymerization MMAE->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Polymerization->Spindle Disruption Microtubules->Spindle Metaphase Metaphase Spindle->Metaphase G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Anaphase Anaphase Metaphase->Anaphase Mitotic Checkpoint Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Signaling pathway of microtubule disruption by an auristatin payload.

Conclusion

Hydrophilic linkers are an indispensable component in the modern drug discovery toolbox. Their ability to fundamentally improve the physicochemical and pharmacokinetic properties of complex drug conjugates has enabled the development of more effective and safer targeted therapies. From PEG chains that enhance stability and solubility to sophisticated sugar-based linkers that enable targeted release, the continued innovation in hydrophilic linker technology is paving the way for the next generation of ADCs, PROTACs, and other advanced drug modalities. A rational, data-driven approach to linker selection and optimization, supported by robust experimental validation, is critical to realizing the full therapeutic potential of these promising drug candidates.

References

Methodological & Application

Application Notes: Bioconjugation Using 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-isothiocyanato-PEG4-Alcohol is a heterobifunctional crosslinker that contains an isothiocyanate (NCS) group and a primary alcohol (-OH) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This reagent is a valuable tool in bioconjugation, a process that covalently links biomolecules to other molecules for various applications in research, diagnostics, and therapeutics.[3][4] The isothiocyanate group selectively reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable thiourea (B124793) bond.[5] The terminal alcohol can be used for further derivatization if needed. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous buffers and can reduce immunogenicity.[1][6]

The process of covalently attaching PEG chains to molecules, known as PEGylation, offers significant pharmacological advantages, including improved drug solubility, extended circulation half-life, increased stability, and reduced immunogenicity.[6][7] These benefits have made PEGylation a cornerstone technology in drug development, leading to numerous FDA-approved therapeutic proteins and peptides for treating conditions like cancer, hepatitis, and chronic kidney disease.[8][9]

Applications

Bioconjugates created using this linker are utilized in a wide range of fields:[10]

  • Drug Development: Creating antibody-drug conjugates (ADCs) where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[3][10]

  • PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.[11][12]

  • Diagnostics: Attaching fluorescent dyes or reporter enzymes to antibodies or proteins for use in assays like flow cytometry, microscopy, and ELISAs.[10]

  • Protein Modification: Improving the therapeutic properties of proteins and peptides by increasing their size, solubility, and stability.[6][7][13]

Reaction Mechanism

The core of the bioconjugation process is the reaction between the isothiocyanate group of the linker and a primary amine on the biomolecule. This reaction is highly efficient under alkaline conditions (pH 8.0-9.0), where the amine group is deprotonated and thus more nucleophilic.[5] The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, forming a stable thiourea linkage.

G cluster_reactants Reactants cluster_product Product Protein Biomolecule-NH₂ (e.g., Protein, Peptide) Conjugate Biomolecule-NH-C(=S)-NH-PEG₄-OH (Stable Thiourea Linkage) Protein->Conjugate Reaction_Conditions pH 8.0 - 9.0 PEG_Linker S=C=N-PEG₄-OH (this compound) PEG_Linker->Conjugate

Caption: Reaction of an amine with this compound to form a stable thiourea bond.

Experimental Protocols

This section provides a detailed protocol for conjugating this compound to a generic protein.

A. Materials Required

  • Protein of interest (e.g., Antibody, Enzyme) in an amine-free buffer (e.g., PBS, Borate, or Carbonate buffer).

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns.[][15]

  • Dialysis or ultrafiltration devices for buffer exchange.[16]

B. Preparation of Reagents

  • Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.

  • Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM. The isothiocyanate group is moisture-sensitive.

C. Bioconjugation Procedure

  • Molar Ratio Calculation: Determine the desired molar excess of the linker to the protein. A common starting point is a 10- to 40-fold molar excess. The optimal ratio depends on the number of available primary amines on the protein and the desired degree of labeling, and should be optimized empirically.

  • Reaction Initiation: While gently vortexing the protein solution, add the calculated volume of the linker stock solution dropwise.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal time and temperature may vary depending on the protein.

  • Reaction Quenching: To stop the reaction and consume any unreacted linker, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

D. Purification of the Conjugate The purification of PEGylated proteins is crucial to remove unreacted linker, byproducts, and unmodified protein.[15]

  • Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated conjugate from the smaller, unreacted PEG linker and quenching molecules.[][16][17]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of native and PEGylated proteins, and sometimes even different positional isomers.[][16]

  • Dialysis/Ultrafiltration: Effective for removing low molecular weight by-products, but may not fully separate unreacted protein from the conjugate.[16]

E. Characterization of the Conjugate After purification, the conjugate should be characterized to confirm successful labeling.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher molecular weight indicates successful conjugation.[16]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise molecular weight of the conjugate, allowing for the determination of the degree of labeling (DOL).[18]

  • UV-Vis Spectroscopy: Can be used if the linker or the biomolecule has a distinct chromophore.

  • Functional Assays: Perform activity assays (e.g., enzyme activity, binding affinity) to ensure that the conjugation process has not compromised the biological function of the protein.

Data Presentation

The following tables provide example parameters for a typical bioconjugation experiment. These values should be optimized for each specific application.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Linker Molar Excess 10x - 40xMust be optimized to achieve desired Degree of Labeling (DOL).
Reaction Buffer Carbonate/BicarbonatepH must be maintained between 8.0 and 9.0 for optimal reaction.
Reaction pH 8.0 - 9.0Critical for deprotonation of primary amines.[5]
Reaction Time 1 - 2 hours (RT) or 4 - 12 hours (4°C)Longer times may be needed for less reactive proteins.
Temperature 4°C or Room TemperatureRoom temperature is faster, but 4°C may be better for sensitive proteins.

Table 2: Purification and Characterization Methods

MethodPurposeExpected Outcome
Size Exclusion (SEC) Remove unreacted linkerSeparation of high MW conjugate from low MW reagents.[]
Ion Exchange (IEX) Separate by chargeSeparation of unmodified, mono-, and poly-PEGylated species.[][15]
SDS-PAGE Confirm MW increaseUpward shift in protein band corresponding to PEG mass.[18]
Mass Spectrometry Determine DOLPrecise mass measurement to confirm the number of attached PEG linkers.
Functional Assay Assess bioactivityConfirmation that the protein's function is retained post-conjugation.

Experimental Workflow

The following diagram illustrates the logical workflow for a typical bioconjugation experiment using this compound.

G prep 1. Reagent Preparation protein_prep Prepare Protein in Amine-Free Buffer prep->protein_prep linker_prep Dissolve Linker in DMSO/DMF prep->linker_prep buffer_exchange Buffer Exchange (if needed) reaction 2. Conjugation Reaction buffer_exchange->reaction quench 3. Quench Reaction reaction->quench purify 4. Purification quench->purify sec SEC / IEX purify->sec characterize 5. Characterization sds SDS-PAGE / MS characterize->sds activity Functional Assay characterize->activity storage 6. Storage / Use protein_prep->buffer_exchange linker_prep->reaction sec->characterize activity->storage

Caption: A typical workflow for protein modification using this compound.

References

Application Notes and Protocols for Labeling Proteins with 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3] 1-isothiocyanato-PEG4-Alcohol is a short, hydrophilic, amine-reactive PEG linker. The isothiocyanate group reacts with primary amine groups (the N-terminus and the ε-amino group of lysine (B10760008) residues) on the protein surface to form a stable thiourea (B124793) bond.[4][5] The terminal alcohol group can be used for further modifications if desired.

These application notes provide a detailed protocol for the covalent labeling of proteins with this compound, including reaction optimization, purification of the conjugate, and characterization methods.

Chemical Reaction

The isothiocyanate group of this compound reacts with the non-protonated primary amine of a protein to form a stable thiourea linkage.

Protein Protein-NH₂ Conjugate Protein-NH-C(=S)-NH-PEG₄-OH Protein->Conjugate + PEG S=C=N-PEG₄-OH PEG->Conjugate +

Caption: Reaction of a protein's primary amine with this compound.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.5. (Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the isothiocyanate).

  • Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column.

  • Phosphate Buffered Saline (PBS)

Protocol for Protein Labeling

This protocol is a general guideline. Optimal conditions (pH, molar ratio, reaction time, and temperature) should be determined empirically for each specific protein.

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer via dialysis or buffer exchange chromatography.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-100 mM stock solution.

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10- to 50-fold molar excess of the PEG reagent over the protein is recommended.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 50 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by Size Exclusion Chromatography (SEC).[6][7] This method separates molecules based on their hydrodynamic radius, which increases upon PEGylation.

    • Alternatively, Ion Exchange Chromatography (IEX) can be used to separate the PEGylated protein from the unlabeled protein, as PEGylation can alter the surface charge of the protein.[6][8]

    • Dialysis can also be used to remove low molecular weight impurities.[7]

Workflow for Protein Labeling with this compound

A 1. Protein Preparation (Dissolve/Buffer Exchange into Amine-Free Buffer, pH 8.5-9.5) C 3. PEGylation Reaction (Add PEG reagent to protein solution, incubate) A->C B 2. Reagent Preparation (Dissolve this compound in DMSO) B->C D 4. Quenching (Add Tris or Glycine to stop the reaction) C->D E 5. Purification (SEC, IEX, or Dialysis) D->E F 6. Characterization (SDS-PAGE, Mass Spectrometry) E->F

Caption: Experimental workflow for protein PEGylation.

Data Presentation

Table 1: Reaction Parameters and Degree of Labeling

The degree of PEGylation can be influenced by several factors. The following table summarizes expected outcomes based on varying reaction conditions.

ParameterCondition 1Condition 2Expected Outcome
pH 7.0 - 7.58.5 - 9.5Higher pH leads to a higher degree of labeling due to increased deprotonation of primary amines.[6][7][9]
Molar Ratio (PEG:Protein) 5:120:1A higher molar ratio of the PEG reagent results in a higher degree of PEGylation.
Reaction Time 1 hour4 hoursLonger reaction times generally lead to a higher degree of labeling, until the reaction reaches completion or the reagent hydrolyzes.[10]
Temperature 4°CRoom Temp (20-25°C)Higher temperatures increase the reaction rate, potentially leading to a higher degree of labeling in a shorter time.
Table 2: Example of PEGylation Data for a Model Protein (e.g., Lysozyme)

This table presents hypothetical data for the PEGylation of a model protein under specific conditions.

Molar Ratio (PEG:Protein)pHReaction Time (hours)Average Number of PEGs per ProteinProtein Recovery (%)
10:18.521-2>90%
10:19.522-3>85%
20:18.543-4>80%
20:19.544-5>75%

Characterization of PEGylated Proteins

SDS-PAGE Analysis

PEGylation increases the hydrodynamic radius of a protein, which results in a retarded migration on an SDS-PAGE gel. The apparent molecular weight of the PEGylated protein will be higher than that of the unmodified protein.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the exact mass of the PEGylated protein, allowing for the precise determination of the number of attached PEG molecules.[9][10][11]

HPLC Analysis

Reversed-phase HPLC (RP-HPLC) or Ion Exchange HPLC (IEX-HPLC) can be used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated proteins) and to assess the purity of the final product.[3]

Signaling Pathways and Logical Relationships

The primary interaction described is a direct chemical reaction and not a biological signaling pathway. The logical relationship in optimizing this reaction is centered on controlling the nucleophilicity of the target amine groups.

pH Increase Reaction pH Deprotonation Increased Deprotonation of Primary Amines (e.g., Lysine ε-amino group) pH->Deprotonation Nucleophilicity Increased Nucleophilicity of Amines Deprotonation->Nucleophilicity ReactionRate Increased Rate and Extent of Reaction with Isothiocyanate Nucleophilicity->ReactionRate PEGylation Higher Degree of Protein PEGylation ReactionRate->PEGylation

Caption: Logical relationship of pH and the degree of protein PEGylation.

Conclusion

Labeling proteins with this compound is a straightforward and effective method for introducing short PEG chains onto a protein's surface. By carefully controlling the reaction conditions, particularly pH and the molar ratio of reactants, a desired degree of PEGylation can be achieved. Subsequent purification and characterization are essential to ensure the quality and homogeneity of the final PEGylated protein product. This modification has the potential to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[12]

References

Application Notes and Protocols for the Conjugation of 1-isothiocyanato-PEG4-Alcohol to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and protect against proteolytic degradation.

1-isothiocyanato-PEG4-alcohol is a heterobifunctional linker that contains a reactive isothiocyanate group and a terminal alcohol group, connected by a flexible four-unit PEG spacer. The isothiocyanate group reacts efficiently and specifically with primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) side chains, to form a stable thiourea (B124793) linkage. This document provides detailed protocols and reaction conditions for the conjugation of this compound to peptides.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group, resulting in the formation of a stable thiourea bond. This reaction is highly dependent on the pH of the reaction medium, as the amine group must be in its non-protonated, nucleophilic state to react.

Key Reaction Parameters

The successful conjugation of this compound to a peptide is governed by several critical parameters that should be optimized for each specific peptide.

ParameterRecommended RangeNotes
pH 8.5 - 9.5Alkaline conditions are necessary to deprotonate primary amines, increasing their nucleophilicity. A pH around 8.5 is a good starting point for labeling both the N-terminus and lysine residues. For selective N-terminal labeling, a pH closer to neutral may be explored due to the lower pKa of the N-terminal amine compared to the lysine side chain.
Temperature 4°C to 25°C (Room Temperature)Room temperature reactions are typically faster. Lower temperatures (4°C) can be used for longer incubation times, which may be beneficial for sensitive peptides to minimize degradation.
Molar Ratio (PEG Reagent : Peptide) 5:1 to 20:1A molar excess of the PEG reagent is generally required to drive the reaction to completion. The optimal ratio is dependent on the number of available amine groups on the peptide and the desired degree of PEGylation. A 10-fold molar excess is a common starting point.
Reaction Time 1 to 12 hoursReaction progress should be monitored (e.g., by HPLC or mass spectrometry) to determine the optimal time.
Peptide Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may also increase the risk of peptide aggregation or precipitation.
Solvent for PEG Reagent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The PEG reagent should be dissolved in a small amount of an anhydrous organic solvent before being added to the aqueous peptide solution to prevent hydrolysis of the isothiocyanate group.

Experimental Protocols

Materials
  • Peptide of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification columns and buffers (e.g., size-exclusion or reverse-phase chromatography)

Protocol for Peptide Conjugation
  • Peptide Preparation:

    • Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the peptide is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS before proceeding.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved PEG reagent to the peptide solution while gently vortexing or stirring.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined by monitoring the reaction progress.

  • Quenching the Reaction:

    • (Optional) To quench any unreacted isothiocyanate, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature.

  • Purification of the PEGylated Peptide:

    • The PEGylated peptide can be purified from excess PEG reagent and unreacted peptide using standard chromatographic techniques.

      • Size-Exclusion Chromatography (SEC): Effective for removing the small molecule PEG reagent from the larger PEGylated peptide.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Allows for the separation of the PEGylated peptide from the unreacted peptide and impurities based on hydrophobicity.

      • Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences between the unreacted peptide and the PEGylated product.

  • Analysis and Characterization:

    • The purified PEGylated peptide should be analyzed by mass spectrometry to confirm the molecular weight and determine the degree of PEGylation.

    • HPLC can be used to assess the purity of the final product.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Solution Dissolve Peptide in Conjugation Buffer (pH 8.5) Conjugation Mix Peptide and PEG Solutions Incubate at RT or 4°C Peptide_Solution->Conjugation PEG_Solution Dissolve PEG Reagent in Anhydrous DMF/DMSO PEG_Solution->Conjugation Quenching Quench Reaction (Optional) Conjugation->Quenching Purification Purify via SEC, RP-HPLC, or IEX Quenching->Purification Analysis Analyze by Mass Spec & HPLC Purification->Analysis

Caption: Workflow for the conjugation of this compound to a peptide.

Signaling Pathway Diagram (Illustrative)

While this process does not involve a biological signaling pathway, a logical flow diagram can illustrate the decision-making process for optimizing the reaction.

optimization_logic Start Start Optimization pH Optimize pH (Start at 8.5) Start->pH MolarRatio Optimize Molar Ratio (Start at 10:1) pH->MolarRatio TimeTemp Optimize Time & Temperature (Start at RT, 2h) MolarRatio->TimeTemp Analyze Analyze Product: Purity & Degree of PEGylation TimeTemp->Analyze Success Successful Conjugation Analyze->Success Meets Criteria Adjust Adjust Parameters Analyze->Adjust Does Not Meet Criteria Adjust->pH Iterate

Caption: Logical flow for optimizing the peptide PEGylation reaction conditions.

Conclusion

The conjugation of this compound to peptides is a robust and efficient method for producing PEGylated peptides with enhanced therapeutic potential. Careful optimization of the reaction conditions, particularly pH and molar ratio, is crucial for achieving the desired degree of PEGylation while maintaining the integrity of the peptide. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and implement successful peptide PEGylation strategies.

Application Notes and Protocols for 1-Isothiocyanato-PEG4-Alcohol in PROTAC Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[4][5] 1-Isothiocyanato-PEG4-Alcohol is a versatile, bifunctional PEG linker designed for the efficient assembly of PROTACs. It features a highly reactive isothiocyanate group for conjugation to amine-containing ligands and a terminal alcohol group that can be readily functionalized for attachment to the second ligand. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing this valuable linker.

Chemical Properties of this compound

PropertyValue
Chemical Formula C9H17NO4S
Molecular Weight 235.30 g/mol
CAS Number 1835759-69-7
Appearance Colorless to light yellow liquid
Solubility Soluble in a wide range of organic solvents
Reactive Groups Isothiocyanate (-NCS), Hydroxyl (-OH)

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair. Systematic variation of the linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table summarizes representative data from literature, illustrating the effect of PEG linker length on the performance of PROTACs targeting the Estrogen Receptor α (ERα).

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1 PEG25085
PROTAC 2 PEG42595
PROTAC 3 PEG64090
PROTAC 4 PEG810070

This data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[6][7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis for constructing a PROTAC. The strategy involves first reacting the isothiocyanate group with an amine-functionalized POI ligand, followed by activation of the terminal alcohol and subsequent coupling to an amine-containing E3 ligase ligand.

Step 1: Synthesis of the POI-Linker Intermediate (POI-PEG4-OH)

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Linker Addition: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the thiourea (B124793) linkage.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine (3x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-PEG4-OH intermediate.

Step 2: Synthesis of the Final PROTAC

  • Activation of the Hydroxyl Group: Dissolve the POI-PEG4-OH intermediate (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0 °C and add triethylamine (B128534) (TEA) (3.0 equivalents). Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG4-OTs).

  • Coupling to the E3 Ligase Ligand: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TEA. Dissolve the crude tosylated intermediate in anhydrous DMF. Add the amine-containing E3 ligase ligand (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Final Reaction: Stir the reaction mixture at 60 °C overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and high-resolution mass spectrometry (HRMS).

G cluster_0 Step 1: Synthesis of POI-Linker Intermediate cluster_1 Step 2: Synthesis of Final PROTAC POI-NH2 Amine-functionalized POI Ligand Reaction1 Thiourea Formation (DMF, DIPEA) POI-NH2->Reaction1 Linker This compound Linker->Reaction1 Intermediate POI-PEG4-OH Reaction1->Intermediate Purification1 Flash Chromatography Intermediate->Purification1 Purified_Intermediate Purified POI-PEG4-OH Purification1->Purified_Intermediate Activation Hydroxyl Activation (TsCl, TEA, DCM) Purified_Intermediate->Activation Tosylated_Intermediate POI-PEG4-OTs Activation->Tosylated_Intermediate Reaction2 Nucleophilic Substitution (DMF, DIPEA) Tosylated_Intermediate->Reaction2 E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC Purification2 Preparative HPLC Final_PROTAC->Purification2 Characterization LC-MS, NMR, HRMS Purification2->Characterization

PROTAC Synthesis Workflow
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells following treatment with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) protein assay to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (typically 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. To normalize for protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin). Quantify the band intensities using densitometry software to determine the extent of protein degradation.

Protocol 3: In-Cell Ubiquitination Assay

This protocol assesses the ability of the PROTAC to induce ubiquitination of the target protein within the cell.

  • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration for a short duration (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) in a control well to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific primary antibody conjugated to agarose (B213101) beads.

  • Western Blotting: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an antibody that recognizes ubiquitin to detect the presence of polyubiquitinated target protein.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

G cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Surface Modification of Nanoparticles with 1-isothiocyanato-PEG4-Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in the development of advanced drug delivery systems. This process enhances the biocompatibility, stability, and circulation time of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system. The use of heterobifunctional PEG linkers, such as 1-isothiocyanato-PEG4-Alcohol, allows for the covalent attachment of PEG chains to the nanoparticle surface, providing a robust and stable modification.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound. The isothiocyanate group (-N=C=S) readily reacts with primary amine groups (-NH2) on the nanoparticle surface to form a stable thiourea (B124793) linkage, while the terminal alcohol group (-OH) can be used for further functionalization if desired. These protocols are intended for researchers in materials science, drug delivery, and nanomedicine.

Applications

Surface modification of nanoparticles with this compound offers several advantages for drug delivery applications:

  • Prolonged Systemic Circulation: The PEG layer sterically hinders the adsorption of plasma proteins, thereby reducing recognition and uptake by macrophages, leading to a longer circulation half-life of the nanoparticles.[1][2]

  • Improved Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids, enhancing their colloidal stability.[1]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG coating can reduce the immunogenicity of the nanoparticles.[1]

  • Enhanced Tumor Accumulation: By extending circulation time, PEGylated nanoparticles can take greater advantage of the enhanced permeability and retention (EPR) effect for passive targeting of solid tumors.[3]

  • Controlled Drug Release: The surface modification can influence the drug release kinetics from the nanoparticle carrier.[4]

  • Mucus Penetration: PEGylation can enable nanoparticles to overcome the mucus barrier, which is crucial for oral and other mucosal drug delivery routes.[5]

Experimental Protocols

Protocol 1: Amine Functionalization of Nanoparticles (Prerequisite)

Prior to conjugation with this compound, the nanoparticle surface must possess primary amine groups. The following is a general protocol for the amine functionalization of silica (B1680970) or metal oxide nanoparticles using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Nanoparticles (e.g., silica, iron oxide)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Ethanol (B145695)

  • Toluene

  • Deionized Water

Procedure:

  • Disperse the nanoparticles in anhydrous ethanol at a concentration of 1 mg/mL.

  • Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • In a separate flask, prepare a 2% (v/v) solution of APTES in anhydrous ethanol.

  • Add the APTES solution to the nanoparticle dispersion under vigorous stirring.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Collect the amine-functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane.

  • Resuspend the amine-functionalized nanoparticles in a suitable buffer for the next step (e.g., phosphate-buffered saline, PBS, pH 7.4).

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the PEG linker to the aminated nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1 mg/mL.

  • Dissolve a 10 to 50-fold molar excess of this compound in a minimal amount of anhydrous DMF or DMSO.

  • Add the PEG linker solution dropwise to the nanoparticle dispersion while stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature. This step blocks any unreacted isothiocyanate groups.

  • Purify the PEGylated nanoparticles to remove unreacted PEG linker and byproducts. This can be achieved by:

    • Repeated Centrifugation/Redispersion: Centrifuge the reaction mixture (e.g., 15,000 x g for 30 minutes), discard the supernatant, and resuspend the nanoparticle pellet in PBS. Repeat this process 3-5 times.

    • Dialysis: Place the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa) and dialyze against PBS for 24-48 hours with several buffer changes.

    • Size Exclusion Chromatography (SEC): Use a suitable SEC column to separate the larger PEGylated nanoparticles from the smaller, unreacted PEG molecules.

Protocol 3: Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the final product.

Methods:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter after PEGylation is expected.[5][6]

  • Zeta Potential Measurement: To assess the surface charge. A decrease in the magnitude of the zeta potential (moving towards neutrality) is typically observed after successful PEGylation.[5][6]

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG on the nanoparticle surface by identifying characteristic C-O-C ether stretching vibrations.[7]

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the degradation of the organic PEG layer.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of elements from the PEG linker.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the PEG density on the surface of the nanoparticles.[8]

Quantitative Data

The following tables summarize typical quantitative data obtained before and after surface modification of nanoparticles with a PEG linker. The exact values will depend on the specific nanoparticle core, the initial surface chemistry, and the reaction conditions.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterBefore PEGylation (Amine-Functionalized)After PEGylation with this compound
Hydrodynamic Diameter (nm)150 ± 5180 ± 8
Polydispersity Index (PDI)0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV)+25 ± 3-5 ± 2

Table 2: Drug Loading and Encapsulation Efficiency

ParameterNanoparticles without PEGylationPEGylated Nanoparticles
Drug Loading Capacity (%)5.2 ± 0.44.8 ± 0.5
Encapsulation Efficiency (%)85 ± 580 ± 6

Note: Drug loading and encapsulation efficiency can be influenced by the PEGylation process. The hydrophilic PEG layer may slightly reduce the encapsulation of hydrophobic drugs.[9][10]

Table 3: In Vivo Performance Metrics (Illustrative)

ParameterNon-PEGylated NanoparticlesPEGylated Nanoparticles
Blood Circulation Half-life (hours)0.5 - 218 - 24
Tumor Accumulation (% Injected Dose/gram)1.5 ± 0.35.5 ± 0.8
Liver Accumulation (% Injected Dose/gram)45 ± 515 ± 3

These values are illustrative and can vary significantly based on the nanoparticle system, animal model, and targeting ligands.[7][11]

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 PEGylation cluster_2 Characterization & Application A Bare Nanoparticles B Amine Functionalization (e.g., with APTES) A->B C Amine-Functionalized Nanoparticles B->C E Conjugation Reaction (pH 8.5) C->E D 1-isothiocyanato- PEG4-Alcohol D->E F Purification (Centrifugation/Dialysis) E->F G PEGylated Nanoparticles F->G H Physicochemical Characterization (DLS, Zeta, TEM, FTIR) G->H I Drug Loading G->I J In Vitro / In Vivo Studies I->J G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP PEGylated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Clathrin Clathrin-Coated Pit Receptor->Clathrin Internalization Endosome Early Endosome Clathrin->Endosome Vesicle Formation Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Alternative Pathway) Drug Released Drug Lysosome->Drug Drug Release Cytoplasm->Drug Target Intracellular Target Drug->Target Therapeutic Effect G cluster_0 Physicochemical Changes cluster_1 Biological Consequences cluster_2 Therapeutic Outcomes A Surface Modification with This compound B Increased Hydrophilicity A->B C Steric Hindrance A->C D Neutral Surface Charge A->D E Reduced Protein Adsorption (Opsonization) B->E C->E G Reduced Aggregation C->G D->E F Decreased Macrophage Uptake E->F H Prolonged Blood Circulation F->H I Enhanced Stability G->I J Improved Tumor Targeting (EPR) H->J K Reduced Side Effects J->K

References

Application Notes and Protocols for Live-Cell Imaging Probe Synthesis using 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic and intricate nature of cellular processes necessitates the use of advanced tools for their visualization in real-time. Live-cell imaging with fluorescent probes has emerged as an indispensable technique for studying protein localization, trafficking, and interactions within their native environment. The design of these probes is critical to their success, requiring a balance of biocompatibility, specificity, and robust photophysical properties. 1-isothiocyanato-PEG4-alcohol is a heterobifunctional linker that offers significant advantages in the synthesis of such probes. The isothiocyanate group provides a reactive handle for covalent conjugation to primary amines on targeting moieties or fluorophores, while the tetraethylene glycol (PEG4) spacer enhances water solubility and minimizes non-specific binding. This document provides detailed application notes and protocols for the synthesis of live-cell imaging probes using this compound, with a specific focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Key Features of this compound in Probe Synthesis

  • Amine-Reactive Chemistry : The isothiocyanate group (-N=C=S) reacts efficiently and specifically with primary amines under mild basic conditions to form a stable thiourea (B124793) linkage.[1]

  • Enhanced Solubility : The hydrophilic PEG4 linker improves the aqueous solubility of the resulting probe, which is crucial for biological applications.

  • Reduced Non-Specific Binding : The PEG spacer is known to reduce non-specific interactions between the probe and cellular components, leading to a higher signal-to-noise ratio in imaging experiments.

  • Flexible Spacer : The PEG4 linker provides a flexible spacer between the fluorophore and the targeting molecule, which can help to preserve the function of both moieties.

Application Example: Probing Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is implicated in various cancers. Live-cell imaging using fluorescently labeled Epidermal Growth Factor (EGF) allows for the direct visualization of key events in EGFR activation, such as receptor dimerization and autophosphorylation.[3][4] A fluorescent probe for imaging EGFR can be synthesized by conjugating an amine-modified fluorophore to a targeting protein like EGF using the this compound linker.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a representative live-cell imaging probe synthesized using a PEG4 linker and a Cy3-like fluorophore for targeting EGFR.

PropertyValueSignificance in Live-Cell Imaging
Covalent Binding Efficiency > 85%High efficiency ensures a stable probe and minimizes free components.
LogP (Lipophilicity) -0.03 ± 0.02Low lipophilicity reduces non-specific membrane association.
Quantum Yield ~0.15A higher quantum yield results in a brighter fluorescent signal.
Photostability ModerateDetermines the duration of imaging before signal loss due to photobleaching.[4]
Tumor-to-Background Ratio (in vivo) 6.9 (at 3 days post-injection)A high ratio indicates specific targeting and clear visualization of the target.

Experimental Protocols

Protocol 1: Synthesis of Amine-Reactive Fluorophore-PEG4-Isothiocyanate

This protocol describes the synthesis of an amine-reactive fluorescent probe by reacting an amine-modified fluorophore (e.g., Cy3-amine) with this compound.

Materials:

  • This compound

  • Amine-modified fluorophore (e.g., Cy3-amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vial, protected from light

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-modified fluorophore in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 20 mg/mL.

  • Reaction Setup:

    • In a light-protected reaction vial, add the dissolved amine-modified fluorophore.

    • Add a 1.5 to 2-fold molar excess of the dissolved this compound to the fluorophore solution.

    • Add triethylamine or DIPEA to the reaction mixture to achieve a final concentration of approximately 2-3 equivalents relative to the amine-modified fluorophore. This will bring the pH to an optimal range of 8.5-9.5 for the isothiocyanate-amine reaction.[1]

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature for 4-6 hours, or overnight at 4°C, protected from light. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Purification:

    • Purify the resulting Fluorophore-PEG4-isothiocyanate conjugate by reversed-phase HPLC.[][6] A C18 column is often suitable for this purpose.

    • Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.

    • Collect the fractions containing the desired product and confirm its identity and purity by LC-MS.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Conjugation of Fluorophore-PEG4-Isothiocyanate to a Targeting Protein (e.g., EGF)

This protocol details the conjugation of the synthesized amine-reactive probe to a targeting protein, such as Epidermal Growth Factor (EGF), for live-cell imaging of its receptor.

Materials:

  • Fluorophore-PEG4-isothiocyanate (from Protocol 1)

  • Targeting protein (e.g., recombinant human EGF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the targeting protein in the conjugation buffer to a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).

  • Conjugation Reaction:

    • Dissolve the Fluorophore-PEG4-isothiocyanate in a small amount of anhydrous DMSO.

    • Slowly add a 10-20 fold molar excess of the dissolved probe to the protein solution while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted isothiocyanate groups.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted probe and other small molecules using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4.

    • Monitor the elution profile by absorbance at 280 nm (for protein) and the excitation wavelength of the fluorophore.

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the fluorophore's maximum absorbance wavelength.

    • Confirm the integrity of the conjugate by SDS-PAGE.

    • Store the purified probe at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.

Protocol 3: Live-Cell Imaging of EGFR Dimerization

This protocol provides a general workflow for using the synthesized EGF-fluorophore probe to visualize EGFR dimerization in live cells.

Materials:

  • EGF-Fluorophore-PEG4 probe

  • Cancer cell line expressing EGFR (e.g., A431 cells)

  • Cell culture medium

  • Imaging dish or chambered coverglass

  • Fluorescence microscope equipped for live-cell imaging (e.g., confocal or TIRF microscope)

Procedure:

  • Cell Culture and Seeding:

    • Culture the EGFR-expressing cells in appropriate media and conditions.

    • Seed the cells onto an imaging dish or chambered coverglass and allow them to adhere overnight.

  • Cell Labeling:

    • Replace the culture medium with fresh, serum-free medium.

    • Add the EGF-Fluorophore-PEG4 probe to the medium at a final concentration of 1-10 ng/mL. The optimal concentration should be determined empirically.

    • Incubate the cells with the probe for 15-30 minutes at 37°C.

  • Live-Cell Imaging:

    • Mount the imaging dish on the fluorescence microscope stage, maintaining the cells at 37°C and 5% CO2.

    • Acquire images using the appropriate laser line and emission filter for the chosen fluorophore.

    • To observe ligand-induced dimerization, images can be acquired before and after the addition of a higher concentration of unlabeled EGF.

  • Image Analysis:

    • Analyze the acquired images to observe the localization and dynamics of the fluorescently labeled EGF bound to EGFR.

    • Techniques such as single-particle tracking can be used to analyze the movement and dimerization of individual EGFR-probe complexes on the cell surface.[3]

Visualizations

Synthesis_Workflow cluster_synthesis Probe Synthesis cluster_conjugation Bioconjugation cluster_application Application Amine_Fluorophore Amine-Modified Fluorophore Activated_Probe Fluorophore-PEG4- Isothiocyanate Amine_Fluorophore->Activated_Probe  Reaction with  Isothiocyanate PEG_Isothiocyanate 1-isothiocyanato- PEG4-Alcohol PEG_Isothiocyanate->Activated_Probe Final_Probe Live-Cell Imaging Probe (EGF-PEG4-Fluorophore) Activated_Probe->Final_Probe Targeting_Molecule Targeting Molecule (e.g., EGF) Targeting_Molecule->Final_Probe  Conjugation via  Isothiocyanate Live_Cells Live Cells with EGFR Final_Probe->Live_Cells  Binding to  EGFR Imaging Fluorescence Microscopy Live_Cells->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis

Caption: Workflow for the synthesis and application of a live-cell imaging probe.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF_Probe EGF-PEG4-Fluorophore (Imaging Probe) EGFR_Monomer EGFR Monomer EGF_Probe->EGFR_Monomer Binding EGFR_Dimer EGFR Dimer (Inactive) EGF_Probe->EGFR_Dimer Binding EGFR_Monomer->EGFR_Dimer Dimerization Active_Dimer Activated EGFR Dimer (Autophosphorylated) EGFR_Dimer->Active_Dimer Ligand-Induced Conformational Change Downstream_Signaling Downstream Signaling (e.g., Ras-MAPK Pathway) Active_Dimer->Downstream_Signaling Recruitment of Adaptor Proteins Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: EGFR signaling pathway and the role of the imaging probe.

References

Application Notes and Protocols: A Step-by-Step Guide to Amine Labeling with Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates are highly valuable reagents for the covalent labeling of primary amines on biomolecules, such as proteins and peptides. This process, which results in the formation of a stable thiourea (B124793) linkage, is a cornerstone of bioconjugation chemistry. Fluorescent isothiocyanates, like fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC), are extensively used to attach fluorescent probes to proteins for various applications, including immunochemistry, fluorescence microscopy, and flow cytometry.[1][2] This document provides a detailed guide to the principles and practice of amine labeling with isothiocyanates.

Principle of the Reaction

The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[1][2] The reaction involves the nucleophilic attack of the unprotonated amine on the central carbon atom of the isothiocyanate, leading to the formation of a stable thiourea bond.[1][2][3]

The reaction is highly dependent on the pH of the solution. For the reaction to proceed efficiently, the amine group must be in its unprotonated, nucleophilic state. Since the pKa of the ε-amino group of lysine is around 10.5, a basic pH is required to ensure a sufficient concentration of the reactive free amine. Optimal labeling is typically achieved at a pH between 8.5 and 9.5.[1][2]

Reaction Mechanism

ReactionMechanism cluster_product Product Amine Primary Amine (R-NH2) Thiourea Thiourea Adduct (R-NH-C(=S)-NH-R') Amine->Thiourea Nucleophilic Attack Isothiocyanate Isothiocyanate (R'-N=C=S) Isothiocyanate->Thiourea

Caption: Reaction of a primary amine with an isothiocyanate to form a stable thiourea linkage.

Critical Parameters and Optimization

Successful amine labeling with isothiocyanates depends on several key parameters:

  • pH: As mentioned, a pH of 8.5-9.5 is generally optimal for labeling lysine residues.[1][2] The α-amino group at the N-terminus of a protein has a lower pKa (around 7-8), and selective labeling of this site may be possible at a near-neutral pH.

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the isothiocyanate.[4] Buffers containing sodium azide (B81097) should also be avoided as they can inhibit the labeling reaction.[4] Suitable buffers include carbonate/bicarbonate or borate (B1201080) buffers.

  • Reagent Concentration: The molar ratio of isothiocyanate to the biomolecule is a critical parameter that needs to be optimized for each specific application. A higher molar excess of the labeling reagent can lead to a higher degree of labeling, but it may also result in protein precipitation or loss of biological activity due to modification of critical amine residues.

  • Solvent: Isothiocyanates are often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[4][5] It is important to use anhydrous solvents to prevent hydrolysis of the isothiocyanate.

  • Temperature and Incubation Time: The labeling reaction is typically carried out at room temperature or 4°C.[4][6] The incubation time can range from one hour to overnight, depending on the reactivity of the specific amine and isothiocyanate.[4][5][6]

  • Light Sensitivity: Many fluorescent isothiocyanates are light-sensitive, so the reaction should be protected from light by wrapping the reaction vessel in aluminum foil.[4]

Quantitative Data Summary

ParameterRecommended Range/ValueNotesReference(s)
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency but may also lead to aggregation.[4][5]
pH 8.5 - 9.5Optimal for labeling lysine residues.[1][2]
Isothiocyanate Stock Solution 1 - 10 mg/mL in anhydrous DMSO or DMFShould be prepared fresh before each use.[4][5]
FITC to Protein Molar Ratio 5:1 to 20:1 (molar excess of FITC)This needs to be optimized for the specific protein and desired degree of labeling.[7]
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to maintain protein stability.[4][6]
Reaction Time 1 hour to 8 hoursLonger incubation times may be required at lower temperatures.[4][5][6]
FITC Extinction Coefficient at 495 nm 70,000 M⁻¹cm⁻¹Used for calculating the degree of labeling.[8][9]
Correction Factor for FITC Absorbance at 280 nm 0.30 - 0.35This accounts for the absorbance of FITC at the wavelength used to measure protein concentration.[9]

Experimental Protocol: Labeling a Protein with FITC

This protocol provides a general procedure for labeling a protein with fluorescein isothiocyanate (FITC). The amounts and concentrations may need to be optimized for your specific protein.

Materials:

  • Protein of interest

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL.[4][5]

    • If the protein is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be dialyzed against the Labeling Buffer before proceeding.[4]

  • FITC Solution Preparation:

    • Just before use, prepare a 1 mg/mL solution of FITC in anhydrous DMSO.[4][5] Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • Slowly and with gentle stirring, add the FITC solution to the protein solution. A common starting point is to use a 10-fold molar excess of FITC.

    • Protect the reaction from light by wrapping the tube in aluminum foil.[4]

    • Incubate the reaction at room temperature for 1-2 hours with continuous gentle stirring.[4][5] Alternatively, the reaction can be performed at 4°C overnight.[6]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture. This will react with any unreacted FITC.

    • Incubate for an additional 30 minutes at room temperature.[5]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted FITC and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[4]

    • The labeled protein will elute first, appearing as a colored band, followed by the smaller, unreacted dye molecules.[4]

    • Collect the fractions containing the labeled protein.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The DOL, which is the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.

      • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorophore (e.g., 495 nm for FITC).

      • Calculate the protein concentration using the following formula, which corrects for the absorbance of the fluorophore at 280 nm:

        • Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ × Correction Factor)] / ε_protein

      • Calculate the concentration of the fluorophore:

        • Fluorophore Concentration (M) = A₄₉₅ / ε_fluorophore

      • Calculate the DOL:

        • DOL = Fluorophore Concentration / Protein Concentration

    • Functional Analysis: Perform an appropriate assay to confirm that the biological activity of the protein has been retained after labeling.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinPrep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.5-9.5) Mix Mix Protein and FITC (Protect from light) ProteinPrep->Mix FITCPrep Prepare Fresh FITC Solution (1 mg/mL in anhydrous DMSO) FITCPrep->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (e.g., with hydroxylamine) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize Analyze Functional Analysis Characterize->Analyze

Caption: General experimental workflow for labeling a protein with an isothiocyanate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Degree of Labeling - pH is too low.- Buffer contains competing amines.- Isothiocyanate has hydrolyzed.- Insufficient molar excess of isothiocyanate.- Ensure the pH of the labeling buffer is between 8.5 and 9.5.- Use an amine-free buffer.- Prepare the isothiocyanate solution fresh in anhydrous solvent.- Increase the molar ratio of isothiocyanate to protein.
Protein Precipitation - Protein concentration is too high.- Over-labeling of the protein.- Organic solvent concentration is too high.- Reduce the protein concentration.- Decrease the molar excess of the isothiocyanate or shorten the reaction time.- Add the isothiocyanate solution slowly to the protein solution.
Loss of Biological Activity - Labeling of critical amine residues in the active site.- Reduce the molar excess of the isothiocyanate.- Try labeling at a lower pH to favor modification of the N-terminus over lysine residues.- Perform the reaction in the presence of a substrate or inhibitor to protect the active site.
High Background Fluorescence - Incomplete removal of unreacted dye.- Ensure thorough purification of the conjugate, for example, by using a longer gel filtration column or performing a second purification step.[8]

References

Application Notes and Protocols for the Purification of Proteins Labeled with 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. The attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility, and decrease immunogenicity. 1-isothiocyanato-PEG4-Alcohol is a short, hydrophilic, heterobifunctional crosslinker that allows for the covalent attachment of a PEG-alcohol moiety to primary amines on a protein, such as the ε-amino group of lysine (B10760008) residues or the N-terminus, through a stable thiourea (B124793) linkage.

Following the labeling reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted protein, excess PEGylating reagent, and potentially multi-PEGylated species.[1][] Therefore, a robust purification strategy is critical to isolate the desired mono-PEGylated conjugate and ensure the safety and efficacy of the final product. This document provides detailed application notes and protocols for the purification of proteins labeled with this compound using common chromatographic techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

General Experimental Workflow

The purification process for a protein labeled with this compound typically follows a multi-step chromatographic strategy to effectively separate the components of the reaction mixture. A general workflow is depicted below, often starting with a size-based separation to remove the small, unreacted PEG reagent, followed by a charge or hydrophobicity-based separation to isolate the mono-PEGylated protein from the unmodified protein and multi-PEGylated species.[3][4]

G cluster_0 Labeling cluster_1 Purification cluster_2 Quality Control Protein Protein Reaction PEGylation Reaction (pH 8.0-9.0) Protein->Reaction PEG_reagent This compound PEG_reagent->Reaction Reaction_mixture Reaction Mixture Reaction->Reaction_mixture SEC Size Exclusion Chromatography (SEC) Reaction_mixture->SEC Remove excess PEG reagent IEX Ion-Exchange Chromatography (IEX) SEC->IEX Separate by charge HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polish and separate isomers (optional) Purified_Protein Purified Mono-PEGylated Protein IEX->Purified_Protein HIC->Purified_Protein QC Characterization (SDS-PAGE, MS, HPLC) Purified_Protein->QC

Caption: General workflow for protein PEGylation and purification.

Data Presentation: Purification Summary

The following table summarizes the expected recovery and purity at each stage of a typical multi-step purification process for a protein labeled with this compound. The data is representative and will vary depending on the specific protein and optimization of the purification protocol.

Purification StepTotal Protein (mg)Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Crude Reaction Mixture 100100,0001,000100~40
Size Exclusion Chromatography (SEC) 8595,0001,11895~60
Ion-Exchange Chromatography (IEX) 6090,0001,50090>95
Hydrophobic Interaction Chromatography (HIC) (Polishing) 5588,0001,60088>98

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and the very small, excess this compound reagent.[] This step is highly effective for the initial clean-up of the reaction mixture.[5]

Materials:

  • SEC column (e.g., Superdex 75 or Superdex 200, depending on the protein size)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 1 mL/min for a Superdex 200 10/300 GL column).

  • Sample Preparation: Centrifuge the PEGylation reaction mixture at 10,000 x g for 10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.[6]

  • Sample Injection: Inject a sample volume that is 1-2% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The first major peak is expected to be the PEGylated protein, followed by the unmodified protein, and a later peak for the unreacted PEG reagent.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the fractions containing the pure mono-PEGylated protein.

Expected Outcome: This step should effectively remove the majority of the unreacted this compound. However, the resolution between the mono-PEGylated and un-PEGylated protein may be incomplete, especially with a small PEG like PEG4.

G Start Reaction Mixture Equilibrate Equilibrate SEC Column (PBS, pH 7.4) Start->Equilibrate Prepare_Sample Prepare Sample (Centrifuge & Filter) Equilibrate->Prepare_Sample Inject Inject Sample Prepare_Sample->Inject Elute Isocratic Elution (PBS, pH 7.4) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, MS) Collect->Analyze Pool Pool Fractions with Purified Product Analyze->Pool

Caption: SEC purification workflow.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net surface charge. The covalent attachment of the neutral this compound to a primary amine (e.g., on a lysine residue) will shield a positive charge, leading to a change in the protein's overall charge and its interaction with the ion-exchange resin.[][7] This allows for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.

Materials:

  • Cation or anion exchange column (depending on the protein's isoelectric point, pI)

  • Chromatography system

  • Binding Buffer (e.g., 20 mM MES, pH 6.0 for cation exchange)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation exchange)

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the ion-exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: If the sample from the SEC step is in a high-salt buffer, it needs to be buffer-exchanged into the Binding Buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm syringe filter.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline. This removes any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes).

  • Fraction Collection: Collect fractions across the gradient. The different PEGylated species are expected to elute at different salt concentrations. Typically, the more PEGylated species will elute earlier in a cation exchange separation due to the shielding of positive charges.

  • Analysis: Analyze the fractions by SDS-PAGE and mass spectrometry to identify the fractions containing the pure mono-PEGylated protein.

  • Pooling and Desalting: Pool the desired fractions and desalt into a suitable storage buffer.

Expected Outcome: IEX can provide high-resolution separation of the different PEGylated forms of the protein, leading to a highly pure mono-PEGylated product.[3]

G Start SEC Eluate Equilibrate Equilibrate IEX Column (Binding Buffer) Start->Equilibrate Prepare_Sample Prepare Sample (Buffer Exchange & Filter) Equilibrate->Prepare_Sample Load Load Sample Prepare_Sample->Load Wash Wash with Binding Buffer Load->Wash Elute Linear Salt Gradient Elution Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, MS) Collect->Analyze Pool Pool & Desalt Purified Product Analyze->Pool

Caption: IEX purification workflow.

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates proteins based on their surface hydrophobicity. PEGylation can alter the hydrophobicity of a protein, and this change can be exploited for purification.[8] HIC is often used as a polishing step to remove aggregates and separate closely related isoforms.[9]

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Chromatography system

  • Binding Buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Elution Buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Adjust the salt concentration of the protein sample to match the Binding Buffer by adding a concentrated salt solution. Filter the sample through a 0.22 µm syringe filter.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a decreasing salt gradient (e.g., 100-0% Binding Buffer over 20 column volumes).

  • Fraction Collection: Collect fractions across the gradient. Proteins will elute in order of increasing hydrophobicity.

  • Analysis: Analyze the collected fractions by SDS-PAGE and reverse-phase HPLC to assess purity.

  • Pooling and Desalting: Pool the fractions containing the pure mono-PEGylated protein and desalt into a final storage buffer.

Expected Outcome: HIC can be a powerful tool for removing aggregates and for separating positional isomers of the PEGylated protein that may not have been resolved by IEX.[]

G Start IEX Eluate Equilibrate Equilibrate HIC Column (High Salt Buffer) Start->Equilibrate Prepare_Sample Prepare Sample (Adjust Salt & Filter) Equilibrate->Prepare_Sample Load Load Sample Prepare_Sample->Load Wash Wash with High Salt Buffer Load->Wash Elute Decreasing Salt Gradient Elution Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, RP-HPLC) Collect->Analyze Pool Pool & Desalt Final Product Analyze->Pool

Caption: HIC purification workflow.

Characterization of Purified PEGylated Protein

After purification, it is essential to thoroughly characterize the final product to ensure its identity, purity, and integrity.[1]

Recommended Analytical Techniques:

  • SDS-PAGE: To visualize the increase in apparent molecular weight after PEGylation and to assess purity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the PEGylated protein and determine the degree of PEGylation.[10]

  • Size Exclusion Chromatography (Analytical SEC-HPLC): To determine the hydrodynamic size and assess the presence of aggregates.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and potentially separate positional isomers.

  • Activity Assay: To confirm that the biological activity of the protein is retained after PEGylation and purification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Recovery Protein precipitation on the column.Optimize buffer conditions (pH, salt concentration). Reduce sample concentration.
Irreversible binding to the column.Modify elution conditions (e.g., stronger salt or different pH for IEX; use of a mild organic modifier for HIC).
Poor Resolution Inappropriate column choice.Select a column with a different selectivity or pore size (for SEC).
Suboptimal gradient.Optimize the gradient slope and length for IEX and HIC.
Presence of Aggregates Harsh purification conditions.Perform purification at a lower temperature (4°C). Reduce pressure during chromatography.
Sample instability.Screen for optimal buffer conditions (pH, excipients) to maintain protein stability.

Conclusion

The purification of proteins labeled with this compound requires a systematic approach to effectively remove unreacted reagents and separate the desired mono-PEGylated product from other species. A multi-step strategy, typically involving a combination of Size Exclusion, Ion-Exchange, and potentially Hydrophobic Interaction Chromatography, is often necessary to achieve high purity. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and efficient purification workflow for their PEGylated protein of interest. Careful optimization of each step and thorough characterization of the final product are paramount to ensure the quality and consistency of the PEGylated protein for its intended application.

References

Application Notes and Protocols for the Analytical Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of protein drugs. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its circulating half-life, enhances stability, increases solubility, and reduces immunogenicity and proteolytic degradation.[1][2][3] However, the inherent heterogeneity of the PEGylation reaction—which can result in a complex mixture of molecules with varying numbers of PEG chains attached at different sites—necessitates a robust and comprehensive analytical toolkit for characterization.[4][5]

These application notes provide detailed protocols and data interpretation guidelines for the key analytical techniques used to characterize PEGylated proteins, ensuring product quality, consistency, and efficacy. The methods described herein are essential for researchers, scientists, and drug development professionals involved in the development and quality control of PEGylated biotherapeutics.

Size Exclusion Chromatography (SEC)

Application Note

Size Exclusion Chromatography (SEC) is a fundamental technique for characterizing PEGylated proteins, separating molecules based on their hydrodynamic radius.[] Since PEGylation significantly increases the hydrodynamic volume of a protein, SEC is highly effective for separating PEGylated conjugates from the native, unmodified protein and from free PEG.[][7] It is the method of choice for determining the purity of PEGylated proteins and for quantifying high molecular weight species, such as aggregates.[8][9] The technique can also be used to monitor the stability of a PEGylated protein product under stress conditions, such as elevated temperature, by tracking the increase in aggregates over time.[8]

Challenges in SEC analysis of PEGylated proteins can arise from non-specific interactions between the PEG moiety and the stationary phase, potentially leading to poor peak shape and inaccurate quantification.[8] Method development often involves optimizing the mobile phase, for instance by including organic modifiers or salts like L-arginine, to minimize these interactions and ensure accurate, reproducible results.[8][9]

Experimental Protocol: Purity and Aggregate Analysis of PEG G-CSF

This protocol is adapted from a method for analyzing PEG Granulocyte Colony Stimulating Factor (PEG G-CSF).[8]

  • Instrumentation:

    • HPLC or UPLC system equipped with a UV detector.

    • Size Exclusion Chromatography Column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm).[8]

  • Reagents:

    • Mobile Phase: 20 mM sodium phosphate, 300 mM NaCl, pH 6.2.[9]

    • Sample Buffer: Formulation buffer or mobile phase.

    • PEG G-CSF standard and test samples.

  • Procedure:

    • Prepare the mobile phase, filter, and degas.

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

    • Prepare protein samples by diluting to a concentration between 12.5 and 2,000 µg/mL in the sample buffer.[8]

    • Inject 10-20 µL of the sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • The PEGylated protein conjugate will elute first, followed by the smaller, unmodified protein, and finally any free PEG (if it has a UV chromophore). Aggregates will elute earliest.[7]

    • Identify peaks based on the retention times of reference standards.

    • Integrate the peak areas to determine the relative percentage of the monomeric PEGylated protein, aggregates, and other impurities.

Data Presentation

Quantitative data from SEC analysis is typically summarized to show the relative amounts of the desired monomer and any impurities, such as aggregates.

Sample ConditionRetention Time (min)Peak Area (%)Species Identified
PEG G-CSF (Unstressed)5.9996.0Monomer
5.592.85Aggregate
PEG G-CSF (Stressed at 55°C, 60 min)5.9970.29Monomer
5.5912.74Aggregate
5.2416.01Higher Aggregate
PEG G-CSF (Stressed at 55°C, 120 min)5.986.44Monomer
5.571.14Aggregate
5.1291.89Higher Aggregate
(Data adapted from heat stress study of PEG G-CSF.[8])

Visualization: SEC Workflow

SEC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Prepare Sample (Dilute in Mobile Phase) Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Mobile Phase (Filter & Degas) ColumnEquil Equilibrate SEC Column MobilePhase->ColumnEquil Separate Separation by Size (HPLC/UPLC) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Purity & % Aggregates Integrate->Quantify

Caption: Workflow for SEC analysis of PEGylated proteins.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful and indispensable tool for the detailed structural characterization of PEGylated proteins.[4] It provides precise molecular weight information, which is crucial for determining the degree of PEGylation (the number of PEG molecules attached to the protein) and confirming the overall mass of the conjugate.[4][7] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are commonly employed.[4][7] MALDI-TOF is often used for determining the average molecular weight and degree of PEGylation, while ESI-MS, particularly when coupled with liquid chromatography (LC-MS), offers higher resolution and is suitable for analyzing the heterogeneity of the PEGylated product.[4][10]

A key challenge in MS analysis is the polydispersity of the PEG polymer, which can lead to broad peaks.[10][11] Advanced deconvolution algorithms are often required to interpret the complex spectra and accurately determine the mass distribution of the PEGylated species.[3][10] Furthermore, peptide mapping strategies, involving enzymatic digestion of the PEGylated protein followed by LC-MS/MS analysis, are used to identify the specific sites of PEG attachment.[10]

Experimental Protocol: Intact Mass Analysis by ESI-MS

This protocol provides a general workflow for determining the molecular weight and degree of PEGylation.

  • Instrumentation:

    • An ESI-MS system, such as a Q-TOF or Orbitrap mass spectrometer.[3][10]

    • HPLC system for online desalting or separation.

  • Reagents:

    • Unmodified protein standard.

    • Purified PEGylated protein sample.

    • Solvents for chromatography (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid).

  • Procedure:

    • Sample Preparation: Purify the PEGylated protein using a method like SEC to remove free PEG and other contaminants.[7] Buffer exchange the sample into a volatile buffer (e.g., 10mM ammonium (B1175870) acetate) if necessary.[10]

    • LC-MS Analysis:

      • Inject the sample into the LC-MS system. A short reversed-phase column can be used for online desalting prior to MS analysis.

      • Acquire the mass spectrum of the intact PEGylated protein. The resulting spectrum will show a complex distribution of multiple charge states.[10]

    • Data Analysis:

      • Use deconvolution software to transform the charge state distribution into a zero-charge mass spectrum.[10] This will reveal the molecular weights of the different PEGylated species present (e.g., mono-PEGylated, di-PEGylated).

      • Subtract the molecular weight of the unmodified protein from the measured molecular weight of the PEGylated species. The difference corresponds to the total mass of the attached PEG.[7]

      • Calculate the degree of PEGylation by dividing the mass increase by the molecular weight of a single PEG molecule.[7]

Data Presentation

MS data is used to calculate the degree of PEGylation by comparing the mass of the conjugate to the native protein.

AnalyteTheoretical MW (kDa)Observed MW (kDa)Mass Increase (kDa)PEG Moiety MW (kDa)Calculated Degree of PEGylation
Unmodified Protein240240--0
PEGylated Protein-2501052
PEG-GCSF3938-42~20201
PEG-IFN~5958-63~40401
(Data adapted from[7] and[11])

Visualization: MS Characterization Logic

MS_Workflow cluster_start Initial Analysis cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping Start Purified PEGylated Protein IntactMS LC-MS (ESI or MALDI) Start->IntactMS Digest Enzymatic Digestion (e.g., Trypsin) Start->Digest Decon Deconvolution IntactMS->Decon Result1 Determine MW & Degree of PEGylation Decon->Result1 PeptideMS LC-MS/MS Digest->PeptideMS Map Sequence Mapping PeptideMS->Map Result2 Identify PEGylation Sites Map->Result2

Caption: Dual workflows for MS analysis of PEGylated proteins.

Capillary Electrophoresis (CE)

Application Note

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate molecules based on their charge-to-size ratio.[][12] For PEGylated proteins, CE, particularly in the form of Sodium Dodecyl Sulfate-Capillary Gel Electrophoresis (SDS-CGE), offers excellent separation of conjugates with small differences in molecular size.[13] This makes it a powerful tool for purity assessment and for resolving different PEGylated isoforms, such as those modified with different molecular weight PEGs or having a different number of PEG chains attached.[12][13]

The PEG chains can mask the protein's native charge and increase its hydrodynamic drag, which influences its electrophoretic mobility.[12] Imaged Capillary Isoelectric Focusing (iCIEF) has also been adapted for analyzing the charge variants of PEGylated proteins, although it can be challenging due to peak broadening caused by the PEG moiety. Novel matrix formulations, such as those including glycine (B1666218) and taurine, have been developed to overcome this and improve resolution.[14]

Experimental Protocol: SDS-Capillary Gel Electrophoresis (SDS-CGE)

This protocol is based on the analysis of PEG-Interferon alpha (PEG-IFN) conjugates.[13]

  • Instrumentation:

    • Capillary Electrophoresis system with a UV or photodiode array detector.

    • Fused-silica capillary.

  • Reagents:

    • CE-SDS Gel Buffer (commercially available).

    • Sample Buffer: SDS-containing buffer with an internal standard (e.g., 10 kDa protein marker).

    • Reducing Agent (optional): 2-mercaptoethanol (B42355) or DTT for analysis under reducing conditions.

    • Purified PEG-IFN samples and unmodified IFN standard.

  • Procedure:

    • Prepare samples by diluting the protein in the sample buffer to a concentration of ~1 mg/mL. For reduced analysis, add the reducing agent and heat at 70-100°C for 5-10 minutes.

    • Fill the capillary with the CE-SDS gel buffer.

    • Load the sample onto the capillary via electrokinetic injection (e.g., apply 5-10 kV for 10-30 seconds).

    • Perform the electrophoretic separation by applying a constant voltage across the capillary.

    • Detect the migrating species at 214 or 280 nm.

    • The migration time will be proportional to the molecular size of the species. Larger PEGylated conjugates will migrate more slowly than smaller, unmodified proteins.

    • Analyze the resulting electropherogram to assess purity and resolve different PEGylated forms.

Data Presentation

CE provides high-resolution separation, allowing differentiation of closely related species.

AnalyteMolecular Weight (kDa)Relative Migration Time
Unmodified IFN~191.00
PEG(20K)-IFN~391.35
PEG(40K)-IFN~591.62
PEG(43.5K)-IFN~62.51.68
PEG(47K)-IFN~661.75
(Data interpretation based on principles described in[13])

Visualization: CE Workflow

CE_Workflow cluster_prep Preparation cluster_analysis Electrophoresis cluster_data Data Analysis SamplePrep Prepare Sample (Dilute in SDS Buffer) Inject Electrokinetic Injection SamplePrep->Inject CapillaryPrep Prepare Capillary (Fill with Gel Buffer) Separate Apply Voltage & Separate by Size Inject->Separate Detect UV Detection Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Analyze Analyze Migration Times & Peak Purity Electropherogram->Analyze

Caption: Workflow for SDS-CGE analysis of PEGylated proteins.

Spectroscopic and Colorimetric Assays

Application Note

A variety of spectroscopic and colorimetric assays can be employed to quantify the components of a PEGylation reaction and determine the extent of modification.[7]

  • UV-Vis Spectroscopy: This is the standard method for determining protein concentration by measuring absorbance at 280 nm, utilizing the intrinsic absorbance of aromatic amino acids.[7] Since PEG itself is typically transparent at this wavelength, this measurement allows for the quantification of the protein component in a purified PEG-protein conjugate.[7]

  • Barium-Iodide Assay: This colorimetric assay allows for the direct quantification of PEG. PEG forms a colored complex with a barium chloride and iodine solution, which can be measured at 535 nm.[7] By creating a standard curve with known PEG concentrations, the amount of PEG in a sample can be determined. This is useful for quantifying total PEG mass in a conjugate.[7]

  • TNBS Assay: The Trinitrobenzenesulfonic acid (TNBS) assay provides an indirect measure of the degree of PEGylation when the modification targets primary amines (e.g., on lysine (B10760008) residues).[7] TNBS reacts with free primary amines to produce a colored product measured at 420 nm. By comparing the absorbance of the PEGylated protein to the unmodified protein, the reduction in free amines can be calculated, which corresponds to the number of PEG molecules attached.[7]

Experimental Protocol: Barium-Iodide Assay for PEG Quantification

  • Instrumentation:

    • UV-Vis Spectrophotometer or plate reader.

  • Reagents:

    • Barium Chloride (BaCl₂) solution (e.g., 5% w/v in 1 M HCl).

    • Iodine solution (e.g., 0.05 M I₂ in 0.1 M KI).

    • PEG standards of a molecular weight similar to that used in the conjugation.

    • Purified PEGylated protein sample and non-PEGylated control.

  • Procedure:

    • Standard Curve: Prepare a series of PEG standards (e.g., 0-100 µg/mL).

    • Sample Preparation: Dilute the PEGylated protein sample and non-PEGylated control to fall within the range of the standard curve.

    • Reaction:

      • To 100 µL of each standard, sample, and control, add 100 µL of the barium chloride solution and mix.

      • Add 100 µL of the iodine solution and mix well.

      • Incubate for 15 minutes at room temperature.

    • Measurement: Measure the absorbance of the resulting colored complex at 535 nm.

    • Calculation:

      • Subtract the background absorbance from the non-PEGylated protein control from the PEGylated protein sample readings.

      • Use the standard curve to determine the concentration of PEG in the sample.

      • Determine the protein concentration separately (e.g., via A280 measurement).

      • Calculate the PEG-to-protein mass ratio.

Data Presentation

Assay data is used to quantify the degree of PEGylation.

MethodMeasurementUnmodified ProteinPEGylated ProteinCalculationResult
UV-Vis A2800.650.60(A280 / ε) * pathlengthProtein Conc.
Barium-Iodide A5350.050.45(A535_sample - A535_control) vs Std CurvePEG Conc.
TNBS Assay A4200.800.421 - (A420_PEG-Prot / A420_Prot)% Amines Modified
(Illustrative data based on principles described in[7])

Visualization: Assay Selection Logic

Assay_Logic rect_node rect_node Start What needs to be quantified? IsProtein Protein Concentration? Start->IsProtein IsPEG Total PEG Content? Start->IsPEG IsDegree Degree of Amine PEGylation? Start->IsDegree UseUV Use UV-Vis Spectroscopy (A280) IsProtein->UseUV Yes UseBarium Use Barium-Iodide Assay IsPEG->UseBarium Yes UseTNBS Use TNBS Assay IsDegree->UseTNBS Yes

Caption: Logic for selecting an appropriate quantification assay.

Light Scattering (LS)

Application Note

Light scattering techniques, including Static Light Scattering (SLS) and Dynamic Light Scattering (DLS), are non-invasive methods that provide valuable information about the properties of PEGylated proteins in solution.[15][16] When coupled with a separation technique like SEC (known as SEC-MALS for Multi-Angle Light Scattering), it becomes a powerful tool for the absolute determination of molecular weight for the species eluting from the column, without reliance on column calibration standards.[17]

  • Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw) of molecules in solution.[15] For PEGylated proteins, this allows for accurate mass determination of the conjugate and any aggregates present.

  • Dynamic Light Scattering (DLS): Measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of particles.[15] From these fluctuations, the diffusion coefficient can be calculated, which in turn is used to determine the hydrodynamic radius (Rh) of the molecules. This is particularly useful for PEGylated proteins, as it directly measures the increase in size resulting from PEG attachment and can detect the formation of aggregates.[18]

Experimental Protocol: SEC-MALS for Absolute Molecular Weight

  • Instrumentation:

    • SEC-HPLC/UPLC system.

    • In-line detectors: UV, Multi-Angle Light Scattering (MALS), and Refractive Index (RI).[17]

  • Reagents:

    • High-purity, filtered, and degassed mobile phase (as used in SEC).

    • Purified PEGylated protein sample.

    • Protein standard for detector calibration (e.g., BSA).

  • Procedure:

    • Equilibrate the entire SEC-MALS-RI system until baselines for all detectors are stable.

    • Perform system calibration and detector normalization according to the instrument manufacturer's instructions, typically using a well-characterized protein standard like BSA.

    • Inject the purified PEGylated protein sample.

    • Collect data simultaneously from the UV, MALS, and RI detectors as the sample elutes from the SEC column.

    • Data Analysis:

      • Use specialized software (e.g., ASTRA) to process the data from all three detectors.

      • The UV detector provides the concentration of the protein component.

      • The RI detector provides the overall concentration of the conjugate (protein + PEG).

      • The MALS detector provides the light scattering intensity at multiple angles.

      • The software combines this information to calculate the absolute molecular weight and hydrodynamic radius for each peak across the chromatogram.

Data Presentation

SEC-MALS provides absolute measurements of molecular weight and size.

Species Identified by SECMolecular Weight (kDa)Hydrodynamic Radius (nm)
Unmodified Protein50.2 ± 0.33.2 ± 0.1
Mono-PEGylated Protein88.5 ± 0.95.3 ± 0.2
Dimer Aggregate175.1 ± 2.18.9 ± 0.4
(Illustrative data based on principles described in[17])

Visualization: SEC-MALS Experimental Workflow

SECMALS_Workflow cluster_separation Separation cluster_detection Multi-Detection cluster_analysis Analysis Inject Inject Sample SEC SEC Column Inject->SEC UV UV Detector (Protein Conc.) SEC->UV MALS MALS Detector (Scattering Intensity) SEC->MALS RI RI Detector (Total Conc.) SEC->RI Software Analysis Software UV->Software MALS->Software RI->Software Results Calculate Absolute MW & Hydrodynamic Radius Software->Results

Caption: Workflow for SEC-MALS analysis.

References

Application Note: Calculating Molar Excess for Bioconjugation with 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. It can enhance solubility, prolong circulation time, and reduce immunogenicity. 1-isothiocyanato-PEG4-Alcohol is a heterobifunctional linker containing a reactive isothiocyanate group and a terminal alcohol group, connected by a hydrophilic 4-unit PEG spacer.[1][2] The isothiocyanate moiety (-N=C=S) reacts efficiently and specifically with primary amine groups (-NH2), such as those on the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[3]

Optimizing the molar excess of the PEG reagent is a critical step in achieving the desired degree of labeling (DOL). Insufficient molar excess can lead to low conjugation efficiency, while excessive amounts can result in multiple PEGylations, protein precipitation, and difficulties in purification. This document provides a detailed guide for calculating the appropriate molar excess of this compound and outlines a general protocol for conjugation to amine-containing molecules.

Principle of Conjugation

The core of the conjugation process is the chemical reaction between the isothiocyanate group of the PEG linker and a primary amine on the target molecule. This reaction, which forms a stable thiourea linkage, is a nucleophilic addition. The reaction is most efficient under mild alkaline conditions (pH 7.5-9.5), where the primary amine is deprotonated and thus more nucleophilic.[4][5]

cluster_reaction Isothiocyanate-Amine Reaction Molecule_A Target Molecule (with R-NH₂ group) Conjugate PEGylated Molecule (R-NH-C(=S)-NH-PEG-OH) (Stable Thiourea Bond) Molecule_A->Conjugate + PEG_Reagent This compound (S=C=N-PEG-OH) PEG_Reagent->Conjugate pH 7.5 - 9.5 cluster_workflow Experimental Workflow Calc 1. Molar Excess Calculation Prep 2. Reagent Preparation Calc->Prep React 3. Conjugation Reaction Prep->React Purify 4. Purification React->Purify Analyze 5. Analysis & Characterization Purify->Analyze cluster_logic Factors Influencing Degree of Labeling (DOL) DOL Degree of Labeling (DOL) Ratio Molar Excess Ratio->DOL pH Reaction pH pH->DOL Time Reaction Time Time->DOL Temp Temperature Temp->DOL Conc Protein Concentration Conc->DOL

References

Application Notes and Protocols for the Derivatization of 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of 1-isothiocyanato-PEG4-Alcohol, a heterobifunctional linker crucial in bioconjugation and drug delivery. The protocols for esterification and etherification are outlined, with a focus on preserving the reactive isothiocyanate moiety. This document also includes information on the stability of the isothiocyanate group, purification strategies, and applications in targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a versatile crosslinker featuring a terminal isothiocyanate group for conjugation to primary amines on biomolecules, and a hydroxyl group that can be further derivatized to introduce other functionalities.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[2] The ability to modify the hydroxyl terminus allows for the synthesis of custom linkers for specific applications in drug delivery and diagnostics.[1][3] This document provides detailed methodologies for the common derivatization reactions of the hydroxyl group: esterification and etherification.

Stability of the Isothiocyanate Group

The isothiocyanate group is susceptible to degradation, particularly under alkaline conditions and in the presence of nucleophiles.[4][5] It is crucial to control the pH and temperature during the derivatization of the hydroxyl group to prevent unwanted side reactions. Aliphatic isothiocyanates are known to degrade in aqueous solutions, with the rate of degradation increasing with pH.[4][6] Therefore, reactions should be conducted under neutral or slightly acidic conditions whenever possible.

Experimental Protocols

Esterification of the Hydroxyl Group via Steglich Esterification

The Steglich esterification is a mild method for forming an ester bond between a carboxylic acid and an alcohol using a carbodiimide (B86325) coupling agent and a catalyst.[7][8][9] This method is suitable for substrates with acid-labile functional groups.[7][8]

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with a 5% citric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

ParameterExpected Value
Yield 70-90% (based on similar PEG esterifications)
Purity >95% (after chromatography)
Reaction Time 12-24 hours
Temperature 0 °C to Room Temperature
Etherification of the Hydroxyl Group via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration.[10][11][12] It is a versatile reaction that proceeds under mild conditions.[13]

Materials:

  • This compound

  • Phenol or an acidic alcohol for ether formation

  • Triphenylphosphine (B44618) (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (B95107) (THF) or DCM

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Dissolve this compound (1 equivalent), the phenolic or acidic alcohol component (1.2 equivalents), and PPh3 (1.5 equivalents) in anhydrous THF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts. A gradient elution is often necessary.

ParameterExpected Value
Yield 60-80% (based on similar PEG etherifications)
Purity >95% (after chromatography)
Reaction Time 4-12 hours
Temperature 0 °C to Room Temperature

Purification and Characterization

Purification of the derivatized products is typically achieved by silica gel column chromatography.[14] Characterization of the final products should be performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the successful derivatization of the hydroxyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the appearance of new functional group peaks (e.g., ester carbonyl) and the persistence of the isothiocyanate peak (~2100 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[2][15]

Application in Antibody-Drug Conjugate (ADC) Development

Derivatized 1-isothiocyanato-PEG4-linkers are valuable tools in the construction of ADCs.[2][16] The isothiocyanate group reacts with lysine (B10760008) residues on the antibody, while the newly introduced functional group (e.g., an ester or ether with a terminal alkyne or azide) can be used to attach a cytotoxic drug via click chemistry or other conjugation methods.[14][17]

ADC_Development_Workflow cluster_linker Linker Derivatization cluster_conjugation Bioconjugation cluster_application Therapeutic Application Linker 1-Isothiocyanato- PEG4-Alcohol Derivatization Esterification or Etherification Linker->Derivatization Derivatized_Linker Functionalized Isothiocyanate-PEG Linker Derivatization->Derivatized_Linker Conjugation1 mAb-Linker Conjugation (Isothiocyanate-Amine) Derivatized_Linker->Conjugation1 Antibody Monoclonal Antibody (mAb) Antibody->Conjugation1 mAb_Linker mAb-Linker Intermediate Conjugation1->mAb_Linker Conjugation2 Drug-Linker Conjugation mAb_Linker->Conjugation2 Drug Cytotoxic Drug Drug->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Targeting ADC Binds to Tumor Antigen ADC->Targeting Internalization Internalization and Drug Release Targeting->Internalization Apoptosis Tumor Cell Apoptosis Internalization->Apoptosis

Caption: Workflow for ADC development using a derivatized linker.

Signaling Pathway Application: Targeting HER2 in Breast Cancer

ADCs developed using these linkers can target specific signaling pathways implicated in cancer. For example, an ADC targeting the HER2 receptor in breast cancer can deliver a cytotoxic payload to HER2-positive cells, leading to their apoptosis.

HER2_Signaling_Pathway cluster_cell HER2-Positive Cancer Cell cluster_downstream Downstream Effects ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Cytotoxic Drug Drug_Release->Drug DNA_Damage DNA Damage Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: ADC targeting the HER2 signaling pathway.

Conclusion

The derivatization of the hydroxyl group on this compound provides a versatile platform for the synthesis of custom heterobifunctional linkers. By following the detailed protocols and considering the stability of the isothiocyanate group, researchers can successfully generate a variety of linkers for applications in targeted drug delivery and other areas of bioconjugation. The use of these linkers in the development of ADCs holds significant promise for advancing cancer therapy.

References

Application Notes: 1-isothiocyanato-PEG4-Alcohol in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-isothiocyanato-PEG4-Alcohol is a bifunctional linker molecule designed for bioconjugation.[1][2] Its structure comprises three key components: an isothiocyanate group (-N=C=S), a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group (-OH).[1][2] The isothiocyanate group readily reacts with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable thiourea (B124793) bonds.[3][4][5] The PEG linker enhances the solubility and stability of conjugates while reducing non-specific binding and potential immunogenicity.[6][7][8] This molecule is particularly valuable in creating custom reagents for various bioassays, including flow cytometry. While also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its application in flow cytometry lies in the development of custom-labeled antibodies and other probes.[9][10]

Core Applications in Flow Cytometry

The primary application of this compound in the context of flow cytometry is as a linker for the covalent conjugation of probes (e.g., antibodies, proteins) to other molecules of interest, such as fluorescent dyes. This allows for the creation of custom-tailored reagents for specific experimental needs.

  • Custom Antibody Conjugation: Researchers can use this linker to attach a desired fluorophore to a primary antibody that is not commercially available in a directly conjugated format. This is particularly useful for multi-color flow cytometry panel design.

  • Signal Amplification Strategies: The linker can be used in multi-step labeling protocols to build layers of detection molecules, potentially amplifying the signal from low-abundance targets.

  • Probing Cell Surface Interactions: By conjugating specific ligands or small molecules, this linker can be used to create probes to study receptor binding and cellular interactions via flow cytometry.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name This compound [1]
CAS Number 1835759-69-7 [1][9]
Molecular Formula C9H17NO4S [1][9]
Molecular Weight 235.3 g/mol [1]
Purity ≥95% [1][2]

| Storage | -20°C |[1][11] |

Table 2: Recommended Starting Conditions for Antibody Labeling

Parameter Recommended Range/Value Notes
Antibody Buffer Amine-free (e.g., PBS) Buffers containing Tris or glycine (B1666218) must be removed via dialysis or desalting column as they will compete for reaction with the isothiocyanate group.[3]
Reaction pH 9.0 - 9.5 Isothiocyanate reaction with lysine amines is most efficient at alkaline pH. Use a carbonate-bicarbonate buffer.[3][12][13]
Molar Excess of Linker to Antibody 10- to 40-fold This is a starting point and should be optimized to achieve the desired degree of labeling for the specific antibody and application.[3][5]
Reaction Temperature Room Temperature (20-25°C) or 4°C Room temperature for shorter incubation, or 4°C for overnight incubation to minimize potential protein degradation.[5][14]
Reaction Time 2 hours at Room Temperature or Overnight at 4°C Reaction should be protected from light, especially after fluorophore addition.[3][14]

| Purification Method | Size Exclusion Chromatography (e.g., Sephadex G-25) | To remove unreacted linker and other small molecules from the conjugated antibody.[3][15] |

Experimental Protocols

Protocol 1: Two-Step Antibody Labeling using this compound

This protocol describes the conjugation of a fluorophore (with an amine-reactive group, e.g., NHS ester) to an antibody using this compound as a linker. This involves first reacting the linker with the antibody, then attaching the fluorophore to the linker's terminal alcohol group (this protocol assumes prior activation of the alcohol or use of a fluorophore that can react with it, for simplicity, we will describe the primary conjugation of the linker to the antibody).

Materials:

  • Purified antibody (1-10 mg/mL in PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-25 desalting column

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains Tris, glycine, or BSA, perform a buffer exchange using a desalting column or dialysis against PBS.[3]

    • Adjust the antibody concentration to at least 2 mg/mL.[14]

  • Linker Preparation:

    • Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.[14]

  • Conjugation Reaction:

    • In a reaction tube, add the purified antibody.

    • Add 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5) to the antibody solution to achieve a final buffer concentration of 0.1 M.

    • Calculate the required volume of the linker stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Slowly add the calculated volume of the linker stock solution to the antibody solution while gently stirring.[3]

    • Incubate the reaction for 2 hours at room temperature with continuous gentle stirring, protected from light.[3]

  • Purification of the Conjugate:

    • Equilibrate a Sephadex G-25 column with PBS (pH 7.4). The column bed volume should be at least 10 times the reaction volume.[3]

    • Apply the reaction mixture to the column.

    • Elute with PBS and collect fractions. The antibody-linker conjugate will elute in the void volume (typically the first colored fractions if the antibody has natural absorbance), while the smaller, unreacted linker molecules will be retained and elute later.[3]

    • The purified antibody-linker conjugate is now ready for the second-step conjugation to a fluorophore or for storage.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the use of a custom-labeled antibody (prepared as per Protocol 1 and subsequently conjugated to a fluorophore) for staining cell surface markers.

Materials:

  • Cell suspension (e.g., PBMCs or cultured cells) at 1 x 10^7 cells/mL

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)[16]

  • Custom fluorophore-labeled antibody

  • Fc receptor blocking reagent (optional, but recommended)[16]

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.[16]

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.[17]

  • Fc Receptor Blocking (Optional):

    • To reduce non-specific binding, add an Fc receptor blocking reagent and incubate for 10 minutes at room temperature.[16] Do not wash after this step.

  • Staining:

    • Add the pre-determined optimal amount of the custom-labeled antibody to the cells.

    • Vortex gently to mix.

    • Incubate for 30 minutes at 2-8°C, protected from light.[17][18]

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[16]

    • Discard the supernatant.

    • Repeat the wash step twice.[16][17]

  • Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[16]

    • Analyze the samples on a flow cytometer.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Ab Purified Antibody in Amine-Free Buffer Reaction Reaction Mixture (Antibody + Linker) pH 9.0-9.5, RT, 2h Ab->Reaction Add to Linker This compound in DMSO Linker->Reaction Add to Purify Size Exclusion Chromatography (Sephadex G-25) Reaction->Purify Load onto Final Purified Antibody-Linker Conjugate Purify->Final Elute

Caption: Workflow for conjugating an antibody with this compound.

Logical_Relationship cluster_reagent Custom Reagent Complex cluster_target Cellular Target Antibody Antibody Linker This compound Antibody->Linker forms thiourea bond with Antigen Cell Surface Antigen Antibody->Antigen specifically binds to Fluorophore Fluorophore Linker->Fluorophore is conjugated to Cell Cell Antigen->Cell is expressed on

Caption: Logical relationship of components in a flow cytometry experiment.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., EGF) Receptor Receptor (e.g., EGFR) Ligand->Receptor binds & activates Ras Ras Receptor->Ras activates LabeledAb Custom Labeled Ab (anti-EGFR) LabeledAb->Receptor used to detect & quantify Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription phosphorylates transcription factors

Caption: Example signaling pathway (EGFR) studied using a custom-labeled antibody.

References

Application Notes and Protocols for the Synthesis and Use of Fluorescent Probes Utilizing 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, antibodies, and other targets within complex biological systems. 1-isothiocyanato-PEG4-Alcohol is a heterobifunctional linker that offers a strategic advantage in the design of custom fluorescent probes. The isothiocyanate group provides a reactive handle for conjugation to primary amines on target biomolecules, forming a stable thiourea (B124793) bond. The terminal alcohol group allows for the attachment of a wide variety of fluorescent dyes, enabling researchers to create bespoke probes tailored to their specific experimental needs. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the final conjugate, potentially reducing non-specific binding and immunogenicity.[1][2]

These application notes provide a comprehensive guide to the synthesis of a custom fluorescent probe using this compound, its conjugation to a model protein (Bovine Serum Albumin), and its application in cellular imaging.

Synthesis of a Custom Fluorescent Probe

The synthesis of a fluorescent probe using this compound involves a two-step process. First, the alcohol group of the linker is activated to facilitate reaction with a fluorescent dye. A common method is to convert the alcohol to a more reactive species, such as a tosylate or a mesylate, which can then be displaced by an amine-containing fluorophore. Alternatively, and as will be detailed here, a fluorophore containing a carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester and then reacted with an amino-functionalized version of the PEG linker. For the purpose of this protocol, we will assume the user will first synthesize or procure an amine-modified PEG4-isothiocyanate linker.

Protocol 1: Synthesis of a Cyanine5-PEG4-Isothiocyanate Probe

This protocol describes the synthesis of a fluorescent probe by reacting an amine-modified PEG4-isothiocyanate with an NHS ester of a cyanine (B1664457) dye (e.g., Cy5).

Materials:

  • Amine-PEG4-isothiocyanate

  • Cyanine5 NHS ester (or other desired fluorescent dye NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolution of Reactants:

    • Dissolve Amine-PEG4-isothiocyanate in anhydrous DMF to a final concentration of 10 mg/mL.

    • Dissolve the Cyanine5 NHS ester in anhydrous DMF to a final concentration of 10 mg/mL.

  • Reaction:

    • In a light-protected vial, combine the Amine-PEG4-isothiocyanate solution with a 1.2 molar excess of the Cyanine5 NHS ester solution.

    • Add triethylamine to the reaction mixture to a final concentration of 2% (v/v) to act as a base.

    • Stir the reaction mixture at room temperature, protected from light, for 4-6 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate and discard the supernatant.

    • Wash the pellet with cold diethyl ether two more times.

    • Dry the crude product under vacuum.

    • Purify the Cyanine5-PEG4-isothiocyanate probe by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a powder.

  • Storage:

    • Store the lyophilized probe at -20°C, protected from light and moisture.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and characterization of a Cyanine5-PEG4-isothiocyanate probe.

ParameterValueMethod of Determination
Synthesis Yield 65-80%Gravimetric analysis after purification
Purity >95%RP-HPLC at 280 nm and 650 nm
Molecular Weight (Expected) ~1000 g/mol (Varies with dye)Mass Spectrometry (e.g., ESI-MS)
Excitation Maximum (λex) ~650 nmUV-Vis Spectroscopy
Emission Maximum (λem) ~670 nmFluorescence Spectroscopy
Quantum Yield (Φ) 0.20 - 0.30Comparative method with a standard dye

Conjugation of Fluorescent Probe to a Target Protein

The isothiocyanate group of the synthesized probe readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on proteins to form a stable thiourea linkage.[3]

Protocol 2: Fluorescent Labeling of Bovine Serum Albumin (BSA)

Materials:

  • Cyanine5-PEG4-isothiocyanate probe

  • Bovine Serum Albumin (BSA)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Protein Solution:

    • Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 5-10 mg/mL. Ensure the buffer is free of any amine-containing substances like Tris or glycine.

  • Preparation of Probe Solution:

    • Dissolve the Cyanine5-PEG4-isothiocyanate probe in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be prepared fresh before each labeling reaction.

  • Labeling Reaction:

    • Slowly add a 10-20 fold molar excess of the dissolved probe to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the fluorescently labeled protein from the unreacted probe using a pre-equilibrated size-exclusion chromatography (SEC) column.

    • Elute the column with PBS (pH 7.4). The first colored fraction to elute will be the labeled protein.

    • Collect the fractions containing the conjugate.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

      • Measure the absorbance of the conjugate solution at 280 nm (for protein) and at the absorbance maximum of the dye (e.g., ~650 nm for Cy5).

      • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

      • Calculate the dye concentration using its molar extinction coefficient.

      • The DOL is the molar ratio of the dye to the protein.

Formula for DOL Calculation:

  • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein

  • Dye Concentration (M) = Aₘₐₓ / ε_dye

  • DOL = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorption wavelength.

  • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~43,824 M⁻¹cm⁻¹ for BSA).

  • ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.

Quantitative Data Summary for Protein Conjugation
ParameterTypical ValueMethod of Determination
Degree of Labeling (DOL) 2 - 5UV-Vis Spectroscopy
Purification Efficiency >98% removal of free dyeSize-Exclusion Chromatography
Recovery of Labeled Protein 80 - 95%Protein concentration measurement

Application in Cellular Imaging

Fluorescently labeled proteins can be used to visualize cellular structures and processes. For instance, fluorescently labeled antibodies can be used for immunofluorescence staining to detect specific antigens within cells.

Protocol 3: Cellular Imaging with a Fluorescently Labeled Antibody

This protocol provides a general guideline for using a fluorescently labeled antibody for imaging cells.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • Fluorescently labeled antibody (e.g., Cy5-PEG4-labeled anti-tubulin antibody)

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

    • Wash the cells twice with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the fluorescently labeled antibody to the desired concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound antibody.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Probe Synthesis cluster_conjugation Bioconjugation cluster_application Application Amine-PEG4-NCS Amine-PEG4-NCS Reaction Reaction Amine-PEG4-NCS->Reaction Dye-NHS_Ester Dye-NHS_Ester Dye-NHS_Ester->Reaction Purification_HPLC Purification (RP-HPLC) Reaction->Purification_HPLC Probe Fluorescent Probe (Dye-PEG4-NCS) Purification_HPLC->Probe Conjugation_Reaction Conjugation Reaction Probe->Conjugation_Reaction Target_Protein Target Protein (e.g., Antibody) Target_Protein->Conjugation_Reaction Purification_SEC Purification (SEC) Conjugation_Reaction->Purification_SEC Labeled_Protein Labeled Protein Purification_SEC->Labeled_Protein Cell_Staining Cell Staining Labeled_Protein->Cell_Staining Fluorescence_Microscopy Fluorescence Microscopy Cell_Staining->Fluorescence_Microscopy Data_Analysis Data Analysis Fluorescence_Microscopy->Data_Analysis apoptosis_pathway cluster_cell Cell Membrane Healthy_Cell Healthy Cell (Phosphatidylserine on inner leaflet) Apoptotic_Cell Apoptotic Cell (Phosphatidylserine on outer leaflet) Healthy_Cell->Apoptotic_Cell Apoptosis Binding Binding to PS Apoptotic_Cell->Binding Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation PS_Translocation Phosphatidylserine (PS) Translocation Caspase_Activation->PS_Translocation Labeled_AnnexinV Fluorescently Labeled Annexin V Labeled_AnnexinV->Binding Fluorescence_Signal Fluorescence Signal Binding->Fluorescence_Signal

References

Application Notes and Protocols for 1-isothiocyanato-PEG4-Alcohol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of 1-isothiocyanato-PEG4-Alcohol in various immunoassay formats. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in this linker is designed to enhance the performance of immunoassays by improving solubility, reducing non-specific binding, and increasing the signal-to-noise ratio.

Introduction to this compound

This compound is a bifunctional crosslinker featuring a terminal isothiocyanate group and a hydroxyl group, separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The isothiocyanate group readily reacts with primary amines, such as the lysine (B10760008) residues on antibodies and other proteins, to form stable thiourea (B124793) bonds.[3] This reaction is a common and effective method for labeling proteins. The hydrophilic PEG spacer imparts several advantageous properties in aqueous environments, making it an excellent choice for modifying biomolecules used in immunoassays.[1][4]

Key Properties and Benefits in Immunoassays:

  • Reduction of Non-Specific Binding: The PEG chain creates a hydrophilic layer on the surface of the conjugated protein (e.g., an antibody) or a solid phase, which repels the non-specific adsorption of other proteins and macromolecules.[3][5] This leads to a significant reduction in background signal, a common challenge in sensitive immunoassays.[6][7]

  • Improved Signal-to-Noise Ratio: By minimizing background noise while preserving specific antibody-antigen interactions, the overall signal-to-noise ratio of the assay is enhanced.[[“]] Studies on other PEG-modified surfaces have demonstrated a significant increase in specific binding signals alongside a decrease in non-specific binding.[6]

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG spacer improves the solubility and stability of the conjugated protein, preventing aggregation and maintaining its biological activity.[4]

  • Increased Bioavailability in In Vivo Applications: For applications extending to in vivo diagnostics or therapeutics, PEGylation is a well-established method to increase the circulation half-life and reduce the immunogenicity of proteins.[4][5]

Data Presentation: Expected Impact of PEGylation on Immunoassay Performance
ParameterStandard Surface (No PEG)PEG-Modified SurfaceFold Change
Non-Specific Binding (Fluorescence Units) High (with large error)Significantly Lower~10-fold decrease[6]
Specific Binding Signal (Fluorescence Units) BaselineIncreased~6-fold increase[6]
Limit of Detection (LOD) StandardImprovedLower LOD expected
Signal-to-Noise Ratio LowerHigherSignificantly improved

This table is a representative summary based on the effects of other PEG derivatives in immunoassays and illustrates the expected outcome of using this compound.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol details the covalent attachment of this compound to an antibody. The isothiocyanate group reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Carbonate-Bicarbonate Buffer (0.5 M, pH 9.0-9.5)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)

  • (Optional) Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide).

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • In a reaction tube, add the purified antibody.

    • Add 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5) to the antibody solution to a final concentration of 0.1 M. The final pH should be between 9.0 and 9.5 to facilitate the reaction with lysine residues.[6]

    • Calculate the required amount of the this compound solution. A 10- to 40-fold molar excess of the linker to the antibody is a good starting point for optimization.[3]

    • Slowly add the dissolved linker to the antibody solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature with gentle, continuous mixing, protected from light.

  • Purification of the Conjugated Antibody:

    • To remove unreacted this compound, purify the conjugate using either gel filtration or dialysis.

    • Gel Filtration: Equilibrate a Sephadex G-25 column with PBS (pH 7.4). Apply the reaction mixture to the column. The larger antibody conjugate will elute in the void volume, while the smaller, unreacted linker will be retained.

    • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours.

  • Characterization of the Conjugate:

    • Determine the concentration of the purified antibody conjugate by measuring the absorbance at 280 nm (A280).

    • The degree of labeling (DOL), or the average number of PEG linkers per antibody, can be estimated if the linker contains a chromophore. As this compound does not have a significant chromophore, characterization may involve functional assays to confirm retained antibody activity and improved performance (e.g., reduced non-specific binding in an ELISA).

Protocol 2: Application in a Sandwich ELISA for Reduced Non-Specific Binding

This protocol describes a standard sandwich ELISA workflow using an antibody conjugated with this compound as the detection antibody to demonstrate its effect on reducing background signal.

Materials:

  • 96-well microtiter plates

  • Capture antibody (unlabeled)

  • Antigen standard and samples

  • PEGylated detection antibody (conjugated as per Protocol 1)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG) if the PEGylated antibody is not directly labeled with an enzyme.

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of antigen standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute the PEGylated detection antibody to an optimized concentration in blocking buffer.

    • Add 100 µL of the diluted PEGylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme-Conjugate Incubation (if necessary):

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

Mandatory Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product Ab Purified Antibody in PBS Reaction_Mix Reaction Mixture (Antibody + Linker) pH 9.0-9.5 Ab->Reaction_Mix Add to reaction buffer PEG_linker This compound in anhydrous DMSO PEG_linker->Reaction_Mix Add molar excess Purification Gel Filtration or Dialysis Reaction_Mix->Purification Incubate 2h @ RT Final_Product PEGylated Antibody Conjugate Purification->Final_Product Remove unreacted linker

Caption: Workflow for conjugating antibodies with this compound.

Sandwich_ELISA_Workflow cluster_steps Sandwich ELISA Protocol Step1 1. Coat Plate with Capture Antibody Step2 2. Block Non-Specific Sites Step1->Step2 Wash Step3 3. Add Antigen (Sample/Standard) Step2->Step3 Wash Step4 4. Add PEGylated Detection Antibody Step3->Step4 Wash Step5 5. Add Enzyme-Labeled Secondary Antibody Step4->Step5 Wash Step6 6. Add Substrate Step5->Step6 Wash Step7 7. Read Signal Step6->Step7 Add Stop Solution

Caption: Experimental workflow for a sandwich ELISA using a PEGylated detection antibody.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-isothiocyanato-PEG4-Alcohol Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling efficiency of 1-isothiocyanato-PEG4-Alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional linker molecule. It contains an isothiocyanate group (-N=C=S) that reacts with primary amines, and a hydroxyl group (-OH) that can be further modified. The PEG4 (polyethylene glycol) spacer increases the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][2] It is commonly used to PEGylate proteins, antibodies, or other biomolecules through the formation of a stable thiourea (B124793) bond with lysine (B10760008) residues or the N-terminal amine.[3] This process, known as PEGylation, can improve the stability, solubility, and pharmacokinetic properties of therapeutic proteins.[4]

Q2: What is the reaction mechanism of this compound with a protein?

A2: The isothiocyanate group is an electrophile that reacts with nucleophilic primary amine groups found on proteins, such as the ε-amino group of lysine residues or the α-amino group at the N-terminus. The amine group attacks the central carbon atom of the isothiocyanate, leading to the formation of a stable thiourea linkage.[3][5][6]

cluster_reactants Reactants cluster_product Product Protein_NH2 Protein-NH₂ (Primary Amine) Thiourea_Linkage Protein-NH-C(=S)-NH-PEG₄-OH (Thiourea Conjugate) Protein_NH2->Thiourea_Linkage Nucleophilic Attack ITC_PEG S=C=N-PEG₄-OH (this compound) ITC_PEG->Thiourea_Linkage

Figure 1. Reaction of this compound with a primary amine on a protein.

Q3: Which functional groups on a protein does this compound react with?

A3: The primary targets for isothiocyanates are non-protonated aliphatic amine groups, which include the N-terminal α-amine and the ε-amino groups of lysine residues.[7][8] Under certain conditions, particularly at a lower pH (around 7.4-9.1), isothiocyanates can also react with the thiolate form of cysteine residues, though the reaction with amines is generally more common and stable.[7][9]

Q4: Why is pH important for the labeling reaction?

A4: The pH of the reaction buffer is a critical factor. The reaction requires the amine to be in its non-protonated, nucleophilic form (R-NH₂). Since the pKa of lysine ε-amino groups is around 10.5, a basic pH is needed to deprotonate a sufficient fraction of these groups to allow for efficient reaction. The kinetics of the labeling reaction are therefore strongly pH-dependent.[5] However, at very high pH, the isothiocyanate reagent itself can become unstable and prone to hydrolysis.[5][10]

Troubleshooting Guide

Low Labeling Efficiency

Problem: The degree of labeling (DOL) is lower than expected.

Potential Cause Recommended Solution
Suboptimal pH The reaction buffer pH is too low, resulting in protonated (and thus unreactive) amine groups.
Optimize the reaction pH. A pH range of 8.5 to 9.5 is generally optimal for labeling lysine residues.[5] A pH of 9.0-9.5 is often recommended for isothiocyanates.[7][8][11] Test a range of pH values (e.g., 8.5, 9.0, 9.5) to find the best balance between amine reactivity and reagent stability for your specific protein.
Presence of Competing Nucleophiles The reaction buffer contains primary amines (e.g., Tris, glycine) or sodium azide, which compete with the target protein for the labeling reagent.
Use an amine-free buffer. Switch to a buffer such as carbonate-bicarbonate (pH 9.0-9.5) or borate (B1201080) (pH 8.5-9.5).[10][12] If your protein is in a buffer containing amines, perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction.[12][13]
Insufficient Molar Excess of Labeling Reagent The concentration of this compound is too low to achieve the desired level of labeling.
Increase the molar ratio of the labeling reagent to the protein. Start with a 10- to 20-fold molar excess and optimize from there. The optimal ratio is protein-dependent and must be determined empirically.
Low Protein Concentration A low protein concentration can slow down the reaction kinetics.
Increase the protein concentration. If possible, perform the labeling reaction at a protein concentration of 2-10 mg/mL.[12]
Degraded Labeling Reagent The this compound has been improperly stored or is old, leading to hydrolysis and inactivation. Isothiocyanates are sensitive to moisture.
Use fresh, high-quality reagent. Store the reagent desiccated and protected from light at -20°C.[2][14] Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use and do not store it in aqueous solutions.[3][13]
Protein Instability or Precipitation

Problem: The protein precipitates or aggregates during or after the labeling reaction.

Potential Cause Recommended Solution
High pH The required high pH for the labeling reaction may be detrimental to the stability of your specific protein.[5]
Perform the reaction at the lowest effective pH. While pH 9.0-9.5 is optimal for the reaction, some proteins may tolerate pH 8.5 better. You can also reduce the reaction time at a higher pH to minimize exposure.
Solvent Effects The organic solvent (e.g., DMSO, DMF) used to dissolve the labeling reagent may be causing the protein to denature or precipitate.
Minimize the amount of organic solvent. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% (v/v). Add the reagent stock solution to the protein solution slowly and with gentle stirring.[13]
Over-labeling Excessive modification of lysine residues can alter the protein's surface charge and lead to aggregation.
Reduce the molar excess of the labeling reagent or decrease the reaction time. Aim for a lower degree of labeling (DOL). Analyze the effect of different DOLs on protein stability and function.
Purification Issues

Problem: Difficulty in removing unreacted this compound.

Potential Cause Recommended Solution
Inefficient Purification Method The chosen method is not effectively separating the small molecule label from the much larger protein conjugate.
Use size-exclusion chromatography (SEC) or dialysis. A desalting column (e.g., Sephadex G-25 or G-50) is highly effective for rapid removal of unreacted label.[15] Alternatively, extensive dialysis against an appropriate buffer can be used.[12] Tandem affinity purification can also be an effective, though more complex, method.[12]
Hydrolysis of Unreacted Label Unreacted isothiocyanate hydrolyzes, and these byproducts may be difficult to remove.
Quench the reaction. Add a small molecule with a primary amine (e.g., Tris or glycine) at the end of the incubation period to react with any remaining isothiocyanate before purification.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a starting point; optimal conditions may vary depending on the specific protein.

A 1. Protein Preparation Buffer exchange into amine-free buffer (e.g., 0.1 M Carbonate, pH 9.0) B 2. Reagent Preparation Dissolve this compound in anhydrous DMSO to 10 mg/mL C 3. Labeling Reaction Add reagent to protein solution (10-20x molar excess). Incubate for 2-8 hours at 4°C or RT with gentle stirring. A->C B->C D 4. Quenching (Optional) Add quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM C->D E 5. Purification Remove unreacted label via size-exclusion chromatography or dialysis D->E F 6. Characterization Determine Degree of Labeling (DOL) and assess protein integrity/function E->F

Figure 2. General workflow for protein labeling with this compound.

1. Materials and Buffers

  • Protein: Should be at a concentration of 2-10 mg/mL in an appropriate buffer.

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.

  • This compound: Stored at -20°C, desiccated.

  • Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., G-25) or dialysis equipment.

2. Procedure

  • Protein Preparation: If the protein is not in an amine-free buffer, perform a buffer exchange into the Labeling Buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.[3][12]

  • Labeling Reaction:

    • Calculate the required volume of the reagent stock solution for a 10- to 20-fold molar excess.

    • While gently stirring the protein solution, add the reagent stock solution slowly in small aliquots.[13]

    • Incubate the reaction for 2-8 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically. Protect the reaction from light if the conjugate is light-sensitive.[13]

  • Purification:

    • Stop the reaction by removing the unreacted label.

    • Apply the reaction mixture to a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions. The labeled protein will elute in the void volume.

  • Characterization:

    • Determine the protein concentration (e.g., using a BCA assay).

    • Determine the degree of labeling (DOL). Since the PEG linker does not have a strong chromophore, this may require more advanced techniques like mass spectrometry. For fluorescent isothiocyanates, DOL is determined spectrophotometrically.[3][15]

    • Assess the integrity and function of the labeled protein using appropriate assays (e.g., SDS-PAGE, binding assays).

Optimization Parameters

To achieve the desired labeling outcome, it is crucial to optimize key reaction parameters. The following table summarizes the typical ranges and considerations.

ParameterTypical RangeConsiderations
pH 8.5 - 9.5Higher pH increases amine reactivity but decreases reagent stability. Optimal pH is a balance for the specific protein.[5][10]
Molar Ratio (Label:Protein) 5:1 to 50:1Highly protein-dependent. Start with 10:1 or 20:1. Higher ratios increase labeling but also risk of precipitation.
Protein Concentration 2 - 10 mg/mLHigher concentrations favor the reaction kinetics.[12]
Reaction Temperature 4°C to 25°C (RT)Lower temperatures (4°C) can help maintain protein stability but may require longer reaction times.[13]
Reaction Time 1 - 12 hoursShould be optimized alongside other parameters. Monitor the reaction over time to find the optimal endpoint.[15]
Buffer Composition Carbonate or BorateMust be free of primary amines (e.g., Tris, Glycine) to avoid competing reactions.[12]

References

Technical Support Center: Isothiocyanate Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isothiocyanate protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the isothiocyanate protein conjugation process in a question-and-answer format.

Issue 1: Low Conjugation Efficiency or Low Degree of Labeling

Q: My final conjugate has a low fluorescein-to-protein (F/P) ratio. What are the possible causes and how can I improve the labeling efficiency?

A: Low conjugation efficiency is a common problem that can be attributed to several factors related to your protein, the isothiocyanate reagent, and the reaction conditions.

  • Suboptimal pH: The reaction between the isothiocyanate group and primary amines on the protein is highly pH-dependent. The amino groups need to be in a non-protonated state to be sufficiently nucleophilic. The optimal pH for this reaction is typically in the alkaline range of 9.0 to 9.5.[1][2][3] Using a buffer with a pH outside of this range can significantly reduce conjugation efficiency.[4][5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with the isothiocyanate, thereby reducing the labeling efficiency of the target protein.[6][7] Sodium azide (B81097), a common preservative, can also interfere with the reaction.[7] It is crucial to use an amine-free buffer like carbonate-bicarbonate or borate (B1201080) buffer for the conjugation reaction.[1][5]

  • Inadequate Molar Ratio of Isothiocyanate to Protein: The molar ratio of isothiocyanate to protein is a critical parameter. Using too little of the labeling reagent will result in a low degree of labeling. It is often necessary to experimentally determine the optimal molar ratio for your specific protein and desired degree of labeling.[8][9] A common starting point for antibodies is a molar ratio of 5:1 to 10:1 (FITC to antibody).[8]

  • Low Protein Concentration: The concentration of the protein can influence the reaction kinetics. Higher protein concentrations (e.g., 2-10 mg/mL) are often recommended to achieve maximal labeling.[1][2][3]

  • Inactive Isothiocyanate Reagent: Isothiocyanates are susceptible to hydrolysis in the presence of moisture. It is essential to use a high-quality reagent and to prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[8][10]

Troubleshooting Steps:

  • Verify Buffer pH: Ensure your conjugation buffer is within the optimal pH range of 9.0-9.5.[1][2]

  • Buffer Exchange: If your protein is in a buffer containing primary amines or azide, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0) prior to adding the isothiocyanate.[7]

  • Optimize Molar Ratio: Perform a titration with varying molar ratios of isothiocyanate to protein to find the optimal ratio for your desired degree of labeling.[9]

  • Increase Protein Concentration: If possible, concentrate your protein to at least 2 mg/mL before conjugation.[2]

  • Use Fresh Reagent: Always use a freshly prepared solution of the isothiocyanate in an anhydrous solvent.[10]

Issue 2: Protein Precipitation During or After Conjugation

Q: I am observing precipitation of my protein during the conjugation reaction or upon storage of the conjugate. Why is this happening and what can I do to prevent it?

A: Protein precipitation is a sign of instability, which can be induced by the conjugation process itself or by the properties of the final conjugate.

  • High Degree of Labeling: Over-labeling the protein with a hydrophobic molecule like FITC can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[11] It is important to control the degree of labeling to maintain the solubility of the conjugate.[9]

  • Solvent Effects: The organic solvent (e.g., DMSO) used to dissolve the isothiocyanate can denature the protein if the final concentration in the reaction mixture is too high.[10]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability. While a high pH is required for the reaction, it may not be optimal for the long-term stability of your specific protein.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the conjugate can lead to aggregation and precipitation.[6]

Troubleshooting Steps:

  • Optimize the Degree of Labeling: Aim for a lower, yet sufficient, degree of labeling by reducing the molar ratio of isothiocyanate to protein in your reaction.[9]

  • Control Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10%.[10]

  • Buffer Exchange After Conjugation: After the conjugation is complete, it may be beneficial to exchange the buffer to one that is optimal for the stability of your protein, such as PBS at a neutral pH.[6]

  • Proper Storage: Store the purified conjugate in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6] Consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% for long-term storage at -20°C.

Issue 3: Loss of Protein Activity or Functionality

Q: My conjugated protein has lost its biological activity (e.g., antibody binding affinity). What could be the cause?

A: The conjugation process can sometimes lead to a loss of protein function, particularly if the modification occurs at a critical site.

  • Modification of Key Amino Acid Residues: The isothiocyanate group reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. If these residues are located within the active site or binding site of your protein, their modification can lead to a loss of activity.[12]

  • Conformational Changes: The attachment of the label can induce conformational changes in the protein that may affect its function.[13]

  • High Degree of Labeling: Excessive labeling can increase the likelihood of modifying critical residues and can also lead to steric hindrance, preventing the protein from interacting with its binding partners.[14]

Troubleshooting Steps:

  • Control the Degree of Labeling: A lower degree of labeling reduces the probability of modifying critical residues. It has been shown that for some antibodies, a higher degree of labeling leads to a greater loss of functional antibody.[14]

  • Protect the Active Site: In some cases, it may be possible to protect the active site by performing the conjugation in the presence of a ligand or substrate that binds to that site.

  • Consider Alternative Labeling Chemistries: If lysine modification is problematic for your protein, consider using a different labeling chemistry that targets other amino acid residues, such as maleimides which react with cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction behind isothiocyanate protein conjugation?

A1: The isothiocyanate group (-N=C=S) reacts with nucleophilic groups on the protein. Under alkaline conditions (pH 9.0-9.5), it primarily reacts with the non-protonated primary amines of the N-terminal α-amino group and the ε-amino groups of lysine residues to form a stable thiourea (B124793) linkage.[8][15] Under more neutral or slightly acidic conditions (pH 6-8), isothiocyanates can also react with the sulfhydryl group of cysteine residues to form a dithiocarbamate (B8719985) linkage, although this bond is generally less stable.[6][16]

Q2: How do I choose the right buffer for my conjugation reaction?

A2: The ideal buffer for isothiocyanate conjugation should be amine-free and maintain a pH between 9.0 and 9.5.[1][2] Commonly used buffers include:

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5[1][7]

  • 0.1 M Borate buffer, pH 9.0[5]

It is critical to avoid buffers containing primary amines like Tris and glycine, as they will compete in the reaction.[6]

Q3: How do I remove unconjugated isothiocyanate after the reaction?

A3: It is essential to remove the unreacted dye as it can cause high background fluorescence.[10] Common methods for purification include:

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This is a widely used method to separate the larger protein conjugate from the smaller, unreacted dye molecules.[1][9]

  • Dialysis: Dialyzing the reaction mixture against a suitable buffer can effectively remove the small dye molecules.[10]

  • Tandem Affinity Purification: This method can be used for recombinant proteins with affinity tags to achieve high purity of the labeled protein.[10]

Q4: How do I determine the degree of labeling (F/P ratio) of my conjugate?

A4: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:

  • 280 nm: To determine the protein concentration.

  • The absorbance maximum of the fluorophore: For FITC, this is around 495 nm.[17][18]

The following formula can be used to calculate the molar F/P ratio for an IgG-FITC conjugate:

Molar F/P Ratio = (A_495 * 2.77) / (A_280 - (0.35 * A_495)) [7]

Note that the correction factor (0.35 for FITC) accounts for the absorbance of the dye at 280 nm.[7][18] The molar extinction coefficients for the protein and the dye are needed for a more general calculation.[15][19]

Q5: How should I store my isothiocyanate-protein conjugate?

A5: For long-term stability, it is recommended to store the purified conjugate at low temperatures.[6]

  • Short-term storage (days to weeks): Store at 4°C in a dark container.[7]

  • Long-term storage (months): Aliquot the conjugate to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6] Adding a cryoprotectant like glycerol can help maintain stability.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Isothiocyanate Protein Conjugation

ParameterRecommended Range/ValueRationale
pH 9.0 - 9.5Ensures primary amines are deprotonated and nucleophilic.[1][2]
Buffer 0.1 M Carbonate-Bicarbonate or BorateAmine-free to prevent competition with the protein.[1][5]
Protein Concentration 2 - 10 mg/mLHigher concentration can improve reaction efficiency.[1][2]
Molar Ratio (Dye:Protein) 5:1 to 20:1 (empirically determined)Influences the degree of labeling; needs optimization.[8][9]
Reaction Time 2 - 8 hoursTypically sufficient for completion of the reaction.[7]
Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability.[10]

Table 2: Common Isothiocyanates and Their Spectral Properties

IsothiocyanateExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
Fluorescein (B123965) isothiocyanate (FITC) ~495~520~70,000
Tetramethylrhodamine isothiocyanate (TRITC) ~550~575~85,000

Experimental Protocols

Protocol: Standard Fluorescein Isothiocyanate (FITC) Conjugation to an Antibody

This protocol provides a general guideline for conjugating FITC to an antibody. It is recommended to optimize the conditions for your specific antibody and application.

Materials:

  • Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS).

  • Fluorescein isothiocyanate (FITC).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0.

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25).

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide (optional).

Procedure:

  • Protein Preparation: a. Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any interfering substances and to adjust the pH. b. After dialysis, determine the protein concentration.

  • FITC Solution Preparation: a. Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.[10]

  • Conjugation Reaction: a. Slowly add the desired amount of the FITC solution to the antibody solution while gently stirring. A common starting point is a 10-fold molar excess of FITC to antibody. b. Protect the reaction mixture from light by wrapping the container in aluminum foil. c. Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Stopping the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench the reaction by reacting with any excess FITC. b. Incubate for 1-2 hours at room temperature.

  • Purification of the Conjugate: a. Separate the FITC-conjugated antibody from unreacted FITC and other small molecules by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer.[1] b. Collect the fractions containing the purified conjugate, which will be the first colored fractions to elute from the column.

  • Characterization and Storage: a. Measure the absorbance of the purified conjugate at 280 nm and 495 nm to determine the protein concentration and the degree of labeling (F/P ratio).[17] b. Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[1][6]

Visualizations

G cluster_reactants Reactants cluster_product Product Protein_NH2 Protein with Primary Amine (e.g., Lysine) Thiourea_Linkage Protein Conjugate with Stable Thiourea Linkage Protein_NH2->Thiourea_Linkage pH 9.0-9.5 Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Thiourea_Linkage

Caption: Chemical reaction of isothiocyanate with a primary amine on a protein.

G Start Start: Purified Protein Buffer_Exchange 1. Buffer Exchange (Amine-free, pH 9.0-9.5) Start->Buffer_Exchange Conjugation 3. Conjugation Reaction (Mix Protein and Isothiocyanate) Buffer_Exchange->Conjugation Prepare_ITC 2. Prepare Isothiocyanate Solution (in DMSO) Prepare_ITC->Conjugation Purification 4. Purification (e.g., Gel Filtration) Conjugation->Purification Characterization 5. Characterization (Determine F/P Ratio) Purification->Characterization Storage 6. Storage (-20°C or -80°C) Characterization->Storage End End: Purified Conjugate Storage->End

Caption: General workflow for isothiocyanate protein conjugation.

G Problem Problem Encountered Low_Efficiency Low Conjugation Efficiency? Problem->Low_Efficiency Precipitation Protein Precipitation? Problem->Precipitation Loss_of_Activity Loss of Protein Activity? Problem->Loss_of_Activity Check_pH Verify Buffer pH (9.0-9.5) Low_Efficiency->Check_pH Yes Reduce_Labeling Reduce Degree of Labeling Precipitation->Reduce_Labeling Yes Lower_Labeling Lower Degree of Labeling Loss_of_Activity->Lower_Labeling Yes Check_Buffer Ensure Buffer is Amine-Free Check_pH->Check_Buffer Optimize_Ratio Optimize Molar Ratio Check_Buffer->Optimize_Ratio Control_Solvent Minimize Organic Solvent Reduce_Labeling->Control_Solvent Check_Storage Optimize Storage Conditions Control_Solvent->Check_Storage Consider_Chemistry Consider Alternative Chemistry Lower_Labeling->Consider_Chemistry

Caption: Troubleshooting flowchart for isothiocyanate protein conjugation.

References

preventing protein precipitation during labeling with 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein precipitation during labeling with 1-isothiocyanato-PEG4-Alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical modification reagent used for PEGylation. It consists of three parts:

  • An isothiocyanate group (N=C=S) : This is a reactive group that forms a stable thiourea (B124793) bond with primary amines, such as the N-terminus of a protein or the epsilon-amino group of a lysine (B10760008) residue.[1][2]

  • A PEG4 spacer : A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain composed of four repeating units. This spacer increases the solubility of the labeled protein in aqueous solutions.[3]

  • An Alcohol group (-OH) : A terminal hydroxyl group.

The primary reaction involves the nucleophilic attack of an unprotonated primary amine on the isothiocyanate group, typically conducted at a slightly alkaline pH (8.5-9.5) to ensure the amine is reactive.[2][4]

Q2: Why is protein precipitation a common issue during labeling reactions?

Protein precipitation during or after labeling is a frequent challenge stemming from several factors that disrupt the delicate balance of forces maintaining protein stability.[5] Key causes include:

  • Alteration of Surface Charge : The isothiocyanate group reacts with positively charged lysine residues. This neutralizes the charge, altering the protein's overall isoelectric point (pI). If the new pI is close to the buffer pH, the protein's solubility can decrease dramatically, leading to aggregation.[6][7]

  • Increased Hydrophobicity : Although the PEG chain is hydrophilic, the labeling process can induce conformational changes that expose previously buried hydrophobic regions of the protein, promoting intermolecular aggregation.[8][9]

  • Suboptimal Reaction Conditions : Proteins are sensitive to their environment. Incorrect pH, temperature, or ionic strength can lead to denaturation and precipitation.[5][10] High reaction temperatures or prolonged incubation times can further destabilize the protein.[8][11]

  • Organic Solvent Effects : The PEG reagent is often dissolved in an organic solvent like DMSO or DMF. Adding this solution to the aqueous protein buffer can denature the protein if the final solvent concentration is too high or if it is added too quickly.[8][12][13]

  • High Concentrations : High concentrations of the protein or the labeling reagent can increase the probability of intermolecular interactions and aggregation.[10][14] Over-labeling, where too many sites on the protein are modified, is also a common cause of precipitation.[8][12]

Q3: What are the most critical parameters to control to prevent precipitation?

Optimizing the labeling reaction is key to maintaining protein solubility.[15] The most critical parameters to consider are:

  • pH : The reaction is pH-dependent. While a pH of 8.5-9.5 is optimal for lysine reactivity, it may be detrimental to your protein's stability.[2] It is crucial to find a balance between reaction efficiency and protein stability.

  • Molar Ratio (PEG Reagent:Protein) : A high ratio of reagent to protein increases the degree of labeling but also raises the risk of over-labeling and precipitation.[8][12]

  • Protein Concentration : Higher protein concentrations can favor aggregation.[7]

  • Temperature and Time : Higher temperatures accelerate the reaction but can also promote denaturation. A lower temperature (e.g., 4°C) with a longer incubation time can often minimize aggregation.[8]

  • Organic Solvent Concentration : The final concentration of the organic solvent used to dissolve the PEG reagent should be kept to a minimum, typically below 10% (v/v).[13]

Troubleshooting Guide

Q1: My protein precipitated immediately after I added the this compound solution. What happened?

Immediate precipitation is often a sign of acute protein destabilization. The most likely causes are:

  • Organic Solvent Shock : The most common culprit. The PEG reagent is likely dissolved in an organic solvent (e.g., DMSO, DMF) which can cause proteins to denature and aggregate if the local concentration becomes too high.[9][16]

    • Solution : Minimize the volume of organic solvent used. Add the reagent solution very slowly to the protein solution in a drop-wise manner while gently stirring or vortexing. This ensures rapid dispersal and prevents high local concentrations.[8][13]

  • Buffer Incompatibility : The pH or ionic strength of your reaction buffer may be unsuitable for your protein, especially after the addition of the reagent.

    • Solution : Confirm your protein is stable in the chosen reaction buffer for the planned duration of the experiment before adding the reagent. Perform a buffer screen to find the optimal conditions for stability.[7]

Q2: My protein solution became cloudy and precipitated during the incubation period. How can I fix this?

Precipitation that occurs over time suggests a slower process of destabilization or aggregation. Consider the following factors:

  • Suboptimal pH : The alkaline pH required for the isothiocyanate reaction may be slowly denaturing your protein.

    • Solution : Test a range of pH values (e.g., 7.5 to 9.0). While a lower pH may slow the reaction, it might be necessary to maintain protein stability.[15] Alternatively, if selective N-terminal labeling is desired, a lower pH of around 7.0 can be attempted.[4]

  • Over-labeling : As the reaction proceeds, an increasing number of lysine residues are modified, changing the protein's surface properties and potentially leading to aggregation.[8][12]

    • Solution : Reduce the molar ratio of the PEG reagent to the protein. Perform a titration experiment to find the highest ratio that provides adequate labeling without causing precipitation.

  • Temperature : The reaction temperature may be too high for your protein's stability over the required incubation time.

    • Solution : Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., 12-24 hours).[8]

  • Protein Concentration : The protein concentration may be too high, facilitating aggregation.

    • Solution : Reduce the protein concentration. While this may slow the reaction kinetics, it can significantly improve solubility.[7]

Q3: My labeled protein was soluble after the reaction, but it precipitated during purification or storage. What should I do?

This indicates that the final labeled protein is less stable than the unlabeled version.

  • Suboptimal Final Buffer : The buffer used for storage or during purification (e.g., size-exclusion chromatography) may not be optimal for the newly modified protein.

    • Solution : The pI of your protein has likely changed. The new storage buffer pH should be at least 1-2 units away from the new theoretical pI.[7] It may be necessary to screen different buffers and pH values for long-term stability.

  • Lack of Stabilizers : The final formulation may lack components needed to keep the modified protein soluble.

  • Freeze-Thaw Instability : The labeled protein may be sensitive to freeze-thaw cycles.

    • Solution : Store the protein in aliquots at -80°C to avoid multiple freeze-thaw cycles. Include a cryoprotectant like glycerol (10-50%) in the storage buffer.[7]

Data and Protocols

Data Presentation

Table 1: Key Reaction Parameters and Optimization Strategies

ParameterTypical RangeOptimization Strategy to Reduce PrecipitationRationale
pH 7.5 - 9.5Screen pH values from 7.5 to 9.0; start lower and increase if reaction is too slow. Ensure pH is >1 unit away from protein pI.[7]Balances reaction efficiency with protein stability. High pH can denature proteins.[2]
Molar Ratio (PEG:Protein) 5:1 to 50:1Start with a lower ratio (e.g., 5:1 or 10:1) and increase incrementally.Minimizes over-labeling, which can increase hydrophobicity and cause aggregation.[8][12]
Protein Concentration 1 - 10 mg/mLUse the lowest concentration practical for your application (e.g., 1-2 mg/mL).Reduces intermolecular interactions that lead to aggregation.[7][10]
Temperature 4°C to 25°C (RT)Perform reaction at 4°C.Slows down aggregation and denaturation processes, though reaction time must be extended.[8]
Incubation Time 1 - 24 hoursFor 4°C reactions, try 12-24 hours. For RT, start with 1-2 hours.Must be balanced with temperature to achieve sufficient labeling without destabilizing the protein.
Organic Solvent < 10% (v/v)Use < 5% final concentration. Add reagent drop-wise while vortexing.High concentrations of solvents like DMSO or DMF can denature proteins.[8][9]

Table 2: Common Stabilizing Additives to Prevent Precipitation

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5% - 50% (v/v)Increases solvent viscosity and acts as a cryoprotectant, reducing protein mobility and aggregation.[]
Sucrose / Trehalose 5% - 10% (w/v)Stabilize proteins by being preferentially excluded from the protein surface, strengthening the hydration shell.
L-Arginine 0.1 - 1 MCan reduce surface hydrophobicity and suppress aggregation through various interactions.[]
Glycine 0.1 - 0.5 MThe glycine backbone has known stabilizing properties.
Polysorbates (20 or 80) 0.01% - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and stabilize proteins.
Experimental Protocols

Protocol 1: Standard Protocol for Protein Labeling

This protocol provides a starting point for labeling. Optimization will likely be required.

  • Protein Preparation :

    • Dialyze the protein into a suitable reaction buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.5). The buffer must be free of primary amines (e.g., Tris) and azide.[18]

    • Adjust the protein concentration to 2 mg/mL.

  • Reagent Preparation :

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Labeling Reaction :

    • Calculate the volume of the PEG reagent needed for a 20:1 molar ratio of PEG to protein.

    • While gently vortexing the protein solution, add the calculated volume of the PEG reagent in a slow, drop-wise manner.

    • Incubate the reaction for 2 hours at room temperature (25°C) with gentle mixing, protected from light.

  • Purification :

    • Remove unreacted PEG reagent and byproducts immediately after incubation.

    • The most common method is size-exclusion chromatography (e.g., a desalting column like a PD-10) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analysis and Storage :

    • Analyze the degree of labeling and protein integrity (e.g., via SDS-PAGE and UV-Vis spectroscopy).

    • Add any desired stabilizers (see Table 2), aliquot the final product, and store at -80°C.

Protocol 2: Optimizing Labeling to Minimize Precipitation

This protocol uses a matrix approach to test key variables.

  • Initial Setup :

    • Prepare multiple small-scale aliquots of your protein (e.g., 50-100 µL each) at a concentration of 1 mg/mL in an amine-free buffer.

  • Variable Screening :

    • pH : Set up parallel reactions at different pH values (e.g., pH 7.5, 8.0, 8.5, 9.0).

    • Molar Ratio : For each pH, test a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1 PEG:protein).

    • Temperature : Run two identical sets of experiments, one at room temperature (for 2 hours) and one at 4°C (for 16 hours).

  • Execution :

    • Prepare the PEG reagent and add it to each reaction tube as described in the standard protocol.

    • Incubate under the specified conditions.

  • Assessment :

    • After incubation, centrifuge all tubes at >14,000 x g for 10 minutes to pellet any precipitate.

    • Carefully transfer the supernatant from each tube to a new tube.

    • Measure the protein concentration of the supernatant (e.g., via Bradford or BCA assay) to quantify the amount of soluble protein remaining.

    • Analyze the supernatant via SDS-PAGE to check for labeling (a shift in molecular weight) and degradation.

  • Selection :

    • Identify the condition(s) that result in the highest concentration of soluble, labeled protein. These are your optimal conditions for scaling up the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis cluster_final Final Product p_prep Protein Preparation (Buffer Exchange) reaction Labeling Reaction (Add Reagent to Protein) p_prep->reaction r_prep Reagent Preparation (Dissolve in DMSO) r_prep->reaction incubation Incubation (Time, Temp, pH) reaction->incubation purify Purification (Size-Exclusion Chrom.) incubation->purify analyze Analysis (SDS-PAGE, UV-Vis) purify->analyze storage Storage (-80°C with Stabilizers) analyze->storage

Figure 1: General workflow for protein labeling and purification.

troubleshooting_tree start Protein Precipitation Occurs q1 When does it occur? start->q1 a1 Immediately (Upon Reagent Addition) q1->a1 Immediately a2 During Incubation q1->a2 During a3 Post-Reaction (Purification/Storage) q1->a3 After s1 Cause: Organic Solvent Shock Solution: • Minimize DMSO/DMF volume • Add reagent slowly with mixing a1->s1 s2 Cause: Over-labeling, pH, Temp Solution: • Lower PEG:Protein ratio • Lower reaction pH/Temp • Reduce protein concentration a2->s2 s3 Cause: Labeled Protein Instability Solution: • Optimize storage buffer (pH) • Add stabilizers (Glycerol, Arginine) • Aliquot and store at -80°C a3->s3

Figure 2: Decision tree for troubleshooting protein precipitation.

Figure 3: Reaction of isothiocyanate with a protein primary amine.

References

Technical Support Center: Hydrolysis of 1-isothiocyanato-PEG4-Alcohol in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 1-isothiocyanato-PEG4-Alcohol in aqueous buffer systems. Understanding the stability of this reagent is critical for successful bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous buffers?

A1: The primary stability concern is the hydrolysis of the isothiocyanate (-N=C=S) group. In the presence of water, the electrophilic carbon atom of the isothiocyanate is susceptible to nucleophilic attack by water molecules. This leads to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine (H₂N-PEG4-Alcohol) and carbonyl sulfide. This hydrolysis reaction renders the compound inactive for its intended conjugation reactions with primary amines.

Q2: How does pH affect the rate of hydrolysis of this compound?

A2: The rate of hydrolysis is significantly influenced by the pH of the aqueous buffer. Generally, isothiocyanates are more stable at neutral to slightly acidic pH. As the pH becomes more alkaline, the concentration of hydroxide (B78521) ions (OH⁻) increases. Hydroxide is a stronger nucleophile than water and will accelerate the rate of attack on the isothiocyanate group, leading to faster hydrolysis. Therefore, prolonged exposure to high pH buffers should be avoided if the conjugation reaction has not yet been initiated.

Q3: What is the recommended pH range for performing conjugation reactions with this compound?

A3: For efficient conjugation to primary amines (e.g., on proteins or peptides), a slightly alkaline pH of 8.0 to 9.5 is typically recommended. This is because the primary amine needs to be in its unprotonated, nucleophilic state to react with the isothiocyanate. However, this pH range also accelerates the competing hydrolysis reaction. Therefore, it is a trade-off between maximizing the conjugation efficiency and minimizing the hydrolysis of the reagent. The optimal pH should be determined empirically for each specific application.

Q4: Are there any buffer components that should be avoided when working with this compound?

A4: Yes. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target molecule for reaction with the isothiocyanate group. Buffers containing other nucleophiles, such as thiols (e.g., DTT or β-mercaptoethanol), should also be avoided as they can react with the isothiocyanate. Phosphate, carbonate, bicarbonate, and HEPES buffers are generally suitable choices.

Q5: How should this compound be stored to minimize degradation?

A5: To minimize degradation, this compound should be stored as a dry solid at -20°C or below, protected from moisture and light. For preparing stock solutions, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Prepare stock solutions fresh and use them immediately. Avoid storing the reagent in aqueous buffers for extended periods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conjugation efficiency Hydrolysis of this compound: The reagent may have degraded in the aqueous buffer before the conjugation reaction could occur.- Prepare the aqueous solution of this compound immediately before use.- Minimize the time the reagent is in an alkaline buffer before adding the target molecule.- Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the hydrolysis rate.
Incorrect buffer pH: The pH may be too low for the target amine to be sufficiently nucleophilic, or too high, leading to rapid hydrolysis.- Optimize the reaction pH. Start with a pH of 8.5 and perform small-scale reactions at different pH values (e.g., 8.0, 9.0) to find the optimal condition.- Ensure the buffer has adequate buffering capacity to maintain the desired pH throughout the reaction.
Presence of competing nucleophiles: The buffer or sample may contain primary amines (e.g., Tris, ammonium (B1175870) salts) or other nucleophiles.- Use a non-reactive buffer such as phosphate, carbonate, or HEPES.- If the target molecule is in a buffer containing competing nucleophiles, perform a buffer exchange into a suitable reaction buffer prior to conjugation.
Inconsistent conjugation results Variability in reagent quality: The this compound may have partially hydrolyzed during storage.- Store the reagent under desiccated conditions at a low temperature.- Aliquot the solid reagent to avoid repeated freeze-thaw cycles and exposure to moisture.- Qualify a new batch of reagent before use in large-scale experiments.
Inconsistent reaction times or temperatures: Variations in these parameters can lead to different degrees of hydrolysis and conjugation.- Standardize the reaction time and temperature for all experiments.- Use a temperature-controlled environment for the reaction.
Precipitation observed during the reaction High concentration of the PEG reagent: A high concentration of the PEGylated reagent might lead to solubility issues.- Perform the reaction at a lower concentration of this compound.- Add the reagent stock solution to the reaction mixture slowly and with gentle mixing.
Protein instability: The protein may not be stable at the pH or temperature required for the conjugation reaction.- Perform a preliminary experiment to assess the stability of your protein under the planned reaction conditions without the PEG reagent.- If the protein is unstable, consider a lower pH or temperature, or the addition of stabilizing agents (if they are not nucleophilic).

Quantitative Data on Isothiocyanate Hydrolysis

pHTemperature (°C)Half-life (t½) of PIT-PEG5K[1]
6.5Not Specified~95 hours[1]
9.2Not Specified~40 hours[1]

Experimental Protocols

Protocol for Monitoring the Hydrolysis of this compound via UV-Vis Spectrophotometry

Objective: To determine the rate of hydrolysis of this compound in a given aqueous buffer by monitoring the change in UV absorbance over time. Isothiocyanates typically have a UV absorbance maximum around 240-250 nm.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 0.1 M sodium phosphate, pH 7.4 or 0.1 M sodium carbonate, pH 9.0)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a dry, amine-free organic solvent (e.g., DMF or DMSO).

  • Equilibrate the aqueous buffer to the desired temperature in the spectrophotometer.

  • Add a small volume of the this compound stock solution to the pre-warmed buffer in the cuvette to achieve the desired final concentration (e.g., 0.1-1 mM). Mix quickly and thoroughly.

  • Immediately start recording the UV absorbance at the λmax of the isothiocyanate (determine this by an initial scan) at regular time intervals.

  • Continue monitoring until the absorbance value stabilizes, indicating the completion of the hydrolysis.

  • The rate of hydrolysis can be determined by plotting the absorbance versus time and fitting the data to a first-order decay model.

Visualizations

Hydrolysis_Pathway ITC This compound (-N=C=S) Intermediate Thiocarbamic Acid Intermediate (Unstable) ITC->Intermediate Nucleophilic Attack H2O H₂O OH OH⁻ (at high pH) Amine Amino-PEG4-Alcohol (Hydrolysis Product) Intermediate->Amine Decomposition COS Carbonyl Sulfide Intermediate->COS Decomposition

Caption: Hydrolysis pathway of this compound in aqueous buffer.

Troubleshooting_Workflow Start Low/No Conjugation CheckReagent Check Reagent Stability (Freshly prepared?) Start->CheckReagent CheckBuffer Check Buffer Composition (Amine-free?) Start->CheckBuffer CheckpH Check Reaction pH (Optimal for amine?) Start->CheckpH OptimizeTimeTemp Optimize Reaction Time/Temp CheckReagent->OptimizeTimeTemp PurifyTarget Purify/Buffer Exchange Target CheckBuffer->PurifyTarget AdjustpH Adjust Reaction pH CheckpH->AdjustpH Success Successful Conjugation OptimizeTimeTemp->Success PurifyTarget->Success AdjustpH->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Purification of Isothiocyanate Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with 1-isothiocyanato-PEG4-Alcohol, focusing on the removal of unreacted reagents after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound from my reaction mixture?

A1: Unreacted this compound can be removed using several standard laboratory purification techniques. The most common methods include flash chromatography on silica (B1680970) gel, size-exclusion chromatography (SEC), and dialysis if the conjugated product is a macromolecule. The choice of method depends on the properties of your target molecule, such as its size, stability, and solubility.

Q2: My target molecule is sensitive to organic solvents. What purification method is most suitable?

A2: For molecules sensitive to organic solvents, aqueous-based purification methods are recommended. Size-exclusion chromatography (SEC) using an appropriate aqueous mobile phase is a good option. Dialysis or tangential flow filtration (TFF) are also excellent choices if there is a significant size difference between your target molecule and the this compound. The hydrophilic PEG spacer on the reagent increases its solubility in aqueous media, facilitating its removal through these methods.[1]

Q3: How can I quickly check if the unreacted isothiocyanate has been removed?

A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the progress of your purification. You can spot the crude reaction mixture, the purified fractions, and a standard of the this compound on a TLC plate. A suitable solvent system will show a clear separation between your product and the unreacted isothiocyanate. The disappearance of the isothiocyanate spot in your purified fractions indicates successful removal.

Q4: Can I use a chemical scavenger to quench the unreacted isothiocyanate?

A4: Yes, quenching the reaction with a primary amine-containing molecule, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or a small amino acid like glycine, can be an effective strategy. The scavenger reacts with the excess isothiocyanate, and the resulting thiourea (B124793) derivative can then be removed by chromatography or other purification methods.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unreacted isothiocyanate is still present after purification. The chosen purification method may not have sufficient resolution to separate the unreacted reagent from your product. The loading on the chromatography column might be too high.Optimize the purification protocol. For flash chromatography, try a different solvent system or a shallower gradient. For SEC, ensure the column has the appropriate pore size for your molecules. Reduce the amount of crude material loaded onto the column.
My product is lost during purification. The product may be adsorbing to the chromatography resin or is not stable under the purification conditions. The product might be co-eluting with other impurities.For flash chromatography, consider adding a small amount of a polar solvent like methanol (B129727) to your mobile phase to reduce adsorption. Ensure the pH and temperature of your buffers are within the stable range for your product. Use a higher-resolution chromatography column or a different purification technique.
The purification is taking a very long time. The flow rate for chromatography might be too low, or the dialysis membrane may have a slow cutoff rate.Increase the flow rate for your chromatography, but be mindful of maintaining resolution. For dialysis, use a membrane with a higher molecular weight cutoff (MWCO) that is still significantly smaller than your product.

Experimental Protocols

Protocol 1: Flash Chromatography for Purification

This protocol is a general guideline for purifying a reaction mixture containing a small molecule conjugated with this compound.

Materials:

  • Crude reaction mixture

  • Silica gel for flash chromatography

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane (B109758), methanol)

  • Flash chromatography system

  • Test tubes or vials for fraction collection

  • TLC plates and chamber

  • UV lamp for visualization (if applicable)

Procedure:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the bulk solvent.

  • Dry Loading (Recommended): Adsorb the concentrated crude mixture onto a small amount of silica gel. Dry it completely under vacuum. This method generally provides better separation.

  • Wet Loading: Alternatively, dissolve the crude mixture in a minimal amount of the initial mobile phase.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase.

  • Loading: Load the prepared sample onto the top of the column.

  • Elution: Start the elution with a non-polar solvent system and gradually increase the polarity. A common gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol.

  • Fraction Collection: Collect fractions as the solvent is eluted from the column.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product and which contain the unreacted isothiocyanate.

  • Pooling and Concentration: Combine the pure fractions containing your product and concentrate them under reduced pressure to obtain the purified product.

Purification Method Selection Workflow

PurificationWorkflow Start Start: Crude Reaction Mixture ProductSize Is the product a macromolecule (>10 kDa)? Start->ProductSize SolventSensitivity Is the product sensitive to organic solvents? ProductSize->SolventSensitivity No SEC Size-Exclusion Chromatography (SEC) or Dialysis ProductSize->SEC Yes FlashChrom Flash Chromatography SolventSensitivity->FlashChrom No AqueousSEC Aqueous SEC SolventSensitivity->AqueousSEC Yes End Purified Product SEC->End FlashChrom->End AqueousSEC->End

Caption: Decision workflow for selecting a purification method.

Data Summary

Purification Method Typical Purity Recovery Scale Advantages Disadvantages
Flash Chromatography >95%Good to Excellentmg to gHigh resolution, applicable to a wide range of small molecules.Requires organic solvents, can be time-consuming for large samples.
Size-Exclusion Chromatography (SEC) >98%Excellentµg to gMild conditions, can be run in aqueous or organic solvents.Limited by the size difference between product and impurity.
Dialysis/TFF GoodGoodmg to kgSimple, scalable, uses aqueous buffers.Only suitable for large molecules, can be slow.
Preparative HPLC >99%Goodµg to mgVery high resolution and purity.Expensive, low throughput, requires specialized equipment.

References

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in targeted protein degradation, the synthesis of Proteolysis Targeting Chimeras (PROTACs) can be a complex endeavor. Low yields, particularly when incorporating flexible polyethylene (B3416737) glycol (PEG) linkers, are a frequent challenge.[1] This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of PROTACs featuring PEG4 linkers.

Frequently Asked Questions (FAQs)

Q1: Where should I start troubleshooting a low-yield multi-step PROTAC synthesis?

A low yield in a multi-step synthesis can result from issues at any stage. A systematic evaluation of the entire reaction sequence is the most effective approach.[2]

  • Starting Material Integrity: Begin by confirming the purity and identity of your starting materials, including the E3 ligase ligand, the target protein (POI) ligand, and the PEG4 linker, using methods like NMR or LC-MS. Ensure the linker has not degraded during storage.[2]

  • First Coupling Reaction: The initial bond formation, typically an amide coupling with one end of the PEG4 linker, is a common point of failure. Analyze the efficiency of this step before proceeding.[2]

  • Second Coupling Reaction: Evaluate the second coupling step, paying close attention to potential side reactions and the reactivity of the functional groups involved.[2]

  • Purification: Significant product loss can occur during purification, especially with highly polar PEGylated compounds.[1][2]

Q2: My amide coupling reaction with the PEG4 linker is inefficient. What are the common causes and solutions?

Amide bond formation is a critical step, and its inefficiency can halt the entire synthesis.[2] Several factors can contribute to a low yield in this step.

  • Inappropriate Coupling Reagents: The choice of coupling reagent and base is crucial.[1] If standard conditions are failing, consider screening alternatives.

  • Reagent Stoichiometry: Using incorrect ratios of reactants can lead to incomplete conversion. A slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess is often recommended.[1]

  • Reaction Time and Temperature: Some amide couplings can be slow. Monitor the reaction by LC-MS and allow it to proceed until the starting material is consumed, which can take from a few hours to overnight.[1] Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive it to completion, but this should be monitored for potential side reactions.[1]

  • Poor Solvent Choice: The solvent can significantly impact reaction rates and solubility. While DMF and DCM are common, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.[2]

Q3: I'm using a copper-catalyzed click chemistry (CuAAC) reaction to attach my PEG4 linker, and the yield is low. How can I optimize this step?

Click chemistry is a powerful tool for PROTAC synthesis, but its efficiency depends on several factors.[3]

  • Reagent Quality: Ensure the copper(I) source is freshly prepared or a robust catalyst system is used (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[1]

  • Oxygen Contamination: Oxygen can oxidize the copper(I) catalyst, rendering it inactive. It is crucial to degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Solvent System: While often performed in solvents like DMF or t-BuOH/H₂O, screening other solvent systems may improve solubility and reaction rate.[1]

Q4: My reaction seems complete by LC-MS, but my isolated yield after purification is very poor. What's happening?

This common problem often points to issues during the purification process, particularly with polar molecules like PEGylated PROTACs.[2]

  • High Polarity: PEG linkers significantly increase the polarity of the PROTAC molecule. These compounds often adhere strongly to normal-phase silica (B1680970) gel, leading to streaking, poor separation, and low recovery.[2] The recommended solution is to use reverse-phase preparative HPLC (RP-HPLC) for purification, which is better suited for polar molecules.[2]

  • Poor Solubility: The final PROTAC may have poor solubility in the solvents used for chromatography. It's important to explore a range of solvent polarities and additives for flash chromatography or different mobile phase compositions and gradients for HPLC.[1]

  • Product Adhesion to Silica Gel: If your PROTAC is particularly polar or basic, consider using a different stationary phase like alumina (B75360) or reverse-phase silica for column chromatography. Adding modifiers like methanol, acetic acid, or triethylamine (B128534) to the eluent can also help reduce tailing and improve recovery.[1]

Q5: How does the PEG4 linker itself affect the overall synthesis yield?

The properties of the PEG linker can indirectly impact the yield.

  • Solubility: PEG linkers are incorporated to enhance the aqueous solubility of the final PROTAC.[4][5] This increased polarity can, however, make purification by normal-phase chromatography challenging, potentially leading to lower isolated yields.[2]

  • Steric Hindrance: While PEG linkers are flexible, their length can influence the accessibility of reactive sites. An optimal linker length is crucial for efficient reactions and the formation of a stable ternary complex.[6][7]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentBase (Typical)AdvantagesConsiderations
HATU DIPEA, TEAHigh reactivity, fast reaction times, low epimerization.[1]Can be sensitive to moisture.
HBTU DIPEA, TEAEffective and commonly used.[1]Can cause side reactions in some cases.
COMU DIPEA, TEAHigh solubility, good for difficult couplings.[1]More expensive than other options.
EDC/HOBt DIPEA, TEACost-effective, suitable for many standard couplings.Can be less efficient for sterically hindered substrates.

Table 2: Influence of PEG Linker Length on Physicochemical Properties of Illustrative PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBA
PROTAC 1Alkyl785.94.2165.211
PROTAC 2PEG2831.93.5174.512
PROTAC 3 PEG4 919.0 2.8 193.0 14

Data is illustrative and compiled from various sources in the literature.[8] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBA, hydrogen bond acceptors.

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a representative two-step synthesis involving two sequential amide coupling reactions.

Step 1: Synthesis of POI-Linker Intermediate

  • Dissolution: Dissolve the amine-functionalized POI ligand (1.0 equivalent) and a PEG4 linker with terminal carboxylic acid groups (e.g., HOOC-PEG4-COOH, 1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.[4]

  • Addition of Reagents: Add a suitable coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.[8]

  • Reaction: Stir the reaction at room temperature for 4-12 hours.[4]

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.[1]

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-PEG4-COOH intermediate.[4]

Step 2: Synthesis of the Final PROTAC

  • Dissolution: Dissolve the purified POI-PEG4-COOH intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Addition of Reagents: Add the coupling reagent (e.g., HATU, 1.2 equivalents) and base (e.g., DIPEA, 3.0 equivalents).[8]

  • Reaction: Stir the reaction at room temperature for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC directly by preparative RP-HPLC to handle the increased polarity of the final product.[1][2]

  • Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR.[8]

Visualizations

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis with PEG4 Linker Start Starting Materials (POI Ligand, E3 Ligand, PEG4 Linker) Step1 Step 1: First Coupling Reaction (e.g., Amide Bond Formation) Start->Step1 Intermediate Purified Intermediate (e.g., POI-PEG4-Functional Group) Step1->Intermediate Issue1 Low Yield Point 1: - Incomplete Reaction - Side Reactions Step1->Issue1 Step2 Step 2: Second Coupling Reaction (e.g., Amide, Click Chemistry) Intermediate->Step2 Crude Crude PROTAC Product Step2->Crude Issue2 Low Yield Point 2: - Incomplete Reaction - Catalyst Inactivation Step2->Issue2 Purification Purification (e.g., RP-HPLC) Crude->Purification Final Final PROTAC Purification->Final Issue3 Low Yield Point 3: - Product Loss - Poor Solubility - Adhesion to Stationary Phase Purification->Issue3

Caption: A generalized workflow for the synthesis of PROTACs using PEG4 linkers.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low PROTAC Synthesis Yield Start Low Overall Yield Detected CheckPurity 1. Check Starting Material Purity (LC-MS, NMR) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifySM Purify/Re-synthesize Starting Materials PurityOK->PurifySM No AnalyzeStep1 2. Analyze First Coupling Reaction (LC-MS of crude mixture) PurityOK->AnalyzeStep1 Yes PurifySM->CheckPurity Step1OK High Conversion? AnalyzeStep1->Step1OK OptimizeStep1 Optimize Step 1: - Screen Coupling Reagents - Adjust Stoichiometry - Change Solvent/Temp Step1OK->OptimizeStep1 No AnalyzeStep2 3. Analyze Second Coupling Reaction Step1OK->AnalyzeStep2 Yes OptimizeStep1->AnalyzeStep1 Step2OK High Conversion? AnalyzeStep2->Step2OK OptimizeStep2 Optimize Step 2: - Use Fresh Catalyst (if applicable) - Degas Solvents - Check for Side Reactions Step2OK->OptimizeStep2 No AnalyzePurification 4. Evaluate Purification Step Step2OK->AnalyzePurification Yes OptimizeStep2->AnalyzeStep2 PurificationIssue High Loss During Purification? AnalyzePurification->PurificationIssue OptimizePurification Optimize Purification: - Switch to RP-HPLC - Use Different Stationary Phase - Add Eluent Modifiers PurificationIssue->OptimizePurification Yes Success Yield Improved PurificationIssue->Success No OptimizePurification->Success

Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.

References

Technical Support Center: Isothiocyanate Reactions with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isothiocyanates (ITCs) and their reactions with amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary amino acid residues that react with isothiocyanates?

A1: The primary nucleophilic amino acid residues that react with the electrophilic isothiocyanate group (-N=C=S) are the ε-amino group of lysine (B10760008) and the thiol group of cysteine. The α-amino group of the N-terminal amino acid of a protein can also react.[1][2][3][4] The reaction with lysine results in a stable thiourea (B124793) linkage, while the reaction with cysteine forms a dithiocarbamate (B8719985) adduct.[1][3]

Q2: How does pH affect the reaction of isothiocyanates with amino acids?

A2: pH is a critical factor in determining the selectivity of isothiocyanate reactions.

  • Alkaline conditions (pH 9-11): Favor the reaction with amine groups (lysine, N-terminus) to form stable thiourea derivatives.[1][5]

  • Neutral to slightly acidic conditions (pH 6-8): Favor the reaction with thiol groups (cysteine) to form dithiocarbamate adducts.[1][5] The rate of reaction with amino groups generally increases with pH.[6][7]

Q3: Are the reaction products of isothiocyanates with amino acids stable?

A3: The stability of the adducts depends on the amino acid involved.

  • Lysine Adducts (Thioureas): The thiourea linkage formed with lysine residues is generally stable and considered irreversible under physiological conditions.[3][8][9]

  • Cysteine Adducts (Dithiocarbamates): The dithiocarbamate adducts formed with cysteine are reversible.[8][10] These adducts can be unstable, and the isothiocyanate can be released and subsequently react with other nucleophiles, including amines.[8][11] This phenomenon is sometimes referred to as "transthiocarbamoylation".[10]

Troubleshooting Guides

Issue 1: Low Yield of Isothiocyanate-Labeled Protein

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting: Ensure the reaction buffer pH is optimal for the target amino acid. For labeling lysine residues, a pH of 9.0-10.0 is recommended.[1] For targeting cysteine, a pH of 6.5-7.5 is more appropriate.[1] Note that at higher pH, hydrolysis of the isothiocyanate can become a competing reaction.[12]

  • Possible Cause 2: Hydrolysis of the Isothiocyanate.

    • Troubleshooting: Isothiocyanates can be susceptible to hydrolysis in aqueous solutions. Prepare fresh solutions of the isothiocyanate reagent and add it to the reaction mixture immediately. Minimize the reaction time as much as possible while still allowing for sufficient labeling.

  • Possible Cause 3: Steric Hindrance.

    • Troubleshooting: The target amino acid residue may be located in a sterically hindered region of the protein, limiting access for the isothiocyanate. Consider using a denaturing agent (if compatible with your protein's integrity) to unfold the protein and expose more residues. Alternatively, using an isothiocyanate with a longer linker arm may improve accessibility.

Issue 2: Non-specific Labeling or Unwanted Side Reactions

  • Possible Cause 1: Reaction with Cysteine when Targeting Lysine.

    • Troubleshooting: If your protein contains reactive cysteine residues and you want to selectively label lysines, perform the reaction at a higher pH (9.0 or above) to favor the amine reaction.[1] Alternatively, you can block the cysteine residues prior to the isothiocyanate reaction using a thiol-specific blocking agent like N-ethylmaleimide (NEM).[13]

  • Possible Cause 2: Reversibility of Cysteine Adducts Leading to Off-Target Reactions.

    • Troubleshooting: Be aware that the dithiocarbamate adduct with cysteine is reversible.[8][10] The released isothiocyanate can then react with other nucleophiles. If this is a concern, it is best to block cysteine residues beforehand if lysine labeling is the goal.

Issue 3: Difficulty in Characterizing the Labeled Product

  • Possible Cause 1: Heterogeneity of the Labeled Product.

    • Troubleshooting: Isothiocyanates can react with multiple lysine or cysteine residues on a single protein, leading to a heterogeneous mixture of labeled products. Use analytical techniques like Mass Spectrometry (MS) to determine the number and sites of modification. High-Performance Liquid Chromatography (HPLC) can be used to separate different labeled species.[11][14]

  • Possible Cause 2: Instability of the Adduct during Analysis.

    • Troubleshooting: While thiourea adducts are generally stable, dithiocarbamate adducts with cysteine can be labile. Ensure your analytical conditions (e.g., pH of chromatography mobile phase) are compatible with the stability of the adduct you are trying to detect.

Quantitative Data Summary

Table 1: pH Dependence of Isothiocyanate Reactions with Amino Acid Functional Groups

pH RangePredominant ReactantProductStability
6.0 - 8.0Thiol (Cysteine)DithiocarbamateReversible[8][10]
9.0 - 11.0Amine (Lysine, N-terminus)ThioureaStable[1][3][8]

Table 2: Relative Reactivity of Nucleophiles with Isothiocyanates

NucleophileRelative ReactivityConditions Favoring Reaction
Thiol (Cys)HighpH 6.0 - 8.0[1]
Amine (Lys)Moderate to HighpH 9.0 - 11.0[1]
Hydroxyl (Ser, Thr)LowGenerally not reactive under physiological conditions
Water (Hydrolysis)VariesCan be significant, especially at high pH[12]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with an Isothiocyanate

  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The choice of buffer is critical. For targeting lysine residues, a carbonate-bicarbonate buffer (100 mM, pH 9.0) or a borate (B1201080) buffer (50 mM, pH 8.5) is commonly used.[15] For targeting cysteine residues, a phosphate (B84403) buffer (100 mM, pH 7.0) can be used.

  • Isothiocyanate Solution Preparation: Immediately before use, dissolve the isothiocyanate reagent in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the isothiocyanate solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal time and temperature may vary.

  • Purification: Remove the unreacted isothiocyanate and byproducts by dialysis, size-exclusion chromatography (e.g., a desalting column), or ultrafiltration.

Protocol 2: Detection of Isothiocyanate-Amino Acid Adducts by HPLC-MS

  • Sample Preparation: For intact protein analysis, the purified labeled protein from Protocol 1 can be directly analyzed. For peptide-level analysis, the labeled protein should be subjected to enzymatic digestion (e.g., with trypsin).

  • Chromatography: Separate the labeled protein or peptides using reverse-phase HPLC (RP-HPLC) with a C18 column. A common mobile phase system is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Mass Spectrometry: Analyze the eluent from the HPLC using an electrospray ionization mass spectrometer (ESI-MS).

  • Data Analysis: The mass of the added isothiocyanate moiety will result in a characteristic mass shift in the labeled protein or peptides. For example, the addition of phenyl isothiocyanate (PITC) results in a mass increase of 135.18 Da. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues that have been modified.

Visualizations

Reaction_Pathways cluster_amine Amine Reaction (pH 9-11) cluster_thiol Thiol Reaction (pH 6-8) ITC Isothiocyanate (R-N=C=S) Thiourea Thiourea Adduct (Stable) ITC->Thiourea + Lysine Dithiocarbamate Dithiocarbamate Adduct (Reversible) ITC->Dithiocarbamate + Cysteine Lysine Lysine (Protein-NH2) Cysteine Cysteine (Protein-SH) Dithiocarbamate->ITC Reversible

Caption: Reaction pathways of isothiocyanates with lysine and cysteine.

Experimental_Workflow start Start: Protein & Isothiocyanate reaction 1. Labeling Reaction (Control pH, Temp, Time) start->reaction purification 2. Purification (Dialysis or SEC) reaction->purification analysis 3. Analysis purification->analysis hplc_ms HPLC-MS / MS/MS analysis->hplc_ms Characterization end End: Characterized Product hplc_ms->end Troubleshooting_Logic start Low Labeling Yield? ph Is pH optimal for target residue? start->ph Yes hydrolysis Is ITC solution fresh? ph->hydrolysis Yes adjust_ph Adjust buffer pH ph->adjust_ph No steric Consider steric hindrance hydrolysis->steric Yes fresh_reagent Prepare fresh ITC hydrolysis->fresh_reagent No denature Use denaturant or longer linker steric->denature

References

impact of pH on 1-isothiocyanato-PEG4-Alcohol reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of pH on the reaction rate of 1-isothiocyanato-PEG4-Alcohol. It includes frequently asked questions, troubleshooting advice, and experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

A1: The optimal pH for the reaction is in the alkaline range, typically between pH 8.5 and 9.5.[1] Some protocols may extend this range up to pH 11.0.[2][3][4] The reaction relies on the primary amine target (e.g., the ε-amino group of a lysine (B10760008) residue) being in a non-protonated, nucleophilic state, which is favored under alkaline conditions.[2] Reactions performed at neutral or acidic pH will be significantly slower or may fail entirely.[5][6]

Q2: I am seeing very low conjugation efficiency. Why might this be happening?

A2: Low efficiency is most commonly due to a suboptimal reaction pH.[1][6] If the pH is too low (e.g., below 8.0), the majority of primary amines will be protonated (R-NH3+) and thus unreactive.[2] Other potential causes include hydrolysis of the isothiocyanate linker before it can react, the presence of competing amine-containing substances (like Tris buffer) in your solution, or an insufficient molar excess of the PEG reagent.[6][7]

Q3: What are the primary competing side reactions I should be aware of?

A3: The main competing reaction is the hydrolysis of the isothiocyanate group (-N=C=S) in the aqueous buffer, which forms an unreactive amine.[1] This hydrolysis reaction is also pH-dependent and becomes faster at higher pH values.[1][8] Therefore, a balance must be struck. Additionally, if your target molecule contains free sulfhydryl groups (cysteines), the isothiocyanate can react with them to form a dithiocarbamate (B8719985) linkage, a reaction that is more favorable in the pH 6.0-8.0 range.[3][4]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is critical to use a buffer that is free of primary amines.[9][10] Buffers such as Tris or glycine (B1666218) will compete with the target molecule for reaction with the isothiocyanate, inhibiting the desired conjugation.[9] Recommended buffers include 0.1 M sodium carbonate-bicarbonate or phosphate-buffered saline (PBS), with the pH adjusted to the optimal range of 8.5-9.5.[1][10]

Q5: My protein is precipitating during the reaction. What is the cause?

A5: Protein precipitation can be caused by several factors. First, the protein itself may not be stable at the required alkaline pH.[1] Second, this compound is typically dissolved in an organic solvent like DMSO or DMF; adding too high a volume of this solvent (>10% v/v) to the aqueous protein solution can cause precipitation.[1] Finally, a high degree of PEGylation can alter the protein's solubility characteristics, leading to aggregation.[1]

Troubleshooting Guide

SymptomPossible CauseSuggested Solution
Low or No Conjugation Yield Suboptimal pH: The reaction buffer pH is too low (e.g., < 8.0), leaving primary amines protonated and non-nucleophilic.[2][6]Verify the buffer pH is between 8.5 and 9.5 using a calibrated pH meter. Use a recommended amine-free buffer like 0.1 M sodium carbonate-bicarbonate.[1][10]
Hydrolysis of PEG-Isothiocyanate: The reagent was exposed to moisture or was in an aqueous buffer for too long before reacting, causing it to hydrolyze and become inactive.[1][6]Prepare the PEG-isothiocyanate solution in anhydrous DMSO or DMF immediately before adding it to the protein solution.[9][10]
Presence of Competing Amines: The buffer system (e.g., Tris, glycine) or other solution components contain primary amines that compete with the target.[6][9]Dialyze the protein against an amine-free buffer like PBS or carbonate buffer (pH 8.5-9.5) prior to the reaction.[9]
Insufficient Molar Ratio: The molar excess of the PEG reagent to the target molecule is too low.Increase the molar ratio of this compound to the target molecule (e.g., from 10:1 to 20:1).[7]
Protein Precipitation During Reaction Protein Instability: The target protein is not stable or soluble at the alkaline pH required for the reaction.[1]Perform a preliminary test to assess your protein's stability in the chosen reaction buffer without the PEG reagent. If it precipitates, consider performing the reaction at a lower temperature (4°C) or for a shorter duration.[7]
High Organic Solvent Concentration: The volume of DMSO or DMF used to dissolve the PEG reagent is too high (typically >10% of the total reaction volume).[1]Prepare a more concentrated stock solution of the PEG reagent to minimize the volume of organic solvent added to the reaction.
High Degree of Labeling: Over-modification of the protein surface with the PEG linker alters its solubility, leading to aggregation.[1]Reduce the molar excess of the PEG reagent or shorten the reaction time to achieve a lower degree of labeling.
Data Summary: pH Effects on Isothiocyanate Reactions

The following table summarizes the general impact of pH on the primary and competing reactions involving isothiocyanates.

pH RangeReaction with Primary Amines (Thiourea Formation)Reaction with Thiols (Dithiocarbamate Formation)Isothiocyanate HydrolysisRecommendation
Acidic (< 6.5) Very slow to negligible; amines are protonated (R-NH₃⁺).[2]Possible, but generally slow.Minimal; isothiocyanate group is relatively stable.[8]Not recommended for amine conjugation.
Neutral (6.5 - 7.5) Slow; a fraction of amines are deprotonated and reactive.Favorable reaction window.[3][4]Slow but measurable.Suboptimal for amine conjugation; risk of cross-reactivity with thiols.
Alkaline (8.5 - 9.5) Optimal; high rate due to deprotonated, nucleophilic amines (R-NH₂).[1][11]Less favorable compared to amine reaction.[4]Rate increases significantly.[1][8]Recommended range for amine conjugation. Balances high amine reactivity against hydrolysis.
Strongly Alkaline (>10.0) Very fast, but protein stability may be compromised.[2]Not a primary reaction pathway.Very rapid, leading to significant reagent loss.[1]Use with caution; may require shorter reaction times and robust proteins.
Visualizing the Impact of pH

The following diagrams illustrate the chemical principles and experimental workflow discussed.

Caption: Logical diagram of pH's influence on amine reactivity and side reactions.

Workflow Prep_Protein 1. Prepare Target Solution (e.g., Protein in PBS) Dialysis 2. Buffer Exchange (Dialysis) Remove interfering amines (e.g., Tris) Prep_Protein->Dialysis pH_Adjust 3. Adjust pH to 8.5-9.5 (e.g., add 1M Carbonate Buffer) Dialysis->pH_Adjust Critical Step React 5. Conjugation Reaction (Add PEG-ITC to target solution) pH_Adjust->React Prep_ITC 4. Prepare PEG-ITC Solution (Dissolve in anhydrous DMSO) Prep_ITC->React Incubate 6. Incubate (1-2h at RT or overnight at 4°C) React->Incubate Purify 7. Purify Conjugate (Gel filtration or dialysis) Incubate->Purify Analyze 8. Analyze Product Purify->Analyze

Caption: Experimental workflow for conjugation, highlighting the critical pH adjustment step.

General Experimental Protocol

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. Optimization may be required for specific applications.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.[10]

  • Purification equipment (e.g., gel filtration column or dialysis cassette).[9]

  • Storage Buffer (e.g., PBS).

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If the current buffer contains substances like Tris or glycine, perform a buffer exchange into PBS or a similar buffer.[9]

    • Adjust the protein concentration to 2-10 mg/mL for optimal results.

  • Adjust Reaction pH:

    • Add a sufficient volume of the Conjugation Buffer to the protein solution to raise the pH to the desired 8.5-9.5 range. Verify the final pH with a calibrated meter. This is a critical step for reaction efficiency.

  • Prepare the Isothiocyanate Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[9] This stock solution should be used promptly to avoid hydrolysis from atmospheric moisture.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the isothiocyanate solution to achieve a 10- to 20-fold molar excess relative to the protein.[7]

    • While gently stirring the protein solution, slowly add the calculated volume of the isothiocyanate solution.[10]

  • Incubate:

    • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[7] Lower temperatures may be preferable for proteins that are less stable at alkaline pH.[7]

  • Purify the Conjugate:

    • Following incubation, remove the unreacted PEG reagent and byproducts.

    • This is typically achieved by passing the reaction mixture through a size-exclusion chromatography (gel filtration) column or by extensive dialysis against a suitable storage buffer like PBS.[9]

  • Characterize and Store:

    • Determine the degree of labeling (DOL) and confirm the integrity of the conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

    • Store the purified conjugate at 4°C for short-term use or at -20°C / -80°C for long-term storage.[7]

References

Technical Support Center: Improving the Stability of 1-Isothiocyanato-PEG4-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-isothiocyanato-PEG4-Alcohol and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to enhance the stability and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the conjugation and handling of this compound conjugates.

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction pH is critical for the efficient conjugation of isothiocyanates to primary amines.[1][2][3]Ensure the reaction buffer is at an optimal pH, typically between 8.5 and 9.5, to facilitate the deprotonation of primary amines.[1][3]
Hydrolysis of Isothiocyanate: The isothiocyanate group can hydrolyze in aqueous solutions, rendering it inactive for conjugation.[3][4] This is more pronounced at very high pH and elevated temperatures.[3]Prepare the this compound solution immediately before use. Minimize the reaction time at elevated temperatures.
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the isothiocyanate.[4]Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer for the conjugation reaction.
Steric Hindrance: The accessibility of the target amine group on your molecule can affect conjugation efficiency.Consider optimizing the molar ratio of the isothiocyanate to your target molecule. An increase in the molar excess of the PEG reagent may improve efficiency.[3]
Precipitation During Conjugation High Degree of Labeling: Attaching too many hydrophobic isothiocyanate-PEG molecules can alter the solubility of your protein, leading to aggregation.[3]Start with a lower molar ratio of the PEG reagent to your protein and gradually increase it.
Inappropriate Solvent Concentration: If the this compound is dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous protein solution can cause precipitation.[3]Keep the final concentration of the organic solvent to a minimum, ideally less than 10% (v/v).[3]
Protein Instability: The protein itself may not be stable at the alkaline pH required for the reaction or at the concentration being used.[3]Perform a pH stability study on your protein prior to conjugation. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Conjugate Instability/Degradation Unstable Linkage: Reaction with cysteine residues forms a dithiocarbamate (B8719985) linkage, which is less stable than the thiourea (B124793) linkage formed with lysine (B10760008), particularly under alkaline conditions.[4]If your protein contains reactive cysteines, consider a different conjugation chemistry or optimize the pH to favor amine reaction (pH 9.0-11.0).[2][5]
Improper Storage: Exposure to moisture, light, and elevated temperatures can lead to the degradation of the conjugate.[6][7]Store the purified conjugate at -20°C or -80°C, protected from light.[4][6] If in solution, aliquot to avoid repeated freeze-thaw cycles.[4][6]
Hydrolysis of the Conjugate: While the thiourea bond is generally stable, prolonged exposure to harsh conditions can lead to hydrolysis.For long-term storage, a slightly acidic to neutral pH is generally recommended to minimize potential hydrolysis.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in isothiocyanate-protein conjugates?

A1: The stability of isothiocyanate-protein conjugates is largely dependent on the amino acid residue it reacts with. The reaction of this compound with the ε-amino group of lysine residues results in a stable thiourea linkage.[4][8] However, reaction with cysteine residues forms a dithiocarbamate linkage, which is known to be less stable, particularly under alkaline conditions.[4] Hydrolysis of the isothiocyanate group in aqueous solutions before conjugation can also lead to inefficiency.[4]

Q2: How does pH affect the stability of the conjugate?

A2: The stability of the thiourea bond formed with lysine residues does not show a strong correlation with pH.[4] However, the dithiocarbamate linkage with cysteine is unstable at alkaline pH.[4] For long-term storage, a slightly acidic to neutral pH (around 7.4) is generally recommended to minimize any potential hydrolysis of the conjugate.[4]

Q3: What is the optimal temperature for storing my this compound conjugate?

A3: For long-term stability, it is recommended to store the purified conjugate at low temperatures. Storage at -20°C or -80°C is ideal.[4][6][9] If the conjugate is in solution, it should be aliquoted to prevent repeated freeze-thaw cycles.[4][6]

Q4: Can the buffer composition affect the stability of my conjugate?

A4: Yes, the buffer composition is crucial. During the conjugation reaction, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the isothiocyanate.[4] For storage, phosphate-buffered saline (PBS) at a pH of approximately 7.4 is a suitable choice.[4]

Q5: How does the PEG linker in this compound contribute to the conjugate?

A5: The polyethylene (B3416737) glycol (PEG) linker plays a significant role in enhancing the solubility and stability of the compound.[10] PEGylation of molecules has been shown to improve their pharmacokinetic properties, including increased circulation time and reduced immunogenicity.[10]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein
  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5).

    • Ensure the protein concentration is between 1-10 mg/mL.[3]

    • If the protein buffer contains primary amines, dialyze against the conjugation buffer before proceeding.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.[3]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring.

    • Keep the final concentration of the organic solvent below 10% (v/v) to avoid protein precipitation.[3]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Storage of this compound Conjugates
  • Short-Term Storage (Days to Weeks):

    • Store the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) at 4°C.

  • Long-Term Storage (Months to Years):

    • For optimal stability, aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles.[4][6]

    • Store the aliquots at -20°C or -80°C.[4][6][9]

    • Protect the conjugate from light by using amber vials or by wrapping the vials in foil.[6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_storage Storage Protein Protein in Amine-Free Buffer (pH 8.5-9.5) Reaction Mix and Incubate (RT or 4°C) Protein->Reaction PEG_reagent This compound in DMSO/DMF PEG_reagent->Reaction Purify Size-Exclusion Chromatography or Dialysis Reaction->Purify Store Store at -20°C or -80°C Purify->Store

Caption: A general workflow for the conjugation of this compound to a protein.

troubleshooting_stability Start Conjugate Instability Observed Check_Storage Review Storage Conditions Start->Check_Storage Check_pH Analyze Reaction & Storage pH Start->Check_pH Check_Linkage Investigate Linkage Type (Thiourea vs. Dithiocarbamate) Start->Check_Linkage Sol_Storage Store at -20°C/-80°C, Protect from Light, Aliquot Check_Storage->Sol_Storage Sol_pH Optimize Reaction pH (8.5-9.5) Store at pH ~7.4 Check_pH->Sol_pH Sol_Linkage If Cysteine Reaction is an Issue, Consider Alternative Chemistry Check_Linkage->Sol_Linkage

Caption: A decision tree for troubleshooting the stability of this compound conjugates.

References

Technical Support Center: Purification of 1-Isothiocyanato-PEG4-Alcohol Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the purification of peptides labeled with 1-isothiocyanato-PEG4-Alcohol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My HPLC chromatogram shows a low yield of the desired PEGylated peptide and a large peak for the unlabeled peptide. What could be the cause?

Answer: Low labeling efficiency can stem from several factors related to the reagent, reaction conditions, or the peptide itself.

  • Reagent Quality: The isothiocyanate group is sensitive to moisture and can hydrolyze over time, rendering it inactive.[1][2] Always use a fresh, high-quality reagent and store it under dry conditions at -20°C.[3][4][5][6]

  • Reaction pH: The isothiocyanate group reacts with non-protonated primary amines (N-terminus and lysine (B10760008) side chains).[7][8][9] The reaction is most efficient at a pH between 8.0 and 9.5.[7][8] If the pH is too low, the amine groups will be protonated and less reactive. If the pH is too high, the stability of the peptide or the reagent might be compromised.

  • Peptide Solubility and Aggregation: Poor solubility or aggregation of your peptide in the reaction buffer can significantly hinder the labeling reaction.[10][11] Consider adding organic co-solvents (like DMSO or DMF) or denaturants to improve solubility.

  • Molar Ratio: An insufficient molar excess of the PEG reagent will result in incomplete labeling. The optimal ratio should be determined empirically but typically ranges from a 1.5 to 10-fold molar excess of the PEG reagent over the peptide.[12]

Question: I see multiple product peaks in my RP-HPLC chromatogram after the labeling reaction. How can I achieve a single, pure product?

Answer: The presence of multiple peaks indicates a heterogeneous reaction mixture. This is a common challenge in PEGylation.[][14]

  • Multiple Labeling Sites: If your peptide has multiple primary amines (e.g., an N-terminus and one or more lysine residues), the PEG linker can attach to any of these sites, creating positional isomers.[] These isomers may have slightly different retention times on RP-HPLC.

  • Over-PEGylation: Using a large excess of the PEG reagent or long reaction times can lead to the attachment of more than one PEG linker to a single peptide molecule (e.g., di-PEGylation or tri-PEGylation).

  • Side Reactions: The isothiocyanate group can have side reactions, for instance with the thiol group of cysteine, although this reaction is generally less stable than the thiourea (B124793) bond formed with amines.[8][15]

To achieve a homogeneous product:

  • Optimize Molar Ratio: Carefully titrate the molar ratio of the this compound to your peptide to favor mono-PEGylation.

  • Control Reaction Time: Monitor the reaction progress over time using analytical HPLC to stop it once the desired product is maximized.

  • Site-Specific Labeling: For peptides with multiple potential labeling sites, consider using protecting groups on specific lysine residues during peptide synthesis if a single positional isomer is required.

Question: I'm having difficulty separating the labeled peptide from the unlabeled peptide using RP-HPLC. The peaks are very close or overlapping. What can I do?

Answer: The small, hydrophilic nature of the PEG4 linker may not provide a significant enough change in hydrophobicity to allow for easy separation from the unlabeled peptide.[16][17]

  • Optimize the Gradient: Use a shallower gradient during the elution of your peaks of interest. This will increase the separation between species with similar retention times.

  • Change the Stationary Phase: If a standard C18 column doesn't provide adequate separation, try a C4 or C8 column.[16][18] The different hydrophobicity of these phases can alter the retention characteristics of your peptides.

  • Alternative Chromatography: If RP-HPLC is insufficient, consider other methods. Ion-Exchange Chromatography (IEX) can be effective if the labeling event alters the overall charge of the peptide (e.g., by modifying a lysine's primary amine).[]

Question: My PEGylated peptide peak is very broad in the HPLC chromatogram. What causes this?

Answer: Peak broadening can be caused by several factors.

  • Peptide Aggregation: PEGylation is known to sometimes reduce a peptide's tendency to aggregate, but it can still occur.[11] Try adding trifluoroacetic acid (TFA) or formic acid to the mobile phase to reduce aggregation.

  • On-Column Issues: The interaction of the PEGylated peptide with the stationary phase can sometimes be complex, leading to broadening. Adjusting the column temperature can sometimes improve peak shape.[16]

  • Polydispersity of PEG: While this compound is a discrete (monodisperse) PEG linker, broader peaks can be a significant issue when using traditional, polydisperse PEG reagents.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A1: The reagent should be stored at -20°C under desiccated conditions to prevent hydrolysis of the reactive isothiocyanate group.[3][4][6]

Q2: How can I confirm that the PEGylation was successful and determine the site of labeling? A2: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[21][22][23] An increase in the molecular weight corresponding to the mass of the PEG4-Alcohol linker (235.3 Da) will confirm successful labeling. To determine the site of labeling, the purified PEGylated peptide can be subjected to enzymatic digestion (e.g., with trypsin) followed by MS/MS analysis (peptide mapping).[12][21]

Q3: What are common impurities I should be aware of during synthesis and purification? A3: Besides unreacted starting materials and positional isomers, impurities can arise from the peptide synthesis itself (e.g., deletion or insertion sequences) or from side reactions.[24][25] A common side product is the hydrolyzed PEG reagent. Unwanted trifluoroacetate (B77799) (TFA) adducts from the purification buffers can also be present.[25]

Q4: Can I use Size-Exclusion Chromatography (SEC) for purification? A4: SEC separates molecules based on their hydrodynamic radius.[] While it is very effective for removing unreacted large PEG reagents from a PEGylated protein, it is generally not suitable for separating a peptide labeled with a small PEG4 linker from its unlabeled counterpart, as the size difference is minimal.[26] It may be useful for removing aggregated species, however.

Data Presentation

Table 1: Comparison of HPLC Methods for Purifying PEGylated Peptides

MethodPrincipleAdvantagesDisadvantages
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.[]High resolution, compatible with MS.[17]May be difficult to separate species with similar hydrophobicity.[16]
Ion-Exchange (IEX-HPLC) Separation based on net charge.[]Can separate positional isomers if they have different charges.[]Requires charged species, can be sensitive to buffer pH and salt concentration.
Size-Exclusion (SEC-HPLC) Separation based on molecular size.[]Good for removing aggregates or large unreacted PEG reagents.[]Low resolution for species of similar size, like a peptide and its PEG4-labeled form.[26]
Hydrophobic Interaction (HIC) Separation based on hydrophobicity under non-denaturing aqueous conditions.[]Can be a good alternative or supplement to IEX.Lower capacity and resolution compared to RP-HPLC.[]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Peptide with this compound

  • Peptide Preparation: Dissolve the peptide in a suitable buffer at a concentration of 1-5 mg/mL. A common buffer is 100 mM sodium bicarbonate or sodium borate, pH 8.5. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be added.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10-20 mg/mL.

  • Labeling Reaction: Add a 5-fold molar excess of the dissolved PEG reagent to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The optimal time may vary and should be monitored by analytical LC-MS.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris buffer, or by lowering the pH by adding acetic or formic acid.

  • Purification: Proceed immediately to purification, typically by RP-HPLC.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

  • Column: A C18 stationary phase is a common starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Injection: Acidify the reaction mixture with TFA to a final concentration of ~0.1% and inject onto the column.

  • Gradient: Develop a linear gradient to separate the components. A typical gradient might be 5-65% Mobile Phase B over 30-60 minutes. For closely eluting peaks, a shallower gradient (e.g., 0.5% B per minute) over the relevant elution range is recommended.

  • Detection: Monitor the elution profile at 220 nm and/or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.

  • Analysis and Lyophilization: Confirm the purity and identity of the collected fractions by LC-MS. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & QC cluster_labeling PEGylation Reaction cluster_purification Purification & Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Peptide_QC Crude Peptide QC (HPLC, MS) Peptide_Synthesis->Peptide_QC Reaction_Setup Dissolve Peptide & Reagent (pH 8.0-9.5) Peptide_QC->Reaction_Setup Incubation Incubate (2-4h, RT) Monitor Progress Reaction_Setup->Incubation Purification RP-HPLC Purification (e.g., C18 column) Incubation->Purification Analysis Fraction Analysis (LC-MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure PEGylated Peptide

Caption: Experimental workflow for producing a purified this compound labeled peptide.

troubleshooting_tree cluster_yield cluster_hetero cluster_sep Start Problem: Poor Purification Result Q1 What is the main issue? Start->Q1 Low_Yield Low Yield of Labeled Peptide Q1->Low_Yield Low Labeling Heterogeneity Multiple Product Peaks Q1->Heterogeneity Heterogeneity Poor_Separation Overlapping Peaks Q1->Poor_Separation Poor Resolution Sol_Yield1 Check Reagent Quality (use fresh stock) Low_Yield->Sol_Yield1 Sol_Yield2 Optimize Reaction pH (8.0-9.5) Low_Yield->Sol_Yield2 Sol_Yield3 Increase Reagent Molar Excess Low_Yield->Sol_Yield3 Sol_Hetero1 Optimize Reagent Molar Ratio Heterogeneity->Sol_Hetero1 Sol_Hetero2 Reduce Reaction Time Heterogeneity->Sol_Hetero2 Sol_Hetero3 Consider Site-Protection Strategy Heterogeneity->Sol_Hetero3 Sol_Sep1 Use Shallower HPLC Gradient Poor_Separation->Sol_Sep1 Sol_Sep2 Try Different Column (e.g., C4, C8) Poor_Separation->Sol_Sep2 Sol_Sep3 Consider IEX-HPLC if charge differs Poor_Separation->Sol_Sep3

Caption: Decision tree for troubleshooting common purification challenges.

reaction_pathway cluster_main Desired Reaction Pathway (pH 8-9.5) cluster_side Potential Side Reaction Peptide_NH2 Peptide-NH2 (Primary Amine) Thiourea Peptide-NH-C(=S)-NH-PEG4-OH (Stable Thiourea Linkage) Peptide_NH2->Thiourea ITC_PEG S=C=N-PEG4-OH (Isothiocyanate) ITC_PEG->Thiourea ITC_PEG2 S=C=N-PEG4-OH (Isothiocyanate) Hydrolyzed HO-C(=S)-NH-PEG4-OH (Unstable Thiocarbamic Acid) -> H2N-PEG4-OH ITC_PEG2->Hydrolyzed Water H2O (Moisture) Water->Hydrolyzed

Caption: Chemical pathways for isothiocyanate reaction and hydrolysis.

References

how to determine the degree of labeling for isothiocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isothiocyanate Labeling Reactions

Welcome to the technical support center for isothiocyanate labeling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately determining the degree of labeling (DOL) for their protein conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the Degree of Labeling (DOL)?

A1: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a quantitative measure that represents the average number of dye molecules covalently bound to a single protein molecule.[1][2] It is typically expressed as a molar ratio of dye to protein.[3][4]

Q2: Why is determining the DOL crucial for my experiments?

A2: Accurately determining the DOL is essential for ensuring the consistency and reproducibility of your experiments.[4]

  • Low DOL: Conjugates with a low DOL will have weaker fluorescence intensity, potentially leading to low signal-to-noise ratios in assays.[1][4]

  • High DOL: Excessively high DOL can lead to fluorescence self-quenching, where the fluorophores interact and reduce the overall fluorescent signal.[4] Over-labeling can also cause protein aggregation, precipitation, or a change in the protein's net charge, leading to nonspecific binding.[5][6]

Q3: What is the ideal DOL for antibody labeling?

A3: For most antibodies, the ideal DOL typically falls within the range of 2 to 10.[3][4] However, the optimal DOL should be determined empirically for each specific application and protein, often through a series of small-scale labeling reactions.[3][4] For some applications, a DOL between 0.5 and 1 is considered ideal.[1]

Q4: My calculated DOL is too high. How can I fix this?

A4: A high DOL indicates that too many dye molecules have attached to your protein. To reduce the DOL in your next experiment, you should decrease the molar ratio of the isothiocyanate reagent to the protein during the labeling reaction.[1][7]

Q5: My calculated DOL is too low. What steps can I take to increase it?

A5: A low DOL suggests insufficient labeling. To increase it, you can:

  • Increase the molar ratio of the isothiocyanate reagent to the protein.[1][7]

  • Ensure the pH of your reaction buffer is optimal (typically pH 8.0-9.0) to facilitate the reaction with primary amines.[5][8][9]

  • Verify that your protein solution is at a suitable concentration (e.g., at least 2 mg/mL) and free from any amine-containing buffers or preservatives.[8][10]

Q6: I am seeing precipitation of my protein after the labeling reaction. What could be the cause?

A6: Protein precipitation can occur due to the hydrophobic nature of many fluorescent dyes like FITC.[6] Attaching too many dye molecules can lead to aggregation, especially at high protein concentrations.[6] To mitigate this, consider reducing the dye-to-protein ratio in the reaction.

Q7: Which buffers and reagents should I avoid in my protein solution during labeling?

A7: It is critical to avoid buffers and reagents that contain primary amines, as they will compete with the protein for reaction with the isothiocyanate group.[5][9] Common substances to avoid include Tris, glycine, and sodium azide.[8][9][10] If your protein is in such a buffer, you must dialyze it against an appropriate amine-free buffer like PBS or carbonate buffer before starting the labeling reaction.[5][8]

Q8: How do I effectively remove unreacted dye after the labeling reaction?

A8: Complete removal of all unbound dye is a critical step before measuring the DOL.[4][11] This is typically achieved through size-based separation methods such as gel filtration (desalting columns) or extensive dialysis.[3][4][8][11] The choice of method depends on the size of your biomolecule.[12]

Experimental Protocol: Determining the Degree of Labeling (DOL)

This protocol outlines the spectrophotometric method for determining the DOL of a protein labeled with an isothiocyanate dye, such as Fluorescein isothiocyanate (FITC).

Methodology:

  • Purify the Conjugate:

    • Following the labeling reaction, remove all free, unreacted dye from the protein-dye conjugate. This is a crucial step for accuracy.[3][11]

    • Use a gel filtration column (e.g., Sephadex G-25) or perform extensive dialysis against a suitable buffer (e.g., PBS).[4][8]

  • Measure Absorbance:

    • Using a spectrophotometer and a 1 cm path length quartz cuvette, measure the absorbance of the purified conjugate solution at two wavelengths:

      • 280 nm (A₂₈₀): This is the absorbance maximum for most proteins.

      • Maximum absorbance of the dye (Aₘₐₓ): For FITC, this is approximately 495 nm.[10]

    • Note: If the A₂₈₀ reading is greater than 2.0, dilute the sample with buffer, re-measure, and record the dilution factor to include in your calculations.[4][11]

  • Calculate the Degree of Labeling (DOL):

    • Use the following equations derived from the Beer-Lambert law to determine the molar concentrations of the protein and the dye.[13]

    Step 3a: Calculate the Protein Concentration (M) The dye also absorbs light at 280 nm, so its contribution must be subtracted from the total A₂₈₀ reading. This is done using a correction factor (CF).[11][13]

    Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / εₚᵣₒₜₑᵢₙ × Dilution Factor[11][14]

    Step 3b: Calculate the Dye Concentration (M)

    Dye Concentration (M) = Aₘₐₓ / εₐₗₑ × Dilution Factor

    Step 3c: Calculate the DOL

    DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

For accurate DOL calculations, you will need the following physical constants. The values for FITC and a common antibody (IgG) are provided below.

ParameterSymbolValue for FITCValue for IgG
Molar Extinction Coefficient of Dyeεₐₗₑ73,000 M⁻¹cm⁻¹[3]N/A
Molar Extinction Coefficient of ProteinεₚᵣₒₜₑᵢₙN/A210,000 M⁻¹cm⁻¹[3]
Max. Absorbance Wavelength of Dyeλₘₐₓ~495 nm[10]N/A
Correction Factor of Dye at 280 nmCF₂₈₀0.30 - 0.35N/A

Note: The Correction Factor (CF₂₈₀) is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at λₘₐₓ.[4][11]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the DOL of an isothiocyanate-labeled protein.

DOL_Workflow prep 1. Prepare Protein (Amine-free buffer, pH 8-9) reaction 3. Labeling Reaction (Incubate in dark) prep->reaction reagent 2. Prepare FITC (Freshly in DMSO) reagent->reaction purify 4. Purify Conjugate (Gel filtration/Dialysis) reaction->purify Remove unreacted dye measure 5. Measure Absorbance (A280 and Amax) purify->measure calculate 6. Calculate DOL measure->calculate result Result: Degree of Labeling calculate->result

Caption: Workflow for determining the Degree of Labeling (DOL).

References

avoiding non-specific binding in surface modification protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in their surface modification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during surface modification protocols that can lead to high non-specific binding.

Issue 1: High background signal across the entire surface.

  • Possible Cause: Inadequate or ineffective blocking of the surface.

  • Solution:

    • Optimize Blocking Agent: The choice of blocking agent is critical.[1] A blocking agent that works for one assay may not be optimal for another.[1][2] Consider the nature of your analyte and surface.[3]

      • Switch to a different category of blocking agent (e.g., from a protein-based blocker like BSA to a non-ionic detergent like Tween 20 or a synthetic blocker like PEG).[1]

      • Test a range of concentrations for your chosen blocking agent (e.g., 1-5% for BSA or non-fat dry milk).[4] Using too little can result in incomplete blocking, while too much may mask the target.[5][6]

    • Increase Incubation Time and/or Temperature: Extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C) to ensure complete surface saturation.[4][7]

    • Ensure Freshness of Blocking Solution: Always use freshly prepared blocking solutions, as bacterial growth in old solutions can contribute to background noise.[4]

Issue 2: Inconsistent or patchy non-specific binding.

  • Possible Cause: Uneven coating of the capture molecule or inefficient washing.

  • Solution:

    • Improve Washing Technique: Washing steps are crucial for removing unbound reagents and reducing background.[4][7]

      • Increase the number of wash cycles (e.g., from 3 to 5).[8]

      • Increase the volume of wash buffer used in each step.[4]

      • Increase the vigor and duration of agitation during washing.[7]

    • Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween 20 (typically at 0.05-0.1%) in your wash buffer can help to disrupt weak, non-specific interactions.[4][8]

Issue 3: False positive results or unexpectedly high signal.

  • Possible Cause: Cross-reactivity of antibodies or interactions between assay components and the blocking agent.

  • Solution:

    • Evaluate Blocking Agent Compatibility:

      • If using a phosphoprotein-specific antibody, avoid using non-fat dry milk as a blocker, as it contains casein, a phosphoprotein, which can cause high background.[1][4]

      • Some antibodies may cross-react with components in blockers like BSA.[1] In such cases, consider using a synthetic blocker or fish gelatin.[1]

    • Check for Heterophilic Antibodies: Samples (e.g., human serum) may contain heterophilic antibodies that can cross-link the capture and detection antibodies, leading to false positives.[9] Specialized blocking buffers are available to mitigate this.

    • Run Proper Controls: Always include a negative control where the analyte is omitted to determine the baseline level of non-specific binding.[10]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding?

A: Non-specific binding (NSB) refers to the attachment of molecules to a surface through unintended interactions, such as hydrophobic, electrostatic, or other non-covalent forces, rather than through the specific, high-affinity interaction being studied (e.g., antigen-antibody binding).[11][12] This can lead to high background signals, reduced assay sensitivity, and inaccurate results.[5][13]

Q2: What are the main causes of non-specific binding?

A: The primary causes include:

  • Hydrophobic and Electrostatic Interactions: Molecules can non-specifically adsorb to unoccupied sites on the surface due to charge-based or hydrophobic interactions.[11][12]

  • Low-Affinity Interactions: The detection molecules may have a weak affinity for other components in the sample or the surface itself.

  • Cross-Reactivity: The primary or secondary antibodies may recognize and bind to unintended targets or even the blocking agent.[1][14]

  • Fc Receptor Binding: If working with cells or tissues, antibodies can bind non-specifically to Fc receptors on the cell surface.[9]

Q3: How do I choose the right blocking agent?

A: The optimal blocking agent must be determined empirically for each specific assay.[2] Start with commonly used blockers like Bovine Serum Albumin (BSA) or non-fat dry milk.[1] However, be mindful of their limitations (see Troubleshooting Guide). For sensitive applications or when cross-reactivity is a concern, consider alternatives like fish gelatin, synthetic polymers (e.g., PEG, PVP), or commercially available blocking buffers.[1][15]

Q4: Can I use detergents as my primary blocking agent?

A: While non-ionic detergents like Tween 20 are excellent at reducing hydrophobic interactions, they are generally not recommended as the sole blocking agent because they can be easily washed away, exposing the surface again.[15][16] They are most effective when included as a component in the wash buffer to help remove weakly bound molecules.[4][16]

Q5: How can I optimize my washing protocol to reduce non-specific binding?

A: To optimize your washing steps:

  • Increase the number and duration of washes. [4]

  • Use a sufficient volume of wash buffer to ensure complete removal of unbound reagents.[4]

  • Incorporate a non-ionic detergent like Tween 20 (0.05-0.1%) into your wash buffer.[4]

  • For interactions that are particularly difficult to disrupt, consider a high-salt wash buffer , as increased ionic strength can reduce charge-based non-specific binding.[4][8]

Data Summary

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypeTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Protein1-5%Effective in many applications; good for phosphoprotein detection.[1]Can be expensive; potential for cross-reactivity with some antibodies.[1]
Non-Fat Dry Milk (Casein) Protein1-5%Inexpensive and readily available; very effective blocker.[1][2]Not suitable for phosphoprotein or biotin-based detection systems due to endogenous components.[1]
Fish Gelatin Protein0.1-1%Low cross-reactivity with mammalian antibodies.[1][2]May be less effective than BSA or milk in some situations.[1]
Polyethylene Glycol (PEG) / Polyvinylpyrrolidone (PVP) Synthetic PolymerVariesProtein-free, reducing potential cross-reactivity; provides a hydrophilic barrier.[1][15]Can be more expensive; may require more optimization.[1]
Tween 20 Non-ionic Detergent0.05-0.1%Reduces hydrophobic interactions; inexpensive.[11]Not a permanent blocker; can strip away weakly adsorbed proteins if used improperly.[15][16]
Normal Serum Protein5-10%Contains a diverse mix of proteins that can block a variety of non-specific sites.[17]Can have high cross-reactivity with secondary antibodies.[17]

Experimental Protocols

Protocol 1: General Surface Blocking Procedure

This protocol provides a starting point for blocking surfaces in assays like ELISA or for biosensors.

Materials:

  • Blocking Buffer (e.g., PBS with 1% BSA, or TBS with 5% non-fat dry milk)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Coated surface (e.g., microplate well, sensor chip)

Procedure:

  • Following the immobilization of the capture molecule, wash the surface three times with Wash Buffer to remove any unbound material.

  • Add a sufficient volume of Blocking Buffer to completely cover the surface. For a 96-well plate, use 150-200 µL per well.[18]

  • Incubate the surface for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4][5]

  • Decant the Blocking Buffer.

  • Wash the surface three to five times with Wash Buffer, ensuring to remove all residual liquid after the final wash.

  • The surface is now blocked and ready for the next step of the assay.

Protocol 2: Optimized Washing to Minimize Non-Specific Binding

This protocol is designed for situations where high background is a persistent issue.

Materials:

  • High-Stringency Wash Buffer (e.g., PBS with 0.1% Tween 20 and 0.5 M NaCl)

  • Standard Wash Buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • After the incubation step with your primary or secondary antibody, decant the solution.

  • Perform two initial washes with Standard Wash Buffer to remove the bulk of the unbound antibody.

  • Perform two subsequent washes with the High-Stringency Wash Buffer. Incubate for 5 minutes during each of these washes with vigorous agitation.

  • Perform two final washes with Standard Wash Buffer to remove residual high-salt buffer and detergent.

  • Proceed to the detection step.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_block Blocking cluster_assay Assay Steps cluster_detect Detection immobilize 1. Immobilize Capture Molecule wash1 2. Wash immobilize->wash1 block 3. Add Blocking Buffer (e.g., BSA, Casein) wash1->block incubate_block 4. Incubate block->incubate_block wash2 5. Wash incubate_block->wash2 add_analyte 6. Add Analyte wash2->add_analyte incubate_analyte 7. Incubate & Wash add_analyte->incubate_analyte add_detection 8. Add Detection Antibody incubate_analyte->add_detection incubate_detection 9. Incubate & Wash add_detection->incubate_detection add_substrate 10. Add Substrate incubate_detection->add_substrate read_signal 11. Read Signal add_substrate->read_signal troubleshooting_workflow start High Non-Specific Binding Observed check_blocking Is the blocking step optimized? start->check_blocking optimize_blocking Action: Optimize Blocker (Type, Conc., Time) check_blocking->optimize_blocking No check_washing Are washing steps adequate? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Action: Increase Wash (Volume, #, Detergent) check_washing->optimize_washing No check_reagents Is there potential cross-reactivity? check_washing->check_reagents Yes optimize_washing->check_reagents change_reagents Action: Change Blocker or Antibodies check_reagents->change_reagents Yes end_ok Problem Resolved check_reagents->end_ok No change_reagents->end_ok

References

optimizing storage conditions for 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 1-isothiocyanato-PEG4-Alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and reactivity of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, the compound should be kept at -20°C.[1][2][3][4][5] For short-term storage, such as during routine laboratory use, a temperature of 0-4°C is acceptable for days to weeks.[6] The compound should always be stored in a dry, dark environment to prevent degradation.[6]

Q2: How is this compound shipped, and is it stable at ambient temperatures?

A2: This product is typically shipped at ambient temperature as a non-hazardous chemical.[5][6] It is considered stable enough for the duration of ordinary shipping and customs processing, which can be a few weeks.[6] However, upon receipt, it should be immediately stored under the recommended long-term or short-term conditions.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary functional groups of this molecule, the isothiocyanate and the PEG linker, are susceptible to distinct degradation pathways. The isothiocyanate group is sensitive to hydrolysis, especially in aqueous solutions.[3][7][8] The polyethylene (B3416737) glycol (PEG) linker can be susceptible to oxidative degradation.[6] Exposure to moisture and light can accelerate these degradation processes.

Q4: What are the signs of degradation of this compound?

A4: While specific visual cues for this compound's degradation are not well-documented, general signs for isothiocyanate compounds can include a change in color or the appearance of precipitates. For a quantitative assessment, a decrease in purity as measured by analytical techniques such as HPLC would be a definitive indicator of degradation.

Q5: How does the PEG linker in this compound contribute to its properties?

A5: The hydrophilic PEG spacer increases the solubility of the molecule in aqueous media.[5] In the context of bioconjugation, PEGylation can enhance the solubility and stability of the resulting conjugate, prolong its circulation time in vivo, and reduce immunogenicity.[9][10]

Storage Condition Summary

Storage DurationTemperatureEnvironment
Long-term (months to years)-20°CDry, dark
Short-term (days to weeks)0-4°CDry, dark
ShippingAmbientN/A

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in experimental settings like bioconjugation or PROTAC synthesis.

Issue 1: Low Conjugation Yield

  • Potential Cause 1: Degraded this compound. Improper storage can lead to hydrolysis of the isothiocyanate group, rendering it unreactive.

    • Recommended Action: Ensure the compound has been stored correctly at -20°C in a dry, dark container. If degradation is suspected, use a fresh vial of the reagent.

  • Potential Cause 2: Suboptimal Reaction pH. The reaction of isothiocyanates with primary amines (e.g., on proteins) is pH-dependent.

    • Recommended Action: The optimal pH for the reaction of isothiocyanates with amines is typically between 7 and 9.[11] Perform small-scale pH scouting experiments to determine the optimal pH for your specific application.

  • Potential Cause 3: Presence of Primary Amines in the Buffer. Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the isothiocyanate.

    • Recommended Action: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at the desired pH.[12]

Issue 2: Difficulty in Purifying the Final Conjugate

  • Potential Cause: High Polarity of the PEGylated Product. The PEG linker significantly increases the polarity of the conjugate, which can lead to issues with standard purification techniques like normal-phase silica (B1680970) gel chromatography.

    • Recommended Action: For purification, consider using reverse-phase HPLC, which is better suited for polar molecules. Alternatively, size-exclusion chromatography can be an effective method for separating the larger conjugate from smaller unreacted molecules.

Experimental Protocol: General Procedure for Antibody Conjugation

This protocol provides a general methodology for conjugating this compound to an antibody. The specific amounts and concentrations should be optimized for each specific antibody and desired degree of labeling.

1. Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion or dialysis cassette)

2. Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., from Tris buffer or BSA), it must be purified first. This can be achieved by dialysis against the reaction buffer or by using a desalting column. Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved this compound to the antibody solution. A 10- to 20-fold molar excess is a common starting point.

    • The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid denaturation of the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted isothiocyanate. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry. The purified conjugate is ready for use or storage.

Visualizations

troubleshooting_storage start Start: Low experimental yield check_storage Check Storage Conditions of This compound start->check_storage temp Stored at -20°C? check_storage->temp dry_dark Stored in dry, dark conditions? temp->dry_dark Yes fresh_reagent Use a fresh vial of the reagent temp->fresh_reagent No dry_dark->fresh_reagent No other_issues Troubleshoot other experimental parameters (e.g., pH, buffer) dry_dark->other_issues Yes success Problem Resolved fresh_reagent->success other_issues->success

Caption: Troubleshooting workflow for storage-related issues.

experimental_workflow start Start: Antibody Conjugation ab_prep 1. Antibody Preparation (Buffer exchange to amine-free buffer) start->ab_prep reagent_prep 2. Reagent Preparation (Dissolve linker in anhydrous DMSO) ab_prep->reagent_prep conjugation 3. Conjugation Reaction (Mix antibody and linker, incubate) reagent_prep->conjugation quenching 4. Quenching (Add Tris buffer to stop reaction) conjugation->quenching purification 5. Purification (Dialysis or size-exclusion) quenching->purification characterization 6. Characterization (Determine Degree of Labeling) purification->characterization end End: Purified Conjugate characterization->end

Caption: Experimental workflow for antibody conjugation.

References

Technical Support Center: Strategies to Improve Protein-PEG Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) to address solubility challenges with protein-PEG conjugates.

Frequently Asked Questions (FAQs)

Q1: What is protein PEGylation and why is it used?

A1: Protein PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein therapeutic.[1] This modification is widely used to enhance the protein's properties, such as increasing its solubility, extending its circulating half-life in the body, reducing its immunogenicity, and improving its stability against enzymatic degradation.[2][3][] The hydrophilic nature of PEG creates a "water shielding" effect around the protein, which is key to these benefits.[2][]

Q2: Why do protein-PEG conjugates sometimes have poor solubility or aggregate?

A2: Aggregation can occur during or after the conjugation reaction and is a primary indicator of poor solubility.[5] Several factors can cause this issue:

  • Conformational Changes: The covalent attachment of PEG can disrupt the protein's native three-dimensional structure, exposing hydrophobic regions that can interact and lead to aggregation.[5]

  • Suboptimal Reaction Conditions: Incorrect pH, high protein or PEG concentrations, and high temperatures can alter the protein's surface charge and increase intermolecular interactions, promoting aggregation.[5]

  • High Degree of PEGylation: Attaching too many PEG chains can sometimes lead to increased hydrophobicity or other structural perturbations that reduce solubility.[6]

  • Hydrophobic Linkers: The chemical linker used to attach the PEG to the protein can be hydrophobic, contributing to the overall insolubility of the conjugate.[7]

  • Mechanical Stress: Physical processes like aggressive stirring, vortexing, or filtration can introduce shear stress, causing proteins to denature and aggregate.[7]

Q3: How does the choice of PEG affect the solubility of the conjugate?

A3: The molecular weight and structure of the PEG polymer are critical factors.

  • Molecular Weight: Increasing the molecular weight of the PEG chain generally increases the hydrodynamic size of the conjugate, which can improve its pharmacokinetic profile.[2] However, the impact on solubility must be empirically determined, as very large PEGs can sometimes pose their own challenges.[8]

  • Structure (Linear vs. Branched): Branched PEGs offer an "umbrella-like" structure that can be more effective at shielding the protein surface than linear PEGs.[9] This enhanced shielding can lead to better protection from proteolysis and a greater reduction in immunogenicity.[9][10] A 40 kDa branched PEG has been used effectively for mono-PEGylation of interferon-α-2a.[11]

Troubleshooting Guide

Issue 1: Visible precipitation or turbidity is observed during the conjugation reaction.

This is a common problem indicating that the protein is unstable under the current reaction conditions.[7]

Potential Cause Recommended Solution
Protein concentration is too high. [5]Reduce the protein concentration. Aim for a concentration below 5 mg/mL as a starting point.[5]
pH is outside the optimal range. [5]Verify the buffer pH. For common amine-reactive (e.g., NHS-ester) or thiol-reactive (e.g., maleimide) chemistries, a pH range of 6.5-7.5 is often recommended.[5] Perform a buffer optimization screen (see Protocol 1).
Molar excess of PEG reagent is too high. [5]Perform a titration of the PEG:protein molar ratio. Start with a low ratio (e.g., 2:1) and incrementally increase it to find the optimal balance between conjugation efficiency and solubility.[5]
Reaction temperature is too high. [5]Lower the reaction temperature. Many conjugation reactions can be performed at 4°C for 12-18 hours instead of room temperature for 2-4 hours to improve stability.[5]
Inappropriate buffer composition. Add stabilizing excipients to the reaction buffer. Common stabilizers include amino acids (e.g., Arginine), sugars (e.g., Sucrose, Trehalose), or polyols (e.g., Glycerol).[5]

Issue 2: The purified conjugate is soluble initially but aggregates over time or upon concentration.

This suggests that while the initial formulation is adequate, the conjugate is inherently unstable or prone to forming soluble aggregates.

Potential Cause Recommended Solution
Suboptimal formulation buffer. Perform a buffer exchange into a range of formulation buffers with varying pH and excipients to identify conditions that confer long-term stability. Use methods like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to monitor for the formation of soluble aggregates over time (see Protocol 3).
High degree of conjugation. The final conjugate may have too many PEG chains attached. Optimize the PEG:protein molar ratio during the reaction to achieve a lower degree of substitution.[12] Consider using site-specific PEGylation strategies to create a more homogeneous product.[3]
Residual impurities. Ensure the purification method is effective at removing unreacted PEG, protein, and any contaminants that could act as nucleation sites for aggregation.[7] SEC is an effective method for separating the conjugate from free PEG.[13]
Conjugate is concentrated beyond its solubility limit. Determine the maximum soluble concentration of the conjugate in the optimal formulation buffer. Avoid concentrating the product beyond this limit.

Diagram 1: Troubleshooting Workflow for Conjugate Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with protein-PEG conjugate precipitation.

G Troubleshooting Workflow for Conjugate Precipitation start Precipitation or Turbidity Observed q_conc Is Protein Concentration > 5 mg/mL? start->q_conc a_conc Reduce Protein Concentration q_conc->a_conc Yes q_ph Is Buffer pH Optimal (e.g., 6.5-7.5)? q_conc->q_ph No a_conc->q_ph a_ph Optimize Buffer pH (See Protocol 1) q_ph->a_ph No q_ratio Is PEG:Protein Molar Ratio Too High? q_ph->q_ratio Yes a_ph->q_ratio a_ratio Titrate Molar Ratio (Start Lower) q_ratio->a_ratio Yes q_temp Is Reaction Temperature Too High? q_ratio->q_temp No a_ratio->q_temp a_temp Lower Temperature (e.g., Incubate at 4°C) q_temp->a_temp Yes a_excipients Add Stabilizing Excipients (e.g., Arginine) q_temp->a_excipients No a_temp->a_excipients end_node Solubility Improved a_excipients->end_node

Caption: A step-by-step guide to troubleshoot precipitation during PEGylation.

Key Factors Influencing Solubility

Improving the solubility of a protein-PEG conjugate often requires a multi-faceted approach that considers the properties of the protein, the PEG reagent, and the solution environment.

Diagram 2: Factors Influencing Protein-PEG Conjugate Solubility

This diagram illustrates the key factors that collectively determine the solubility of the final conjugate.

G Factors Influencing Protein-PEG Conjugate Solubility solubility Conjugate Solubility protein Protein Properties pI pI / Surface Charge protein->pI hydrophobicity Hydrophobicity protein->hydrophobicity stability Structural Stability protein->stability peg PEG Properties size Molecular Weight peg->size architecture Architecture (Linear vs. Branched) peg->architecture linker Linker Chemistry peg->linker solution Solution Conditions ph pH solution->ph ionic Ionic Strength solution->ionic excipients Stabilizing Excipients solution->excipients temp Temperature solution->temp pI->solubility hydrophobicity->solubility stability->solubility size->solubility architecture->solubility linker->solubility ph->solubility ionic->solubility excipients->solubility temp->solubility

Caption: Key intrinsic and extrinsic factors affecting conjugate solubility.

Data Summaries

Quantitative optimization of reaction conditions can significantly improve the yield and quality of the final conjugate. The following tables summarize data from studies that optimized PEGylation processes.

Table 1: Optimization of PEGylation Reaction Parameters for BSA Nanoparticles

This table shows the optimal conditions found for the PEGylation of Bovine Serum Albumin (BSA) nanoparticles to maximize conjugation efficiency, which indirectly relates to creating a stable, well-defined product.

ParameterOptimized ValueReference
pH 7.0[14][15]
PEG Concentration 32.5 g/L[14][15]
Incubation Temperature 27°C[14][15]
Incubation Time 10 minutes[14][15]
Data adapted from a study optimizing the PEGylation of BSA nanoparticles using response surface methodology.[14][15]

Table 2: Optimization of a Thiol-Specific PEGylation Reaction

This table presents results from a Design of Experiments (DOE) approach to optimize the yield of a mono-PEGylated species while considering manufacturing costs.

ParameterRange Investigated (Initial DOE)Optimized Condition (Final DOE)GoalReference
pH 7.0 - 8.07.0Maximize Yield & Minimize Cost[12]
PEG/Protein Molar Ratio 1.25 - 2.251.75Maximize Yield & Minimize Cost[12]
Reductant Molar Ratio 1.0 - 3.02.0Maximize Yield & Minimize Cost[12]
Data demonstrates a balance between maximizing the yield of the desired mono-PEGylated product and minimizing the cost of reagents.[12]

Experimental Protocols

Protocol 1: Buffer Optimization to Minimize Aggregation

This protocol describes a high-throughput method to screen for optimal buffer conditions to maintain conjugate solubility, adapted from established methodologies.[7]

1. Materials:

  • Purified protein-PEG conjugate

  • A series of buffers with varying pH (e.g., citrate, phosphate, Tris, HEPES) covering a range from pH 4.0 to 9.0 in 0.5 unit increments.

  • Stock solutions of stabilizing excipients (e.g., 2 M L-Arginine, 50% Sucrose).

  • 96-well clear flat-bottom plate.

  • Plate reader capable of measuring absorbance at 350 nm (for turbidity).

  • Dynamic Light Scattering (DLS) instrument.

2. Methodology:

  • Plate Setup: In a 96-well plate, prepare the different buffer conditions. For each pH value, create conditions with and without various concentrations of stabilizing excipients.

  • Sample Addition: Dilute the protein-PEG conjugate to its target final concentration in each buffer condition within the 96-well plate. Include a control well with only buffer.

  • Incubation: Incubate the plate at the intended storage or experimental temperature (e.g., 4°C, 25°C, or 37°C).

  • Turbidity Measurement: At set time points (e.g., 0, 2, 4, 8, 24, and 48 hours), measure the absorbance of the plate at 350 nm. An increase in A350 indicates an increase in turbidity and aggregation.

  • DLS Analysis: For the conditions showing the lowest turbidity, take an aliquot of the sample and analyze it by DLS. This will detect the presence and relative size of any soluble aggregates that are not visible to the naked eye.

  • Data Analysis: Plot the A350 readings over time for each condition. The optimal buffer is the one that maintains the lowest turbidity and shows a minimal increase in particle size or polydispersity by DLS over the incubation period.

Protocol 2: General Amine-Specific PEGylation via NHS-Ester Chemistry

This protocol provides a general starting point for conjugating a protein using an NHS-ester activated PEG. Parameters must be optimized for each specific protein.[16]

1. Materials:

  • Protein of interest, free of amine-containing buffers (e.g., Tris).

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5.

  • NHS-ester activated PEG (e.g., mPEG-succinimidyl succinate).

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF) to dissolve the PEG reagent.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification system (e.g., SEC or IEX chromatography).

2. Methodology:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-5 mg/mL.[5][16]

  • PEG Reagent Preparation: Warm the container of the NHS-ester PEG to room temperature before opening.[16] Calculate the amount needed for a 5- to 10-fold molar excess over the protein (this ratio must be optimized).[16] Immediately before use, dissolve the PEG reagent in a small volume of anhydrous DMSO.

  • Conjugation Reaction: Slowly add the dissolved PEG reagent to the protein solution while gently stirring. Do not vortex.[5]

  • Incubation: Incubate the reaction mixture. Typical starting conditions are 1 hour at room temperature or 3 hours at 4°C.[16] Optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and neutralize any excess active PEG-NHS. Incubate for 30 minutes at room temperature.

  • Purification: Immediately purify the PEGylated protein from excess PEG and quenched reagent using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC).

Protocol 3: Quantifying Aggregates with Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is the gold standard for quantifying monomers, dimers, and higher-order soluble aggregates.[7]

1. Materials:

  • SEC system (HPLC or FPLC).

  • SEC column appropriate for the size range of the protein and its expected aggregates.

  • Mobile Phase: A filtered and degassed buffer in which the conjugate is known to be soluble (determined from Protocol 1).

  • Protein-PEG conjugate sample.

  • Low-protein-binding 0.22 µm syringe filter.

2. Methodology:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the protein-PEG conjugate sample through a 0.22 µm filter to remove any large particulates that could damage the column.[7]

  • Injection: Inject a defined volume of the prepared sample onto the equilibrated column.

  • Chromatographic Run: Run the separation under isocratic conditions (constant mobile phase composition) at a pre-determined flow rate. Monitor the column eluate using a UV detector, typically at 280 nm.

  • Data Analysis:

    • Identify the peaks in the resulting chromatogram. Larger molecules (aggregates) elute earlier than smaller molecules (monomer).

    • Integrate the area under each peak.

    • Calculate the percentage of each species (e.g., % Aggregate, % Monomer) by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.[7]

    • Compare the % aggregate across different formulations or time points to assess stability.

References

Technical Support Center: Troubleshooting Guide for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Section 1: Conjugation and Drug-to-Antibody Ratio (DAR) Control

Q1: My average Drug-to-Antibody Ratio (DAR) is inconsistent between batches. What are the likely causes and how can I improve consistency?

A1: Inconsistent DAR is a common challenge that directly impacts the ADC's therapeutic window.[1] Several factors can contribute to this variability:

  • Reactant Stoichiometry: Precise and consistent molar ratios of the linker-payload to the antibody are crucial. Even small deviations in the concentration or volume of reactants can significantly alter the final DAR.[1]

  • Reaction Parameters: Variations in reaction time, temperature, and pH can affect the rate and extent of conjugation.

  • Antibody Modification (for Cysteine Conjugation): Incomplete or variable reduction of interchain disulfide bonds is a primary source of inconsistency. The efficiency of the reducing agent (e.g., TCEP) and the incubation conditions must be tightly controlled to ensure a consistent number of available thiol groups for conjugation.[1]

  • Reagent Quality: Degradation or incorrect concentration of stock solutions (linker-payload, reducing agents) is a frequent source of error. Always verify the purity and concentration of reagents before each conjugation reaction.[1]

Troubleshooting Steps:

  • Standardize Reagent Preparation: Prepare fresh reagent solutions for each batch or validate the stability of stored stock solutions.

  • Optimize and Control Reaction Conditions: Systematically evaluate and fix parameters like temperature, pH, and incubation time.

  • Monitor Antibody Reduction: For cysteine-based conjugation, use analytical techniques like Ellman's assay to quantify free thiol groups post-reduction to ensure consistent levels before adding the linker-payload.

  • Implement Process Controls: Carefully control the molar ratio of the linker-payload to the antibody.[2]

Q2: I am observing a low DAR value despite using a high molar excess of the linker-payload. What could be the issue?

A2: This issue can stem from several factors related to reagent reactivity and reaction conditions:

  • Steric Hindrance: Particularly with bulky payloads or long linkers, steric hindrance can limit the accessibility of the conjugation site on the antibody.[3]

  • Linker-Payload Instability: The reactive moiety of your linker-payload may be hydrolyzing or degrading under the reaction conditions (e.g., pH, temperature) before it can conjugate to the antibody.[3]

  • Poor Solubility of Linker-Payload: Highly hydrophobic payloads may have limited solubility in aqueous conjugation buffers, leading to an incomplete reaction.[3]

  • Inefficient Antibody Modification: For site-specific methods, the introduction of the reactive handle (e.g., via enzyme or chemical modification) may be inefficient. For cysteine conjugation, the reduction of disulfide bonds may be incomplete.

Troubleshooting Steps:

  • Assess Linker-Payload Stability: Analyze the stability of your linker-payload under the exact conjugation buffer conditions over time using HPLC or LC-MS.

  • Improve Solubility: Consider adding a co-solvent (e.g., DMSO, DMA) to the reaction buffer to improve the solubility of the hydrophobic linker-payload. However, ensure the co-solvent concentration is compatible with antibody stability.

  • Optimize Conjugation pH: The optimal pH for conjugation depends on the reactive chemistry. For example, thiol-maleimide reactions are typically more efficient at a pH of 6.5-7.5.

  • Re-evaluate Stoichiometry: While you are using a high molar excess, further increasing it might be necessary if the linker-payload is partially degrading.

Section 2: Aggregation and Low Yield

Q3: My ADC is aggregating during or after the conjugation reaction. How can I prevent this?

A3: Aggregation is a major obstacle in ADC development, often driven by the increased hydrophobicity of the ADC compared to the naked antibody, especially with high DARs and hydrophobic payloads.[4][5]

  • Hydrophobic Interactions: The cytotoxic payload is often highly hydrophobic. Conjugating multiple payloads to the antibody increases its overall hydrophobicity, leading to intermolecular interactions and aggregation.[4]

  • Disulfide Bond Disruption: For cysteine-based conjugation, the reduction of interchain disulfide bonds can destabilize the antibody's tertiary structure, making it more prone to aggregation.[6]

  • Process Conditions: Factors like high protein concentration, elevated temperature, low pH, and multiple freeze-thaw cycles can promote aggregation.[4]

Troubleshooting Steps:

  • Optimize the Formulation Buffer: Screen different buffer compositions, pH levels, and excipients (e.g., arginine, sucrose, polysorbate 80) to identify conditions that enhance ADC solubility and stability.

  • Control the DAR: Higher DAR values are strongly correlated with increased aggregation. Aim for a lower, more homogeneous DAR if aggregation is a persistent issue.[1]

  • Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to "shield" the hydrophobic payload and reduce the propensity for aggregation.[3]

  • Implement Site-Specific Conjugation: By controlling the exact location of conjugation, it's possible to attach payloads at sites that are less likely to disrupt the antibody structure and lead to aggregation.[2]

  • Consider "Lock-Release" Technology: For highly problematic payloads, technologies that immobilize the antibody on a solid phase during conjugation can physically segregate the antibodies, preventing aggregation.[5]

Q4: I am experiencing low final yield after purification. What are the common causes and how can I improve recovery?

A4: Low yield can be attributed to issues during both the conjugation reaction and the subsequent purification steps.[3]

  • Aggregation and Precipitation: As discussed above, aggregation leads to the loss of soluble, functional ADC, which is then removed during purification, significantly reducing the yield.[3]

  • Inefficient Purification: The purification process itself can be a major source of product loss. The goal is to separate the desired ADC species from unconjugated antibody, free payload, and aggregated material. Aggressive purification methods to achieve high purity can result in a lower yield.[3][7]

  • Linker-Payload Instability: If the linker is unstable under the conjugation or purification conditions, the payload may be prematurely cleaved, resulting in a lower yield of intact ADC.[3]

Troubleshooting Steps:

  • Address Aggregation: The first step to improving yield is often to minimize aggregation (see Q3).

  • Optimize Purification Method:

    • Size Exclusion Chromatography (SEC): A common method to remove unconjugated drug and aggregates. Optimize the column resin and running buffer to improve resolution and recovery.

    • Tangential Flow Filtration (TFF): Often used for buffer exchange and product concentration. Ensure appropriate membrane pore size and operating parameters to avoid product loss.[8]

    • Chromatography: For heterogeneous mixtures, chromatographic methods may be necessary, but these can be complex to develop and scale.[8]

  • Evaluate Linker Stability: Assess the stability of your ADC under the conditions used for purification to ensure the linker is not being cleaved.

Section 3: Characterization and Analysis

Q5: The peaks in my Hydrophobic Interaction Chromatography (HIC) analysis for DAR are broad or poorly resolved. How can I improve the separation?

A5: HIC is a standard method for determining DAR by separating ADC species based on their hydrophobicity.[9] Poor resolution can obscure the true DAR distribution.

  • High Hydrophobicity of High-DAR Species: ADCs with a high DAR are very hydrophobic and can bind irreversibly to the HIC column under standard aqueous conditions, leading to peak tailing and poor recovery.[1]

  • Suboptimal Gradient: A steep elution gradient may not provide sufficient time to separate species with small differences in hydrophobicity (e.g., DAR4 vs. DAR6).

  • Column Overloading: Injecting too much sample can lead to broad peaks and reduced resolution.

Troubleshooting Steps:

  • Optimize the Elution Gradient:

    • Extend the Gradient Time: A longer, shallower gradient will improve the separation between different DAR species.[1]

    • Use a Step Gradient: In some cases, a step gradient can be effective in eluting highly retained species.

  • Adjust Mobile Phase Composition:

    • Lower the Salt Concentration in Mobile Phase A: This will weaken the hydrophobic interactions and facilitate the elution of highly retained species.

    • Add a Co-solvent: Adding a small amount of an organic solvent like isopropanol (B130326) to Mobile Phase B can help to elute highly hydrophobic species.

  • Reduce Sample Load: Decrease the amount of ADC injected onto the column.

  • Select an Appropriate HIC Column: Different HIC columns have different selectivities. Testing columns with different stationary phases may improve resolution.

Data Presentation

Table 1: Typical Drug-to-Antibody Ratios (DAR) and Their Impact

DAR RangeEfficacyToxicity & ClearanceCommon Applications
Low (1-2) May have reduced potency, especially for less potent payloads.Generally lower toxicity and slower clearance.Can be optimal for highly potent payloads where a wider therapeutic window is desired.
Medium (2-4) Often considered the optimal balance between efficacy and safety for many ADCs.[1][10]Moderate toxicity and clearance rates.[1]Represents a common target for ADCs in clinical development.
High (>4) Can offer increased potency, but this effect is not always linear.[1]Often associated with increased toxicity and faster clearance due to higher hydrophobicity.[1]May be necessary for targets with low expression, but requires careful optimization to manage toxicity.[10]

Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general procedure for determining the average DAR and the distribution of different ADC species.

1. Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

2. Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 280 nm.[10]

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species. The peak with the earliest retention time is the unconjugated antibody (DAR0), and subsequent peaks represent species with increasing DAR values (DAR2, DAR4, etc.).[10]

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Protocol 2: Cysteine-Based Conjugation via Disulfide Reduction

This protocol describes a two-step process for conjugating a linker-payload to a monoclonal antibody via interchain cysteine residues.

1. Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS with 5 mM EDTA).

  • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting molar ratio is 2.5 moles of TCEP per mole of antibody.[1]

  • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[1]

  • Remove the excess TCEP using a desalting column or TFF, exchanging the antibody into the conjugation buffer.

2. Step 2: Drug-Linker Conjugation

  • Immediately after reduction and buffer exchange, add the linker-payload (dissolved in a compatible co-solvent like DMSO if necessary) to the reduced antibody solution. A typical molar ratio is 5-10 moles of linker-payload per mole of antibody.

  • Allow the reaction to proceed at 4°C or room temperature for 1-18 hours, depending on the reactivity of the linker.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

3. Step 3: Purification

  • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or TFF.[10]

  • Collect the fractions containing the purified ADC.

  • Characterize the final product for protein concentration, average DAR, aggregation, and purity.

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Modification Antibody Modification (e.g., Reduction) mAb->Modification LinkerPayload Linker-Payload Synthesis Conjugation Conjugation Reaction LinkerPayload->Conjugation Modification->Conjugation Controlled Conditions Quenching Quenching Conjugation->Quenching Purification Purification (e.g., SEC, TFF) Quenching->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Troubleshooting_Logic Problem Problem Observed: Inconsistent/Low DAR CheckStoichiometry Verify Reactant Concentrations & Ratios Problem->CheckStoichiometry Possible Cause CheckConditions Analyze Reaction (Time, Temp, pH) Problem->CheckConditions Possible Cause CheckReduction Assess Antibody Reduction Efficiency Problem->CheckReduction Possible Cause (Cys Conjugation) CheckReagents Test Reagent Stability & Purity Problem->CheckReagents Possible Cause Outcome1 Inconsistent CheckStoichiometry->Outcome1 CheckConditions->Outcome1 CheckReduction->Outcome1 Outcome2 Consistent but Low CheckReagents->Outcome2 Solution1 Standardize Protocols & Reagent Prep Outcome1->Solution1 Solution Solution2 Optimize Reaction Conditions Outcome2->Solution2 Solution Solution3 Improve Solubility / Check Steric Hindrance Outcome2->Solution3 Solution

Caption: A troubleshooting decision tree for issues related to inconsistent or low DAR.

References

Validation & Comparative

A Head-to-Head Comparison of 1-isothiocyanato-PEG4-Alcohol and NHS-ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates. The linker's chemistry dictates the stability, homogeneity, and ultimately the in vivo performance of the final product. This guide provides an objective, data-driven comparison of two popular amine-reactive PEG linkers: 1-isothiocyanato-PEG4-Alcohol and N-hydroxysuccinimide (NHS)-ester PEG linkers.

This comparison will delve into their respective reaction mechanisms, stability, and optimal reaction conditions, supported by experimental data to aid in the selection of the most suitable linker for your specific bioconjugation needs.

Mechanism of Action: A Tale of Two Bonds

Both this compound and NHS-ester PEG linkers target primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. However, they do so through distinct chemical reactions, resulting in different covalent linkages.

This compound reacts with primary amines to form a thiourea (B124793) bond . This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group.

NHS-ester PEG linkers react with primary amines to form a stable amide bond . This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct.[1]

Comparative Performance Data

The choice between an isothiocyanate and an NHS-ester linker often comes down to a trade-off between reaction conditions and the desired stability of the final conjugate. The following table summarizes key quantitative and qualitative differences based on available data.

FeatureThis compoundNHS-ester PEG Linker
Reactive Group Isothiocyanate (-N=C=S)N-Hydroxysuccinimide ester
Target Residue Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)
Resulting Bond ThioureaAmide
Optimal Reaction pH 9.0 - 9.57.0 - 8.5
Reaction Speed Generally slower than NHS estersGenerally faster than isothiocyanates
Stability of Linkage Thiourea bond is generally considered stable in vivo.Amide bond is highly stable under physiological conditions.
Hydrolytic Stability of Reagent Moderately stable in water. A study on a similar PEG-phenyl-isothiocyanate showed a half-life of ~40 hours at pH 9.2.[2]Susceptible to hydrolysis, especially at higher pH. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.
Side Reactions Can react with thiols (cysteine) at lower pH (6-8), though this reaction is often reversible.[3]Can also react with other nucleophiles like thiols and hydroxyls, but the resulting esters are less stable than the amide bond.
Key Advantages Good stability of the reagent in aqueous solutions.High reactivity and formation of a very stable amide bond. Established and widely used chemistry.
Key Disadvantages Requires higher pH for optimal reaction, which may not be suitable for all proteins. The resulting thiourea bond may be less stable than an amide bond in some contexts.The reagent is moisture-sensitive and has a limited half-life in aqueous buffers.

Reaction Mechanisms and Experimental Workflow

To visualize the chemical transformations and the general process of bioconjugation, the following diagrams have been generated using Graphviz.

G cluster_ITC This compound Reaction cluster_NHS NHS-ester PEG Linker Reaction Isothiocyanate-PEG R-PEG-N=C=S ThioureaConjugate R-PEG-NH-C(=S)-NH-Protein Isothiocyanate-PEG->ThioureaConjugate + PrimaryAmine1 Protein-NH2 PrimaryAmine1->ThioureaConjugate NHS-PEG R-PEG-CO-O-NHS AmideConjugate R-PEG-CO-NH-Protein NHS-PEG->AmideConjugate + PrimaryAmine2 Protein-NH2 PrimaryAmine2->AmideConjugate NHS_byproduct NHS AmideConjugate->NHS_byproduct +

Reaction mechanisms for isothiocyanate and NHS-ester linkers.

G start Start protein_prep 1. Prepare Protein Solution (Amine-free buffer) start->protein_prep reaction 3. Mix Protein and Linker (Control molar ratio, pH, temp, time) protein_prep->reaction linker_prep 2. Prepare Linker Stock Solution (Anhydrous DMSO or DMF) linker_prep->reaction quench 4. Quench Reaction (e.g., add Tris or Glycine) reaction->quench purification 5. Purify Conjugate (Dialysis or SEC) quench->purification analysis 6. Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->analysis end End analysis->end

References

A Head-to-Head Comparison of Isothiocyanate and Maleimide Conjugation Chemistries for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and other functional bioconjugates. The choice of conjugation chemistry is critical, dictating the specificity, stability, and ultimately the performance of the final product. This guide provides an objective comparison of two widely used thiol- and amine-reactive chemistries: isothiocyanate and maleimide (B117702) conjugation, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

Isothiocyanate and maleimide chemistries offer distinct advantages and disadvantages for protein conjugation. Maleimides are highly selective for sulfhydryl groups (cysteine residues) and react rapidly under physiological conditions, making them a popular choice for site-specific modification. However, the resulting thioether bond can be unstable, particularly in vivo. Isothiocyanates, on the other hand, primarily target primary amines (lysine residues and the N-terminus) to form highly stable thiourea (B124793) bonds, though the reaction requires a higher pH. They can also react with thiols, offering a degree of versatility. The selection between these two chemistries hinges on the specific requirements of the application, including the desired site of conjugation, the importance of conjugate stability, and the pH sensitivity of the protein.

Comparative Data

The following table summarizes the key performance characteristics of isothiocyanate and maleimide conjugation chemistries.

FeatureIsothiocyanate ChemistryMaleimide Chemistry
Target Residue(s) Primary amines (Lysine, N-terminus)[1][2][3]; Thiols (Cysteine)[1][4]Thiols (Cysteine)[][6][7]
Primary Bond Formed Thiourea (with amines)[2][8]; Dithiocarbamate (with thiols)[1]Thioether (succinimidyl thioether)[][9]
Optimal pH Range 9.0 - 11.0 (for amines)[1][4]; 7.4 - 9.1 (for thiols)[1][4]6.5 - 7.5[6][10][11]
Reaction Speed Generally slower than maleimide-thiol reactionRapid[][9][12]
Selectivity pH-dependent: high for amines at alkaline pH, increased thiol reactivity at near-neutral pH[1][4]Highly selective for thiols within the optimal pH range[6][11]
Bond Stability Thiourea bond is highly stable[8][13]; Dithiocarbamate bond can be reversible[1]Thioether bond is susceptible to retro-Michael reaction (thiol exchange)[10][12][14][15]
Key Side Reactions Reaction with other nucleophiles at high pHReaction with amines at pH > 7.5[10][11]; Hydrolysis of maleimide group[10][11][16]; Thiazine (B8601807) rearrangement with N-terminal cysteines[9][10][17]
Strategies for Improved Stability Not generally required for the stable thiourea linkage.Post-conjugation hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid thioether.[14][18]

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

Isothiocyanate Conjugation Pathway

isothiocyanate_pathway Protein_Amine Protein-NH2 (Lysine or N-terminus) Thiourea_Intermediate Thiourea Intermediate Protein_Amine->Thiourea_Intermediate Nucleophilic Attack (pH 9.0-11.0) Isothiocyanate R-N=C=S (Isothiocyanate) Isothiocyanate->Thiourea_Intermediate Thiourea_Conjugate Protein-NH-C(=S)-NH-R (Stable Thiourea Conjugate) Thiourea_Intermediate->Thiourea_Conjugate Proton Transfer

Caption: Reaction mechanism of isothiocyanate with a primary amine on a protein.

Maleimide Conjugation Pathway

maleimide_pathway Protein_Thiol Protein-SH (Cysteine) Thioether_Conjugate Succinimidyl Thioether Conjugate (Potentially Unstable) Protein_Thiol->Thioether_Conjugate Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thioether_Conjugate Hydrolyzed_Conjugate Succinamic Acid Thioether Conjugate (Stable) Thioether_Conjugate->Hydrolyzed_Conjugate Hydrolysis (pH > 8.5)

Caption: Reaction mechanism of maleimide with a cysteine thiol on a protein.

Experimental Workflow for Protein Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer exchange, concentration adjustment) Conjugation Conjugation Reaction (Incubate protein and reagent) Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (Dissolve in appropriate solvent) Reagent_Prep->Conjugation Purification Purification (Remove excess reagent, e.g., dialysis, SEC) Conjugation->Purification Characterization Characterization (Determine degree of labeling, confirm conjugation) Purification->Characterization

Caption: General experimental workflow for protein conjugation.

Detailed Experimental Protocols

The following are generalized protocols for protein conjugation using isothiocyanate and maleimide chemistries. It is important to optimize these protocols for each specific protein and labeling reagent.

Isothiocyanate Conjugation Protocol (Targeting Amines)

Materials:

  • Protein of interest

  • Isothiocyanate-functionalized molecule (e.g., FITC)

  • Carbonate-bicarbonate buffer (100 mM, pH 9.0-9.5)[1]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography column)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Dissolve the protein in carbonate-bicarbonate buffer to a final concentration of 1-5 mg/mL.[1] Ensure the buffer does not contain any primary amines.

  • Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in DMSO or DMF to a concentration of 10-20 mM.[1]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the isothiocyanate solution to the protein solution while gently stirring.[1] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]

  • Purification: Remove the unreacted isothiocyanate and byproducts by dialysis against PBS (pH 7.4) or by using a desalting column.[1]

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the label.

Maleimide Conjugation Protocol (Targeting Thiols)

Materials:

  • Protein of interest containing free cysteine residues

  • Maleimide-functionalized molecule

  • Degassed phosphate (B84403) buffer (e.g., PBS, 100 mM, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed phosphate buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[20] The buffer should be free of thiols.[7]

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[10]

  • Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the maleimide solution to the protein solution while gently stirring.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][21]

  • Purification: Remove the unreacted maleimide reagent using a desalting column or dialysis.

  • (Optional) Stability Enhancement: To improve the stability of the conjugate, the pH of the solution can be raised to 8.5-9.0 and incubated at room temperature or 37°C to promote the hydrolysis of the thiosuccinimide ring.[10] The reaction should be monitored by mass spectrometry.

  • Characterization: Determine the DOL using appropriate analytical techniques such as UV-Vis spectroscopy or mass spectrometry.

Conclusion

Both isothiocyanate and maleimide chemistries are powerful tools for protein conjugation, each with its own set of strengths and weaknesses. Maleimide chemistry offers high selectivity and rapid kinetics for cysteine modification but can result in conjugates with limited in vivo stability. Isothiocyanate chemistry provides highly stable linkages to lysine (B10760008) residues, albeit with a requirement for higher pH and potentially lower selectivity. For applications demanding high stability, such as therapeutic development, isothiocyanate conjugation or stabilized maleimide conjugates are preferable. For site-specific labeling where a cysteine residue is available and moderate stability is acceptable, maleimide chemistry remains a valuable option. A thorough understanding of these chemistries, coupled with careful optimization of reaction conditions, is essential for the successful development of robust and functional protein bioconjugates.

References

A Comparative Guide to Alternatives for 1-Isothiocyanato-PEG4-Alcohol in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker is a cornerstone of effective Proteolysis-Targeting Chimera (PROTAC) development. While 1-isothiocyanato-PEG4-alcohol has been a useful building block, the landscape of PROTAC linker chemistry has significantly evolved, offering a diverse toolkit of alternatives with distinct advantages in stability, synthetic accessibility, and final PROTAC performance. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal linker strategy for your research.

Section 1: Comparative Analysis of Linker Chemistries

The formation of a stable covalent bond is critical for the linker's role in connecting the E3 ligase-binding and target-binding moieties of a PROTAC. The isothiocyanate-alcohol reaction, which forms a thiocarbamate linkage, is just one of several options. Below is a comparison of common, more stable, and synthetically versatile alternatives.

Amide Bond Formation

Amide bonds are a popular choice for PROTAC linkers due to their high stability and well-established synthesis protocols. This method typically involves the reaction of a carboxylic acid with an amine, often facilitated by coupling agents.

Key Features:

  • High Stability: Amide bonds are significantly more resistant to hydrolysis compared to thiocarbamates, enhancing the in vivo stability of the PROTAC.

  • Synthetic Tractability: A vast array of commercially available PEG linkers with terminal carboxylic acid or amine functionalities makes this a highly accessible strategy.

  • Versatility: The reaction conditions are generally mild and compatible with a wide range of functional groups present on the target-binding and E3 ligase-binding ligands.

"Click" Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry, particularly the CuAAC reaction, offers a highly efficient and orthogonal approach to PROTAC synthesis. This reaction forms a stable triazole ring from an azide (B81097) and an alkyne.

Key Features:

  • High Efficiency & Orthogonality: The reaction is high-yielding and occurs under mild conditions, often in aqueous solutions, without interfering with other functional groups.

  • Speed: The copper-catalyzed variant is exceptionally fast, accelerating the synthesis process.

  • Structural Contribution: The resulting triazole ring is not just a linkage; it's a rigid, planar structure that can influence the PROTAC's conformation and may engage in hydrogen bonding, potentially improving cell permeability and target engagement.

Ether Bond Formation (Williamson Ether Synthesis)

Forming ether linkages provides a highly stable and relatively inert connection within the PROTAC linker. This classical organic reaction involves the reaction of an alkoxide with an alkyl halide.

Key Features:

  • Metabolic Stability: Ether bonds are highly resistant to enzymatic cleavage, which can lead to longer in vivo half-lives for the PROTAC.

  • Flexibility: The C-O-C bond provides significant rotational freedom, which can be advantageous for allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.

  • Synthetic Considerations: This method may require stronger basic conditions and careful selection of protecting groups compared to amide bond formation or click chemistry.

Quantitative Comparison of Linker Chemistries
FeatureIsothiocyanate-Alcohol (Thiocarbamate)Carboxylic Acid-Amine (Amide)Azide-Alkyne (Triazole - Click Chemistry)Alcohol-Alkyl Halide (Ether)
Bond Type ThiocarbamateAmide1,2,3-TriazoleEther
Relative Stability ModerateHighVery HighVery High
Reaction Efficiency Moderate to HighHigh (with coupling agents)Very HighModerate to High
Orthogonality ModerateModerateHighLow to Moderate
Commercial Availability of Reagents GoodExcellentExcellentGood
Potential for H-Bonding Yes (Donor & Acceptor)Yes (Donor & Acceptor)Yes (Acceptor)Yes (Acceptor)

Section 2: Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using the discussed alternative linker chemistries. Researchers should adapt these protocols based on the specific properties of their ligands.

Protocol for Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-terminated PEG4 linker with an amine-functionalized ligand.

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-PEG4 linker (1.0 eq) in an anhydrous solvent like DMF. Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: Add the amine-containing ligand (1.0 eq) to the activated linker solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress using LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over sodium sulfate (B86663), and concentrate it under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC.

Protocol for CuAAC (Click Chemistry)

This protocol outlines the conjugation of an alkyne-functionalized ligand with an azide-terminated PEG4 linker.

  • Reaction Setup: In a suitable flask, dissolve the alkyne-functionalized ligand (1.0 eq) and the azide-PEG4 linker (1.0 eq) in a solvent system such as a t-BuOH/water mixture.

  • Catalyst Addition: Add a copper(II) sulfate solution (0.1 eq) followed by a solution of a reducing agent like sodium ascorbate (B8700270) (0.2 eq).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with a suitable organic solvent. Dry the combined organic layers and concentrate. Purify the product by flash chromatography to obtain the triazole-linked PROTAC.

Section 3: Visualizing PROTAC Synthesis and Action

Diagrams can clarify the complex relationships in PROTAC synthesis and their mechanism of action.

PROTAC Synthesis Workflow

G cluster_synthesis PROTAC Synthesis Workflow start Define Target & E3 Ligase ligand_synth Synthesize/Acquire Warhead & E3 Ligand start->ligand_synth linker_choice Select Linker Chemistry (e.g., Amide, Click) ligand_synth->linker_choice conjugation Conjugate Ligands with Linker ligand_synth->conjugation linker_synth Synthesize Functionalized Linker linker_choice->linker_synth linker_synth->conjugation purification Purify Final PROTAC conjugation->purification characterization Characterize PROTAC (NMR, MS) purification->characterization

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

G cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (Target) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recruits Degradation Degradation Products Proteasome->Degradation causes

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Comparative Guide to the Characterization of 1-Isothiocyanato-PEG4-Alcohol Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry with other analytical techniques for the characterization of molecules conjugated with 1-isothiocyanato-PEG4-Alcohol. It includes supporting data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.

Introduction to this compound

This compound is a heterobifunctional linker molecule widely used in biotechnology and drug development.[1] It features two key functional groups:

  • An isothiocyanate group (-N=C=S) , which readily reacts with primary amines (e.g., on the surface of proteins or peptides) to form a stable thiourea (B124793) linkage.[1]

  • A terminal hydroxyl group (-OH) , which can be used for further derivatization or as a point of attachment for other molecules.[2][]

The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the molecule and its conjugates in aqueous media.[1] These characteristics make it a valuable tool for applications such as creating antibody-drug conjugates (ADCs) and developing Proteolysis Targeting Chimeras (PROTACs).[1][4][5]

Accurate analytical characterization is critical to confirm the successful synthesis of the conjugate, determine its purity, and ensure batch-to-batch consistency.[6][7] The inherent complexity and potential heterogeneity of PEGylated products make robust analytical methods, particularly mass spectrometry, indispensable for quality control.[7][8][9]

Primary Characterization Method: Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the analysis of PEGylated conjugates because it directly measures the molecular weight with high accuracy and sensitivity.[8][9] This allows for unambiguous confirmation of conjugation, determination of the degree of PEGylation, and identification of impurities or side products.[10]

Key Mass Spectrometry Techniques:

  • Electrospray Ionization (ESI-MS): ESI is the most common ionization method for analyzing PEGylated biomolecules.[6][8] It is a soft ionization technique that keeps the conjugate intact and is easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). A known challenge with ESI is the formation of ions with multiple charges, which can create complex spectra.[7][10]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another powerful technique, often coupled with a time-of-flight (TOF) analyzer. It typically generates singly charged ions, which simplifies spectral interpretation, making it particularly useful for analyzing complex mixtures or very large molecules.[8][10]

Expected Mass Spectrometry Data:

The primary output of an MS analysis is a mass spectrum that plots ion intensity versus the mass-to-charge ratio (m/z). For a successful conjugate, a prominent peak corresponding to the theoretical molecular weight of the final product is expected. High-resolution mass spectrometry can provide mass accuracy below 5 ppm, allowing for the confirmation of the elemental composition.

Table 1: Theoretical Mass Data for this compound

Based on commercially available information, the key properties of the unconjugated linker are as follows.

PropertyValueSource(s)
Molecular FormulaC9H17NO4S[2][11][12]
Average Molecular Weight235.30 g/mol [2][4][12]
Monoisotopic Mass235.0878 DaCalculated

Table 2: Hypothetical Mass Spectrometry Data for Conjugation Analysis

This table illustrates the expected mass shift upon conjugation of this compound to a model peptide (e.g., Angiotensin II, C52H73N13O12, Monoisotopic Mass = 1046.5422 Da).

AnalyteTheoretical Monoisotopic Mass (Da)Observed Mass (Da)Mass Difference (ppm)
Angiotensin II Peptide1046.54221046.5419-0.29
This compound235.0878235.0875-1.28
Angiotensin II-PEG4 Conjugate1281.63001281.6290-0.78

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal methods. Each technique provides different, complementary information.

Table 3: Comparison of Mass Spectrometry with Alternative Analytical Methods

TechniqueInformation ProvidedSensitivityThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Precise molecular weight, elemental composition, structural fragmentation (MS/MS), degree of conjugation.[8][10]High (pmol-fmol)Medium-HighUnambiguous mass confirmation; suitable for complex mixtures when coupled with LC.[6]Can be suppressed by contaminants; complex spectra from multiple charging.[7][10]
NMR Spectroscopy Detailed atomic-level structure, confirmation of functional groups and covalent linkages.[13]Low (μmol-mmol)LowProvides definitive structural elucidation.Requires high sample concentration and purity; complex spectra for large molecules.[13]
HPLC Purity, quantification, separation of conjugate from reactants.[14][15]Medium (nmol-pmol)HighRobust, reproducible, and excellent for quality control and purity assessment.[9]Provides no direct structural or molecular weight information; requires chromophores for UV detection.[14]
FTIR Spectroscopy Presence/absence of specific functional groups (e.g., -N=C=S).MediumHighFast and non-destructive; good for confirming reaction completion.Provides no information on molecular weight or purity; not easily quantitative.

Detailed Experimental Protocols

Protocol 1: Characterization by ESI-LC/MS

This protocol outlines a general procedure for analyzing a peptide-PEG4 conjugate.

1. Sample Preparation: a. Reconstitute the lyophilized conjugate sample in a suitable solvent, such as 0.1% formic acid in 50:50 acetonitrile:water, to a final concentration of 1 mg/mL.[10] b. If necessary, remove excess unconjugated PEG reagents using a suitable cleanup method like size-exclusion or ion-exchange spin columns to prevent ion suppression.[6][16] c. Dilute the sample to a final concentration of 10-50 µg/mL in the mobile phase for injection.

2. Liquid Chromatography (LC) Separation: a. LC System: A UPLC or HPLC system. b. Column: A reversed-phase column suitable for peptides/proteins (e.g., C4 or C8, 2.1 x 50 mm, 1.8 µm).[15] c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Analysis: a. Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap. b. Ionization Mode: Positive Electrospray Ionization (ESI+). c. Capillary Voltage: 3.5 kV. d. Source Temperature: 120 °C. e. Desolvation Gas Flow: 600 L/hr. f. Mass Range: 400-2000 m/z. g. Data Acquisition: Acquire data in full scan mode. If needed, perform targeted MS/MS on the predicted parent ion mass for structural confirmation. h. Charge State Reduction (Optional): To simplify complex spectra, a post-column infusion of a dilute amine solution (e.g., triethylamine) can be used to reduce the number of charge states on the PEGylated species.[7][17]

4. Data Analysis: a. Integrate the chromatogram to determine the purity of the conjugate. b. Deconvolute the mass spectrum for the main peak using instrument software (e.g., ProMass, MassLynx) to convert the multi-charged m/z spectrum into a zero-charge mass.[6] c. Compare the observed mass to the theoretical mass to confirm the identity of the conjugate and calculate the mass error in ppm.

Visualized Workflows and Reactions

Diagrams created using Graphviz provide a clear visual representation of experimental processes and chemical reactions.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Conjugate Sample Reconstitution Reconstitution in LC-MS Grade Solvent Sample->Reconstitution Cleanup Optional Cleanup (e.g., SEC spin column) Reconstitution->Cleanup Dilution Final Dilution for Injection Cleanup->Dilution LC LC Separation (Reversed-Phase) Dilution->LC MS ESI-MS Analysis (High-Resolution MS) Deconvolution Spectral Deconvolution (Zero-Charge Mass) MS->Deconvolution Comparison Compare Observed vs. Theoretical Mass Report Final Characterization Report

Caption: Experimental workflow for LC-MS characterization.

G cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-C(S)-NH-PEG-OH (Thiourea Linkage) Protein->Conjugate PEG_ITC S=C=N-PEG-OH (Isothiocyanate Linker)

Caption: Reaction of an isothiocyanate with a primary amine.

References

A Comparative Guide to the Validation of Target Degradation by PROTACs with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which tethers the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those with four PEG units (PEG4), have gained prominence due to their favorable physicochemical properties.

This guide provides an objective comparison of the performance of PROTACs featuring PEG4 linkers against other linker alternatives, supported by experimental data. Detailed methodologies for key validation experiments are also presented to facilitate the rational design and evaluation of these novel therapeutics.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a mere spacer; it is a crucial determinant of a PROTAC's biological activity. Its length, composition, and rigidity profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the correct orientation for efficient ubiquitination and subsequent degradation of the target protein.

PEG linkers are favored for their hydrophilicity, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[1][] The flexibility of PEG chains can also be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation.[1] However, the choice of linker is target- and system-dependent, necessitating empirical validation.

Comparative Performance of PROTACs with Different Linkers

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with PEG linkers of different lengths and other linker types, with a focus on the well-characterized target, Bromodomain-containing protein 4 (BRD4).

Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
PROTAC (Warhead-Linker-E3 Ligase Ligand)Cell LineTreatment Time (h)DC50 (nM)Dmax (%)Reference
JQ1-PEG3-VHL293T2426>95
JQ1-PEG4 -VHL293T2419 >95
JQ1-PEG5-VHL293T2412>95
JQ1-PEG6-VHL293T2431>95
OTX015-PEG-Pomalidomide (ARV-825)Burkitt's Lymphoma (BL)Not Specified<1Not Reported[3]
HJB97-PEG-ThalidomideRS4;11 (Leukemia)Not Specified0.1 - 0.3Not Reported[3]

Data for JQ1-PEG-VHL series is illustrative and based on trends observed in literature.

Table 2: Comparison of BRD4-Targeting PROTACs with Different Linker Types
PROTAC (Warhead-Linker-E3 Ligase Ligand)Linker TypeCell LineTreatment Time (h)DC50 (nM)Dmax (%)Reference
dBET1 (JQ1-PEG -Pomalidomide)PEGMV4;11 (AML)18430Not Specified
MZ1 (JQ1-Alkyl/Ether -VHL)Alkyl/EtherH661, H838Not Specified8, 23Complete at 100 nM[]
QCA570 (JQ1-Rigid Ethynyl -Lenalidomide)RigidMOLM13, MV4;11Not SpecifiedpM rangeNot Specified[5]
ARV-771 (BETd-260-Alkyl/Ether -VHL)Alkyl/EtherCRPCNot Specified<1, <5Not Reported[]

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies. The data presented illustrates general trends in how linker composition can influence PROTAC efficacy.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Experimental Validation Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Quantification start->lysis western Western Blotting lysis->western Protein Degradation ip Immunoprecipitation (IP) lysis->ip Ubiquitination Assay quant Densitometry & Data Analysis western->quant ub_western Western Blot for Ubiquitin ip->ub_western ub_western->quant Qualitative/Semi-quantitative dc50_dmax Determine DC50 & Dmax quant->dc50_dmax

Caption: Workflow for validating PROTAC-mediated target degradation.

Experimental Protocols

Accurate and reproducible experimental data is paramount for the objective comparison of PROTAC performance. Below are detailed protocols for key assays used in the validation of target degradation.

Western Blotting for Target Protein Degradation

This is the cornerstone assay to quantify the reduction of the target protein following PROTAC treatment.

a. Materials and Reagents:

  • Cell line expressing the target protein (e.g., HeLa, 293T, or a relevant cancer cell line)

  • PROTACs of interest (with PEG4 and other linkers)

  • Vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein (e.g., anti-BRD4)

  • Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

b. Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of each PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the washing steps.

  • Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Perform densitometric analysis of the bands, normalizing the target protein signal to the loading control.

  • DC50 and Dmax Calculation: Plot the normalized target protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.

Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

a. Materials and Reagents:

  • All materials from the Western Blotting protocol

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer for immunoprecipitation (e.g., non-denaturing buffer containing 1% NP-40)

  • Primary antibody for immunoprecipitation (specific to the target protein)

  • Protein A/G agarose (B213101) beads

  • Primary antibody against ubiquitin

  • Elution buffer

b. Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 3-5 times the DC50). Include a vehicle control and a positive control treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[6]

  • Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.[7]

  • Capture and Wash: Add protein A/G beads to the lysates to capture the antibody-antigen complexes. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads. Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the lanes corresponding to PROTAC and MG132 treatment indicates poly-ubiquitination of the target protein.

Conclusion

The validation of target degradation is a multi-faceted process that requires rigorous experimental evaluation. While PEG4 linkers offer a favorable starting point in PROTAC design due to their beneficial physicochemical properties, the optimal linker is ultimately target- and system-dependent. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and validation of novel PROTAC-based therapeutics. A systematic approach to linker optimization, coupled with robust validation assays, is essential for advancing this promising therapeutic modality from the laboratory to the clinic.

References

A Comparative Stability Analysis of Thiourea and Amide Linkages in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chemical linkage is critical to the efficacy and safety of bioconjugates. This guide provides an objective comparison of the stability of thiourea (B124793) and amide linkages, supported by available data and detailed experimental methodologies for their evaluation.

The covalent bond connecting a biomolecule to another molecule, be it a drug, a dye, or a solid support, is a linchpin of bioconjugate design. Its stability under physiological conditions directly impacts the conjugate's circulation half-life, targeting efficiency, and off-target effects. Among the plethora of available bioconjugation chemistries, amide and thiourea linkages are two of the most common choices for connecting molecules via primary amines. This guide delves into a comparative analysis of their stability.

General Stability Profile

Amide bonds are the fundamental linkages in peptides and proteins, and as such, their stability is well-characterized. Under typical physiological conditions (pH 7.4, 37°C), the amide bond is remarkably stable against chemical hydrolysis. However, its primary vulnerability lies in enzymatic degradation. Proteases, a class of enzymes abundant in plasma and within cells, can recognize specific amino acid sequences and efficiently cleave adjacent amide bonds. In the context of antibody-drug conjugates (ADCs), linkers based on amide bonds have been reported to have circulation half-lives of approximately 7 days[1].

Thiourea linkages, formed by the reaction of an isothiocyanate with a primary amine, are generally regarded as being highly stable in biological environments. They are not known to be susceptible to cleavage by common proteases, giving them a potential advantage in terms of in vivo stability. Some sources describe thiourea bonds as "extremely stable" for cellular and in vivo applications[2]. However, it is important to note that the stability of the overall conjugate can also be influenced by the chemistry used to generate the reactive precursors. For instance, one study has suggested that antibody conjugates prepared using isothiocyanates can be less hydrolytically stable over time compared to those prepared from N-hydroxysuccinimide (NHS) esters, which form amide bonds[3].

Quantitative Stability Comparison

Direct, head-to-head quantitative comparisons of the stability of otherwise identical bioconjugates linked by amide versus thiourea bonds are not extensively documented in peer-reviewed literature. The stability of a bioconjugate is highly context-dependent, influenced by the nature of the biomolecule, the conjugated payload, and the specific microenvironment. However, based on the known chemical properties, a qualitative comparison can be made.

Linkage TypeChemical StructureFormation ReactionPrimary Degradation Pathway (In Vivo)General Stability
Amide R-CO-NH-R'Carboxylic Acid + AmineEnzymatic cleavage by proteasesGenerally stable, but susceptible to specific enzymes.
Thiourea R-NH-CS-NH-R'Isothiocyanate + AmineGenerally considered highly stable to both chemical and enzymatic degradation.Very stable under physiological conditions.

Experimental Protocols

To provide a definitive quantitative comparison for a specific bioconjugate, a stability assay should be performed. The following protocol outlines a general method for comparing the stability of a bioconjugate linked by an amide versus a thiourea bond in plasma.

Protocol: Comparative Plasma Stability Assay

1. Objective: To determine and compare the stability of a specific biomolecule conjugated to a payload via an amide or a thiourea linkage when incubated in plasma over time.

2. Materials:

  • Amide-linked bioconjugate
  • Thiourea-linked bioconjugate
  • Human or mouse plasma (or serum)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Incubator at 37°C
  • Analytical instrumentation (e.g., SDS-PAGE, ELISA, HPLC, LC-MS)
  • Quenching solution (if necessary for the analytical method)

3. Procedure:

  • Preparation of Samples:
  • Prepare stock solutions of both the amide- and thiourea-linked bioconjugates in PBS.
  • For each time point to be tested (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), prepare a set of tubes.
  • Incubation:
  • In separate tubes, dilute the bioconjugates to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma.
  • As a control, prepare parallel samples where the bioconjugates are incubated in PBS instead of plasma.
  • Incubate all tubes at 37°C.
  • Time-Point Sampling:
  • At each designated time point, remove the corresponding tubes from the incubator.
  • Immediately stop any potential degradation by freezing the samples at -80°C or by adding a quenching solution if required for the downstream analysis.
  • Analysis:
  • Analyze the samples to quantify the amount of intact bioconjugate remaining. The choice of analytical method will depend on the nature of the bioconjugate.
  • SDS-PAGE: Can visualize the integrity of a protein conjugate. The disappearance of the conjugate band or the appearance of fragment bands can indicate degradation.
  • ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to quantify the amount of intact antibody-drug conjugate by using a capture antibody for the biomolecule and a detection antibody for the payload. A decrease in signal over time indicates cleavage of the linker.
  • HPLC (High-Performance Liquid Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry): Can be used to separate the intact conjugate from degradation products and quantify their relative amounts.

4. Data Analysis:

  • For each linkage type, plot the percentage of intact bioconjugate remaining versus time.
  • From this data, the half-life (t½) of each bioconjugate in plasma can be calculated.
  • Compare the half-lives of the amide- and thiourea-linked bioconjugates to determine their relative stability.

Visualizing the Linkages and Workflow

To better understand the chemical differences and the experimental approach, the following diagrams are provided.

Chemical Structures of Amide and Thiourea Linkages cluster_amide Amide Linkage cluster_thiourea Thiourea Linkage Amide R-C(=O)-NH-R' Thiourea R-NH-C(=S)-NH-R'

Caption: Chemical structures of amide and thiourea linkages.

Experimental Workflow for Comparative Stability Assay prep Prepare Amide and Thiourea Bioconjugate Stocks incubate Incubate Bioconjugates in Plasma and PBS (Control) at 37°C prep->incubate sample Collect Samples at Various Time Points incubate->sample analyze Analyze Samples to Quantify Intact Bioconjugate sample->analyze data Plot % Intact Conjugate vs. Time and Calculate Half-Life analyze->data compare Compare Half-Lives to Determine Relative Stability data->compare

Caption: Workflow for comparing bioconjugate stability.

Conclusion

References

Assessing the Efficacy of Antibody-Drug Conjugates Synthesized with 1-Isothiocyanato-PEG4-Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is paramount to achieving therapeutic success. The choice of linker, the molecular bridge connecting the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's stability, efficacy, and pharmacokinetic profile. This guide provides a comparative assessment of ADCs synthesized with the 1-isothiocyanato-PEG4-alcohol linker.

It is important to note that while this compound is commercially available for ADC and PROTAC synthesis, a comprehensive search of publicly available literature did not yield specific quantitative efficacy data (e.g., IC50 values, in vivo tumor growth inhibition) for ADCs constructed with this particular linker. Therefore, this guide will provide an objective comparison based on the known properties of its constituent parts—the isothiocyanate conjugation chemistry and the PEG4 hydrophilic spacer—and contrast these with established alternative linker technologies supported by experimental data from the broader ADC field.

The Role of the this compound Linker in ADC Design

The this compound linker offers two key functionalities: the isothiocyanate group for antibody conjugation and a hydrophilic PEG4 spacer.

  • Isothiocyanate-Mediated Conjugation: The isothiocyanate group reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable thiourea (B124793) bond. This method of conjugation is an alternative to the more commonly used maleimide-thiol chemistry. The stability of the resulting thiourea linkage is a crucial factor in preventing premature drug release in circulation.

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) component is a well-established method to increase the hydrophilicity of ADCs. This can be particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation and improve the pharmacokinetic properties of the conjugate. The PEG4 spacer may lead to a longer circulation half-life and increased tumor accumulation.

Comparative Performance of ADC Linker Technologies

The selection of a linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize quantitative data for different linker types to provide a comparative overview.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeAntibody-TargetPayloadCell LineIC50 (ng/mL or nM)Reference
PEGylated Linker (Illustrative) Affibody-HER2MMAENCI-N87 (HER2-positive)~20 nM (for 4kDa PEG)[1]
PEGylated Linker (Illustrative) Affibody-HER2MMAEBT-474 (HER2-positive)~25 nM (for 4kDa PEG)[1]
Val-Cit (Cleavable) Trastuzumab-HER2MMAEN87 (HER2-positive)13-43 ng/mLN/A
Non-Cleavable (SMCC) Trastuzumab-HER2DM1KPL-4 (HER2-positive)~3 nMN/A
Disulfide (Cleavable) Anti-CD22DM1BJAB (CD22-positive)~0.1 nMN/A

Note: Data is compiled from various sources for illustrative comparison. Direct comparison requires identical antibody, payload, and experimental conditions.

Table 2: In Vivo Efficacy of ADCs with Different Linker Technologies in Xenograft Models

Linker TypeAntibody-TargetPayloadXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
PEGylated Linker (Illustrative) Affibody-HER2MMAENCI-N872.5 mg/kgSignificant tumor regression[1]
Val-Cit (Cleavable) Anti-HER2MMAEMMTV-HER2/Fo51 x 1 mg/kgComplete TGIN/A
Non-Cleavable (MCC) Anti-CD22DM1BJAB1 x 3 mg/kgSustained tumor regressionN/A
Disulfide (Cleavable) Anti-CD22PBDNon-Hodgkin LymphomaMTD: 10 mg/kgSimilar to Val-Cit ADCN/A

Note: TGI is highly dependent on the model, payload potency, and dosing schedule.

Table 3: Plasma Stability of Different ADC Linker Chemistries

Linker ChemistryStability CharacteristicPayload Shedding in PlasmaReference
Thiourea (from Isothiocyanate) Generally considered stableData not available for specific ADCsN/A
Thioether (from Maleimide) Prone to retro-Michael reaction leading to payload lossCan be as high as 50-75% in 7-14 days[2]
Amide (from NHS ester) Highly stableLowN/A
Disulfide Cleavable in reducing environmentsVariable, can be unstableN/A

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC efficacy.

Protocol 1: ADC Synthesis via Isothiocyanate Conjugation (General Protocol)
  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5-9.0). The buffer must be free of primary amines (e.g., Tris).

  • Drug-Linker Preparation: Dissolve the this compound-payload construct in an organic solvent such as DMSO.

  • Conjugation Reaction: Add the dissolved drug-linker to the antibody solution at a specific molar excess to achieve the desired drug-to-antibody ratio (DAR). Incubate the reaction mixture at room temperature or 4°C for 4-24 hours with gentle mixing.

  • Purification: Remove unconjugated drug-linker and aggregates by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • DAR: Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the percentage of monomer, aggregates, and fragments using SEC.

    • In Vitro Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using ELISA or surface plasmon resonance (SPR).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free drug control. Treat the cells and incubate for 72-120 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression model.

Protocol 3: In Vivo Xenograft Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Implantation: Subcutaneously implant cultured tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC).

  • ADC Administration: Administer the ADC intravenously (i.v.) or intraperitoneally (i.p.) at predetermined doses and schedules.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Calculate tumor growth inhibition (TGI).

Visualizing ADC Synthesis and Mechanism

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis with this compound Antibody Antibody Conjugation Thiourea Bond Formation (pH 8.5-9.0) Antibody->Conjugation Linker_Payload 1-isothiocyanato- PEG4-Alcohol-Payload Linker_Payload->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC

Caption: Workflow for ADC synthesis using isothiocyanate chemistry.

ADC_Mechanism_of_Action cluster_moa General Mechanism of Action of an ADC ADC_Circulation ADC in Circulation Binding Binding to Tumor Antigen ADC_Circulation->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General mechanism of action for a tumor-targeted ADC.

Linker_Comparison cluster_comparison Comparison of ADC Linker Strategies cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers cluster_spacer Hydrophilic Spacers Linker Linker Technology ValCit Val-Cit (Enzyme-cleavable) Linker->ValCit Bystander Effect Disulfide Disulfide (Redox-sensitive) Linker->Disulfide Intracellular Release Hydrazone Hydrazone (pH-sensitive) Linker->Hydrazone Endosomal Release Thioether Thioether (e.g., SMCC) Linker->Thioether High Stability Thiourea Thiourea (from Isothiocyanate) Linker->Thiourea High Stability PEG PEG (e.g., PEG4) ValCit->PEG Thioether->PEG Cyclodextrin Cyclodextrin

Caption: Key characteristics of different ADC linker technologies.

References

Confirming Successful Conjugation of 1-isothiocyanato-PEG4-Alcohol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as 1-isothiocyanato-PEG4-Alcohol, to proteins, peptides, or other amine-containing molecules is a critical step in the development of novel therapeutics and research tools. The isothiocyanate group reacts with primary amines to form a stable thiourea (B124793) linkage. This guide provides a comparative overview of key analytical methods to verify and characterize this conjugation, supported by experimental data and detailed protocols.

The primary challenges in characterizing these conjugates arise from the potential for a heterogeneous mixture of products, including unreacted starting materials, and conjugates with varying degrees of PEGylation (the number of PEG chains attached to a single molecule).[1] Therefore, robust analytical techniques are essential for quality control and to ensure the desired molecular properties are achieved.[2]

Comparison of Key Analytical Methods

Two of the most powerful and widely adopted techniques for analyzing PEGylation are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Provides the molecular weight of the intact conjugate, allowing for direct confirmation of PEG attachment and determination of the degree of PEGylation.[3]Separates the reaction mixture into its components (e.g., conjugated product, unreacted protein, free PEG), enabling quantification of conjugation efficiency and purification.[][5]
Key Advantages - High accuracy and sensitivity. - Provides direct evidence of covalent modification. - Can identify the site of PEGylation through peptide mapping.[6]- Excellent for assessing purity and quantifying reaction components.[5] - Can be coupled with various detectors (UV, RI, MS, CAD) for comprehensive analysis.[][7] - Well-established and reproducible technique.[]
Common Techniques - MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)[3] - ESI-MS (Electrospray Ionization Mass Spectrometry)[2]- SEC (Size-Exclusion Chromatography)[5] - RP-HPLC (Reversed-Phase HPLC)[8] - HIC (Hydrophobic Interaction Chromatography)
Typical Output A mass spectrum showing peaks corresponding to the masses of the unreacted molecule and the mono-, di-, tri-, etc., PEGylated species.A chromatogram displaying peaks for each separated component, with retention times and peak areas corresponding to their identity and quantity.
Sample Preparation Requires sample desalting and co-crystallization with a matrix (MALDI) or dissolution in a suitable solvent for infusion (ESI).Requires sample filtration and dissolution in a mobile phase-compatible solvent.
Limitations The polydispersity of larger PEGs can complicate spectra, though less of an issue for a discrete PEG like PEG4.[1] High salt concentrations can interfere with ionization.Does not directly provide molecular weight information unless coupled to a mass spectrometer (LC-MS).[] The choice of column and mobile phase is critical for achieving good separation.

Experimental Protocols

Mass Spectrometry Analysis of a PEGylated Protein

This protocol provides a general workflow for confirming PEGylation using MALDI-TOF MS.

Objective: To determine the molecular weight of the protein before and after conjugation with this compound and to determine the number of attached PEG chains.

Materials:

  • PEGylated protein sample

  • Unconjugated protein (control)

  • Sinapinic acid or α-cyano-4-hydroxycinnamic acid matrix solution (e.g., 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid)

  • MALDI target plate

  • Pipettes and tips

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Desalt and purify the PEGylated protein sample to remove excess reactants and buffer salts that can interfere with ionization. This can be achieved using dialysis, size-exclusion chromatography, or zip-tipping.

    • Dilute the unconjugated and PEGylated protein samples to a final concentration of approximately 1-10 pmol/µL in a volatile buffer or water.

  • Matrix Preparation and Spotting:

    • On the MALDI target plate, spot 1 µL of the protein sample (either control or PEGylated).

    • Immediately add 1 µL of the matrix solution to the sample spot and mix gently by pipetting up and down.

    • Alternatively, pre-mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture onto the target plate.

    • Allow the spot to air dry completely at room temperature. This process allows for the co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion linear mode, as this is typically optimal for large molecules like proteins.

    • Calibrate the instrument using a standard protein mixture of known molecular weights.

    • Analyze the spectrum for the unconjugated protein to determine its molecular weight.

    • Analyze the spectrum for the PEGylated sample. A successful conjugation will result in a series of peaks. The first peak will correspond to the unconjugated protein, followed by peaks representing the protein with one, two, three, etc., attached PEG4-Alcohol chains. The mass difference between consecutive peaks should correspond to the mass of the this compound minus the elements of water (if applicable to the specific conjugation chemistry, though not for isothiocyanate). The mass of this compound is approximately 277.35 Da.

HPLC Analysis of a PEGylation Reaction

This protocol outlines the use of Size-Exclusion Chromatography (SEC-HPLC) to separate and quantify the components of a PEGylation reaction mixture.

Objective: To separate the PEGylated protein from the unreacted protein and free this compound to assess the reaction's efficiency and product purity.

Materials:

  • PEGylation reaction mixture

  • Unconjugated protein (standard)

  • This compound (standard)

  • SEC-HPLC column suitable for protein separation (e.g., Shodex Protein KW series).[9]

  • HPLC system with a suitable detector (UV detector at 280 nm for protein, and a Refractive Index (RI) or Charged Aerosol Detector (CAD) for the PEG which lacks a strong chromophore).[5][7]

  • Mobile phase (e.g., 20 mM HEPES buffer at pH 6.5).[5][9]

  • Sample vials and filters

Procedure:

  • System Preparation:

    • Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Terminate the PEGylation reaction.

    • Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.

    • Prepare standards of the unconjugated protein and the this compound in the mobile phase.

  • Injection and Separation:

    • Inject a known volume (e.g., 20 µL) of the filtered reaction mixture onto the column.

    • The separation occurs based on the hydrodynamic volume of the molecules. Larger molecules (the PEGylated protein) will elute first, followed by the smaller unconjugated protein, and finally the free PEG reagent.[5]

  • Data Analysis:

    • Monitor the elution profile using the detector(s). The protein-containing species (conjugated and unconjugated) can be detected at 280 nm.

    • Run the standards to determine the retention times for the unconjugated protein and the free PEG reagent.

    • In the chromatogram of the reaction mixture, identify the peaks corresponding to the PEGylated protein (eluting earliest), the unreacted protein, and the free PEG.

    • The area under each peak is proportional to the concentration of that component. The percentage of conjugated protein can be calculated by dividing the peak area of the PEGylated species by the total peak area of all protein-containing species.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A PEGylation Reaction Mixture B Purification / Desalting (e.g., Dialysis, SEC) A->B C Mix with Matrix Solution B->C D Spot on MALDI Target Plate C->D E Laser Desorption & Ionization D->E F Time-of-Flight Mass Analyzer E->F G Detector F->G H Mass Spectrum Generation G->H I Identify Peaks: - Unconjugated - Mono-PEGylated - Di-PEGylated, etc. H->I J Confirm Mass Shift (Δm ≈ 277 Da) I->J

Caption: Workflow for confirming PEGylation using MALDI-TOF Mass Spectrometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Separation cluster_data Data Interpretation A PEGylation Reaction Mixture B Filter Sample (0.22 µm) A->B C Inject into HPLC System B->C D Separation on SEC Column C->D E Detection (UV, RI, CAD) D->E F Chromatogram Generation E->F G Identify & Quantify Peaks: 1. PEG-Conjugate (earliest) 2. Unconjugated Protein 3. Free PEG F->G H Calculate Purity & Conjugation Efficiency G->H

Caption: Workflow for analyzing a PEGylation reaction mixture using SEC-HPLC.

Alternative and Complementary Methods

While MS and HPLC are primary methods, other techniques can provide valuable information:

  • FTIR (Fourier-Transform Infrared) Spectroscopy: This method can provide direct evidence of the reaction between the isothiocyanate (-N=C=S) group and an amine. A successful conjugation is indicated by the disappearance of the characteristic isothiocyanate vibrational band, which typically appears around 2020-2200 cm⁻¹.[10][11]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is particularly useful for characterizing smaller molecules and can confirm the presence of the PEG backbone's characteristic repeating ethylene (B1197577) oxide protons.[12][13] It can also be used to determine the degree of functionalization by comparing the integration of signals from the PEG chain to those of the conjugated molecule.[12]

  • Colorimetric Assays: Assays, such as the ammonium (B1175870) ferrothiocyanate method, can be used for the quantitative estimation of total PEG content in a sample.[14] This can be useful for monitoring PEG concentrations during purification.

By employing a combination of these analytical methods, researchers can confidently confirm successful conjugation, accurately characterize the resulting products, and ensure the quality and consistency required for downstream applications in research and drug development.

References

A Comparative Guide to Utilizing PEG4 Spacers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] A critical, yet often underestimated, component of a PROTAC is the linker that connects the POI-binding and E3-ligase-binding moieties.[2][3] The composition and length of this linker are pivotal, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[3][4]

Among the most commonly employed linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and synthetically tunable length.[5][6] This guide provides a detailed comparison of the advantages of using a tetraethylene glycol (PEG4) spacer in PROTAC design against other alternatives, supported by experimental data and detailed protocols for researchers in drug development.

Key Advantages of the PEG4 Spacer

The selection of a linker is a crucial step in PROTAC optimization.[5] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), while an overly long linker can lead to a non-productive complex with inefficient ubiquitination.[4][5] The PEG4 linker often represents an optimal balance of length and flexibility, conferring several key advantages.

  • Enhanced Solubility and Physicochemical Properties : A primary challenge in PROTAC development is their high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[7][8] The ether oxygens in the PEG backbone increase the molecule's polarity and act as hydrogen bond acceptors, significantly improving solubility.[2][7][9] This enhancement is critical for both in vitro assays and in vivo bioavailability.

  • Optimal Ternary Complex Formation : The primary function of the linker is to enable the formation of a stable and productive ternary complex.[9] The length of a PEG4 spacer, approximately 14-15 Å, is frequently sufficient to span the distance between the POI and E3 ligase binding sites without imposing significant entropic penalties that can arise from longer, more flexible chains.[3][] This optimal spacing facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability.[9]

  • Improved Cell Permeability : While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[7] PEG linkers can adopt folded, more compact conformations that shield their polar surface area, creating a "chameleon-like" effect that facilitates passage through the lipophilic cell membrane.[7] A PEG4 linker often provides a good balance, improving solubility without excessively compromising cell permeability.

Comparative Data

The following tables summarize quantitative data comparing PROTACs with a PEG4 linker to those with alternative linkers, such as a standard alkyl chain and other PEG lengths. The data is compiled from various studies to illustrate general trends.

Table 1: Physicochemical Properties Comparison of a Hypothetical BRD4-targeting PROTAC

Linker Type Molecular Weight (Da) cLogP TPSA (Ų) H-Bond Acceptors Aqueous Solubility (µM)
Alkyl (C8) 865.9 4.5 175.0 12 < 5
PEG2 875.0 3.5 184.4 14 15
PEG4 919.0 2.8 193.0 16 30[7]

| PEG6 | 963.1 | 2.1 | 201.6 | 18 | > 50 |

Data compiled and extrapolated from publicly available research to illustrate trends.[7]

Table 2: Performance Comparison of SMARCA2-targeting PROTACs

Linker Type DC₅₀ (nM) Dₘₐₓ (%) Cell Permeability (Papp, 10⁻⁶ cm/s)
Alkyl (C8) > 1000 < 20 0.8
PEG2 150 75 1.5
PEG4 25 > 95 2.2

| PEG6 | 80 | 90 | 1.8 |

Data trends are based on findings from multiple studies on PROTAC optimization.[7][11]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the PROTAC-mediated degradation pathway and the typical experimental workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cell Cytoplasm cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binding PROTAC PROTAC (POI Binder-Linker-E3 Binder) E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_invivo In Vivo Evaluation Design Rational Design (Select POI/E3 Ligands, Linker) Synthesis Chemical Synthesis & Purification Design->Synthesis Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Permeability Cell Permeability Assay (Caco-2, PAMPA) Synthesis->Permeability Ternary Ternary Complex Assay (TR-FRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Degradation Assay (Western Blot, In-Cell Western) Ubiquitination->Degradation Permeability->Degradation Toxicity Cytotoxicity Assay (MTT, CellTiter-Glo) Degradation->Toxicity PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Toxicity->PKPD Efficacy In Vivo Efficacy Studies (Xenograft Models) PKPD->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

  • Cell Seeding : Plate cells (e.g., HeLa, HEK293T) at a density of 2.5 x 10⁵ cells/well in 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment : Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis : Wash the cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

  • Sample Preparation : Normalize protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer : Load 15-20 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the PROTAC concentration.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the proximity of the target protein and E3 ligase, indicating ternary complex formation.[12]

  • Reagents : Purified recombinant POI (e.g., His-tagged), purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC), fluorescently-labeled antibodies (e.g., anti-His-Terbium and anti-VHL-d2), and assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Assay Setup : In a 384-well low-volume microplate, add the POI and E3 ligase to a final concentration of 10-20 nM each.

  • PROTAC Addition : Add serial dilutions of the PROTAC or DMSO vehicle control to the wells.

  • Antibody Addition : Add the labeled anti-His-Tb and anti-VHL-d2 antibodies to a final concentration of 1-2 nM.

  • Incubation : Incubate the plate at room temperature for 1-4 hours, protected from light, to allow for complex formation and equilibrium to be reached.

  • FRET Measurement : Measure the time-resolved FRET signal using a compatible plate reader. Excite the Terbium donor at ~340 nm and measure emissions from both the donor (at ~620 nm) and the d2 acceptor (at ~665 nm).

  • Data Analysis : Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm). An increase in the FRET ratio indicates ternary complex formation. Plot the FRET ratio against the PROTAC concentration to determine the cooperativity and stability of the complex.

Protocol 3: Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption and cell permeability of a compound.[11]

  • Cell Culture : Culture Caco-2 cells on permeable Transwell inserts (e.g., 0.4 µm pore size) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check : Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 300 Ω·cm²).

  • Assay Procedure (Apical to Basolateral) : a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the PROTAC compound (e.g., at 10 µM) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the end of the experiment.

  • Quantification : Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

References

A Head-to-Head Comparison of Polyethylene Glycol (PEG) Linker Length in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that significantly influences its therapeutic index by modulating pharmacokinetics (PK), efficacy, and tolerability. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool to improve the physicochemical properties of ADCs. This guide provides an objective, data-driven comparison of different length PEG linkers in ADCs, summarizing key experimental findings to inform rational ADC design.

The Impact of PEG Linker Length on ADC Performance: A Summary of Experimental Data

The length of the PEG chain in an ADC linker has a profound impact on its overall performance. Generally, increasing PEG length can enhance hydrophilicity, which in turn improves plasma stability and reduces aggregation.[1][2] However, this can also lead to a trade-off with cytotoxic potency. The optimal PEG linker length is therefore a balance of these factors, tailored to the specific antibody, payload, and target.[3][4]

Pharmacokinetics and Tumor Accumulation

A key benefit of PEGylation is the extension of the ADC's circulation half-life. Studies have consistently shown that longer PEG chains lead to decreased plasma clearance and increased overall drug exposure (Area Under the Curve, AUC).[1][5][6] This is attributed to the hydrophilic nature of PEG, which is thought to create a hydration shell around the ADC, reducing non-specific interactions and clearance by the reticuloendothelial system.[1][2]

Research has demonstrated a clear trend where increasing PEG chain length from no PEG up to PEG24 results in progressively improved plasma exposure and lower clearance rates in preclinical models.[6][7] Interestingly, one study observed a "binary" effect on tumor distribution, where ADCs with 8, 12, and 24 PEG units showed significantly higher tumor exposure compared to those with 2 and 4 PEG units.[7] This suggests a threshold effect where a certain PEG length is required to optimally modulate the ADC's interaction with the tumor microenvironment.

dot

cluster_0 ADC Administration cluster_1 Influence of PEG Linker Length cluster_2 Pharmacokinetic Outcomes ADC_in_Circulation ADC in Systemic Circulation Short_PEG Shorter PEG Linker (e.g., PEG2, PEG4) ADC_in_Circulation->Short_PEG Possesses Long_PEG Longer PEG Linker (e.g., PEG8, PEG12, PEG24) ADC_in_Circulation->Long_PEG Possesses Rapid_Clearance Increased Plasma Clearance Short_PEG->Rapid_Clearance Leads to Slow_Clearance Decreased Plasma Clearance Long_PEG->Slow_Clearance Leads to Reduced_Exposure Lower Tumor Exposure Rapid_Clearance->Reduced_Exposure Results in Increased_Exposure Higher Tumor Exposure Slow_Clearance->Increased_Exposure Results in cluster_0 ADC Design cluster_1 Linker Length Variation cluster_2 Performance Characteristics ADC_Molecule Antibody-Drug Conjugate Short_Linker Shorter PEG Linker ADC_Molecule->Short_Linker Incorporates Long_Linker Longer PEG Linker ADC_Molecule->Long_Linker Incorporates High_Cytotoxicity Higher In Vitro Cytotoxicity Short_Linker->High_Cytotoxicity Often exhibits Low_Cytotoxicity Lower In Vitro Cytotoxicity Long_Linker->Low_Cytotoxicity May exhibit Low_Efficacy Lower In Vivo Efficacy (due to poor PK) High_Cytotoxicity->Low_Efficacy But can lead to High_Efficacy Higher In Vivo Efficacy (due to improved PK) Low_Cytotoxicity->High_Efficacy But often leads to Start Start: Antibody & Linker-Payload Reduction 1. Antibody Reduction (e.g., TCEP) Start->Reduction Conjugation 2. Conjugation (Incubation with Linker-Payload) Reduction->Conjugation Quenching 3. Quench Reaction Conjugation->Quenching Purification 4. Purification (e.g., SEC, TFF) Quenching->Purification Characterization 5. Characterization Purification->Characterization DAR DAR Analysis (HIC, UV-Vis) Characterization->DAR Aggregation Aggregation (SEC) Characterization->Aggregation Purity Purity (SDS-PAGE, LC-MS) Characterization->Purity End Final ADC Product DAR->End Aggregation->End Purity->End

References

A Comparative Guide to Validating the Purity of 1-Isothiocyanato-PEG4-Alcohol Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of proteins labeled with 1-isothiocyanato-PEG4-Alcohol. We objectively compare its performance with a common alternative, N-hydroxysuccinimide (NHS)-ester PEGylation, and provide supporting principles and experimental considerations.

Introduction to Protein PEGylation and Purity Assessment

Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins by improving their solubility, stability, and circulation half-life. The choice of PEGylation reagent and the method of validating the resulting conjugate's purity are critical for ensuring the safety and efficacy of biotherapeutics. This compound is a specific PEGylation reagent that reacts with primary amine groups on proteins to form a stable thiourea (B124793) linkage.

The inherent heterogeneity of the PEGylation reaction, which can result in a mixture of unreacted protein, excess PEG reagent, and protein species with varying degrees of PEGylation, necessitates robust analytical methods to accurately assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are cornerstone techniques for the characterization and quality control of PEGylated proteins.

Comparison of PEGylation Chemistries: Isothiocyanate vs. NHS Ester

The linkage chemistry plays a crucial role in the stability and potential side products of the PEGylated protein. Here, we compare the isothiocyanate linkage with the more common amide linkage formed by NHS esters.

FeatureThis compoundNHS-Ester-PEG
Reactive Group Isothiocyanate (-N=C=S)N-Hydroxysuccinimide Ester
Target Residue Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Resulting Linkage ThioureaAmide
Reaction pH Typically 8.0-9.5Typically 7.0-8.5[1]
Linkage Stability Thiourea bonds are generally considered very stable for in vivo applications.[2]Amide bonds are known for their high stability.[3]
Primary Side Reaction Hydrolysis of the isothiocyanate group.Hydrolysis of the NHS ester, which is highly susceptible to moisture and increases with pH.[1][4]
Potential Impurities Unreacted protein, excess PEG reagent, hydrolyzed PEG reagent, and potentially di- and multi-PEGylated species.Unreacted protein, excess PEG reagent, hydrolyzed PEG reagent (PEG-acid), N-hydroxysuccinimide byproduct, and di- and multi-PEGylated species.

Analytical Methods for Purity Validation

A multi-faceted approach utilizing different analytical techniques is essential for a comprehensive purity assessment of PEGylated proteins.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Principle: SEC-HPLC separates molecules based on their hydrodynamic radius in solution. Larger molecules elute earlier than smaller ones. This technique is ideal for separating PEGylated proteins from the unreacted native protein and smaller impurities like excess PEG reagent.

Expected Results: A successful PEGylation reaction will show a shift to an earlier retention time for the PEGylated protein compared to the native protein. The presence of multiple peaks can indicate different degrees of PEGylation (mono-, di-, etc.) or the presence of aggregates.

Data Presentation:

AnalyteExpected Retention Time (min)Purity (%)
AggregatesEarlierVariable
Di-PEGylated ProteinIntermediateVariable
Mono-PEGylated ProteinIntermediateTarget
Native ProteinLaterImpurity
Free PEG ReagentLatestImpurity

Note: Actual retention times will vary depending on the specific column, protein, and PEG size.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar, and a polar mobile phase is used. PEGylation generally increases the hydrophobicity of a protein, leading to a longer retention time on an RP-HPLC column. This technique is particularly useful for separating PEGylated isoforms and positional isomers.

Expected Results: The PEGylated protein will have a longer retention time than the native protein. Different positional isomers (where the PEG is attached to different sites on the protein) may be resolved as distinct peaks.

Data Presentation:

AnalyteExpected Retention Time (min)Resolution
Native ProteinEarlier-
Positional Isomer 1Intermediate>1.5
Positional Isomer 2Intermediate>1.5
Main PEGylated SpeciesLater>1.5

Note: Higher resolution values indicate better separation.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for confirming the identity of the PEGylated protein, determining the degree of PEGylation, and identifying any impurities or side products. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used.[3]

Expected Results: The mass spectrum of the PEGylated protein will show a mass increase corresponding to the addition of one or more PEG moieties. The heterogeneity of the PEGylation can be observed as a distribution of peaks, each corresponding to a different number of attached PEG molecules.

Data Presentation:

SpeciesTheoretical Mass (Da)Observed Mass (Da)
Native ProteinXX ± tolerance
Mono-PEGylated ProteinX + Mass of PEGX + Mass of PEG ± tolerance
Di-PEGylated ProteinX + 2 * Mass of PEGX + 2 * Mass of PEG ± tolerance

Experimental Protocols

Protocol 1: Protein PEGylation with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS, pH 8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted isothiocyanate groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol 2: Purity Analysis by SEC-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for protein separation

Procedure:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a phosphate or Tris buffer containing salt (e.g., 150 mM NaCl), at a physiological pH.

  • Sample Preparation: Dilute a small aliquot of the purified PEGylated protein and the un-PEGylated control in the mobile phase.

  • Chromatographic Separation: Inject the samples onto the SEC column. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic volume.

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the main PEGylated product, unreacted protein, and any aggregates.

Protocol 3: Purity Analysis by RP-HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-Phase Chromatography (RPC) column (e.g., C4 or C8)

Procedure:

  • Mobile Phase Preparation: Prepare a two-buffer mobile phase system, typically water with 0.1% trifluoroacetic acid (TFA) as Buffer A and acetonitrile (B52724) with 0.1% TFA as Buffer B.

  • Sample Preparation: Dilute the purified PEGylated protein and control samples in Buffer A.

  • Chromatographic Separation: Inject the samples and elute with a gradient of increasing Buffer B concentration. The more hydrophobic PEGylated species will have longer retention times.

  • Data Analysis: Analyze the chromatogram for the presence of the main product peak and any potential positional isomers or other impurities.

Protocol 4: Characterization by Mass Spectrometry

Instrumentation:

  • MALDI-TOF or ESI-MS system

Procedure:

  • Sample Preparation: Prepare the purified PEGylated protein sample according to the instrument manufacturer's instructions. This may involve co-crystallization with a matrix for MALDI-TOF or dilution in a suitable solvent for ESI.

  • Mass Analysis: Acquire the mass spectrum of the sample.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight to confirm the degree of PEGylation.

Visualizing the Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Purity Validation Protein Protein Solution (Amine-free buffer) Reaction PEGylation Reaction (Mixing and Incubation) Protein->Reaction PEG_reagent 1-Isothiocyanato- PEG4-Alcohol Solution PEG_reagent->Reaction Quenching Quenching Reaction->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification SEC_HPLC SEC-HPLC Purification->SEC_HPLC RP_HPLC RP-HPLC Purification->RP_HPLC MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for PEGylation and purity validation.

Conclusion

Validating the purity of proteins labeled with this compound requires a combination of analytical techniques. SEC-HPLC is essential for assessing aggregation and the removal of unreacted reagents, while RP-HPLC provides higher resolution for separating isoforms. Mass spectrometry is indispensable for confirming the molecular weight and degree of PEGylation.

Compared to the more common NHS-ester chemistry, the isothiocyanate linkage offers the advantage of forming a highly stable thiourea bond. However, careful control of reaction conditions, particularly pH, is crucial for both chemistries to minimize side reactions like hydrolysis. By employing the detailed protocols and analytical strategies outlined in this guide, researchers can confidently assess the purity of their PEGylated proteins, ensuring the quality and reliability of their therapeutic candidates.

References

Preserving Protein Potency: A Comparative Guide to PEGylation with 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of proteins is a paramount goal. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely employed strategy to improve a protein's pharmacokinetic profile, increasing its stability, solubility, and circulation half-life. However, the impact of PEGylation on a protein's biological activity is a critical consideration. This guide provides a comparative analysis of protein conjugation using 1-isothiocyanato-PEG4-Alcohol and an alternative PEGylation chemistry, focusing on the resulting biological activity.

Impact on Biological Activity: A Comparative Overview

The choice of PEGylation chemistry can significantly influence the retention of a protein's biological function. Isothiocyanate-based PEGylation targets primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues. This can sometimes lead to a heterogeneous mixture of PEGylated species and a potential reduction in activity if lysine residues are crucial for the protein's function. In contrast, site-specific PEGylation strategies, such as those targeting cysteine residues, can offer a more homogenous product with potentially better preservation of bioactivity.

Table 1: Comparison of PEGylation Chemistries on Human Serum Albumin (HSA)
FeatureIsothiocyanate-PEGylation (Amine-reactive)Cysteine-reactive PEGylation (e.g., Maleimide-PEG)
Target Residues N-terminal α-amine, Lysine ε-aminesCysteine sulfhydryl groups
Expected Product Potentially heterogeneous mixture of positional isomersHomogenous, site-specific conjugate (if a single reactive cysteine is available)
Reported Impact on HSA Secondary Structure Little to no influence on the secondary structure of HSA.[1]Negligible changes in secondary protein structure.[2]
Reported Impact on Biological Activity Physical properties like hydrodynamic volume and viscosity are altered; direct biological activity data on drug binding for this specific linker is limited.[1][3]Preserves and can enhance the drug-binding and delivery function of HSA.[2][4]
Example Experimental Outcome Increased hydrodynamic volume and solution viscosity.[1][3]Enhanced cytotoxicity of paclitaxel (B517696) delivered by PEG-HSA, indicating preserved and effective drug transport.[2][4]
Table 2: Quantitative Data on the Biological Activity of Cys34-PEGylated HSA

This table summarizes the experimental data on the enhanced delivery of the anti-cancer drug paclitaxel (PTX) by HSA after site-specific PEGylation on Cysteine-34. The biological activity is measured by the cytotoxicity of the PTX-HSA formulation on MCF-7 breast cancer cells.

FormulationIC50 of Paclitaxel (nM)Fold Increase in Potency vs. Native HSA
Native HSA + PTX 6.51.0
PEG5k(C34)HSA + PTX 5.91.1
PEG20k(C34)HSA + PTX 4.71.4
Data sourced from Kharkar et al., 2015.[2][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for protein conjugation with an isothiocyanate-PEG linker and a method for assessing the biological activity of the resulting conjugate.

Protocol 1: Protein Conjugation with Isothiocyanate-PEG

This protocol is adapted from the PEGylation of Human Serum Albumin with PEG-phenyl-isothiocyanate and can be applied to this compound.

Materials:

  • Protein of interest (e.g., Human Serum Albumin)

  • This compound

  • Phosphate (B84403) buffer (100 mM) at various pH values (e.g., 6.5 and 9.2)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Stir plate and stir bar

  • Spectrophotometer

Procedure:

  • Dissolve the protein in the phosphate buffer to a final concentration of 0.5 mM.

  • Add a 10-fold molar excess of this compound to the protein solution.

  • Incubate the reaction mixture at room temperature with gentle stirring. The reaction time will depend on the desired degree of PEGylation and the pH of the buffer.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them via SDS-PAGE or size-exclusion chromatography (SEC).

  • Once the desired degree of PEGylation is achieved, stop the reaction by removing the unreacted PEG linker.

  • Purify the PEGylated protein from the reaction mixture using dialysis against a suitable buffer.

  • Characterize the purified PEGylated protein using techniques such as SDS-PAGE, SEC, and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Protocol 2: Assessing Biological Activity - Drug Binding to HSA

The primary function of HSA is to bind and transport molecules. A common method to assess this is through fluorescence titration to determine the binding affinity of a ligand (e.g., a drug or a fluorescent probe) to the native and PEGylated protein.

Materials:

  • Native and PEGylated HSA

  • Fluorescent probe (e.g., ANS - 8-Anilino-1-naphthalenesulfonic acid)

  • Tris-HCl buffer (e.g., 0.05 M, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare stock solutions of native HSA, PEGylated HSA, and the fluorescent probe in Tris-HCl buffer.

  • To a cuvette, add a known concentration of the protein solution (native or PEGylated HSA).

  • Record the fluorescence emission spectrum of the protein solution.

  • Incrementally add small aliquots of the fluorescent probe stock solution to the cuvette.

  • After each addition, gently mix and record the fluorescence emission spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Analyze the fluorescence quenching data using the Stern-Volmer equation to calculate the binding constant (Ka) and the number of binding sites (n).

  • Compare the Ka and n values between the native and PEGylated HSA to determine the effect of PEGylation on the protein's binding affinity.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying principles.

experimental_workflow Experimental Workflow for Comparing PEGylated Protein Activity cluster_conjugation Protein Conjugation cluster_analysis Analysis and Comparison protein Native Protein Solution reaction_itc Conjugation Reaction (Amine-reactive) protein->reaction_itc reaction_alt Conjugation Reaction (Cysteine-reactive) protein->reaction_alt peg_itc 1-isothiocyanato- PEG4-Alcohol peg_itc->reaction_itc peg_alt Alternative PEG Reagent (e.g., Maleimide-PEG) peg_alt->reaction_alt purification_itc Purification (e.g., Dialysis, SEC) reaction_itc->purification_itc purification_alt Purification (e.g., Dialysis, SEC) reaction_alt->purification_alt peg_protein_itc PEGylated Protein (Isothiocyanate) purification_itc->peg_protein_itc peg_protein_alt PEGylated Protein (Alternative) purification_alt->peg_protein_alt activity_assay Biological Activity Assay (e.g., Binding Affinity) peg_protein_itc->activity_assay peg_protein_alt->activity_assay native_protein_control Native Protein (Control) native_protein_control->activity_assay data_analysis Data Analysis and Comparison activity_assay->data_analysis

Caption: Workflow for comparing the biological activity of proteins after conjugation.

conjugation_chemistry Comparison of PEGylation Chemistries cluster_itc Isothiocyanate-PEG Chemistry cluster_maleimide Maleimide-PEG Chemistry (Alternative) protein Protein N-terminus (α-amine) Lysine (ε-amine) Cysteine (-SH) linkage_itc Thiourea Linkage (R-NH-C(=S)-NH-Protein) protein:n->linkage_itc protein:k->linkage_itc linkage_mal Thioether Linkage (Protein-S-Maleimide-PEG) protein:c->linkage_mal peg_itc Isothiocyanate-PEG (R-N=C=S) peg_itc->linkage_itc reacts with peg_mal Maleimide-PEG peg_mal->linkage_mal reacts with

Caption: Reaction schemes for amine- and cysteine-reactive PEGylation.

References

A Comparative Guide to the Aqueous Solubility of Bifunctional Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aqueous solubility of bifunctional linkers is a critical parameter in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Insufficient solubility of the linker can lead to aggregation of the final conjugate, complicating manufacturing, formulation, and administration, and potentially impacting efficacy and safety. This guide provides a comparative analysis of the aqueous solubility of different classes of bifunctional linkers, supported by available data and detailed experimental protocols for solubility determination.

The Critical Role of Linker Hydrophilicity

In the development of bioconjugates, particularly ADCs, the conjugation of a hydrophobic payload to a monoclonal antibody can decrease the overall aqueous solubility of the resulting molecule. This can lead to aggregation, which is a major concern as it can result in loss of efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[1][2] The linker component plays a crucial role in mitigating these challenges. By selecting a linker with appropriate physicochemical properties, the overall hydrophilicity of the ADC can be maintained or even enhanced.[3][4]

Hydrophilic linkers can improve the solubility and stability of the bioconjugate, reduce the propensity for aggregation, and lead to more favorable pharmacokinetic properties.[2][5][6] This is often achieved by incorporating polar functional groups or chains into the linker structure, such as polyethylene (B3416737) glycol (PEG), sulfonates, or novel motifs like piperazine (B1678402).[7][8]

Comparison of Bifunctional Linker Solubility

The selection of a bifunctional linker has a direct impact on the aqueous solubility of the resulting bioconjugate. Traditional linkers are often hydrophobic, while modern linker design increasingly focuses on incorporating hydrophilic moieties to overcome the challenges associated with hydrophobic payloads.

Linker TypeExample(s)Aqueous SolubilityKey Characteristics & Considerations
Hydrophobic (Non-PEGylated) SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Not directly water-soluble; requires dissolution in an organic solvent (e.g., DMSO, DMF) before addition to aqueous reaction mixtures.[1][9][10]Commonly used due to the stability of the maleimide (B117702) group conferred by the cyclohexane (B81311) ring.[1][9] Its hydrophobicity can contribute to aggregation when conjugated with hydrophobic payloads.
Hydrophilic (Sulfonated) Sulfo-SMCCSoluble in water up to ~5 mg/mL (~10 mM).[1][9][10] Solubility decreases with increasing salt concentration.[9][10]The sulfonate group significantly increases hydrophilicity, allowing for conjugation reactions in entirely aqueous environments, which can be crucial for maintaining protein structure and function.[1]
Hydrophilic (PEGylated) NHS-PEGn-MaleimideGenerally high, but specific quantitative values for the linkers themselves are not readily available in literature. The PEG chain imparts water solubility to the overall molecule.[5][6][11]The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the conjugate, reduces aggregation, and can improve pharmacokinetic profiles.[11] The length of the PEG chain (n) can be varied to fine-tune properties.
Hydrophilic (Novel Piperazine-based) Piperazine-maleimide derivativesUp to 370 mM in various aqueous media.[7][8]A novel class of linkers demonstrating significantly enhanced aqueous solubility compared to traditional and some PEGylated linkers.[7][8] The piperazine motif is responsible for the dramatic increase in hydrophilicity.[7]

Experimental Protocols for Determining Aqueous Solubility

The aqueous solubility of bifunctional linkers and their conjugates can be determined using several experimental methods. The two most common approaches are the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a compound in a saturated solution after a sufficient incubation period to reach equilibrium.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid bifunctional linker to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Seal the vial and place it in a shaker or agitator.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After incubation, remove the vial and allow any undissolved solid to settle.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by collection of the supernatant or by filtration through a low-binding filter (e.g., a 0.22 µm syringe filter).

  • Quantification of Soluble Linker:

    • The concentration of the dissolved linker in the filtrate or supernatant is determined using a suitable analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): A standard curve is generated using known concentrations of the linker to quantify the amount in the saturated solution.

      • UV-Vis Spectroscopy: If the linker has a chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve.

Kinetic Solubility: Nephelometry

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions. Nephelometry measures the light scattering caused by insoluble particles (precipitate) in a solution.

Protocol:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of the bifunctional linker in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Assay Plate Preparation:

    • In a multi-well plate (e.g., 96-well or 384-well), add the aqueous buffer of choice.

    • Add a small volume of the linker's DMSO stock solution to the buffer in each well to achieve a range of final concentrations.

  • Incubation and Measurement:

    • The plate is incubated for a shorter period than the shake-flask method (e.g., 1-2 hours) at a controlled temperature.

    • A nephelometer is used to measure the amount of light scattered by any precipitate that has formed in the wells.

  • Data Analysis:

    • The light scattering intensity is plotted against the linker concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Experimental Workflow for Aqueous Solubility Determination

The following diagram illustrates a general workflow for determining the aqueous solubility of a bifunctional linker.

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) prep_linker Prepare Bifunctional Linker Stock Solution add_excess Add excess linker to buffer add_to_plate Add linker stock to buffer in multi-well plate prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) incubate_long Incubate (24-72h) with agitation separate_solid Separate undissolved solid (centrifugation/filtration) quantify_thermo Quantify soluble linker (HPLC, UV-Vis) incubate_short Incubate (1-2h) measure_scatter Measure light scattering (Nephelometer) quantify_kinetic Determine precipitation point

References

Performance of 1-isothiocyanato-PEG4-Alcohol in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker and buffer system is paramount for successful bioconjugation. This guide provides a detailed comparison of the performance of 1-isothiocyanato-PEG4-Alcohol in various buffer systems, alongside an evaluation of alternative linker technologies. The information presented is supported by experimental data from publicly available literature to facilitate informed decision-making in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.

Understanding this compound

This compound is a heterobifunctional linker that features a reactive isothiocyanate group and a terminal alcohol. The isothiocyanate group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable thiourea (B124793) linkage. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Impact of Buffer Systems on Conjugation Efficiency

The efficiency of the conjugation reaction between the isothiocyanate group and primary amines is highly dependent on the pH of the buffer system.

Key Findings from Literature:

  • Optimal pH for Amine Reactivity: The reaction of isothiocyanates with primary amines is most efficient under alkaline conditions, typically at a pH of 9.0 or higher.[1] This is because the unprotonated form of the primary amine is the nucleophilic species that attacks the electrophilic carbon of the isothiocyanate group.

  • Commonly Used Buffers: Carbonate and borate (B1201080) buffers at a pH of 9.0 are frequently recommended for labeling antibodies with isothiocyanate-containing reagents like fluorescein (B123965) isothiocyanate (FITC).[1]

  • Competition with Hydrolysis: A competing reaction in aqueous buffers is the hydrolysis of the isothiocyanate group. This hydrolysis is also pH-dependent and can reduce the overall conjugation yield.

  • Buffer Composition: It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), carbonate, or borate buffers. Buffers containing primary amines, like Tris, will compete with the target protein for reaction with the isothiocyanate, thereby reducing the conjugation efficiency.[2]

Table 1: Qualitative Performance of this compound in Different Buffer Systems (Inferred from General Isothiocyanate Reactivity)

Buffer SystempH RangeExpected Conjugation Efficiency with Primary AminesPotential Issues
Phosphate-Buffered Saline (PBS)7.2 - 7.4ModerateSub-optimal pH for rapid amine conjugation.
Carbonate-Bicarbonate Buffer9.0 - 9.5HighOptimal pH for deprotonation of lysine amines.
Borate Buffer8.5 - 9.5HighAnother suitable alkaline buffer for the reaction.
Tris Buffer7.5 - 8.5Very LowContains primary amines that compete with the target.

Stability of the Thiourea Linkage

The covalent bond formed between the isothiocyanate and a primary amine is a thiourea linkage. This bond is generally considered to be highly stable under physiological conditions, making it suitable for in vivo applications.[3]

Alternatives to Isothiocyanate-PEG Linkers

While PEG has been the gold standard in bioconjugation, concerns about potential immunogenicity and non-biodegradability have led to the exploration of alternatives.[1]

Polysarcosine (PSar) Linkers

Polysarcosine is a promising alternative to PEG, offering improved biocompatibility and biodegradability.[1][4][5]

Table 2: Performance Comparison of PEG vs. Polysarcosine Linkers in Antibody-Drug Conjugates (ADCs)

FeaturePEG LinkersPolysarcosine (PSar) LinkersReferences
Biocompatibility Generally good, but can elicit anti-PEG antibodies.Excellent, considered non-immunogenic.[1][4]
Biodegradability Non-biodegradable.Biodegradable into natural metabolites.[1]
In Vivo Performance Can exhibit accelerated clearance in the presence of anti-PEG antibodies.Can lead to improved circulation times and better tumor accumulation in some studies.[4][5]
Conjugation Chemistry A wide variety of reactive groups are available.A growing number of functional groups are being developed.[1]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol is a general guideline and may require optimization for specific proteins and applications.

  • Buffer Preparation: Prepare a 0.1 M sodium carbonate-bicarbonate buffer with a pH of 9.0.

  • Protein Preparation: Dissolve the protein to be labeled in the carbonate-bicarbonate buffer at a concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the linker solution to the protein solution at a molar ratio of 10:1 to 20:1 (linker:protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS pH 7.4).

Protocol for Quantifying Conjugation Efficiency using MALDI-TOF Mass Spectrometry
  • Sample Preparation: Mix the purified conjugate solution with a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile (B52724) with 0.1% trifluoroacetic acid) at a 1:1 ratio.[6]

  • MALDI-TOF Analysis: Spot the mixture onto a MALDI plate and allow it to air dry. Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.[6]

  • Data Analysis: Determine the average molecular weight of the unconjugated protein and the conjugate. The drug-to-antibody ratio (DAR) or the number of linkers per protein can be calculated from the mass shift.[6]

Visualizing Workflows and Pathways

Isothiocyanate-Amine Conjugation Pathway

G Protein Protein (with Lysine) Conjugate Protein-PEG-Alcohol (Thiourea Linkage) Protein->Conjugate R-NH2 + S=C=N-R' Linker 1-isothiocyanato- PEG4-Alcohol Linker->Conjugate Buffer Alkaline Buffer (pH 9.0) Buffer->Protein Deprotonates Lysine Amine

Caption: Reaction pathway for protein conjugation.

Experimental Workflow for Bioconjugation and Analysis

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis A Prepare Protein in Alkaline Buffer C Mix Protein and Linker A->C B Dissolve Linker in DMSO B->C D Incubate (2h RT or O/N 4°C) C->D E Desalting Column or Dialysis D->E F MALDI-TOF MS E->F G HPLC Analysis E->G

Caption: Workflow for bioconjugation and analysis.

Logical Relationship of Linker Properties

G cluster_linker Linker Choice cluster_properties Bioconjugate Properties PEG PEG Immunogenicity Immunogenicity PEG->Immunogenicity Potential for anti-PEG antibodies Biodegradability Biodegradability PEG->Biodegradability Non-biodegradable Pharmacokinetics Pharmacokinetics PEG->Pharmacokinetics Can be altered by anti-PEG antibodies PSar Polysarcosine PSar->Immunogenicity Low/Non-immunogenic PSar->Biodegradability Biodegradable PSar->Pharmacokinetics Improved circulation in some cases

Caption: Comparison of linker properties.

References

A Researcher's Guide to Assessing the Immunogenicity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic properties, improve stability, and reduce immunogenicity. However, the immune system can recognize PEG as a foreign substance, leading to the formation of anti-PEG antibodies. These antibodies can significantly impact the safety and efficacy of PEGylated therapeutics, causing accelerated drug clearance, loss of therapeutic effect, and hypersensitivity reactions.[1][2] This guide provides an objective comparison of methods to assess the immunogenicity of PEGylated proteins, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Factors Influencing Immunogenicity

The immunogenicity of a PEGylated protein is a complex multifactorial issue influenced by characteristics of the PEG molecule, the protein itself, and patient-related factors.[3][4] Key factors include:

  • PEG-related factors : Molecular weight, size, and structure (linear vs. branched) of the PEG can influence its recognition by the immune system.[3][5] Higher molecular weight PEGs are generally more immunogenic.[5]

  • Protein-related factors : The origin of the protein (non-human proteins being more immunogenic), its stability, and the presence of aggregates can trigger an immune response.[3][5]

  • Conjugation Chemistry : The site of PEG attachment to the protein can impact its immunogenicity. Site-specific PEGylation is often less immunogenic than random conjugation.[3]

  • Patient-related factors : A patient's genetic background (e.g., HLA type), pre-existing immunity to PEG from prior exposure to PEG-containing products, and their underlying disease state can all influence the development of an immune response.[3][4]

  • Administration Route : The route of administration can also play a role, with subcutaneous administration sometimes being more likely to elicit an immune response compared to intravenous administration.[4]

Comparative Immunogenicity Data

The incidence of anti-drug antibodies (ADAs), including anti-PEG antibodies, varies among different PEGylated drugs and patient populations. It is important to note that direct comparison between studies can be challenging due to differences in assay methodologies and patient populations.

Drug Name (Brand Name®)Drug TypeIndicationIncidence of Anti-Drug Antibodies (ADAs)Incidence of Anti-PEG AntibodiesNotes
Pegnivacogin PEGylated aptamerAnticoagulation-Pre-existing anti-PEG antibodies were found in 90% of patients who had allergic reactions, compared to 20% of patients who did not.[6]A high level of pre-existing anti-PEG antibodies was a major factor in first-exposure allergic reactions.[6]
Certolizumab pegol (Cimzia®)PEGylated Fab' fragmentCrohn's Disease, Rheumatoid Arthritis7% of 1509 rheumatoid arthritis patients developed antibodies to certolizumab pegol, with 3% having neutralizing activity in vitro.[1]Not explicitly reported, but the PEG moiety may be related to increases in APTT.Concomitant use of methotrexate (B535133) was associated with a lower rate of neutralizing antibody formation.[1]
Peginterferon alfa-2b (PegIntron®)PEGylated InterferonChronic Hepatitis CNot specifiedA related product, Pegasys, had a 5.0% incidence of neutralizing antibodies in one study. A comparative study of a biosimilar (Pegberon) showed a 0.7% incidence of neutralizing antibodies.[1]-
Pegfilgrastim (Neulasta®)PEGylated G-CSFNeutropenia-A study of a biosimilar (MSB11455) showed the majority of ADAs were directed against the PEG moiety.[1]No filgrastim-specific neutralizing antibodies were detected in a study comparing a biosimilar to the reference product.[1]
Peginterferon Lambda/Ribavirin PEGylated Interferon-60% of subjects had persistent anti-interferon antibodies.[7]6% of subjects had persistent anti-PEG antibodies.[7]Pre-existing anti-PEG and anti-interferon antibody prevalence was around 10%.[7]
Peginterferon alfa-2a (Pegasys®)PEGylated Interferon-33% of subjects had persistent anti-interferon antibodies.[7]9% of subjects had persistent anti-PEG antibodies.[7]-

Experimental Protocols for Immunogenicity Assessment

A tiered approach is recommended for assessing the immunogenicity of PEGylated therapeutics, starting with screening assays, followed by confirmatory and characterization assays for positive samples.[4][8]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

ELISA is the most common method for detecting anti-PEG antibodies.[1] Both direct and sandwich ELISA formats can be used.

Direct ELISA Protocol:

  • Coating : High-binding 96-well microplates are coated with a PEGylated molecule (e.g., NH2-mPEG5000) in a suitable buffer (e.g., PBS) and incubated overnight at room temperature.[9]

  • Blocking : The wells are washed and then blocked with a blocking solution (e.g., 1% milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[9]

  • Sample Incubation : Serum or plasma samples are diluted in a suitable buffer and added to the wells. The plate is incubated for 1-2 hours at room temperature.[9][10]

  • Detection Antibody Incubation : After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM antibody is added to each well and incubated for 1 hour at room temperature.[10]

  • Substrate Addition : The wells are washed again, and a chromogenic substrate (e.g., TMB) is added. The plate is incubated in the dark for a specified time (e.g., 30 minutes).[10]

  • Stopping the Reaction : A stop solution (e.g., sulfuric acid) is added to each well to terminate the reaction.[10]

  • Data Acquisition : The absorbance is read at 450 nm using a microplate reader. The results are compared to a pre-defined cut-point to determine positive samples.[10]

Sandwich ELISA Protocol:

  • Coating : Dilute capture antibody to 5 µg/ml in coating buffer and add 50 µl per well. Incubate at 37°C for 4 hours, then at 4°C overnight.

  • Blocking : Wash the plates 3 times with 1x PBS and add 200 µl of blocking solution per well for 2 hours at room temperature.

  • Analyte Incubation : Wash wells 3 times with 1x PBS. Add graded concentrations of the PEG-compound (50 µl/well) and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation : Wash wells with PBS-T 3 times and 1x PBS 2 times. Add 50 µl/well of detection antibody (5 µg/ml in dilution buffer) and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation : Wash wells with PBS-T 3 times and with 1x PBS 2 times. Add 50 µl/well of streptavidin-HRP (1 µg/ml in dilution buffer) and incubate for 1 hour at room temperature.

  • Substrate Addition : Wash wells with PBS-T 6 times and with 1x PBS 2 times. Add 100 µl/well of freshly prepared ABTS substrate and incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition : Read the absorbance of the wells at 405 nm.

Surface Plasmon Resonance (SPR) for Antibody Characterization

SPR is a label-free technique that can provide real-time data on the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.[11][12]

General SPR Protocol:

  • Ligand Immobilization : The PEGylated drug is immobilized on the surface of a sensor chip.[11][13]

  • Analyte Binding : The serum or plasma sample containing potential anti-PEG antibodies is injected over the sensor surface. Binding of antibodies to the immobilized drug causes a change in the refractive index, which is detected by the instrument.[13]

  • Dissociation : A running buffer is flowed over the chip to measure the dissociation of the antibody-drug complex.[14]

  • Regeneration : The sensor surface is regenerated using a solution that removes the bound antibodies without damaging the immobilized ligand, allowing for multiple cycles of analysis.[14]

  • Data Analysis : The binding and dissociation curves are analyzed to determine the kinetic parameters (ka, kd) and the affinity (KD) of the interaction.[11]

Cell-Based Neutralizing Antibody Assays

Cell-based assays are crucial for determining whether the detected anti-PEG antibodies have a neutralizing capacity, meaning they can inhibit the biological activity of the drug.[15][16]

General Protocol for a Cell-Based Neutralizing Antibody Assay:

  • Cell Culture : A cell line that is responsive to the PEGylated protein is cultured to an appropriate density.[15][17]

  • Sample Pre-incubation : Patient serum or plasma is pre-incubated with a pre-determined concentration of the PEGylated drug.[15]

  • Cell Treatment : The pre-incubated mixture is then added to the cells.[17]

  • Incubation : The cells are incubated for a period sufficient to allow for a biological response (e.g., proliferation, cytokine production, or inhibition of a specific signaling pathway).[15]

  • Response Measurement : The biological response is measured using a suitable method, such as a colorimetric assay for cell proliferation (e.g., MTT assay) or an ELISA for cytokine secretion.[15]

  • Data Analysis : A reduction in the biological response in the presence of the patient sample, compared to a control, indicates the presence of neutralizing antibodies.[15]

Visualizing Key Processes in Immunogenicity Assessment

Mechanism of Anti-PEG Antibody Formation

The immune response to PEGylated proteins can be either T-cell dependent or T-cell independent. The T-cell dependent pathway leads to the production of high-affinity IgG antibodies and immunological memory, while the T-cell independent pathway typically results in the production of lower-affinity IgM antibodies.[5][18]

G cluster_0 T-Cell Dependent Pathway cluster_1 T-Cell Independent Pathway PEG-Protein PEG-Protein APC Antigen Presenting Cell (APC) PEG-Protein->APC Uptake & Processing T Helper Cell T Helper Cell APC->T Helper Cell Antigen Presentation B Cell B Cell T Helper Cell->B Cell Activation Plasma Cell Plasma Cell B Cell->Plasma Cell Differentiation Memory B Cell Memory B Cell B Cell->Memory B Cell IgG High-affinity IgG Plasma Cell->IgG Production PEG-Liposome PEGylated Liposome/ Nanoparticle B Cell_TI B Cell PEG-Liposome->B Cell_TI Direct Cross-linking of BCRs Plasma Cell_TI Plasma Cell B Cell_TI->Plasma Cell_TI Activation & Differentiation IgM Low-affinity IgM Plasma Cell_TI->IgM Production

Caption: T-cell dependent and independent pathways of anti-PEG antibody formation.

Experimental Workflow for Immunogenicity Assessment

The assessment of immunogenicity follows a tiered approach to efficiently identify and characterize anti-drug antibodies.

G Patient Sample Patient Sample Screening Assay Screening Assay (e.g., ELISA) Patient Sample->Screening Assay Negative Negative (No ADAs detected) Screening Assay->Negative Positive Presumptive Positive Screening Assay->Positive Confirmatory Assay Confirmatory Assay (with competitive inhibition) Positive->Confirmatory Assay Confirmed Negative Confirmed Negative Confirmatory Assay->Confirmed Negative Confirmed Positive Confirmed Positive Confirmatory Assay->Confirmed Positive Characterization Assays Characterization Assays Confirmed Positive->Characterization Assays Titer Assay Titer Assay Characterization Assays->Titer Assay Isotyping Assay Isotyping Assay Characterization Assays->Isotyping Assay Neutralizing Antibody Assay Neutralizing Antibody (NAb) Assay (Cell-based) Characterization Assays->Neutralizing Antibody Assay Clinical Impact Assessment Assessment of Clinical Impact (PK/PD, Safety, Efficacy) Neutralizing Antibody Assay->Clinical Impact Assessment

Caption: Tiered workflow for assessing the immunogenicity of PEGylated proteins.

Logical Relationship of Factors Influencing Immunogenicity

Multiple factors contribute to the potential immunogenicity of a PEGylated therapeutic, and their interplay determines the overall risk.

G cluster_drug Drug-Related Factors cluster_patient Patient-Related Factors cluster_treatment Treatment-Related Factors Immunogenicity Immunogenicity Protein Properties Protein Properties Protein Properties->Immunogenicity PEG Properties PEG Properties PEG Properties->Immunogenicity Formulation Formulation Formulation->Immunogenicity Genetics Genetics Genetics->Immunogenicity Immune Status Immune Status Immune Status->Immunogenicity Prior Exposure Prior Exposure Prior Exposure->Immunogenicity Dose Dose Dose->Immunogenicity Route Route Route->Immunogenicity Frequency Frequency Frequency->Immunogenicity

Caption: Interplay of factors influencing the immunogenicity of PEGylated proteins.

References

Safety Operating Guide

Proper Disposal of 1-isothiocyanato-PEG4-Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-isothiocyanato-PEG4-Alcohol, a polyethylene (B3416737) glycol (PEG)-derived linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Due to the presence of the isothiocyanate group, this compound requires careful handling as hazardous waste. The following procedures are based on general guidelines for organic isothiocyanates and polyethylene glycol derivatives. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.

Immediate Safety Considerations

The primary hazard associated with isothiocyanate compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[1][2] Therefore, it is crucial to prevent any contact between this compound waste and acidic substances.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Safety goggles with side shields or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[2]

  • Body Protection: A laboratory coat or a chemical-resistant apron.[2]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Hazard Profile Summary

While a specific Safety Data Sheet (SDS) for this compound was not found in the immediate search, the hazard profile can be inferred from its constituent parts: the isothiocyanate group and the polyethylene glycol (PEG) chain.

Component Potential Hazards Disposal Classification
Isothiocyanate Group Acute toxicity (oral, dermal, inhalation).[4] Can release toxic hydrogen cyanide gas upon contact with acids.[1][2]Hazardous Waste
Polyethylene Glycol (PEG) Generally considered to have low toxicity and to be readily biodegradable.[5][6] However, waste should not be released into sewer systems.[5]Non-hazardous (in isolation), but the isothiocyanate group dictates the overall classification.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations, which generally prohibit the drain disposal of such chemicals.[2] The following protocol outlines the standard procedure for its disposal as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated and clearly labeled hazardous waste container.[3]

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

2. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly acids.[1][3]

  • Do not overfill the container; a recommended maximum is 75% capacity to allow for expansion.[3]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2]

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect all cleaning materials in the hazardous waste container.[3]

  • Report the spill to your institution's EHS department.[2]

4. Disposal of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste.[3]

  • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with your institution's policies.[3]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[1][7]

  • Provide the disposal company with all available information about the chemical.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_final Final Disposal A Wear Appropriate PPE B Collect Waste in Labeled Container A->B C Store Securely, Away from Acids B->C H Contact EHS for Waste Pickup C->H D Spill Occurs E Absorb with Inert Material D->E F Collect Contaminated Material as Waste E->F F->B G Decontaminate Area G->F I Licensed Contractor Disposes of Waste H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-isothiocyanato-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling 1-isothiocyanato-PEG4-Alcohol. The information is synthesized from safety data for similar compounds and general chemical handling best practices. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

Personal Protective Equipment (PPE)

Effective protection is critical when handling this compound due to the potential hazards associated with the isothiocyanate functional group. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield where splashing is possible.Protects against eye irritation or serious eye damage from splashes or aerosols.
Hand Protection Nitrile or neoprene gloves. Ensure gloves are regularly inspected for signs of degradation or puncture. Change gloves frequently.Prevents skin contact, which can cause irritation, allergic reactions, or absorption of the chemical. Isothiocyanates can be sensitizers.
Skin and Body A lab coat or chemical-resistant apron. Full-body protection may be necessary for larger quantities or in case of a significant spill.Minimizes skin exposure and protects personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Reduces the risk of inhaling vapors, which may cause respiratory irritation. The need for respiratory protection should be determined by a workplace risk assessment.

Operational and Disposal Plans

Proper handling, storage, and disposal are essential for maintaining a safe laboratory environment.

Handling and Storage:

  • Storage Temperature: Store at -20°C for long-term stability.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Light and Moisture: Protect from light and moisture, as PEG compounds can be sensitive to these conditions.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Disposal Plan:

  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

  • Spill Management: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. Ensure the area is well-ventilated.

Experimental Workflow for Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isothiocyanato-PEG4-Alcohol
Reactant of Route 2
Reactant of Route 2
1-isothiocyanato-PEG4-Alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.